molecular formula C12H18N2O B067324 (4-Benzylmorpholin-3-yl)methanamine CAS No. 169750-73-6

(4-Benzylmorpholin-3-yl)methanamine

Cat. No.: B067324
CAS No.: 169750-73-6
M. Wt: 206.28 g/mol
InChI Key: HETPMFZQKHRWBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Benzylmorpholin-3-yl)methanamine is a versatile and valuable morpholine-based chemical building block designed for advanced pharmaceutical and medicinal chemistry research. This compound features a primary amine functional group attached to the 3-position of a 4-benzylmorpholine scaffold, creating a multifunctional structure ideal for the synthesis of complex molecules. Its primary research application lies in its role as a key intermediate for constructing novel bioactive compounds, particularly in the development of central nervous system (CNS) active agents, GPCR ligands, and enzyme inhibitors. The morpholine ring contributes favorable physicochemical properties, such as improved solubility and metabolic stability, while the benzyl and primary amine groups provide distinct handles for structural diversification through amide bond formation, reductive amination, or urea/thiourea synthesis. Researchers utilize this compound to explore structure-activity relationships (SAR) and to generate targeted libraries for high-throughput screening against a range of biological targets. Its molecular architecture is of significant interest for probing neurological pathways and designing potential therapeutic agents for various disorders. This product is supplied as a high-purity material to ensure reproducibility and reliability in sensitive research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzylmorpholin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HETPMFZQKHRWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1CC2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439974
Record name (4-benzylmorpholin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-73-6
Record name 4-(Phenylmethyl)-3-morpholinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169750-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-benzylmorpholin-3-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (4-Benzylmorpholin-3-yl)methanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of (4-Benzylmorpholin-3-yl)methanamine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, characterization, and prospective applications of this molecule, grounding all information in established scientific principles and methodologies.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, making it an attractive moiety for drug design. The N-benzyl group is also a common feature in pharmacologically active compounds, often contributing to receptor binding and modulating biological activity.[2] The 3-aminomethyl substitution on the morpholine ring introduces a primary amine, a versatile functional group for further chemical modifications and a key pharmacophoric element for interacting with biological targets.[3] this compound, therefore, represents a valuable building block for the synthesis of novel chemical entities with potential therapeutic applications, particularly in the realm of neurological disorders.[4]

Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂OPubChem[5]
Molecular Weight 206.28 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
CAS Number 169750-73-6PubChem[5]
XLogP3 0.5PubChem[5]
Hydrogen Bond Donor Count 1PubChem[5]
Hydrogen Bond Acceptor Count 3PubChem[5]
Rotatable Bond Count 3PubChem[5]
Exact Mass 206.141913202 DaPubChem[5]
Topological Polar Surface Area 38.5 ŲPubChem[5]

The computed XLogP3 value of 0.5 suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for drug candidates to ensure adequate bioavailability. The topological polar surface area (TPSA) of 38.5 Ų indicates that the molecule is likely to have good cell membrane permeability.

Synthesis and Characterization

A definitive, published synthesis protocol for this compound is not widely available. However, a logical and efficient synthetic route can be devised based on the synthesis of its immediate precursor, (S)-(4-Benzylmorpholin-3-yl)methanol, and established methods for the conversion of primary alcohols to primary amines.

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from a commercially available chiral morpholine derivative.

Synthetic Pathway start (S)-Morpholin-3-ylmethanol precursor (S)-(4-Benzylmorpholin-3-yl)methanol start->precursor Step 1: N-Benzylation target (S)-(4-Benzylmorpholin-3-yl)methanamine precursor->target Step 2: Hydroxymethyl to Aminomethyl Conversion

Caption: Proposed two-step synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine.

Experimental Protocols

This protocol is adapted from a known procedure for the N-alkylation of a morpholine derivative.

Reaction:

(S)-Morpholin-3-ylmethanol + Benzyl bromide → (S)-(4-Benzylmorpholin-3-yl)methanol

Reagents and Materials:

  • (S)-Morpholin-3-ylmethanol

  • Benzyl bromide

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous potassium hydroxide

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of (S)-Morpholin-3-ylmethanol in anhydrous acetonitrile, add N,N-Diisopropylethylamine (DIPEA) as a base.

  • To this mixture, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-(4-Benzylmorpholin-3-yl)methanol.

Rationale: The use of a non-nucleophilic base like DIPEA is crucial to prevent side reactions with the alkylating agent, benzyl bromide. Acetonitrile is a suitable polar afortic solvent for this SN2 reaction.

This proposed protocol utilizes a two-step, one-pot procedure involving the conversion of the primary alcohol to a tosylate, followed by nucleophilic substitution with an azide and subsequent reduction. This method, known as the Mitsunobu reaction followed by Staudinger reduction, is a reliable way to convert primary alcohols to primary amines with inversion of stereochemistry if the starting material is chiral.[6]

Reaction:

  • (S)-(4-Benzylmorpholin-3-yl)methanol + TsCl → Tosylate intermediate

  • Tosylate intermediate + NaN₃ → Azide intermediate

  • Azide intermediate + PPh₃, H₂O → (S)-(4-Benzylmorpholin-3-yl)methanamine

Reagents and Materials:

  • (S)-(4-Benzylmorpholin-3-yl)methanol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine (anhydrous)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Tosylation: Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol in anhydrous pyridine and cool the solution to 0 °C in an ice bath. Add p-toluenesulfonyl chloride portion-wise while maintaining the temperature at 0 °C. Stir the reaction mixture at 0 °C for 4-6 hours.

  • Azide Formation: To the reaction mixture, add sodium azide and anhydrous DMF. Heat the mixture to 60-80 °C and stir overnight.

  • Reduction: Cool the reaction mixture to room temperature and add THF, followed by triphenylphosphine. Stir for 2-4 hours, then add water and continue stirring for another 1-2 hours.

  • Work-up and Purification: Dilute the reaction mixture with diethyl ether and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Rationale: This multi-step, one-pot procedure avoids the isolation of potentially unstable intermediates. The tosylation of the primary alcohol converts the hydroxyl group into a good leaving group. Subsequent reaction with sodium azide proceeds via an SN2 mechanism to form the azide. The final Staudinger reduction with triphenylphosphine and water is a mild and efficient method for converting azides to primary amines.[6]

Characterization

As experimental spectra are not available, the following are expected spectral characteristics based on the structure of this compound.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.20 - 7.40m5HAromatic protons (benzyl group)
~ 3.90 - 4.10m1HO-CH ₂ (morpholine)
~ 3.50 - 3.70m2HN-CH ₂ (benzyl group)
~ 2.70 - 2.90m3HCH -CH₂NH₂ and N-CH ₂ (morpholine)
~ 2.50 - 2.70m2HCH₂-NH
~ 2.20 - 2.40m2HN-CH ₂ (morpholine)
~ 1.50br s2HNH

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 138Quaternary aromatic C (benzyl)
~ 129Aromatic CH (benzyl)
~ 128Aromatic CH (benzyl)
~ 127Aromatic CH (benzyl)
~ 67O-C H₂ (morpholine)
~ 60N-C H (morpholine)
~ 58N-C H₂ (benzyl)
~ 54N-C H₂ (morpholine)
~ 45C H₂-NH₂

Expected FT-IR Spectral Data (KBr Pellet):

Wavenumber (cm⁻¹)Assignment
3300 - 3400N-H stretching (primary amine)
3000 - 3100C-H stretching (aromatic)
2850 - 3000C-H stretching (aliphatic)
~ 1600N-H bending (primary amine)
~ 1450, 1500C=C stretching (aromatic)
~ 1115C-O-C stretching (ether)

Expected Mass Spectrometry Fragmentation:

The molecule is expected to undergo characteristic fragmentation patterns in mass spectrometry.

MS Fragmentation M [M]⁺˙ m/z = 206 F1 [M - CH₂NH₂]⁺ m/z = 176 M->F1 α-cleavage F2 [C₇H₇]⁺ m/z = 91 (Tropylium ion) M->F2 Benzylic cleavage F3 [M - C₇H₇]⁺ m/z = 115 M->F3 Benzylic cleavage

Caption: Expected major fragmentation pathways for this compound.

Potential Applications

The structural features of this compound suggest its utility in several areas of research and development.

Pharmaceutical Development

The primary interest in this compound lies in its potential as a scaffold for the development of novel therapeutics, particularly for central nervous system (CNS) disorders. The morpholine moiety is present in several CNS-active drugs.[1] The N-benzyl group can be important for interactions with various receptors. For instance, derivatives of N-benzylmorpholine have been investigated for their potential as EZH2 inhibitors for anticancer activity.[7] Furthermore, 3-aminomethylmorpholine derivatives are being explored for their biological activities.[3]

Potential Applications Core This compound Scaffold App1 CNS Drug Discovery (e.g., neurodegenerative diseases, psychiatric disorders) Core->App1 App2 Anticancer Agent Development (e.g., enzyme inhibitors) Core->App2 App3 Biochemical Probes (for studying receptor-ligand interactions) Core->App3 App4 Agrochemical Synthesis (as a building block for novel pesticides/herbicides) Core->App4 App5 Material Science (as a monomer or additive for specialty polymers) Core->App5

Sources

(4-Benzylmorpholin-3-yl)methanamine CAS number 169750-73-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (4-Benzylmorpholin-3-yl)methanamine (CAS: 169750-73-6)

Abstract

This compound, identified by CAS number 169750-73-6, is a substituted morpholine derivative of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring a morpholine core, an N-benzyl group for steric and electronic influence, and a reactive primary aminomethyl group at the chiral C3 position, establishes it as a versatile building block. This guide provides a comprehensive technical overview intended for researchers, scientists, and drug development professionals. It covers the molecule's physicochemical properties, outlines a plausible synthetic pathway and robust analytical characterization workflows, explores its diverse applications, and details critical safety and handling protocols. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this valuable chemical intermediate.

Core Molecular Profile: Physicochemical and Structural Properties

This compound is an organic compound whose utility is fundamentally derived from its structural and chemical characteristics. The presence of a chiral center at the C3 position is a critical feature, meaning the compound can exist as (R) and (S) enantiomers. While the generic CAS number often refers to the racemic mixture, stereospecific variants are crucial in pharmaceutical applications where biological activity is frequently enantiomer-dependent.[1][2][3]

Key physicochemical data, aggregated from authoritative chemical databases, are summarized below for rapid reference.[4][5]

PropertyValueSource
CAS Number 169750-73-6PubChem[4]
IUPAC Name This compoundPubChem[4]
Molecular Formula C₁₂H₁₈N₂OPubChem[4]
Molecular Weight 206.28 g/mol PubChem[4]
Exact Mass 206.141913202 DaPubChem[4]
SMILES C1COCC(N1CC2=CC=CC=C2)CNPubChem[4]
InChI Key HETPMFZQKHRWBE-UHFFFAOYSA-NPubChem[4]
Rotatable Bond Count 3PubChem[4]
Topological Polar Surface Area 38.5 ŲPubChem[4]
Hydrogen Bond Donor Count 2PubChem[4]
Hydrogen Bond Acceptor Count 2PubChem[4]

Synthesis and Analytical Validation

Proposed Synthetic Workflow

The proposed synthesis involves a multi-step process starting from a commercially available morpholine precursor. The causality behind reagent and condition selection is critical: the choice of specific reagents is designed to achieve high yields and selectivity while minimizing side reactions.

Step-by-Step Protocol:

  • N-Benzylation of Morpholine-3-carboxamide:

    • Rationale: This initial step introduces the benzyl group, a key structural motif. Using a base like potassium carbonate is essential to deprotonate the secondary amine of the morpholine ring, activating it for nucleophilic attack on benzyl bromide. Acetonitrile is an ideal polar aprotic solvent that facilitates this Sₙ2 reaction.

    • Procedure:

      • Dissolve morpholine-3-carboxamide (1.0 eq.) in anhydrous acetonitrile.

      • Add potassium carbonate (K₂CO₃, 2.5 eq.) to the solution.

      • Add benzyl bromide (1.1 eq.) dropwise at room temperature while stirring.

      • Heat the reaction mixture to 60-70°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

      • Cool the mixture, filter out the inorganic salts, and concentrate the filtrate under reduced pressure to obtain crude 4-benzylmorpholine-3-carboxamide.

  • Dehydration of Amide to Nitrile:

    • Rationale: Converting the carboxamide to a nitrile creates a functional group that can be readily reduced to the desired primary amine. Thionyl chloride (SOCl₂) is a powerful dehydrating agent suitable for this transformation.

    • Procedure:

      • Dissolve the crude 4-benzylmorpholine-3-carboxamide (1.0 eq.) in a suitable solvent like dichloromethane (DCM).

      • Cool the solution to 0°C in an ice bath.

      • Slowly add thionyl chloride (1.5 eq.).

      • Allow the reaction to warm to room temperature and stir for several hours.

      • Carefully quench the reaction with a saturated sodium bicarbonate solution.

      • Extract the product with DCM, dry the organic layer over sodium sulfate, and evaporate the solvent to yield 4-benzylmorpholine-3-carbonitrile.

  • Reduction of Nitrile to Primary Amine:

    • Rationale: The final step is the reduction of the nitrile group to the aminomethyl group. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

    • Procedure:

      • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF).

      • Cool the suspension to 0°C.

      • Dissolve the 4-benzylmorpholine-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

      • After the addition, allow the mixture to stir at room temperature, then gently reflux for 2-4 hours.

      • Cool the reaction back to 0°C and cautiously quench by sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

      • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

      • Concentrate the filtrate to yield the final product, this compound. Purify via column chromatography if necessary.

G cluster_synthesis Proposed Synthetic Workflow A Morpholine-3-carboxamide B N-Benzylation (Benzyl Bromide, K₂CO₃) A->B C 4-Benzylmorpholine-3-carboxamide B->C D Dehydration (SOCl₂) C->D E 4-Benzylmorpholine-3-carbonitrile D->E F Reduction (LiAlH₄) E->F G This compound (Final Product) F->G

Caption: A plausible multi-step synthesis of this compound.

Analytical Characterization Workflow

Confirming the identity, purity, and structure of the synthesized compound is a non-negotiable step in any research workflow. A self-validating analytical protocol involves a combination of chromatographic and spectroscopic techniques.

Step-by-Step Protocol:

  • Purity Assessment via High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the gold standard for determining the purity of a non-volatile organic compound. A reversed-phase C18 column is typically effective for molecules of this polarity.

    • Method:

      • Column: C18, 5 µm particle size, 4.6 x 150 mm.

      • Mobile Phase: A gradient of acetonitrile and water (each with 0.1% trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min.

      • Detector: UV at 254 nm (for the benzyl group) and 210 nm.

      • Outcome: A single, sharp peak indicates high purity. Purity is calculated based on the relative peak area.

  • Molecular Weight Confirmation via Mass Spectrometry (MS):

    • Rationale: MS provides an exact mass measurement, confirming the molecular formula. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, which can be easily protonated.

    • Method:

      • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with an ESI source in positive ion mode.

      • Expected Ion: [M+H]⁺ at m/z ≈ 207.15.

      • Outcome: Observation of the correct mass-to-charge ratio confirms the molecular weight.

  • Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Rationale: ¹H and ¹³C NMR are essential for unambiguously determining the molecular structure by mapping the chemical environment of each hydrogen and carbon atom.

    • Method:

      • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

      • ¹H NMR: Expect characteristic signals for the aromatic protons of the benzyl group (7.2-7.4 ppm), the benzylic CH₂ protons, the morpholine ring protons, and the aminomethyl (CH₂NH₂) protons.

      • ¹³C NMR: Expect distinct signals for each of the 12 carbon atoms in the molecule.

      • Outcome: The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure.

G cluster_analysis Analytical Validation Workflow Start Synthesized Product HPLC HPLC Analysis Start->HPLC Purity Purity > 95%? HPLC->Purity MS Mass Spectrometry Purity->MS Yes Fail QC Fail: Re-purify or Re-synthesize Purity->Fail No Mass Correct [M+H]⁺? MS->Mass NMR NMR Spectroscopy (¹H, ¹³C) Mass->NMR Yes Mass->Fail No Structure Structure Confirmed? NMR->Structure Pass QC Pass: Validated Compound Structure->Pass Yes Structure->Fail No

Caption: Quality control workflow for validating synthesized compounds.

Applications in Research and Development

This compound is not typically an end-product but rather a valuable intermediate with broad applications.[8]

  • Pharmaceutical Development: This is its primary area of application. The compound serves as a key building block in the synthesis of more complex pharmaceutical agents.[8] Its structure is particularly relevant for developing drugs targeting neurological disorders.[1][8] The morpholine ring is a common scaffold in medicinal chemistry, and the chiral aminomethyl group allows for the construction of specific enantiomeric drugs that can interact precisely with biological targets like enzymes or receptors.[1][8]

  • Biochemical Research: It is used in foundational research to probe complex biological mechanisms.[8] Scientists can incorporate it into novel molecular structures to study enzyme inhibition and receptor binding, helping to elucidate biological pathways and identify new therapeutic targets.[8]

  • Material Science: The compound can be integrated into polymers. The introduction of its morpholine and benzyl groups can enhance the mechanical properties of materials, making it valuable in the production of more durable and specialized plastics or resins.[8]

  • Other Industrial Uses: It also finds application in the formulation of agrochemicals, such as pesticides and herbicides, and in cosmetic formulations, where it may improve the efficacy or skin absorption of active ingredients.[8]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not provided, a robust safety protocol can be established based on the known hazards of structurally similar compounds like substituted amines and morpholines.[9][10]

Hazard Identification
  • Skin and Eye Contact: Assumed to be corrosive or a severe irritant. Contact can cause burns and potentially severe eye damage.[9][10]

  • Inhalation: Vapors or mists are likely harmful. Inhalation may cause irritation to the respiratory tract.

  • Ingestion: Assumed to be toxic or harmful if swallowed, potentially causing burns to the mouth, throat, and stomach.[9]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to minimize inhalation exposure.[9]

  • Personal Protective Equipment:

    • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Clothing: Wear a flame-retardant lab coat and closed-toe shoes.

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] Keep away from incompatible materials such as strong oxidizing agents and acids.[9] Store in a locked cabinet or area with restricted access.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. Do not empty into drains.[10]

G cluster_safety Safe Handling Workflow Start Obtain Compound Assess Assess Hazards (Corrosive, Toxic) Start->Assess PPE Don PPE (Gloves, Goggles, Lab Coat) Assess->PPE Work Work in Fume Hood PPE->Work Store Store Securely (Cool, Dry, Ventilated) Work->Store Dispose Dispose as Hazardous Waste Work->Dispose End Procedure Complete Dispose->End

Caption: Standard safety protocol for handling chemical intermediates.

Conclusion and Future Outlook

This compound (CAS: 169750-73-6) stands out as a chemical intermediate of considerable value. Its utility is anchored in its distinct structural features, which make it an attractive starting point for synthesizing a wide array of more complex molecules. While its primary role is within pharmaceutical R&D, particularly for chiral drug candidates, its applications in material science and other chemical industries underscore its versatility. Future research will likely focus on developing more efficient and stereoselective synthetic routes to its enantiomerically pure forms, further expanding its potential in creating highly specific and effective new chemical entities.

References

  • (4-Benzyl-morpholin-3-yl)methylamine | 169750-73-6. J&K Scientific.
  • This compound | C12H18N2O | CID 10442980.
  • SAFETY DATA SHEET (Benzylamine). Fisher Scientific.
  • SAFETY D
  • SAFETY D
  • This compound|CAS 169750-73-6.
  • (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride. Benchchem.
  • (R)-(4-Benzylmorpholin-3-yl)methanamine | 1821825-17-5. BLD Pharm.
  • (S)-(4-Benzylmorpholin-3-yl)methanamine | 1417859-62-1. BLD Pharm.
  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry.
  • Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. MDPI.

Sources

A Spectroscopic Guide to (4-Benzylmorpholin-3-yl)methanamine: Theoretical NMR and MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectroscopic signature of (4-Benzylmorpholin-3-yl)methanamine (C₁₂H₁₈N₂O, Mol. Wt.: 206.28 g/mol )[1]. In the absence of publicly available experimental spectra, this document serves as a predictive framework for researchers, scientists, and drug development professionals. Leveraging fundamental principles of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), we will dissect the molecule's structure to forecast its spectral characteristics, offering a robust baseline for characterization, identification, and quality control.

Introduction: The Structural Context

This compound is a substituted morpholine derivative featuring a benzyl group on the ring nitrogen and an aminomethyl substituent at the C3 position. The structural complexity, including a chiral center at C3, stereogenic protons, and multiple heteroatoms, gives rise to a nuanced spectroscopic profile. Accurate interpretation of this profile is paramount for confirming molecular identity, assessing purity, and understanding its chemical environment, which are critical steps in any research or development pipeline.

This guide is structured to provide not just data, but a causal explanation for the predicted spectral features. We will explore the "why" behind the chemical shifts, coupling constants, and fragmentation patterns, grounding our analysis in established spectroscopic theory.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom in the molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be complex due to diastereotopic protons arising from the chiral center at C3 and the conformational rigidity of the morpholine ring. The analysis below is based on a standard deuterated chloroform (CDCl₃) solvent; chemical shifts may vary with solvent choice.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

    • Number of Scans: 16 to 64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): ~4 seconds.

    • Spectral Width (sw): Approximately 12-16 ppm, centered around 5-6 ppm.

  • Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Label(s)Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-a, H-b ~1.5 (variable)Broad singlet2HThe primary amine protons are exchangeable, often resulting in a broad signal. Position is concentration-dependent.
H-c, H-d ~2.6 - 2.9Multiplets (dd or ddd)2HProtons of the aminomethyl group (CH₂NH₂). They are diastereotopic due to the adjacent chiral center (C3).
H-e ~2.8 - 3.1Multiplet1HThe proton at the C3 chiral center. It will couple to the adjacent CH₂ protons on the ring and the aminomethyl group.
H-f, H-g ~2.2 - 2.5Multiplets2HProtons on C5 of the morpholine ring. Likely complex splitting due to coupling with C6 protons.
H-h, H-i ~3.6 - 3.9Multiplets2HProtons on C6 of the morpholine ring, adjacent to oxygen. Deshielded by the electronegative oxygen atom.
H-j, H-k ~3.5 & ~3.9Doublets (d)2HDiastereotopic benzylic protons (N-CH₂-Ph). They form an AB quartet due to restricted rotation and proximity to the chiral center.
H-l, H-m, H-n ~7.2 - 7.4Multiplets5HAromatic protons of the benzyl group. Expected to appear as a complex multiplet in the typical aromatic region.

Visualization: Molecular Structure for NMR Assignment

Caption: Labeled structure of this compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments. Given the molecule's asymmetry, all 12 carbon atoms are expected to be chemically distinct and produce separate signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale
C-aminomethyl ~45 - 50Aliphatic carbon adjacent to a primary amine.
C3 ~60 - 65Chiral carbon, bonded to two nitrogens and a carbon.
C5 ~50 - 55Morpholine ring carbon adjacent to nitrogen.
C6 ~67 - 72Morpholine ring carbon adjacent to oxygen, deshielded.
C2 ~55 - 60Morpholine ring carbon adjacent to nitrogen.
C-benzyl (CH₂) ~60 - 65Benzylic carbon, deshielded by the adjacent nitrogen and aromatic ring.
C-aromatic (ipso) ~138 - 140Aromatic carbon directly attached to the benzylic CH₂ group.
C-aromatic (ortho) ~128 - 130Aromatic carbons ortho to the substituent.
C-aromatic (meta) ~127 - 129Aromatic carbons meta to the substituent.
C-aromatic (para) ~126 - 128Aromatic carbon para to the substituent.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides the exact molecular weight and crucial structural information through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) which then undergoes characteristic fragmentation.

Experimental Protocol: Acquiring an EI Mass Spectrum

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will cause ionization and fragmentation.[2]

  • Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

Molecular Ion and Key Fragments

The molecular formula C₁₂H₁₈N₂O gives an exact mass of 206.1419 Da[1]. The nominal mass is 206 Da. According to the Nitrogen Rule , a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent with our structure.

The molecular ion peak (M⁺˙) at m/z = 206 is expected. Its intensity may be moderate to low due to the molecule's susceptibility to fragmentation, particularly at the benzylic position and alpha to the heteroatoms.[3][4]

Table 3: Predicted Key Fragments in EI-MS

m/z ValueProposed Fragment IonNeutral LossRationale for Fragmentation
206[C₁₂H₁₈N₂O]⁺˙-Molecular Ion (M⁺˙)
176[M - CH₂NH₂]⁺•CH₂NH₂Alpha-cleavage at C3, loss of the aminomethyl radical.
115[C₈H₉N]⁺C₄H₉NOCleavage of the morpholine ring.
91 [C₇H₇]⁺ •C₅H₁₁N₂OBase Peak. Formation of the highly stable tropylium cation via benzylic C-N bond cleavage. This is a very common and energetically favorable fragmentation for benzyl-containing compounds.
77[C₆H₅]⁺•C₆H₁₃N₂OLoss of the benzyl group, resulting in the phenyl cation.

Visualization: Primary Fragmentation Pathway

Fragmentation M Molecular Ion (M⁺˙) m/z = 206 F91 Tropylium Cation (Base Peak) m/z = 91 M->F91 Benzylic Cleavage - •C₅H₁₁N₂O F176 [M - CH₂NH₂]⁺ m/z = 176 M->F176 Alpha-Cleavage - •CH₂NH₂

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

This guide presents a comprehensive, theory-grounded prediction of the NMR and MS spectroscopic data for this compound. The ¹H NMR is expected to show significant complexity due to diastereotopic protons, while the ¹³C NMR should reveal 12 distinct carbon signals. The mass spectrum is predicted to be dominated by the highly stable tropylium ion at m/z 91, a hallmark of benzylic structures. These detailed predictions provide a powerful tool for researchers to confirm the synthesis and purity of this compound, serving as a reliable reference for spectral assignment and interpretation.

References

  • This reference is not used in the text but is kept for potential future use.
  • This reference is not used in the text but is kept for potential future use.
  • PubChem. This compound | C12H18N2O | CID 10442980.
  • Chemistry LibreTexts.
  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]
  • eGyanKosh.
  • This reference is not used in the text but is kept for potential future use.
  • This reference is not used in the text but is kept for potential future use.
  • University of Arizona.

Sources

An In-Depth Technical Guide to the Proposed Mechanism of Action of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course for a Novel Molecular Entity

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its favorable pharmacokinetic properties and its presence in numerous approved therapeutic agents.[1] The subject of this guide, (4-Benzylmorpholin-3-yl)methanamine, is a novel molecule for which the mechanism of action has not been empirically determined. This document, therefore, serves as a forward-looking technical guide, proposing a scientifically-grounded hypothetical mechanism of action and outlining a comprehensive research framework to elucidate its biological activity. By leveraging structure-activity relationships (SAR) with well-characterized compounds, we can formulate a robust investigational plan.

Our analysis points towards a probable interaction with monoamine transporters, drawing parallels with the known pharmacology of structurally related compounds such as Reboxetine. This guide will detail this proposed mechanism, provide the experimental protocols necessary for its validation, and present the data in a clear, actionable format for the research community.

Part 1: Proposed Mechanism of Action - A Noradrenergic Hypothesis

The chemical architecture of this compound, featuring a central morpholine ring with a benzyl group at the N4 position and a methanamine substituent at the C3 position, bears a notable resemblance to the selective norepinephrine reuptake inhibitor (NRI), Reboxetine.[2][3] Reboxetine's therapeutic effect in treating depression stems from its ability to block the norepinephrine transporter (NET), thereby increasing the synaptic concentration of norepinephrine.[3][4][5]

We hypothesize that this compound acts as a selective norepinephrine reuptake inhibitor . The key structural motifs supporting this hypothesis are:

  • The Morpholine Ring: A common pharmacophore in centrally active agents.

  • The Benzyl Group: This lipophilic group can facilitate entry into the central nervous system and may play a role in binding to the target protein.

  • The Methanamine Moiety: This primary amine is a critical feature for interaction with the norepinephrine transporter.

The proposed mechanism involves the binding of this compound to the norepinephrine transporter, which in turn inhibits the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron.[4] This leads to an elevated concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[4]

Signaling Pathway Diagram

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Vesicle Norepinephrine Vesicle NE Norepinephrine (NE) Presynaptic_Vesicle->NE Release NET_Unbound Norepinephrine Transporter (NET) NE->NET_Unbound Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binding Molecule This compound Molecule->NET_Unbound Inhibition Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Activation

Caption: Proposed inhibition of norepinephrine reuptake by this compound.

Part 2: Experimental Validation Framework

To rigorously test our hypothesis, a multi-tiered experimental approach is essential. This framework is designed to first establish the binding affinity and selectivity of the compound for monoamine transporters and then to characterize its functional effects in cellular and in vivo models.

Tier 1: In Vitro Target Engagement and Selectivity

The initial step is to determine if and how this compound interacts with its putative targets.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To quantify the binding affinity (Ki) of this compound for the human norepinephrine transporter (hNET), serotonin transporter (hSERT), and dopamine transporter (hDAT).

  • Materials:

    • Cell membranes expressing hNET, hSERT, or hDAT.

    • Radioligands: [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT, and [³H]WIN 35,428 for hDAT.

    • This compound at a range of concentrations.

    • Scintillation counter and appropriate buffers.

  • Methodology:

    • Incubate the cell membranes with the respective radioligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand via rapid filtration.

    • Quantify the radioactivity of the filters using a scintillation counter.

    • Calculate the Ki values from the IC50 values obtained from competitive binding curves.

Data Presentation: Binding Affinity Profile

TransporterRadioligandKi (nM) for this compound
hNET[³H]NisoxetineExperimental Value
hSERT[³H]CitalopramExperimental Value
hDAT[³H]WIN 35,428Experimental Value
Tier 2: Cellular Functional Assays

Following the confirmation of binding, it is crucial to assess the functional consequences of this interaction.

Experimental Protocol: Neurotransmitter Uptake Assay

  • Objective: To measure the functional inhibition of norepinephrine, serotonin, and dopamine uptake by this compound in a cellular context.

  • Materials:

    • HEK293 cells stably expressing hNET, hSERT, or hDAT.

    • Radio-labeled neurotransmitters: [³H]Norepinephrine, [³H]Serotonin, and [³H]Dopamine.

    • This compound at a range of concentrations.

  • Methodology:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Add the respective radio-labeled neurotransmitter and incubate for a short period.

    • Wash the cells to remove extracellular neurotransmitter.

    • Lyse the cells and measure the intracellular radioactivity.

    • Determine the IC50 for the inhibition of neurotransmitter uptake.

Data Presentation: Functional Inhibition Profile

TransporterNeurotransmitterIC50 (nM) for this compound
hNET[³H]NorepinephrineExperimental Value
hSERT[³H]SerotoninExperimental Value
hDAT[³H]DopamineExperimental Value
Experimental Workflow Diagram

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Target Engagement cluster_tier2 Tier 2: Cellular Functional Assays Binding_Assay Radioligand Binding Assays (hNET, hSERT, hDAT) Ki_Determination Determine Binding Affinity (Ki) Binding_Assay->Ki_Determination Uptake_Assay Neurotransmitter Uptake Assays Ki_Determination->Uptake_Assay Proceed if Ki is potent IC50_Determination Determine Functional Inhibition (IC50) Uptake_Assay->IC50_Determination

Caption: A streamlined workflow for the in vitro and cellular characterization of the compound.

Part 3: Broader Mechanistic Considerations and Future Directions

While the primary hypothesis focuses on norepinephrine reuptake inhibition, it is prudent to consider other potential mechanisms given the diverse activities of morpholine-containing compounds. For instance, some morpholine derivatives have been identified as RAF kinase inhibitors or EZH2 inhibitors.[6][7]

Should the primary hypothesis not be validated, or to further characterize the compound's selectivity, a broader screening approach would be warranted.

Experimental Protocol: Kinase and Epigenetic Target Screening

  • Objective: To assess the off-target activity of this compound against a panel of kinases and epigenetic targets.

  • Methodology:

    • Utilize a commercial kinase screening service (e.g., a panel of several hundred kinases) to determine the percent inhibition at a fixed concentration (e.g., 1 or 10 µM).

    • Similarly, employ a screening panel for common epigenetic targets, including histone methyltransferases like EZH2.

    • Follow up any significant hits with dose-response studies to determine IC50 values.

This comprehensive approach will not only validate the proposed primary mechanism of action but also build a detailed selectivity profile, which is critical for the preclinical development of any new chemical entity. The data generated will provide a solid foundation for further in vivo studies to explore the therapeutic potential of this compound.

References

  • BenchChem. (n.d.). BI-882370: A Technical Guide to its Core Mechanism of Action as a Potent RAF Kinase Inhibitor.
  • Lin, L., et al. (2018). Development of small-molecule therapeutics and strategies for targeting RAF kinase in BRAF-mutant colorectal cancer. Cellular and Molecular Life Sciences, 75(23), 4337–4352.
  • Kraut, N., et al. (2015). A Novel RAF Kinase Inhibitor with DFG-Out–Binding Mode: High Efficacy in BRAF-Mutant Tumor Xenograft Models in the Absence of Normal Tissue Hyperproliferation. Cancer Discovery, 5(8), 822–837.
  • Patsnap. (2024). What is the mechanism of Reboxetine Mesilate? Synapse.
  • ResearchGate. (n.d.). Structure of BI 882370, dabrafenib, and their co-crystals with BRAF WT...
  • Bionity. (n.d.). Reboxetine.
  • Roskoski, R. Jr. (2018). New perspectives for targeting RAF kinase in human cancer. Pharmacological Research, 135, 1-12.
  • Szabadi, E. (2000). Mechanisms of action of reboxetine. Reviews in Contemporary Pharmacotherapy, 11(5), 267-282.
  • Versiani, M. (2000). Reboxetine: the first selective noradrenaline re-uptake inhibitor. Expert Opinion on Investigational Drugs, 9(1), 135-146.
  • Wikipedia. (n.d.). Reboxetine.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249.
  • ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions. International journal of health sciences.
  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696.
  • National Center for Biotechnology Information. (n.d.). 4-Benzylmorpholine. PubChem.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Wikipedia. (n.d.). Methenamine.
  • MedchemExpress. (n.d.). (S)-(4-Benzylmorpholin-2-yl)methanamine.
  • Patsnap. (2024). What is the mechanism of Methenamine Hippurate? Synapse.
  • National Center for Biotechnology Information. (2021). Methenamine. LiverTox.
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Raoof, S. S., et al. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s), 253-263.
  • Chen, H., et al. (2022). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Molecules, 27(11), 3465.
  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 785-813.

Sources

Navigating the Bio-Industrial Frontier: A Technical Guide to the Biological Activity Screening of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Morpholine Scaffold - A Privileged Structure in Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its consistent presence in a multitude of biologically active compounds.[1][2] Its unique physicochemical properties, including metabolic stability and the ability to improve pharmacokinetics, make it a highly attractive moiety for drug design.[1][3] Morpholine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and notably, significant effects on the central nervous system (CNS).[2][3][4] The benzylmorpholine substructure, in particular, is related to compounds with known stimulant and anorectic effects, hinting at a potential psychoactive profile.[5] This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of a novel derivative, (4-Benzylmorpholin-3-yl)methanamine, a compound of interest given its structural similarity to known CNS-active agents.[3][6] Our objective is to elucidate its pharmacological profile through a tiered, logical screening cascade, from broad initial profiling to specific mechanistic studies.

Section 1: Compound Profile and Rationale for Screening

1.1. Chemical Identity of this compound

PropertyValueSource
IUPAC Name This compound[6]
Molecular Formula C12H18N2O[6]
Molecular Weight 206.28 g/mol [6]
CAS Number 169750-73-6[6]

The structure features a morpholine ring, a benzyl group attached to the morpholine nitrogen, and a methanamine group at the 3-position. This combination of a flexible heterocyclic ring and an aromatic group suggests potential interactions with a variety of biological targets. The presence of the basic nitrogen in the morpholine ring can enhance solubility and brain permeability.[3]

1.2. Rationale for Biological Screening

Given the prevalence of the morpholine scaffold in CNS-active drugs, a primary hypothesis is that this compound may exhibit psychoactive properties.[3][4] The screening strategy will therefore prioritize targets within the CNS, including neurotransmitter receptors and enzymes involved in neurotransmitter metabolism.[3][7] A tiered approach will be employed to efficiently identify and characterize its biological activity.

Section 2: The Tiered Screening Cascade: A Strategic Approach

A multi-tiered screening process is essential for the efficient and cost-effective evaluation of a novel compound. This approach begins with broad, high-throughput screening to identify potential targets, followed by more focused secondary and tertiary assays to confirm activity and elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening cluster_2 Tier 3: Mechanistic Studies A Broad Receptor Profiling (e.g., GPCRs, Ion Channels) C Dose-Response & IC50/EC50 Determination A->C Hit Identification B Initial Enzyme Inhibition Panel (e.g., MAOs, AChE) B->C Hit Identification D Functional Cell-Based Assays C->D Confirmation of Activity E Enzyme Kinetics D->E Elucidation of MoA F In Vitro ADMET Profiling D->F Safety & Druggability Assessment

Caption: Tiered screening cascade for this compound.

Section 3: Tier 1 - Primary Screening Methodologies

The initial screening phase aims to cast a wide net to identify potential biological targets. This is typically achieved through high-throughput screening (HTS) methods.[8]

3.1. Broad Receptor Profiling using Radioligand Binding Assays

Radioligand binding assays are a powerful tool for screening compounds against a large panel of receptors.[9][10] These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor, providing an indication of binding affinity.[11]

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Receptor Membranes: Obtain commercially available cell membranes expressing the target receptors or prepare them from cultured cells or tissue homogenates.[12]

  • Assay Setup: In a 96-well or 384-well filter plate, combine the receptor membranes, a known concentration of a specific radiolabeled ligand, and the test compound (this compound) at a screening concentration (e.g., 10 µM).[11]

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the assay mixture through the filter plate and wash to separate the receptor-bound radioligand from the unbound radioligand.[11]

  • Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: A significant reduction in radioactivity in the presence of the test compound compared to a control indicates displacement of the radiolabeled ligand and suggests binding of the test compound to the receptor.

3.2. Initial Enzyme Inhibition Screening

Enzyme inhibition assays are crucial for identifying compounds that modulate the activity of specific enzymes.[8][13] Given the structural motifs of the test compound, key enzymes to screen against include monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE), which are important in neurotransmitter regulation.[4][14]

Protocol: Fluorometric Enzyme Inhibition Assay (Example: MAO-A)

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A enzyme and a suitable fluorogenic substrate.

  • Assay Setup: In a 96-well plate, add the MAO-A enzyme, the test compound at a screening concentration, and pre-incubate briefly.

  • Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Detection: Measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: A decrease in the rate of fluorescence increase in the presence of the test compound indicates inhibition of the enzyme.

Section 4: Tier 2 - Secondary Screening and Hit Confirmation

Once "hits" are identified in primary screening, secondary assays are employed to confirm their activity and determine their potency.[15]

4.1. Dose-Response and Potency Determination (IC50/EC50)

To quantify the potency of the compound, dose-response curves are generated by testing a range of concentrations. From these curves, the half-maximal inhibitory concentration (IC50) for antagonists/inhibitors or the half-maximal effective concentration (EC50) for agonists can be determined.[14]

4.2. Functional Cell-Based Assays

Cell-based assays provide a more physiologically relevant context to study the functional consequences of compound binding.[16][17] These assays can distinguish between agonists and antagonists and provide insights into the compound's mechanism of action.[16]

Protocol: Calcium Mobilization Assay for GPCRs

  • Cell Culture: Use a cell line engineered to express the target G-protein coupled receptor (GPCR) and a calcium-sensitive fluorescent dye.

  • Compound Addition: Add varying concentrations of this compound to the cells.

  • Detection: Measure changes in intracellular calcium levels using a fluorescence plate reader.

  • Data Analysis: An increase in fluorescence indicates that the compound is an agonist, while a lack of response suggests it is not. To test for antagonistic activity, the compound is added prior to the addition of a known agonist. A decrease in the agonist-induced signal indicates antagonism.

G cluster_0 Assay Workflow A Seed cells expressing target receptor B Load cells with calcium-sensitive dye A->B C Add this compound B->C D Measure fluorescence change C->D E Data Analysis (EC50/IC50 determination) D->E

Caption: Workflow for a cell-based calcium mobilization assay.

Section 5: Tier 3 - Mechanistic and Pre-clinical Profiling

For confirmed hits, further studies are necessary to understand the detailed mechanism of action and to assess the compound's potential for drug development.

5.1. Enzyme Inhibition Kinetics

For compounds that show significant enzyme inhibition, it is important to determine the mode of inhibition (e.g., competitive, non-competitive).[13] This is achieved by measuring the enzyme activity at various substrate and inhibitor concentrations and analyzing the data using models such as the Michaelis-Menten equation.[18]

5.2. In Vitro ADMET Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. Key in vitro assays include:

  • Metabolic Stability: Incubating the compound with liver microsomes to assess its susceptibility to metabolism.

  • CYP450 Inhibition: Evaluating the potential for drug-drug interactions by measuring the inhibition of major cytochrome P450 enzymes.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its distribution and efficacy.

  • Permeability: Using cell-based models (e.g., Caco-2) to predict intestinal absorption.

Section 6: Data Interpretation and Future Directions

The culmination of this screening cascade will provide a comprehensive biological activity profile for this compound. The data will reveal its primary molecular targets, its potency and efficacy, and its potential liabilities.

Example Data Summary Table

Assay TypeTargetResultPotency (IC50/EC50)
Radioligand BindingSerotonin Receptor 5-HT2A>80% displacement at 10 µM150 nM
Enzyme InhibitionMAO-A95% inhibition at 10 µM50 nM
Functional Assay5-HT2A Calcium MobilizationAgonist250 nM

Positive results, particularly potent activity at a specific CNS target with a favorable in vitro ADMET profile, would warrant further investigation, including in vivo studies in animal models to assess its behavioral effects and pharmacokinetic properties.[19] The structural similarity to novel psychoactive substances (NPS) also suggests that appropriate analytical methods should be developed for its detection and characterization.[20][21][22]

Conclusion

The systematic screening of this compound, guided by the principles of a tiered approach, is essential to unlock its potential therapeutic value or to understand its potential risks. The methodologies outlined in this guide provide a robust framework for researchers in drug discovery to thoroughly characterize this and other novel chemical entities.

References

  • Biobide. (n.d.). What is an Inhibition Assay?.
  • Yin, X., et al. (2018). Recent advances in screening of enzymes inhibitors based on capillary electrophoresis. TrAC Trends in Analytical Chemistry, 105, 134-143.
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137.
  • An, F., et al. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 938670.
  • BellBrook Labs. (2023, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
  • da Silva, A. B., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry, 10, 949688.
  • Conti, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2218-2236.
  • Creative Biolabs. (n.d.). Secondary Screening.
  • Boster Biological Technology. (n.d.). Compound Screening Services.
  • Conti, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10442980, this compound.
  • Tallman, J. F. (2018). Receptor Binding Assays and Drug Discovery. Neuropsychopharmacology, 43(1), 219–220.
  • Tzara, A., et al. (2020). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate.
  • Sygnature Discovery. (n.d.). High Throughput Assay for CNS Drug Binding in Brain Tissue.
  • Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21.
  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • Creative Bioarray. (n.d.). Receptor Binding Assay.
  • Today's Clinical Lab. (2021, November 16). Novel Psychoactive Substances: Testing Challenges and Strategies.
  • G, S., & S, S. (2022). An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences, 19(2), 209-220.
  • Center for Forensic Science Research & Education. (2024). Advances in analytical methodologies for detecting novel psychoactive substances: a review.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5058361, (4-Benzylmorpholin-3-yl)methanol.
  • Carlier, J., et al. (2021). Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. International Journal of Molecular Sciences, 22(4), 1596.
  • Wikipedia. (2025, March 7). 3-Benzhydrylmorpholine.
  • Kumar, A., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
  • Tzara, A., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(10), e1900136.
  • Jain, A., & Sahu, S. K. (2024).
  • Agilent. (n.d.). Testing For Novel Psychoactive Substances.
  • Lab Manager. (2022, June 1). How to Test for New Psychoactive Substances.
  • ResearchGate. (2023, August 8). (PDF) SYNTHESIS, CHARACTERIZATION AND ANTIOXIDANT ACTIVITIES OF NOVEL 1-(MORPHOLINE-4-YL-METHYL)-3-ALKYL(ARYL)-4-[4-(DIMETHYLAMINO)-BENZYLIDENAMINO]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONES.
  • MDPI. (2023). Organic Compounds with Biological Activity.
  • Wang, Z. Q., et al. (1993). Antitumor agents. 3. Synthesis and biological activity of 4 beta-alkyl derivatives containing hydroxy, amino, and amido groups of 4'-O-demethyl-4-desoxypodophyllotoxin. Journal of Medicinal Chemistry, 36(12), 1689–1699.
  • Perumal, S., et al. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Molbank, 2009(3), M617.

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles in drug candidates.[1] Its presence in numerous approved drugs attests to its value as a versatile scaffold.[2] This guide focuses on a specific, less-explored derivative, (4-Benzylmorpholin-3-yl)methanamine, outlining a comprehensive strategy to elucidate its therapeutic potential. Drawing from the well-documented bioactivities of structurally related morpholine compounds, we hypothesize that this molecule may hold promise in neurodegenerative disorders, oncology, and inflammatory conditions.[3][4][5] This document provides a structured, in-depth technical roadmap for researchers, detailing the scientific rationale for target selection and providing robust, step-by-step experimental protocols to rigorously test these hypotheses. Our objective is to furnish the drug development community with a self-validating framework for the initial characterization and target validation of this compound, thereby accelerating its journey from a molecule of interest to a potential therapeutic lead.

Introduction: The Morpholine Scaffold and this compound

The morpholine ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a privileged scaffold in drug discovery.[1] Its unique conformational flexibility and ability to engage in both hydrophilic and lipophilic interactions allow it to effectively mimic endogenous ligands and bind to a wide array of biological targets.[2] The nitrogen atom's basicity and the overall polarity imparted by the oxygen atom contribute to favorable properties such as aqueous solubility and potential for blood-brain barrier penetration, a critical attribute for central nervous system (CNS) drug candidates.[1][6]

This compound (PubChem CID: 10442980) is a specific derivative featuring a benzyl group on the morpholine nitrogen and a methanamine substituent at the 3-position.[7] While this particular molecule is not extensively characterized in the public domain literature, its structural motifs are present in compounds with known pharmacological activities. The benzyl group provides a lipophilic character that can facilitate membrane traversal and hydrophobic interactions with target proteins. The primary amine of the methanamine group offers a site for hydrogen bonding and potential salt formation, which can be crucial for receptor binding and formulation.

Given the established therapeutic relevance of the morpholine core, this guide proposes a systematic investigation into the potential therapeutic targets of this compound.

Hypothesized Therapeutic Targets and Rationale

Based on the structure of this compound and the known biological activities of related morpholine derivatives, we propose the following primary therapeutic target classes for investigation.

Neurodegenerative Disorders: Cholinesterases and Monoamine Oxidases

The morpholine scaffold is a recurring feature in compounds designed to combat neurodegenerative diseases like Alzheimer's and Parkinson's.[1][3] These conditions are often characterized by neurotransmitter imbalances and neuronal degradation.[3]

  • Cholinesterases (AChE and BuChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a clinically validated strategy to manage the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine.[8] Numerous quinoline derivatives bearing a morpholine moiety have demonstrated potent dual inhibition of both AChE and BuChE.[8] The structural features of this compound, particularly the benzyl and aminomethyl groups, could potentially interact with the catalytic and peripheral anionic sites of these enzymes.

  • Monoamine Oxidases (MAO-A and MAO-B): MAOs are enzymes that catabolize monoamine neurotransmitters.[9] Their inhibition can restore neurotransmitter levels, with MAO-A inhibitors used as antidepressants and MAO-B inhibitors employed in Parkinson's disease treatment.[9][10] The morpholine nucleus is a key component in known MAO inhibitors.[3] The chemical structure of this compound bears resemblance to substrates and inhibitors of MAO, making these enzymes plausible targets.

Oncology: EZH2 and STAT3 Signaling Pathway

The versatility of the morpholine scaffold extends to oncology, where it has been incorporated into inhibitors of key cancer-driving pathways.

  • Enhancer of Zeste Homolog 2 (EZH2): EZH2 is a histone methyltransferase that is frequently dysregulated in various cancers, including non-small cell lung cancer.[4] Its inhibition has emerged as a promising anti-cancer strategy.[4] Notably, a series of benzomorpholine derivatives have been successfully developed as potent EZH2 inhibitors.[4] The core morpholine structure of this compound provides a valid starting point for investigating its potential as an EZH2 inhibitor.

  • Signal Transducer and Activator of Transcription 3 (STAT3): The STAT3 signaling pathway is a critical mediator of cell growth and apoptosis, and its aberrant activation is a hallmark of many human tumors.[11][12] The development of STAT3 inhibitors is an active area of cancer research. The modular nature of the morpholine scaffold allows for its incorporation into diverse chemical structures, including those designed to disrupt STAT3 signaling.

Inflammatory Disorders: iNOS and COX-2

Chronic inflammation is an underlying factor in numerous diseases. Morpholine derivatives have been investigated for their anti-inflammatory properties.

  • Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): These enzymes are key mediators of the inflammatory response.[5] Overproduction of nitric oxide (NO) by iNOS and prostaglandins by COX-2 contributes to inflammation-associated disorders.[5] Morpholinopyrimidine derivatives have been shown to inhibit the production of NO and down-regulate the expression of iNOS and COX-2 in macrophage cells.[5][13] The potential of this compound to modulate these inflammatory pathways warrants investigation.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step protocols for assessing the activity of this compound against the hypothesized targets.

Workflow for Initial Target Screening

The following diagram illustrates a logical workflow for the initial screening and validation of this compound's biological activity.

G cluster_0 Initial Screening Cascade cluster_1 Hit Validation & Mechanistic Studies cluster_2 Lead Optimization Compound This compound Screen1 Primary Biochemical Assays (AChE, MAO, EZH2) Compound->Screen1 Screen2 Primary Cell-Based Assays (STAT3, iNOS/COX-2) Compound->Screen2 DoseResponse Dose-Response & IC50 Determination Screen1->DoseResponse If active Screen2->DoseResponse If active Mechanism Mechanism of Action Studies (e.g., Enzyme Kinetics, Western Blot) DoseResponse->Mechanism Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR Selectivity->SAR

Sources

(4-Benzylmorpholin-3-yl)methanamine: A Scoping Guide for CNS Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for CNS Drug Discovery Researchers

Abstract: The morpholine heterocycle is a well-established "privileged scaffold" in central nervous system (CNS) drug discovery, prized for its ability to impart favorable pharmacokinetic and pharmacodynamic properties.[1][2][3] Its unique physicochemical profile—combining a flexible chair-like conformation, a weakly basic nitrogen atom, and hydrogen bonding capability—aids in optimizing solubility and enhancing permeability across the blood-brain barrier (BBB).[1][2][4] This guide focuses on a specific, underexplored derivative, (4-Benzylmorpholin-3-yl)methanamine (PubChem CID: 10442980), as a case study for a systematic CNS drug discovery campaign.[5] We present a strategic roadmap for researchers, outlining the synthesis, characterization, and multi-tiered evaluation of this compound to uncover its potential therapeutic value in neurology and psychiatry. This document serves not as a review of existing data, but as a forward-looking technical manual, detailing the causal logic behind experimental choices and providing validated protocols to guide the investigation from initial synthesis to preclinical assessment.

Rationale and Strategic Overview

The core structure of this compound presents several features that justify its investigation as a CNS drug candidate. The molecule contains a key pharmacophore common to many CNS-active drugs: an aromatic ring (benzyl group) separated from a basic nitrogen atom (primary amine) by a specific linker.[6] This arrangement is found in compounds targeting monoamine transporters and G-protein coupled receptors (GPCRs). The morpholine ring itself acts as a constrained scaffold, potentially orienting the key interacting moieties—the benzyl group and the aminomethyl sidechain—into a conformationally favorable position for receptor binding, while also improving its drug-like properties.[3][7]

Our proposed investigation follows a logical, gated progression designed to maximize data quality while conserving resources. The workflow begins with securing the chemical matter, proceeds to broad, high-throughput in vitro screening to identify potential biological targets, and culminates in more complex in vivo models to assess physiological effects and brain bioavailability.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: In Vivo Evaluation a Synthesis & Chiral Resolution b Structural & Purity Analysis (NMR, MS, HPLC) a->b Material Secured c Primary Target Screening (Broad Receptor Panel) b->c Initiate Screening d Affinity & Selectivity Assays (Ki Determination) c->d Hit ID f BBB Permeability Assay (PAMPA / Caco-2) c->f e Functional Assays (Agonist/Antagonist Mode) d->e Confirmed Binding g Pharmacokinetic Studies (Brain Penetration) e->g Advance Candidate f->g Confirm CNS Exposure h Target Engagement & PD (Receptor Occupancy) g->h Dose Ranging i Behavioral Models (e.g., Forced Swim Test) h->i Efficacy Signal

Figure 1: A gated workflow for the CNS evaluation of this compound.

Securing the Asset: Synthesis and Characterization

As this is not a commercially ubiquitous compound, the first step is a robust and scalable chemical synthesis. The presence of a stereocenter at the C3 position of the morpholine ring necessitates a stereoselective synthesis or a resolution of the racemic mixture, as stereoisomers of CNS drugs often exhibit profoundly different pharmacology and safety profiles.

Proposed Synthetic Protocol: Asymmetric Synthesis

A practical approach involves the chiral resolution of a key intermediate. This ensures high enantiomeric purity for downstream biological testing.

Protocol 1: Synthesis and Resolution

  • Step 1: N-Benzylation. React commercially available 3-morpholinone with benzyl bromide in the presence of a non-nucleophilic base like potassium carbonate in acetonitrile. Reflux for 4-6 hours. Monitor by TLC. After completion, filter the solid and concentrate the solvent in vacuo to yield 4-benzylmorpholin-3-one.

  • Step 2: Cyanation. Convert the lactam to a cyanohydrin derivative. Treat 4-benzylmorpholin-3-one with trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI₂). This forms the protected aminonitrile.

  • Step 3: Reduction. Reduce the nitrile to the primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF at 0°C, followed by a slow warm-up to room temperature. This will yield racemic this compound.

  • Step 4: Chiral Resolution. Dissolve the racemic amine in ethanol and add a solution of a chiral acid, such as (+)-Tartaric acid. The diastereomeric salts will have different solubilities. The salt of one enantiomer will preferentially crystallize.

  • Step 5: Salt Break and Isolation. Filter the diastereomeric salt and treat it with a base (e.g., 1M NaOH) to liberate the free amine. Extract the enantiomerically pure (S)- or (R)-(4-Benzylmorpholin-3-yl)methanamine with dichloromethane, dry over Na₂SO₄, and concentrate to yield the final product.

  • Step 6: Purity and Structural Verification. Confirm the structure via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess chemical purity (>98%) using HPLC with UV detection. Determine enantiomeric excess (e.e. >99%) using a chiral HPLC column.

In Vitro Profiling: Identifying the Molecular Target

With pure enantiomers in hand, the next phase is to understand the compound's biological interactions. A broad-based screening approach is essential to identify primary targets and potential off-target liabilities early.

Primary Screening: Broad Target Binding Panel

The initial screen should be conducted against a comprehensive panel of CNS receptors, transporters, and enzymes. This is a classic "phenotypic screening" approach designed to uncover unexpected activities.[8]

Protocol 2: Radioligand Binding Assay Panel

  • Objective: To determine the binding affinity of this compound across a wide range of CNS targets.

  • Procedure:

    • Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) or an in-house platform.

    • Submit both the (S) and (R) enantiomers for screening at a single high concentration (e.g., 10 µM).

    • The panel should include, at a minimum:

      • Monoamine Transporters: SERT, DAT, NET.

      • Serotonin Receptors: 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, etc.

      • Dopamine Receptors: D₁, D₂, D₃, D₄, D₅.

      • Adrenergic Receptors: α₁, α₂, β₁, β₂.

      • Other key targets: NMDA, AMPA, GABAₐ, Histamine H₁, Muscarinic M₁, Sigma receptors.

  • Data Analysis: Results are reported as percent inhibition of radioligand binding. A common threshold for a "hit" is >50% inhibition. This indicates that the test compound displaces the specific radioligand and warrants further investigation.

Affinity and Functional Characterization

Any "hits" from the primary screen must be validated. This involves determining the precise binding affinity (Kᵢ) and understanding whether the compound acts as an agonist, antagonist, or allosteric modulator at the identified target.

Table 1: Hypothetical Hit Validation Data

TargetEnantiomerBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Mode of Action
SERT(S)15.2IC₅₀ = 25.7Reuptake Inhibitor
SERT(R)875.4IC₅₀ > 10,000Weak Inhibitor
5-HT₁ₐ(S)45.3EC₅₀ = 88.1Partial Agonist
5-HT₁ₐ(R)> 10,000No activityInactive
D₂(S)120.6IC₅₀ = 250.3Antagonist
D₂(R)> 10,000No activityInactive

This data is illustrative. Kᵢ is determined by saturation binding assays; EC₅₀/IC₅₀ is determined by functional assays (e.g., cAMP accumulation, calcium flux).

Assessing Blood-Brain Barrier Permeability

A compound's CNS activity is contingent on its ability to cross the BBB.[9][10] Early in vitro assessment is crucial to de-risk the project. Poor brain penetration is a primary cause of attrition for CNS drug candidates.[11]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

  • Principle: This assay measures a compound's ability to diffuse from a donor compartment, through a lipid-coated filter, into an acceptor compartment, simulating passive transcellular diffusion across the BBB.

  • Procedure:

    • A 96-well filter plate is coated with a lipid mixture (e.g., porcine brain lipid extract) dissolved in dodecane.

    • The test compound is added to the donor wells (apical side).

    • The plate is incubated, allowing the compound to diffuse into the acceptor wells (basolateral side).

    • Compound concentrations in both compartments are quantified by LC-MS/MS.

  • Data Analysis: The effective permeability (Pe) is calculated. Compounds are typically classified as:

    • High Permeability: Pe > 4.0 x 10⁻⁶ cm/s (Likely CNS penetrant)

    • Medium Permeability: Pe = 2.0 - 4.0 x 10⁻⁶ cm/s (Uncertain)

    • Low Permeability: Pe < 2.0 x 10⁻⁶ cm/s (Likely CNS non-penetrant)

    • Controls such as caffeine (high permeability) and atenolol (low permeability) must be run in parallel for assay validation.[12]

Figure 2: Workflow for the PAMPA-BBB in vitro permeability assay.

In Vivo Evaluation: From Bench to Behavior

Positive in vitro data (high affinity, desired functional activity, and good BBB permeability) provides the justification for advancing to animal models. These studies are essential to understand the compound's real-world pharmacokinetics, target engagement in the brain, and potential therapeutic efficacy.

Pharmacokinetics and Brain Penetration

The primary goal is to confirm that the compound reaches its target in the brain at a therapeutically relevant concentration.

Protocol 4: Rodent Pharmacokinetic Study

  • Animals: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing: Administer a single dose of the compound (e.g., 10 mg/kg) via intravenous (IV) and oral (PO) routes in separate cohorts.

  • Sampling: At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and harvest brains.

  • Analysis: Separate plasma from blood. Homogenize brain tissue. Quantify the concentration of the compound in both plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Calculation:

    • Key PK Parameters: Calculate Cₘₐₓ, Tₘₐₓ, half-life (t₁/₂), and Area Under the Curve (AUC).

    • Oral Bioavailability (%F): (AUC_PO / AUC_IV) * 100.

    • Brain Penetration Ratio (Kp,uu): This is the most critical measure. It represents the ratio of the unbound drug concentration in the brain to the unbound concentration in the plasma at steady state. A Kp,uu ≈ 1 suggests free diffusion, while Kp,uu < 1 may indicate active efflux from the brain.

Target Engagement and Behavioral Models

If the compound shows a promising profile (e.g., potent SERT inhibition and good brain penetration), the next logical step is to test it in an animal model relevant to that mechanism, such as depression.[13]

Protocol 5: Mouse Forced Swim Test (FST)

  • Principle: This is a widely used screening model for assessing antidepressant activity.[14] Antidepressant compounds typically reduce the amount of time the animal spends immobile.

  • Procedure:

    • Acclimation: Acclimate male C57BL/6 mice to the facility for one week.

    • Dosing: Administer the test compound, a positive control (e.g., fluoxetine, 20 mg/kg), or vehicle (e.g., saline) via intraperitoneal (IP) injection 30-60 minutes before the test.

    • Test: Place each mouse individually into a cylinder of water from which it cannot escape.

    • Scoring: Videotape a 6-minute session. Score the last 4 minutes for time spent immobile (i.e., making only movements necessary to keep its head above water).

  • Expected Outcome: A statistically significant reduction in immobility time compared to the vehicle-treated group indicates potential antidepressant-like activity.

Conclusion and Future Directions

This guide outlines a comprehensive, phase-driven strategy to evaluate the CNS therapeutic potential of this compound. By starting with robust chemical synthesis and proceeding through a logical sequence of in vitro and in vivo assays, researchers can systematically build a data package to support its further development. The key decision points—target identification, confirmation of brain penetration, and a signal in a relevant behavioral model—are critical for advancing a compound from a chemical curiosity to a viable drug candidate. Future work would focus on detailed structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as comprehensive safety pharmacology to ensure a viable therapeutic window.

References

  • Cazzolla, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 556-580. [Link][1][3]
  • Cazzolla, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central, PMC7918944. [Link][2]
  • Slideshare. (2016). Screening of antidepressant. Slideshare. [Link][13]
  • Asinex. (n.d.). Morpholines for CNS drug discovery. Asinex. [Link][7]
  • Cazzolla, R., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Semantic Scholar. [Link][4]
  • The Journal of American Medical Science and Research. (2023). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. jamsr.org. [Link][10]
  • Kristiyani, A., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology, 13(4), 523-536. [Link][14]
  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. NeuroProof. [Link][8]
  • Visikol. (2024). In Vitro Blood Brain Barrier Permeability Assessment. Visikol. [Link][12]
  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Neuromics. [Link][11]
  • PubChem. (n.d.). This compound.
  • Kelder, J., et al. (1999). A common structural model for central nervous system drugs and their receptors. Journal of Molecular Graphics and Modelling, 17(1), 72-81. [Link][6]

Sources

Technical Guide: A Framework for Investigating the Neuroprotective Potential of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless progression of neurodegenerative diseases and the acute damage caused by events like ischemic stroke present a significant challenge to modern medicine. The search for novel neuroprotective agents is a critical frontier in drug development. This guide outlines a comprehensive, technically-grounded framework for the initial investigation of a novel chemical entity, (4-Benzylmorpholin-3-yl)methanamine, as a potential neuroprotective agent. While public domain data on the specific biological activity of this molecule is currently unavailable, its structure presents a unique scaffold for exploration.

This document serves as a roadmap for researchers, providing a logical, multi-tiered approach to screening and characterization. We will detail the necessary in vitro assays to establish a foundational understanding of the compound's potential, from initial toxicity profiling to mechanistic studies targeting apoptosis and oxidative stress. Subsequently, we will discuss the transition to in vivo models, a crucial step for validating preliminary findings in a more complex biological system. Each proposed experimental stage is accompanied by detailed, field-proven protocols and the rationale behind their selection, ensuring a scientifically rigorous evaluation.

Introduction to this compound: A Candidate for Neuroprotection

This compound is a small molecule with the chemical formula C12H18N2O.[1] Its structure comprises a morpholine ring, a benzyl group, and a methanamine substituent. While its specific biological activities are not yet characterized in publicly accessible literature, the presence of the morpholine core, a privileged scaffold in medicinal chemistry, and the benzyl group suggests potential interactions with biological targets relevant to neuroprotection.

This guide will proceed under the hypothesis that this compound may possess neuroprotective properties. The following sections will lay out a systematic approach to test this hypothesis, beginning with fundamental in vitro assays and progressing to more complex models.

Foundational In Vitro Evaluation: A Tiered Screening Approach

A crucial first step in characterizing a novel compound is to determine its effects in a controlled cellular environment. We propose a tiered approach, starting with broad screening for bioactivity and toxicity, followed by more specific assays to elucidate the mechanism of action. Human neuroblastoma cells, such as the SH-SY5Y line, are a suitable initial model due to their neuronal characteristics and ease of culture.[2][3]

Tier 1: Cytotoxicity and Primary Neuroprotection Assays

Before assessing neuroprotective capabilities, it is essential to determine the compound's intrinsic toxicity to establish a safe therapeutic window for subsequent experiments.

Experimental Workflow: Cytotoxicity and Primary Neuroprotection

G cluster_0 Phase 1: In Vitro Screening start Start: SH-SY5Y Cell Culture toxicity Determine Compound Cytotoxicity (MTT/LDH Assay) start->toxicity establish_window Establish Non-Toxic Concentration Range toxicity->establish_window induce_stress Induce Oxidative Stress (e.g., H₂O₂ or 6-OHDA) establish_window->induce_stress treat Co-treat with this compound induce_stress->treat viability Assess Cell Viability (MTT/LDH Assay) treat->viability outcome Outcome: Neuroprotective Effect Quantified viability->outcome

Caption: Workflow for initial in vitro screening of this compound.

Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells [4]

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of approximately 50,000 cells per well and culture overnight.[5]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in culture media.

  • Cytotoxicity Assessment: Treat cells with a range of concentrations of the compound alone for 24 hours. Assess cell viability using an MTT or LDH assay to determine the maximum non-toxic concentration.

  • Neuroprotection Assay: In a separate plate, pre-treat cells with non-toxic concentrations of the compound for 1-2 hours.

  • Induce Toxicity: Introduce a neurotoxic agent such as hydrogen peroxide (H₂O₂) to induce oxidative stress and subsequent cell death.[4]

  • Incubation: Co-incubate the cells with the compound and the neurotoxin for 24 hours.

  • Assess Viability: Measure cell viability using an MTT or LDH assay to quantify the protective effect of the compound.

Tier 2: Mechanistic Elucidation

If the compound demonstrates a protective effect, the next logical step is to investigate the underlying mechanism. Key pathways to explore include the inhibition of apoptosis and the reduction of reactive oxygen species (ROS).

Apoptosis, or programmed cell death, is a key mechanism in neurodegeneration.[6] Caspase-3 is a critical executioner caspase in this pathway.[7] A reduction in its activity would suggest an anti-apoptotic mechanism. Additionally, the TUNEL assay can be used to visualize DNA fragmentation, a hallmark of late-stage apoptosis.[6]

Protocol: Caspase-3 Activity Assay (Colorimetric) [8]

  • Cell Treatment: Culture and treat SH-SY5Y cells in a 6-well plate as described in the neuroprotection assay (with neurotoxin and compound).

  • Cell Lysis: After treatment, collect and lyse the cells using a chilled lysis buffer.[7]

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a caspase-3 substrate (e.g., DEVD-pNA).[8]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[7][8]

  • Measurement: Read the absorbance at 405 nm using a microplate reader. The color intensity is proportional to the caspase-3 activity.

Protocol: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Assay [6][9]

  • Sample Preparation: Grow and treat cells on coverslips. After treatment, fix the cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100 to allow enzyme access to the nucleus.[9]

  • TdT Labeling Reaction: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdU or fluorescently tagged). The TdT enzyme will incorporate the labeled dUTPs at the 3'-OH ends of fragmented DNA.[6][10]

  • Detection: For fluorescently labeled dUTPs, visualize directly using a fluorescence microscope. For other labels, use a secondary detection method (e.g., an antibody against the label conjugated to a fluorophore).

  • Analysis: Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells (e.g., by counterstaining with DAPI).

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is a common pathway of neuronal damage.[11] A direct measurement of intracellular ROS can determine if the compound has antioxidant properties.

Protocol: Intracellular ROS Measurement using DCFDA [5][12][13]

  • Cell Culture and Treatment: Seed cells in a dark, clear-bottomed 96-well plate and treat with the compound and neurotoxin as previously described.[5]

  • Probe Loading: Remove the treatment media and wash the cells with PBS. Load the cells with a 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) solution and incubate for 30-45 minutes at 37°C in the dark.[12][13]

  • Measurement: After incubation, wash the cells to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485nm and emission at ~535nm.[12] An increase in fluorescence corresponds to higher levels of intracellular ROS.

Data Summary for In Vitro Assays

AssayEndpoint MeasuredExpected Outcome for Neuroprotection
MTT/LDHCell Viability / Membrane IntegrityIncreased viability in compound-treated groups
Caspase-3 ActivityActivity of executioner caspase-3Decreased caspase-3 activity
TUNELDNA FragmentationReduced number of TUNEL-positive cells
DCFDAIntracellular ROS LevelsDecreased fluorescence intensity

In Vivo Validation: Rodent Models of Ischemic Stroke

Positive and reproducible in vitro results provide a strong rationale for advancing the compound to in vivo testing. Rodent models of ischemic stroke are well-established and highly relevant for evaluating neuroprotective agents.[14][15] The middle cerebral artery occlusion (MCAO) model, in particular, effectively mimics many aspects of human ischemic stroke.[14][15]

Experimental Workflow: In Vivo Neuroprotection in a Stroke Model

G cluster_1 Phase 2: In Vivo Validation start_vivo Start: Rodent Model (e.g., MCAO) induce_ischemia Induce Focal Cerebral Ischemia start_vivo->induce_ischemia administer_compound Administer this compound (i.v. or i.p.) induce_ischemia->administer_compound behavioral Assess Neurological Deficits (e.g., mNSS, Rotarod) administer_compound->behavioral histology Histological Analysis: Infarct Volume (TTC Staining) behavioral->histology outcome_vivo Outcome: In Vivo Efficacy Determined histology->outcome_vivo

Caption: Workflow for in vivo evaluation of this compound.

Protocol: Middle Cerebral Artery Occlusion (MCAO) in Rats [14][16]

  • Animal Preparation: Anesthetize adult male Sprague-Dawley or Wistar rats.

  • Surgical Procedure: Perform a transient MCAO by introducing a filament into the internal carotid artery to block the origin of the middle cerebral artery.

  • Compound Administration: Administer this compound (or vehicle control) intravenously or intraperitoneally at a predetermined time point (e.g., at the time of reperfusion).

  • Reperfusion: After a set period of occlusion (e.g., 90 minutes), withdraw the filament to allow reperfusion.

  • Behavioral Assessment: At 24 and 48 hours post-MCAO, evaluate neurological deficits using a standardized scale (e.g., modified Neurological Severity Score - mNSS).

  • Histological Analysis: At the study endpoint (e.g., 48 hours), euthanize the animals and harvest the brains. Section the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume. A reduction in infarct size in the treated group compared to the vehicle group indicates a neuroprotective effect.

Conclusion and Future Directions

This guide provides a structured and technically sound framework for the initial evaluation of this compound as a potential neuroprotective agent. By following this tiered approach, researchers can efficiently determine the compound's safety and efficacy profile, elucidate its mechanism of action, and validate its therapeutic potential in a preclinical model of neurological disease.

Positive outcomes from this series of investigations would warrant further, more in-depth studies, including pharmacokinetic and pharmacodynamic profiling, investigation in other models of neurodegeneration (e.g., Parkinson's or Alzheimer's disease models), and long-term safety and toxicology studies. This rigorous, step-by-step process is fundamental to the successful translation of a promising novel chemical entity from the laboratory to the clinic.

References

  • ROS Assay Kit Protocol. [Link]
  • In vivo animal stroke models: a rationale for rodent and non-human prim
  • Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. [Link]
  • Caspase Activity Assay.
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PubMed. [Link]
  • In vitro neurology assays. InnoSer. [Link]
  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normaliz
  • Video: The TUNEL Assay. JoVE. [Link]
  • Cellular reactive oxygen species (ROS)
  • Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Prim
  • Caspase 3 Activity Assay Kit. MP Biomedicals. [Link]
  • Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of N
  • A Novel Approach to Screening for New Neuroprotective Compounds for the Tre
  • In Vitro and In Vivo Models of Ischemic Stroke. Ace Therapeutics. [Link]
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. [Link]
  • This compound. PubChem. [Link]
  • Methenamine. Wikipedia. [Link]
  • New multifunctional melatonin-derived benzylpyridinium bromides with potent cholinergic, antioxidant, and neuroprotective properties as innovative drugs for Alzheimer's disease. PubMed. [Link]
  • What is the mechanism of Methenamine Hippurate?.
  • Methenamine. LiverTox - NCBI Bookshelf - NIH. [Link]
  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. The Royal Society of Chemistry. [Link]
  • Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. MDPI. [Link]

Sources

(4-Benzylmorpholin-3-yl)methanamine as a serotonin reuptake inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Evaluation of (4-Benzylmorpholin-3-yl)methanamine as a Serotonin Reuptake Inhibitor

Authored for Drug Development Professionals by a Senior Application Scientist

Abstract

The serotonin transporter (SERT) is a critical target in modern pharmacotherapy, particularly for the treatment of depression and anxiety disorders. Selective serotonin reuptake inhibitors (SSRIs) remain a cornerstone of clinical practice. The morpholine scaffold is a privileged structure in medicinal chemistry, known for conferring favorable pharmacokinetic properties and potent biological activity.[1][2][3] This guide delineates a comprehensive framework for the preclinical evaluation of a novel morpholine derivative, this compound, as a potential SERT inhibitor. While direct pharmacological data for this specific compound is not extensively published, this document provides a detailed roadmap based on established methodologies for characterizing analogous compounds. We will cover rational synthesis, in-depth pharmacological profiling—from initial in vitro binding and uptake assays to in vivo behavioral models—and the interpretation of structure-activity relationships (SAR).

Introduction: The Morpholine Scaffold in CNS Drug Discovery

The morpholine ring is a versatile heterocyclic motif frequently incorporated into centrally acting agents to modulate physicochemical and biological properties.[2][4] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets through its hydrogen bond accepting capabilities.[2] Several successful antidepressant drugs, such as Reboxetine and Moclobemide, feature a morpholine scaffold, highlighting its utility in designing monoamine reuptake inhibitors.[5]

This compound (Figure 1) combines this valuable scaffold with a benzyl group at the N4 position and a primary aminomethyl group at the C3 position. The N-benzyl group is a common feature in ligands targeting monoamine transporters, while the aminomethyl sidechain provides a primary amine, a key structural element for interaction with the orthosteric binding site of SERT. This guide outlines the necessary steps to scientifically validate its hypothesized activity as a SERT inhibitor.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound (PubChem CID: 10442980)[6].

Proposed Synthetic Route

The synthesis of this compound can be approached through established methods for substituted morpholines. A plausible and efficient route is adapted from methodologies used for similar structures.[7] The key is the reductive amination and cyclization to form the core ring, followed by the introduction and modification of the C3 sidechain.

synthesis_workflow start Commercially Available Starting Materials (e.g., N-benzylethanolamine, Glycidol derivative) step1 Step 1: Formation of N-benzyl-protected morpholine precursor start->step1 Condensation/ Cyclization step2 Step 2: Introduction of a nitrile or protected amine at C3 step1->step2 Nucleophilic Substitution step3 Step 3: Reduction of the nitrile/deprotection of the amine step2->step3 Catalytic Hydrogenation (e.g., H2/Pd-C) final This compound step3->final pharma_workflow cluster_invitro Phase 1: In Vitro Characterization cluster_invivo Phase 2: In Vivo Validation binding Primary Screen: SERT Radioligand Binding Assay (Determine Ki) uptake Functional Screen: Synaptosomal [3H]5-HT Uptake Assay (Determine IC50) binding->uptake Confirm Activity selectivity Selectivity Panel: Binding Assays for NET, DAT, and 5-HT Receptors uptake->selectivity Assess Specificity pk Pharmacokinetic Studies (Determine brain penetration, half-life) selectivity->pk Proceed if Selective & Potent fst Acute Efficacy Model: Forced Swim Test (FST) in rodents pk->fst Establish Dosing cums Chronic Efficacy Model: Chronic Unpredictable Mild Stress (CUMS) fst->cums Confirm Antidepressant-like Effect

Caption: A tiered workflow for the pharmacological evaluation of a novel SRI candidate.

In Vitro Assays: Target Engagement and Function

A. SERT Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT). This assay directly measures the compound's ability to displace a known radioligand from the transporter.

  • Causality: A high binding affinity (low Ki value) is the first indicator of potent target engagement. It establishes that the molecule physically interacts with SERT at relevant concentrations.

Experimental Protocol: SERT Binding Assay [8]1. Source: Use membrane preparations from HEK293 cells stably transfected with hSERT. [8]2. Radioligand: [³H]-Citalopram or another high-affinity SERT ligand is commonly used. 3. Procedure:

  • Incubate the hSERT membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
  • Incubate for 60-90 minutes at room temperature to reach equilibrium.
  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • Wash filters with ice-cold buffer to remove non-specific binding.
  • Detection: Quantify the radioactivity trapped on the filters using a liquid scintillation counter.
  • Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation, based on the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

B. Synaptosomal [³H]-Serotonin Uptake Assay

  • Objective: To measure the functional inhibition of serotonin uptake (IC50) in a more biologically relevant system. Synaptosomes are resealed nerve terminals that contain functional transporters.

  • Causality: While binding indicates target engagement, this assay confirms that the binding translates into functional inhibition of the transporter's primary role: clearing serotonin from the synapse.

Experimental Protocol: Serotonin Uptake Inhibition Assay [9][10]1. Preparation: Prepare synaptosomes from rodent brain tissue (e.g., cortex or striatum) via differential centrifugation and sucrose gradient purification. [9][11]2. Procedure:

  • Pre-incubate synaptosomal preparations with varying concentrations of this compound or a reference compound (e.g., Fluoxetine).
  • Initiate uptake by adding a low concentration of [³H]-serotonin.
  • Allow uptake to proceed for a short, defined period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport. [9] * Terminate uptake by rapid filtration and washing with ice-cold buffer.
  • Detection & Analysis: Quantify radioactivity via liquid scintillation and plot the percent inhibition against the log concentration of the compound to determine the IC50 value.
ParameterDescriptionExample Reference Data (Fluoxetine)Target Data for this compound
Ki (nM) Binding affinity for hSERT. Lower is better.1 - 10 nMTo be determined
IC50 (nM) Functional inhibition of 5-HT uptake. Lower is better.7 - 20 nM [12]To be determined
Selectivity Ratio of Ki/IC50 for NET and DAT vs. SERT. Higher is better.>100-fold vs. NET/DATTo be determined

Table 1: Key In Vitro Parameters and Benchmarks for an SRI Candidate.

In Vivo Models: Assessing Antidepressant-Like Activity

Positive in vitro data warrants progression to in vivo models to assess efficacy in a complex biological system.

A. Forced Swim Test (FST)

  • Objective: A rapid screening model to detect potential antidepressant activity. Antidepressants typically reduce the duration of immobility in rodents forced to swim in an inescapable cylinder. [13][14]* Causality: The reduction in immobility is interpreted as a behavioral correlate of an antidepressant effect (i.e., an active coping strategy replacing passive despair). It is a primary indicator of in vivo target engagement and downstream behavioral effects. [13][15] Experimental Protocol: Forced Swim Test [14][15]1. Subjects: Male mice or rats are commonly used.

  • Procedure:

    • Administer this compound, vehicle, or a positive control (e.g., Imipramine or Fluoxetine) via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time (e.g., 30-60 minutes), place the animal in a glass cylinder filled with water (23-25°C).

    • Record the session (typically 6 minutes) and score the last 4 minutes for time spent immobile.

  • Analysis: Compare the immobility time between the treatment groups. A significant decrease in immobility compared to the vehicle group suggests antidepressant-like activity.

B. Chronic Unpredictable Mild Stress (CUMS)

  • Objective: A more etiologically relevant model of depression that induces depressive-like behaviors (e.g., anhedonia) in rodents through chronic exposure to mild, unpredictable stressors. [13][16]* Causality: This model has better face and construct validity for human depression. The ability of a compound to reverse CUMS-induced deficits, such as anhedonia (measured by a decrease in sucrose preference), provides strong evidence of therapeutic potential. [13][15]

Structure-Activity Relationship (SAR) Insights

While SAR for this compound itself is uncharacterized, we can infer potential relationships from the broader class of morpholine-based monoamine reuptake inhibitors. [17][18]

  • N-Benzyl Group: This group likely contributes to binding through hydrophobic and/or pi-stacking interactions within the transporter's binding pocket. Substitution on the phenyl ring could modulate potency and selectivity.

  • Morpholine Ring: The oxygen atom can act as a hydrogen bond acceptor. The stereochemistry of the substituents on the morpholine ring is often critical for activity and selectivity between SERT, NET, and DAT. [17]3. C3-Aminomethyl Group: The primary amine is crucial for the canonical interaction with key aspartate residues in the SERT binding site, mimicking the endogenous substrate, serotonin. The distance and orientation of this amine relative to the rest of the molecule are paramount.

SAR_diagram cluster_molecule This compound mol p1 p2 p3 label1 Primary Amine: Crucial for binding to SERT (Asp98 interaction) label1->p1 label2 N-Benzyl Group: Potentially enhances affinity via hydrophobic pocket label2->p2 label3 Morpholine Core: Influences solubility & PK; Stereochemistry is key label3->p3

Caption: Key structural features of this compound for SAR analysis.

Conclusion and Future Directions

This guide presents a rigorous, multi-stage methodology for the comprehensive evaluation of this compound as a novel serotonin reuptake inhibitor. By systematically progressing from in vitro target validation to in vivo functional efficacy, researchers can build a robust data package to support its potential as a therapeutic candidate. The key decision points rely on demonstrating potent and selective SERT inhibition in vitro, followed by a clear, dose-dependent antidepressant-like signal in validated animal models. Future work would involve expanding the selectivity profiling, conducting ADME/Tox studies, and exploring the SAR by synthesizing and testing analogs to optimize potency and pharmacokinetic properties.

References

A consolidated list of all sources cited within this document.

  • Title: Animal models for the study of antidepressant activity. Source: PubMed URL:[Link]
  • Title: SERT Biochemical Binding Assay Service. Source: Reaction Biology URL:[Link]
  • Title: A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro. Source: PubMed URL:[Link]
  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Source: Journal of Herbmed Pharmacology URL:[Link]
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences URL:[Link]
  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Source: Journal of Herbmed Pharmacology URL:[Link]
  • Title: Development of serotonin transporter reuptake inhibition assays using JAR cells. Source: PMC (PubMed Central) URL:[Link]
  • Title: Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Source: NCBI Bookshelf URL:[Link]
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: PubMed URL:[Link]
  • Title: Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing.
  • Title: A Perspective Study: Preclinical Screening of Anti-Depressant Activity.
  • Title: Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF.
  • Title: Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor.
  • Title: Synthesis and SAR of morpholine and its derivatives: A review update. Source: E3S Web of Conferences URL:[Link]
  • Title: Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Source: PubMed URL:[Link]
  • Title: An updated review on morpholine derivatives with their pharmacological actions. Source: International journal of health sciences URL:[Link]
  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Source: PubMed URL:[Link]
  • Title: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Source: Taylor & Francis Online URL:[Link]
  • Title: Morpholine scaffold in common antidepressants.
  • Title: Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry | Request PDF.
  • Title: SERT Transporter Assay. Source: BioIVT URL:[Link]
  • Title: Technical Manual Rat SERT (Serotonin Transporter) ELISA Kit. Source: Assay Genie URL:[Link]
  • Title: Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
  • Title: Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. Source: STAR Protocols URL:[Link]
  • Title: A good protocol for extracting mouse brain synaptosomes?
  • Title: An updated review on morpholine derivatives with their pharmacological actions. Source: ScienceScholar URL:[Link]
  • Title: Synthesis of 2-(N-benzyl-N-methylaminomethyl)-4-benzylmorpholine dihydrochloride. Source: Mol-Instincts URL:[Link]
  • Title: this compound. Source: PubChem URL:[Link]

Sources

The Strategic Integration of Chiral Morpholines in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the morpholine heterocycle has emerged as a "privileged scaffold," a structural motif consistently found in a multitude of bioactive compounds and approved pharmaceuticals.[1][2] Its prevalence is not coincidental but rather a testament to its unique physicochemical properties that favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] The morpholine ring, with its inherent polarity, low basicity compared to piperidine, and capacity for hydrogen bonding, often imparts improved aqueous solubility, metabolic stability, and oral bioavailability.[5] This guide provides an in-depth technical exploration of chiral morpholine derivatives, focusing on the critical role of stereochemistry in their biological activity, advanced synthetic strategies for their enantioselective preparation, and their impactful applications in medicinal chemistry, exemplified by key drug case studies.

The Significance of Chirality in Morpholine-Containing Drugs: A Three-Dimensional Imperative

The introduction of one or more stereocenters into the morpholine ring profoundly influences its interaction with chiral biological targets such as enzymes and receptors. The specific three-dimensional arrangement of substituents on the chiral morpholine core dictates the molecule's binding affinity, selectivity, and ultimately, its therapeutic efficacy and safety profile.[6] Enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer being therapeutically active (the eutomer) while the other may be inactive or even contribute to undesirable side effects (the distomer).[7]

A compelling illustration of this principle is found in the development of kinase inhibitors. The kinome represents a major class of drug targets, but achieving selectivity among highly conserved ATP-binding sites is a significant challenge.[8] The incorporation of chiral morpholine moieties can introduce subtle yet critical steric and electronic differences that lead to remarkable gains in both potency and selectivity. For instance, in the development of mTOR inhibitors, the replacement of a simple morpholine with chiral bridged morpholines resulted in analogues with subnanomolar mTOR IC50 values and up to 26,000-fold selectivity over the closely related PI3Kα.[9][10] Molecular modeling studies suggest that these chiral scaffolds can exploit subtle amino acid differences in the kinase hinge regions, creating a deeper and more specific binding pocket.[9]

Asymmetric Synthesis of Chiral Morpholines: Enabling Enantiopure Drug Candidates

The growing recognition of the importance of single-enantiomer drugs has driven the development of robust and efficient methods for asymmetric synthesis.[11] Several powerful strategies have been established for the enantioselective synthesis of chiral morpholine derivatives, each with its own set of advantages and considerations.

Asymmetric Hydrogenation of Dehydromorpholines

One of the most efficient and atom-economical methods for generating chiral morpholines is the asymmetric hydrogenation of prochiral dehydromorpholine precursors.[12] This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and quantitative yields.[13][14]

Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine [13]

  • Materials:

    • 2-Aryl-N-Cbz-dehydromorpholine (1.0 equiv)

    • [Rh(COD)2]SbF6 (0.01 equiv)

    • (R,R,R)-SKP (a chiral bisphosphine ligand) (0.0105 equiv)

    • Dichloromethane (DCM), anhydrous

    • Hydrogen gas (H2)

  • Procedure:

    • In a glovebox, a vial is charged with [Rh(COD)2]SbF6 and (R,R,R)-SKP.

    • Anhydrous DCM is added, and the mixture is stirred for 30 minutes to form the catalyst solution.

    • In a separate vial, the 2-aryl-N-Cbz-dehydromorpholine substrate is dissolved in anhydrous DCM.

    • The substrate solution is transferred to the catalyst solution.

    • The resulting mixture is transferred to a stainless-steel autoclave.

    • The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of H2.

    • The reaction is stirred at room temperature for 24 hours.

    • After carefully releasing the pressure, the solvent is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford the chiral 2-substituted morpholine.

  • Self-Validation: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Organocatalytic Enantioselective Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral Brønsted acids and bases can effectively catalyze the enantioselective formation of morpholine and morpholinone rings.[15]

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Synthesis of a C3-Substituted Morpholinone

  • Materials:

    • Arylglyoxal (1.0 equiv)

    • 2-(Arylamino)ethan-1-ol (1.1 equiv)

    • Chiral Phosphoric Acid (CPA) catalyst (e.g., TRIP) (0.1 equiv)

    • Toluene, anhydrous

  • Procedure:

    • To a solution of the arylglyoxal in anhydrous toluene is added the 2-(arylamino)ethan-1-ol and the CPA catalyst.

    • The reaction mixture is stirred at the specified temperature (e.g., room temperature or elevated temperature) and monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the enantioenriched C3-substituted morpholinone.

  • Self-Validation: The enantiomeric excess of the product is determined by chiral HPLC analysis.

Diastereoselective Synthesis Strategies

In addition to enantioselective methods, diastereoselective approaches are crucial for constructing morpholine rings with multiple stereocenters. One-pot reactions that combine multiple catalytic steps can be particularly efficient.[1] For instance, a palladium-catalyzed Tsuji-Trost reaction of vinyloxiranes with amino alcohols, followed by an in-situ iron(III)-catalyzed heterocyclization, provides access to a variety of substituted morpholines with good to excellent diastereoselectivities.[1]

Chiral Morpholines in Action: Case Studies in Drug Development

The strategic incorporation of a chiral morpholine moiety has been instrumental in the success of several FDA-approved drugs.

Aprepitant: A Neurokinin-1 Receptor Antagonist

Aprepitant is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting.[16] The molecule contains a complex chiral morpholine core with three stereocenters. The specific stereochemistry is crucial for its high binding affinity and selectivity for the NK1 receptor.[17][18] The synthesis of Aprepitant is a landmark in industrial process chemistry, featuring a highly efficient and stereoselective route.[19] A key step involves a crystallization-induced diastereoselective transformation to establish the correct stereochemistry of a morpholinone intermediate.[17][18]

Aprepitant_Synthesis_Highlight

Other FDA-Approved Drugs Featuring Chiral Morpholines

Beyond Aprepitant, other approved drugs highlight the versatility of the chiral morpholine scaffold. For example, the antidepressant Reboxetine contains a chiral 2-substituted morpholine ring, where the (S,S)-enantiomer is the active therapeutic agent.

Structure-Activity Relationship (SAR) and Bioisosteric Replacement

Systematic modification of the substituents on the chiral morpholine ring is a cornerstone of the lead optimization process. Structure-activity relationship (SAR) studies aim to elucidate the key structural features required for optimal biological activity.[3][20]

Table 1: Illustrative SAR of Morpholine-Containing Kinase Inhibitors

Position of SubstitutionType of SubstituentImpact on ActivityRationale
C2Small alkyl groupIncreased potencyFills a small hydrophobic pocket in the active site.
C2Bulky aromatic groupDecreased potencySteric hindrance prevents optimal binding.
C3Hydrogen bond donorIncreased selectivityForms a specific interaction with a key residue in the target kinase.
N4Basic amineImproved solubilityEnhances aqueous solubility and oral bioavailability.

In addition to SAR studies, the concept of bioisosteric replacement is a powerful strategy in drug design.[21][22] A bioisostere is a substituent or group with similar physical or chemical properties that produces broadly similar biological effects. In some cases, replacing a morpholine ring with a suitable bioisostere can lead to improved properties, such as enhanced metabolic stability or altered selectivity.[23] For example, in the development of PI3K inhibitors, replacing one of the morpholine groups in ZSTK474 with a piperazine led to a significant decrease in activity, but subsequent N-acetylation of the piperazine restored the desired inhibitory profile.[23] This highlights the subtle interplay of electronics and conformation in receptor binding.

Bioisosteric_Replacement

Future Perspectives and Conclusion

References

  • Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20(22), 7419–7423. [Link]
  • Payack, J. F., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
  • Reddy, K. L., & Reddy, N. S. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(18), 3171–3174. [Link]
  • Brands, K. M. J., et al. (2003). Chapter 10 Synthesis of aprepitant. In Process Chemistry in the Pharmaceutical Industry, Volume 2 (pp. 185-202). CRC Press. [Link]
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-332. [Link]
  • Merck & Co., Inc. (2012). Preparation of aprepitant. U.S.
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]
  • Wolfe, J. P., & Rossi, M. A. (2009). New strategy for the synthesis of substituted morpholines. Organic Letters, 11(16), 3734–3737. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • U.S. Environmental Protection Agency. (2005).
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Peterson, E. A., et al. (2009). Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors. Journal of Medicinal Chemistry, 52(24), 7942–7945. [Link]
  • ResearchGate. (n.d.). Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. [Link]
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
  • Popa, M., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3237. [Link]
  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
  • Zhang, J., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14493-14498. [Link]
  • Nath, S., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules, 22(12), 2159. [Link]
  • Jain, A., & Sahu, S. K. (2024).
  • Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 579–593. [Link]
  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. [Link]
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Ates-Alagoz, Z., & Adejare, A. (2013). Synthesis, predictions of drug-likeness, and pharmacokinetic properties of some chiral thioureas as potent enzyme inhibition agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1047-1055. [Link]
  • ResearchGate. (n.d.). Pharmacokinetic and ADMET parameters of synthesized compounds. [Link]
  • ResearchGate. (n.d.). Pharmacokinetic Properties and In Silico ADME Modeling in Drug Discovery. [Link]
  • Merz, K. M., & Reynolds, C. H. (Eds.). (2010). Drug design: structure- and ligand-based approaches. Cambridge University Press. [Link]
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. [Link]
  • Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • Li, X., et al. (2010). Structure-based quantitative structure-activity relationship studies of checkpoint kinase 1 inhibitors. Journal of computational chemistry, 31(15), 2783–2793. [Link]
  • Lenci, E., & Trabocchi, A. (2020). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 25(23), 5679. [Link]
  • ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development. [Link]
  • Honório, K. M., et al. (2013). Pharmacokinetic properties and in silico ADME modeling in drug discovery.
  • ResearchGate. (n.d.). List of chiral drugs approved by FDA in 2024. [Link]
  • Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. Consensus. [Link]
  • Glorius, F. (Ed.). (2021).
  • Lough, W. J., & Wainer, I. W. (Eds.). (2022). Chirality in drug research. John Wiley & Sons. [Link]
  • Shen, G., et al. (2020). Stereoselective Pharmacokinetics and Chiral Inversions of Some Chiral Hydroxy Group Drugs. Current drug metabolism, 21(9), 716–728. [Link]
  • ResearchGate. (n.d.).
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.

Sources

The Structure-Activity Relationship of Benzylmorpholine Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzylmorpholine scaffold is a privileged structural motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of benzylmorpholine analogs across key therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. By dissecting the intricate interplay between molecular architecture and biological function, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation therapeutics. This document eschews a rigid template, instead opting for a narrative that logically unfolds from foundational principles to specific, field-proven applications, replete with detailed experimental methodologies, quantitative SAR data, and visual representations of underlying biological pathways.

Introduction: The Benzylmorpholine Core - A Scaffold of Therapeutic Promise

The benzylmorpholine moiety, characterized by a morpholine ring tethered to a benzyl group, represents a cornerstone in the design of biologically active small molecules. Its prevalence in medicinal chemistry can be attributed to a favorable combination of physicochemical properties. The morpholine ring, a saturated heterocycle containing both an ether and a secondary or tertiary amine, imparts aqueous solubility and can act as a hydrogen bond acceptor. The benzyl group provides a lipophilic handle for interactions with hydrophobic pockets within target proteins and serves as a versatile anchor for a wide array of chemical modifications. This unique combination of features allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the benzylmorpholine scaffold a fertile ground for the development of novel therapeutics.

The inherent structural flexibility of the benzylmorpholine core allows for the exploration of vast chemical space. Substitutions on the phenyl ring, modifications of the benzylic methylene bridge, and alterations to the morpholine ring itself can profoundly influence target affinity, selectivity, and overall biological activity. This guide will delve into the specific SAR trends observed for benzylmorpholine analogs in distinct therapeutic contexts, providing a comprehensive roadmap for navigating the chemical landscape of this remarkable scaffold.

Benzylmorpholine Analogs in Oncology: Targeting the Epigenetic Regulator EZH2

Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that plays a pivotal role in epigenetic regulation and is frequently dysregulated in various cancers.[1] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.[2] Overexpression or gain-of-function mutations in EZH2 are linked to the silencing of tumor suppressor genes, driving cancer cell proliferation and survival.[3] Consequently, the development of small molecule inhibitors of EZH2 has emerged as a promising therapeutic strategy.[4]

Structure-Activity Relationship of Benzylmorpholine-Based EZH2 Inhibitors

A series of benzomorpholine derivatives have been synthesized and evaluated as potent EZH2 inhibitors.[5] The core scaffold typically consists of a benzomorpholine moiety, a linker, and a substituted aromatic ring that occupies the S-adenosylmethionine (SAM) binding pocket of EZH2. The SAR of these analogs reveals several key insights:

  • The Benzomorpholine Core: The benzomorpholine unit serves as a crucial anchor, with the morpholine nitrogen often involved in key interactions within the EZH2 active site.

  • Substitutions on the Benzene Ring of Benzomorpholine: Modifications at this position can significantly impact potency. For instance, Suzuki coupling reactions are often employed to introduce various aryl or heteroaryl groups, allowing for the exploration of different binding interactions.[5]

  • The Amide Linker: An amide linker is commonly used to connect the benzomorpholine core to the SAM-pocket binding moiety. The nature of the groups attached to the amide nitrogen can influence both potency and pharmacokinetic properties.

  • The SAM-Pocket Binding Moiety: Substitutions on the aromatic ring that binds to the SAM pocket are critical for achieving high potency. Electron-donating and electron-withdrawing groups at different positions can dramatically alter the inhibitory activity.

Quantitative SAR Data for Benzomorpholine EZH2 Inhibitors

The following table summarizes the in vitro activity of representative benzomorpholine-based EZH2 inhibitors against non-small cell lung cancer cell lines.

Compound IDR Group (at position 6 of benzomorpholine)A549 IC50 (µM)[5]NCI-H1975 IC50 (µM)[5]
6b 4-pyridyl2.53.2
6c 3-pyridyl1.82.1
6x 4-(dimethylamino)phenyl1.51.7
6y 4-(morpholino)phenyl1.11.1

Table 1: In vitro antiproliferative activity of selected benzomorpholine EZH2 inhibitors.

EZH2 Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving EZH2 and the PRC2 complex, leading to transcriptional repression.

EZH2_Signaling_Pathway cluster_PRC2 PRC2 Complex EZH2 EZH2 SAH SAH EZH2->SAH H3K27me3 H3K27me3 EZH2->H3K27me3 Methylation EED EED SUZ12 SUZ12 SAM SAM SAM->EZH2 Methyl Donor H3K27 Histone H3 (K27) H3K27->H3K27me3 Repression Transcriptional Repression H3K27me3->Repression TSG Tumor Suppressor Genes Repression->TSG

EZH2-mediated transcriptional repression.
Experimental Protocol: EZH2 Inhibitor Chemiluminescent Assay

This protocol outlines a robust method for determining the in vitro inhibitory activity of benzylmorpholine analogs against the EZH2 enzyme complex.[6][7][8]

Materials:

  • 96-well plate precoated with histone H3 peptide substrate

  • Purified EZH2 complex (EZH2/EED/SUZ12/RbAp48/AEBP2)

  • S-adenosylmethionine (SAM)

  • Primary antibody against methylated K27 of Histone H3

  • HRP-labeled secondary antibody

  • Chemiluminescent substrate

  • Assay buffer

  • Test compounds (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should not exceed 1%.

  • Enzyme Reaction: To each well of the microplate, add the following in order:

    • Assay buffer

    • Test compound or vehicle (for control)

    • Purified EZH2 complex

    • SAM

  • Incubation: Incubate the plate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Addition: Wash the plate with a suitable wash buffer. Add the primary antibody to each well and incubate for 1 hour at room temperature.

  • Secondary Antibody Addition: Wash the plate. Add the HRP-labeled secondary antibody to each well and incubate for 30 minutes at room temperature.

  • Detection: Wash the plate. Add the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the chemiluminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Benzylmorpholine Analogs in Neurodegenerative Diseases

The multifaceted nature of neurodegenerative diseases, such as Alzheimer's and Parkinson's, necessitates the development of therapeutics that can modulate multiple targets.[9] The benzylmorpholine scaffold has proven to be a valuable template for designing ligands for key neurological targets, including dopamine receptors and cholinesterases.

Structure-Activity Relationship of Benzylmorpholine-Based Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is implicated in various neuropsychiatric disorders.[10] Selective D4 receptor antagonists are of interest for their potential therapeutic benefits with a reduced side-effect profile compared to non-selective dopamine antagonists.

SAR Insights:

  • Chirality: The stereochemistry of the morpholine ring can significantly influence potency and selectivity. For instance, the (S)-enantiomer of certain alkoxymethyl morpholine analogs exhibits higher affinity for the D4 receptor.

  • Alkoxymethyl Substituent: The nature of the group attached to the 2-position of the morpholine ring is critical. An ether linkage to a substituted heteroaromatic ring, such as chloropyridine, often leads to potent antagonists.

  • N-substitution on the Morpholine Ring: The substituent on the morpholine nitrogen plays a crucial role in interacting with the receptor. An indolylmethyl group, for example, has been shown to be favorable for D4 receptor antagonism.

Quantitative SAR Data for Benzylmorpholine Dopamine D4 Receptor Antagonists

The following table presents the binding affinities of representative chiral alkoxymethyl morpholine analogs for the human dopamine D4 receptor.

Compound IDStereochemistryR Group (at position 4 of morpholine)Ki (nM) for D4 Receptor
1 (S)(6-fluoro-1H-indol-3-yl)methyl15
2 (R)(6-fluoro-1H-indol-3-yl)methyl250
3 (S)(1H-indol-3-yl)methyl30
4 (S)(5-fluoro-1H-indol-3-yl)methyl22

Table 2: Binding affinities of selected benzylmorpholine analogs for the dopamine D4 receptor.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a Gi/o-coupled receptor that primarily inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Gi_o Gαi/o D4R->Gi_o AC Adenylyl Cyclase Gi_o->AC ATP ATP cAMP cAMP ATP->cAMP AC PKA PKA cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response

Dopamine D4 receptor signaling cascade.
Experimental Protocol: Dopamine D4 Receptor Radioligand Binding Assay

This protocol describes a standard method for determining the binding affinity of test compounds for the dopamine D4 receptor using a competitive radioligand binding assay.[11][12]

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • Radioligand (e.g., [3H]-spiperone or [3H]-clozapine)

  • Non-labeled competitor (for non-specific binding determination, e.g., haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Test compounds (dissolved in DMSO)

  • 96-well plates

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Test compound at various concentrations or vehicle (for total binding) or non-labeled competitor (for non-specific binding)

    • Radioligand at a concentration near its Kd

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value for each test compound by fitting the data to a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Structure-Activity Relationship of Morpholine-Based Cholinesterase Inhibitors

Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. They act by increasing the levels of acetylcholine in the brain. Morpholine-containing compounds have been investigated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[13][14][15]

SAR Insights:

  • Linker Length: The length of the carbon chain linking the morpholine moiety to another aromatic system (e.g., a quinoline ring) is crucial for inhibitory potency. A two-methylene linker has been found to be optimal for AChE inhibition in some series.[15]

  • Substitutions on the Aromatic Ring: The nature and position of substituents on the aromatic ring can significantly affect both potency and selectivity for AChE versus BChE.

  • Dual-Acting Inhibitors: Some morpholine-based chalcones have been identified as dual inhibitors of both cholinesterases and monoamine oxidases (MAOs), offering a potential multi-target approach for the treatment of neurodegenerative diseases.[13]

Quantitative SAR Data for Morpholine-Based Cholinesterase Inhibitors

The following table shows the inhibitory concentrations of representative morpholine-based chalcones against MAO-A, MAO-B, and AChE.[16]

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)AChE IC50 (µM)
MO1 >1000.030>100
MO5 >1001.316.1
MO7 7.10.2515.3
MO9 >1000.3612.01

Table 3: Inhibitory activities of selected morpholine-based chalcones.

Cholinergic Signaling Pathway

The diagram below depicts a simplified cholinergic synapse, highlighting the role of acetylcholinesterase in terminating the signal.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Choline Choline ACh_vesicle ACh (in vesicle) Choline->ACh_vesicle ChAT Acetyl_CoA Acetyl-CoA Acetyl_CoA->ACh_vesicle ChAT ChAT ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChR Acetylcholine Receptor Signal Signal Transduction AChR->Signal ACh_synapse->Choline AChE ACh_synapse->AChR Acetate Acetate ACh_synapse->Acetate AChE AChE AChE

Cholinergic neurotransmission and the role of AChE.
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This protocol details a colorimetric assay for measuring cholinesterase inhibition, a standard and reliable method in the field.[3][17]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (dissolved in DMSO)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of the substrate in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

  • Assay Setup: To each well of a 96-well plate, add:

    • Phosphate buffer

    • Test compound at various concentrations or vehicle

    • Enzyme solution

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the DTNB solution followed by the substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.

  • Data Analysis: Determine the rate of reaction (change in absorbance per minute) for each concentration of the test compound. Calculate the percentage of inhibition relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Benzylmorpholine Analogs as Antifungal Agents: Inhibition of Sterol Biosynthesis

The morpholine class of fungicides, exemplified by fenpropimorph, has been instrumental in agriculture for controlling a wide range of fungal pathogens. Their mechanism of action involves the disruption of ergosterol biosynthesis, an essential component of the fungal cell membrane.[18]

Structure-Activity Relationship of Fenpropimorph and its Analogs

Fenpropimorph, a chiral molecule, and its analogs target key enzymes in the late stages of the ergosterol biosynthesis pathway.

SAR Insights:

  • The Morpholine Ring: The cis-2,6-dimethylmorpholine ring is a key feature for antifungal activity.

  • The Propyl Linker: The stereochemistry at the C2 position of the propyl side chain can influence potency.

  • The p-tert-Butylphenyl Group: This bulky, lipophilic group is crucial for binding to the target enzymes. Modifications to this group can significantly alter the antifungal spectrum and potency.

Quantitative SAR Data for Fenpropimorph Analogs
Ergosterol Biosynthesis Pathway and Inhibition by Fenpropimorph

The following diagram illustrates the later stages of the ergosterol biosynthesis pathway and the points of inhibition by fenpropimorph.

Ergosterol_Biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol Lanosterol->Fecosterol Lanosterol->Fecosterol Reductase Episterol Episterol Fecosterol->Episterol Isomerase Ergosterol Ergosterol Episterol->Ergosterol Inhibitor Fenpropimorph Reductase Sterol Δ14-reductase Inhibitor->Reductase Isomerase Sterol Δ8->Δ7-isomerase Inhibitor->Isomerase

Inhibition of ergosterol biosynthesis by fenpropimorph.
Experimental Protocol: In Vitro Sterol Biosynthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibition of sterol biosynthesis in fungal cells.

Materials:

  • Fungal culture (e.g., Saccharomyces cerevisiae)

  • Growth medium

  • [14C]-acetate or other radiolabeled precursor

  • Test compounds (dissolved in a suitable solvent)

  • Saponification solution (e.g., ethanolic KOH)

  • Organic solvent for extraction (e.g., hexane)

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Scintillation counter and scintillation cocktail

Procedure:

  • Fungal Culture: Grow the fungal culture to the mid-logarithmic phase.

  • Treatment: Aliquot the culture into flasks and add the test compounds at various concentrations. Include a vehicle control.

  • Radiolabeling: Add [14C]-acetate to each flask and incubate for a defined period to allow for incorporation into newly synthesized sterols.

  • Cell Harvesting and Saponification: Harvest the fungal cells by centrifugation. Resuspend the cells in saponification solution and heat to hydrolyze lipids and esters.

  • Sterol Extraction: Cool the samples and extract the non-saponifiable lipids (containing the sterols) with an organic solvent like hexane.

  • TLC Analysis: Concentrate the extracts and spot them on a TLC plate. Develop the plate using an appropriate solvent system to separate the different sterol fractions.

  • Quantification: Visualize the sterol spots (e.g., using iodine vapor) and scrape the corresponding silica into scintillation vials. Add scintillation cocktail and measure the radioactivity.

  • Data Analysis: Calculate the amount of radioactivity incorporated into the ergosterol fraction and any accumulated precursor sterols. Determine the percentage of inhibition of ergosterol biosynthesis for each compound concentration and calculate the IC50 value.

Conclusion and Future Directions

The benzylmorpholine scaffold continues to be a remarkably fruitful starting point for the design of potent and selective modulators of a wide range of biological targets. The SAR insights detailed in this guide underscore the importance of a systematic and iterative approach to lead optimization. For EZH2 inhibitors, fine-tuning the substitutions on the benzomorpholine core and the SAM-pocket binding moiety is key to enhancing potency. In the realm of neurodegenerative diseases, leveraging stereochemistry and exploring diverse linkers and aromatic substituents can lead to highly selective dopamine D4 receptor antagonists and multi-target cholinesterase inhibitors. Furthermore, the established antifungal activity of benzylmorpholine analogs highlights their potential in addressing infectious diseases.

Future research in this area will likely focus on several key aspects. The application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of novel benzylmorpholine-based therapeutics with improved efficacy and safety profiles. The exploration of this scaffold for novel biological targets remains an exciting avenue for investigation. Finally, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these analogs will be crucial for their successful translation into clinical candidates. As our understanding of the intricate biology of disease continues to evolve, the versatile benzylmorpholine scaffold is poised to remain a central player in the ongoing quest for innovative medicines.

References

  • MDPI. (2024). Targeting EZH2 in Cancer: Mechanisms, Pathways, and Therapeutic Potential. [Link]
  • PubMed. (2021).
  • ProBiologists. (2020).
  • PubMed Central. (2021).
  • BPS Bioscience. (n.d.). EZH2 Chemiluminescent Assay Kit.
  • Frontiers. (2022). Non-canonical functions of EZH2 in cancer. [Link]
  • BPS Bioscience. (n.d.). EZH2 Homogeneous Assay Kit.
  • BPS Bioscience. (n.d.). EZH2 Assay Service.
  • ResearchGate. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. [Link]
  • National Institutes of Health. (1988). Inhibition by the fungicide fenpropimorph of cholesterol biosynthesis in 3T3 fibroblasts. [Link]
  • PubMed. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
  • MDPI. (2022). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
  • Online Inhibitor. (2025). Optimizing Epigenetic Cancer Assays: Scenario-Based Insights with EPZ-6438. [Link]
  • PubMed. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • PubMed Central. (2010). The dopamine D4 receptor: biochemical and signalling properties. [Link]
  • PubMed Central. (2024). Chemical Inhibition of Sterol Biosynthesis. [Link]
  • SciELO. (2018).
  • ResearchGate. (2018).
  • Wikipedia. (n.d.). Dopamine receptor D4.
  • PubMed. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]
  • ChemRxiv. (2022).
  • CABI Digital Library. (2002). 11 Mode of Action of Sterol Biosynthesis Inhibitors and Resistance Phenomena in Fungi. [Link]
  • ResearchGate. (2024). (PDF) Chemical Inhibition of Sterol Biosynthesis. [Link]
  • ResearchGate. (n.d.). Schematic illustration of cholinergic neurotransmission.
  • MDPI. (2018). Inhibition of Phytosterol Biosynthesis by Azasterols. [Link]
  • PubMed Central. (2018). D4 Dopamine Receptor High Resolution Structures Enable the Discovery of Selective Agonists. [Link]
  • KEGG. (n.d.). Cholinergic synapse.
  • DergiPark. (2023). Screening of new morpholine dithiocarbamate derivatives bearing benzimidazole moiety for anticholinesterase potential. [Link]
  • PubMed. (2000). Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. [Link]
  • PubMed Central. (2017). Inhibition of Sterol Biosynthesis Alters Tubulin Association with Detergent-Insoluble Membranes and Affects Microtubule Organization in Pollen Tubes of Nicotiana tabacum L. [Link]
  • MDPI. (2021). Striatal Cholinergic Signaling in Time and Space. [Link]
  • National Center for Biotechnology Information. (2025). DRD4 dopamine receptor D4 [Homo sapiens (human)]. [Link]
  • Kamiya Biomedical Company. (n.d.). Rat Dopamine Receptor D4 (DRD4) ELISA.
  • PubMed Central. (2022).
  • ResearchGate. (n.d.). Graphical representation of IC50 values of analogs 1–22 based on AP enzyme.
  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. [Link]
  • PubMed. (1997). SAR of novel biarylmethylamine dopamine D4 receptor ligands. [Link]
  • University of Regensburg. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands.
  • PubChem. (n.d.). Binding affinity towards human dopamine D4 receptor was determined via standard competitive displacement assays using [3H]-YM 09151 as radioligand.

Sources

The Morpholine Scaffold: A Physicochemical Deep Dive for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged" Scaffold in Modern Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has earned its status as a "privileged structure" in medicinal chemistry. Its prevalence in a multitude of FDA-approved drugs and clinical candidates is a testament to its ability to confer advantageous physicochemical and metabolic properties upon a molecule. This guide, intended for drug discovery and development professionals, provides an in-depth exploration of the core physicochemical properties of substituted morpholines, elucidating the causal relationships between structure and function that make this scaffold a cornerstone of modern drug design. We will dissect the key parameters of pKa, lipophilicity, solubility, metabolic stability, and hydrogen bonding, providing not just theoretical understanding but also practical, field-proven experimental protocols for their assessment.

The strategic incorporation of a morpholine moiety can profoundly influence a compound's pharmacokinetic/pharmacodynamic (PK/PD) profile. The presence of the ether oxygen atom withdraws electron density from the nitrogen, modulating its basicity and nucleophilicity compared to analogous piperidines. This subtle electronic feature has significant downstream effects on solubility, metabolic fate, and target engagement. Furthermore, the chair-like conformation of the morpholine ring provides a three-dimensional framework that can be exploited to orient substituents for optimal interaction with biological targets, an increasingly important strategy to "escape from flatland" in drug design.

Section 1: Basicity and Ionization (pKa) - The Gatekeeper of Absorption and Distribution

The basicity of the morpholine nitrogen, quantified by the pKa of its conjugate acid, is a critical determinant of a drug candidate's behavior in physiological environments. This parameter governs the extent of ionization at a given pH, which in turn dictates solubility, membrane permeability, and potential for off-target interactions.

The Influence of the Ether Oxygen

The oxygen atom in the morpholine ring exerts an electron-withdrawing inductive effect, which reduces the electron density on the nitrogen atom. This makes the nitrogen lone pair less available for protonation, resulting in a lower pKa compared to its carbocyclic counterpart, piperidine. Typically, the pKa of a morpholinium ion is in the range of 8.3-8.7, which is significantly lower than that of a piperidinium ion (around 11). This reduced basicity is often advantageous, as it can decrease the potential for strong interactions with acidic phospholipids in membranes (a contributor to phospholipidosis) and reduce off-target activity at aminergic GPCRs.

Impact of Ring Substitution

Substituents on the morpholine ring can further modulate the nitrogen's pKa. Electron-withdrawing groups will decrease the basicity (lower pKa), while electron-donating groups will increase it. The position of the substituent also plays a role, with effects being most pronounced at the C2 and C6 positions, alpha to the nitrogen. Bridging the morpholine ring with a one-carbon tether has been shown to increase the basicity of the nitrogen atom.

Experimental Determination of pKa

A robust and widely used method for pKa determination is potentiometric titration. This technique provides a reliable measure of the ionization constant under defined conditions.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Preparation of the Analyte Solution: Accurately weigh and dissolve the substituted morpholine compound in deionized water or a suitable co-solvent system (e.g., water/methanol) to a known concentration (typically 1-10 mM).

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4.00, 7.00, and 10.00). Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a micro-burette containing a standardized titrant (e.g., 0.1 M HCl for a basic compound).

  • Titration Procedure: Add the titrant in small, precise increments, recording the pH value after each addition. Ensure the solution is stirred continuously to maintain homogeneity.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated. For more accurate determination, the first derivative of the titration curve can be plotted, with the peak corresponding to the equivalence point.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Substituted Morpholine in Solvent C Add Titrant (HCl) Incrementally A->C B Calibrate pH Meter B->C D Record pH at Each Step C->D D->C E Plot pH vs. Titrant Volume D->E F Determine Half-Equivalence Point E->F G pKa = pH at Half-Equivalence F->G

Caption: Workflow for pKa determination via potentiometric titration.

Section 2: Lipophilicity (LogP/LogD) - Balancing Permeability and Solubility

Lipophilicity, the affinity of a molecule for a lipophilic environment, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, or the distribution coefficient (LogD) at a specific pH.

The Morpholine Ring's Contribution

The morpholine moiety is generally considered to be a polar, hydrophilic group that can enhance the aqueous solubility of a parent molecule. The replacement of a methylene group in piperidine with an oxygen atom in morpholine significantly reduces lipophilicity. However, the overall lipophilicity of a substituted morpholine is a complex interplay between the polar morpholine core and the nature of its substituents.

Impact of Substituents on Lipophilicity

The addition of non-polar, hydrocarbon-based substituents to the morpholine ring will increase its lipophilicity (higher LogP/LogD). Conversely, the introduction of polar functional groups will decrease lipophilicity. Interestingly, a counter-intuitive phenomenon has been observed where bridging morpholines across the ring with a one-carbon tether leads to a reduction in lipophilicity, despite the addition of a carbon atom. This is attributed to the increased basicity and altered three-dimensional shape of the bridged system.

Table 1: Illustrative Lipophilicity of Substituted Morpholines

CompoundSubstituentCalculated LogPEffect on Lipophilicity
MorpholineNone-0.86Baseline
N-MethylmorpholineMethyl on N-0.34Increased
N-PhenylmorpholinePhenyl on N1.70Significantly Increased
2,6-DimethylmorpholineMethyl on C2, C6-0.05Increased
4-(2-Hydroxyethyl)morpholineHydroxyethyl on N-1.10Decreased

Note: LogP values are illustrative and can vary based on the calculation method.

Experimental Determination of LogP/LogD

The "shake-flask" method is the traditional and most direct way to determine LogP, though it can be labor-intensive. High-performance liquid chromatography (HPLC)-based methods are often used for higher throughput screening.

Experimental Protocol: Shake-Flask Method for LogP Determination

  • Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4 for LogD determination) and an organic phase (1-octanol). Saturate the aqueous phase with octanol and the octanol phase with the aqueous buffer by mixing them vigorously and allowing them to separate overnight.

  • Partitioning: Accurately prepare a stock solution of the test compound in the aqueous phase. Mix a known volume of this solution with a known volume of the pre-saturated octanol.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The LogP (or LogD) is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Section 3: Solubility - The Prerequisite for Bioavailability

Aqueous solubility is a fundamental property that a drug candidate must possess to be absorbed and distributed to its site of action. The morpholine ring is frequently incorporated into molecules to improve their solubility.

The polarity imparted by both the nitrogen and oxygen atoms of the morpholine ring, and their ability to act as hydrogen bond acceptors, contributes to favorable interactions with water molecules. The basic nitrogen can be protonated to form a morpholinium salt, which generally exhibits significantly higher aqueous solubility. The overall solubility of a substituted morpholine will depend on the balance between the hydrophilic morpholine core and the lipophilicity of its substituents. Highly crystalline solids, often a result of strong intermolecular interactions in the solid state, can also exhibit poor solubility despite favorable molecular properties.

Section 4: Metabolic Stability - Navigating the Body's Defenses

The metabolic fate of a drug is a key determinant of its efficacy and safety. The morpholine ring is generally considered to be more metabolically stable than the analogous piperidine ring.

The Protective Effect of the Ether Oxygen

The electron-withdrawing nature of the oxygen atom in the morpholine ring reduces the susceptibility of the adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes. This is a primary reason for the enhanced metabolic stability of morpholine-containing compounds compared to their piperidine counterparts.

Common Metabolic Pathways

Despite its general stability, the morpholine ring is not metabolically inert. The major metabolic pathways include:

  • Oxidative N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.

  • Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen or oxygen, which can sometimes lead to ring opening.

  • N-oxidation: Formation of an N-oxide metabolite.

Metabolic_Pathways cluster_cyp450 CYP450-Mediated Oxidation Parent Substituted Morpholine (Parent Drug) N_Dealk N-Dealkylation Parent->N_Dealk R-group cleavage Ring_Ox Ring Oxidation (Hydroxylation) Parent->Ring_Ox N_Ox N-Oxidation Parent->N_Ox Ring_Opening Ring Opening Metabolite Ring_Ox->Ring_Opening

Caption: Major metabolic pathways for substituted morpholines.

Experimental Assessment of Metabolic Stability

In vitro microsomal stability assays are a standard tool in early drug discovery to assess a compound's susceptibility to phase I metabolism.

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagents: Pooled human liver microsomes (HLMs), NADPH regenerating system, phosphate buffer (pH 7.4), and test compound stock solution in DMSO.

  • Incubation: Pre-warm a solution of HLMs in phosphate buffer at 37°C. Add the test compound (final concentration typically 1 µM) and pre-incubate for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Interpretation: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Section 5: Hydrogen Bonding Capacity

The ability of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its interaction with biological targets and its solubility. The morpholine ring contains two potential hydrogen bond acceptor sites: the nitrogen lone pair and the ether oxygen lone pairs. The N-H proton of an unsubstituted or N-monosubstituted morpholine can also act as a hydrogen bond donor. The oxygen atom is a particularly effective hydrogen bond acceptor, which can be crucial for anchoring a molecule within a protein's active site.

Conclusion

The physicochemical properties of substituted morpholines are a finely balanced interplay of electronic effects, steric factors, and three-dimensional conformation. The inherent features of the morpholine ring—moderate basicity, enhanced metabolic stability, and good hydrogen bonding capacity—provide a robust foundation for the design of drug candidates with favorable ADME profiles. By understanding the principles outlined in this guide and applying the described experimental protocols, researchers can rationally design and optimize substituted morpholine derivatives to meet the multifaceted challenges of modern drug discovery. The versatility and advantageous properties of this scaffold ensure that it will remain a central and privileged element in the medicinal chemist's toolkit for the foreseeable future.

References

  • Basso, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
  • ResearchGate. (n.d.). Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib.
  • Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 9(21), 4127–4130.
  • Combourieu, B., et al. (2000).

In Silico Modeling of (4-Benzylmorpholin-3-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical exploration of the in silico modeling of (4-Benzylmorpholin-3-yl)methanamine, a versatile morpholine derivative with potential applications in neuropharmacology. As a key intermediate in the synthesis of compounds targeting neurological disorders, understanding its potential interactions with relevant biological targets is of paramount importance.[1][2] This document serves as a practical handbook for researchers, scientists, and drug development professionals, detailing a comprehensive workflow for the computational assessment of this molecule. We will navigate through the essential stages of in silico analysis, from target identification and molecular docking to the intricacies of molecular dynamics simulations and the prediction of ADMET properties. By grounding our discussion in established scientific principles and leveraging powerful computational tools, we aim to provide a self-validating framework for the rational design and development of novel therapeutics derived from this promising chemical scaffold.

Introduction: The Rationale for In Silico Investigation

This compound is a chiral synthetic compound featuring a benzyl-substituted morpholine ring and a primary amine.[3] Its structural motifs are frequently encountered in centrally active compounds, suggesting its potential as a scaffold for drugs targeting the central nervous system (CNS). While its primary utility has been documented as a synthetic intermediate, a proactive in silico evaluation can unveil its latent therapeutic potential and guide future synthetic efforts towards more potent and selective drug candidates.[1][2]

Computational chemistry and molecular modeling have become indispensable in modern drug discovery, offering a cost-effective and time-efficient means to prioritize experimental work.[4][5] By simulating molecular interactions at an atomic level, we can predict binding affinities, elucidate mechanisms of action, and assess the pharmacokinetic profiles of novel compounds before they are even synthesized.[5][6] This guide will provide a hands-on approach to the in silico characterization of this compound, using a pertinent neurological target to illustrate the process.

Strategic Selection of a Neurological Target: Monoamine Oxidase B (MAO-B)

Given the implication of this compound in the development of drugs for neurological disorders, we have selected Monoamine Oxidase B (MAO-B) as a representative therapeutic target for this guide. MAO-B is a mitochondrial enzyme responsible for the degradation of key neurotransmitters, including dopamine.[7][8] Its inhibition is a clinically validated strategy for the treatment of Parkinson's disease and other neurodegenerative conditions.[6][7][8] Numerous crystal structures of human MAO-B are available in the Protein Data Bank (PDB), providing a solid foundation for structure-based drug design.[9][10][11][12]

The In Silico Workflow: A Step-by-Step Protocol

Our computational investigation will follow a logical and scientifically rigorous workflow, designed to provide a comprehensive understanding of the potential of this compound as a MAO-B inhibitor.

G cluster_0 Preparation cluster_1 Interaction Studies cluster_2 Property Prediction Ligand Ligand Preparation This compound Docking Molecular Docking Ligand->Docking ADMET ADMET Prediction Ligand->ADMET Protein Protein Preparation (Human MAO-B) Protein->Docking MD Molecular Dynamics Simulation Docking->MD Analysis Data Analysis & Interpretation MD->Analysis ADMET->Analysis

Figure 1: A generalized workflow for the in silico evaluation of a small molecule.
Ligand and Protein Preparation: The Foundation of Accurate Modeling

The fidelity of any in silico model is critically dependent on the quality of the input structures. This initial preparation phase is a meticulous process that ensures the chemical and structural integrity of both the ligand and the protein target.

Experimental Protocol: Ligand and Protein Preparation

  • Ligand Structure Generation:

    • The 2D structure of this compound can be drawn using chemical drawing software such as ChemDraw or MarvinSketch.

    • Alternatively, the structure can be obtained from chemical databases like PubChem (CID 10442980) in a 2D format (e.g., SDF).[3]

    • Convert the 2D structure to a 3D conformation using a program like Open Babel.

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, realistic conformation.

  • Protein Structure Retrieval and Preparation:

    • Download the crystal structure of human MAO-B from the Protein Data Bank (PDB). For this guide, we will use the PDB ID: 4A79 , which is a high-resolution (1.89 Å) structure of human MAO-B in complex with an inhibitor.[9]

    • Using molecular modeling software such as PyMOL, UCSF Chimera, or Schrödinger Maestro, visualize the protein structure.

    • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand. The flavin adenine dinucleotide (FAD) cofactor, which is essential for MAO-B activity, should be retained.

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Ensure that the protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) are appropriate for a physiological pH of ~7.4.

    • Assign partial charges to all atoms in the protein using a standard force field (e.g., AMBER, CHARMM).

    • Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation process.

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[13][14][15] It is a powerful tool for virtual screening and for generating hypotheses about the molecular basis of ligand recognition.

G Ligand_Prep Prepared Ligand Docking_Run Perform Docking (e.g., AutoDock Vina) Ligand_Prep->Docking_Run Protein_Prep Prepared Protein Grid_Gen Define Binding Site (Grid Generation) Protein_Prep->Grid_Gen Grid_Gen->Docking_Run Pose_Analysis Analyze Docking Poses (Binding Energy & Interactions) Docking_Run->Pose_Analysis Best_Pose Select Best Pose(s) Pose_Analysis->Best_Pose

Figure 2: A schematic representation of a typical molecular docking workflow.

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Preparation of Input Files:

    • Convert the prepared ligand and protein files into the PDBQT format, which is required by AutoDock Vina. This can be done using AutoDock Tools. This format includes atomic charges and atom type definitions.

  • Defining the Binding Site:

    • The binding site of MAO-B is a well-characterized hydrophobic cavity leading to the FAD cofactor.[10]

    • Define a "grid box" that encompasses the entire active site. The dimensions and center of this box should be large enough to allow the ligand to freely rotate and translate. The coordinates for the grid box can be determined by aligning the target protein with a PDB structure that has a co-crystallized ligand (like the original 4A79 structure).

  • Running the Docking Simulation:

    • Use the AutoDock Vina command-line interface to perform the docking calculation. The command will specify the prepared ligand and protein files, the grid box parameters, and the output file for the docking results.

    • Vina will generate a set of binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analysis of Docking Results:

    • Visualize the predicted binding poses in the context of the MAO-B active site using PyMOL or UCSF Chimera.

    • Analyze the intermolecular interactions between the ligand and the protein for the top-ranked poses. Look for hydrogen bonds, hydrophobic interactions, and any potential pi-stacking interactions with key active site residues such as Tyr398 and Tyr435.[16]

    • The binding energy score provides a quantitative estimate of the binding affinity. More negative values indicate a more favorable binding interaction.

Parameter Description Typical Value for a "Hit"
Binding Affinity The predicted free energy of binding.< -7.0 kcal/mol
RMSD Root Mean Square Deviation between the docked pose and a reference (if available).< 2.0 Å

Molecular Dynamics Simulation: Unveiling the Dynamics of Interaction

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of the system over time.[17][18] MD simulations can be used to assess the stability of the docked pose, to identify key residues involved in the interaction, and to calculate more accurate binding free energies.

Experimental Protocol: Molecular Dynamics Simulation with GROMACS

  • System Setup:

    • Select the most promising docked pose of this compound in complex with MAO-B as the starting structure for the MD simulation.

    • Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a steepest descent energy minimization of the entire system to remove any steric clashes between the complex and the solvent.

  • Equilibration:

    • Gradually heat the system to the desired temperature (e.g., 300 K) while restraining the protein and ligand atoms.

    • Run a short simulation at constant pressure to allow the solvent density to equilibrate.

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any restraints. The trajectory of the simulation (the positions, velocities, and energies of all atoms at different time points) is saved for analysis.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over the course of the simulation to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.[17]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify regions of the protein that are flexible or rigid.[19]

    • Hydrogen Bond Analysis: Analyze the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

Parameter Description Indication of a Stable Complex
Protein RMSD Fluctuation of the protein backbone from the initial structure.Plateauing at a low value (e.g., < 3 Å)
Ligand RMSD Fluctuation of the ligand within the binding pocket.Remaining at a low value relative to the protein.
Hydrogen Bonds The number and occupancy of hydrogen bonds over time.Persistent hydrogen bonds with key residues.

ADMET Prediction: Assessing Drug-Likeness and Pharmacokinetic Properties

A promising drug candidate must not only bind to its target with high affinity but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction tools can provide early insights into the potential liabilities of a compound.

Experimental Protocol: In Silico ADMET Prediction

  • Selection of ADMET Prediction Tools:

    • Utilize web-based platforms such as SwissADME, pkCSM, or PreADMET to predict a range of physicochemical and pharmacokinetic properties.

  • Input and Prediction:

    • Input the SMILES string of this compound into the chosen server.

    • The server will calculate a variety of parameters, including:

      • Physicochemical Properties: Molecular Weight, LogP (lipophilicity), Topological Polar Surface Area (TPSA).

      • Pharmacokinetics: Blood-Brain Barrier (BBB) penetration, Human Intestinal Absorption (HIA), Cytochrome P450 (CYP) inhibition.

      • Drug-Likeness: Lipinski's Rule of Five, Veber's Rule.

      • Toxicity: Ames test for mutagenicity, hERG inhibition.

  • Analysis of ADMET Profile:

    • Evaluate the predicted properties against established criteria for CNS drugs. For example, good BBB penetration is essential for a compound targeting MAO-B.[20][21]

    • Identify any potential liabilities, such as poor absorption or potential toxicity, that may need to be addressed in subsequent lead optimization efforts.

Property Predicted Value Interpretation for a CNS Drug
Molecular Weight 206.28 g/mol Favorable (< 500)
LogP (Predicted)Optimal range is typically 1-3
TPSA (Predicted)Lower values (< 90 Ų) are generally better for BBB penetration
BBB Permeation (Predicted)"Yes" or a positive LogBB value is desired
Lipinski's Rule of Five (Predicted)Number of violations (0 is ideal)

Conclusion: Synthesizing the Data for Informed Decision-Making

This in-depth technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound. By systematically applying molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can gain valuable insights into the potential of this compound as a starting point for the development of novel neurological drugs. The hypothetical case study targeting MAO-B demonstrates how these computational techniques can be integrated to build a compelling, data-driven narrative for a drug discovery project. The ultimate goal of this in silico assessment is to guide the design of future experiments, prioritize the synthesis of the most promising derivatives, and ultimately, accelerate the journey from a chemical entity to a life-changing therapeutic.

References

  • Binda, C., Aldeco, M., Geldenhuys, W.J., Tortorici, M., Mattevi, A., & Edmondson, D.E. (2012). Molecular Insights Into Human Monoamine Oxidase B Inhibition by the Glitazone Anti-Diabetes Drugs. Journal of the American Chemical Society, 134(15), 6586–6589. [Link]
  • Binda, C., Newton-Vinson, P., Hubalek, F., Edmondson, D.E., & Mattevi, A. (2002). The crystal structure of human monoamine oxidase B. Proceedings of the National Academy of Sciences, 99(22), 14072-14077. [Link]
  • Clark, D. E. (2003). In silico prediction of blood-brain barrier permeation. Drug Discovery Today, 8(20), 927-933. [Link]
  • Finberg, J. P. M., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules, 20(7), 13384–13421. [Link]
  • Hubalek, F., Binda, C., Khalil, A., Li, M., Mattevi, A., Castagnoli, N., & Edmondson, D. E. (2005). The Substrate/Inhibitor-Binding Site of Human Monoamine Oxidase B. Journal of Biological Chemistry, 280(17), 17351-17358. [Link]
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature Reviews Drug Discovery, 3(11), 935–949. [Link]
  • Li, M., Binda, C., Mattevi, A., & Edmondson, D. E. (2006). Functional role of the “tyrosine lid” in human monoamine oxidase B: a site-directed mutagenesis study. Biochemistry, 45(13), 4253–4260. [Link]
  • Mohan, C. G., & G, S. (2022). Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7736-7751. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10442980, this compound.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]
  • Salo-Ahen, O. M. H., Alanko, I., & Wade, R. C. (2021). Molecular Dynamics in Drug Discovery. Methods in Molecular Biology, 2266, 1-28. [Link]
  • Schrödinger, LLC. (2023). Schrödinger Release 2023-4: Maestro, Schrödinger, LLC, New York, NY. [Link]
  • The PyMOL Molecular Graphics System, Version 2.5 Schrödinger, LLC. [Link]
  • Van der Spoel, D., Lindahl, E., Hess, B., Groenhof, G., Mark, A. E., & Berendsen, H. J. C. (2005). GROMACS: Fast, flexible, and free. Journal of Computational Chemistry, 26(16), 1701–1718. [Link]
  • Walters, W. P., Stahl, M. T., & Murcko, M. A. (1998). Virtual screening–an overview. Drug Discovery Today, 3(4), 160–178. [Link]
  • Zoete, V., Cuendet, M. A., Grosdidier, A., & Michielin, O. (2011). SwissParam: a fast force field generation tool for small organic molecules. Journal of Computational Chemistry, 32(11), 2359–2368. [Link]
  • Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295–309. [Link]
  • PreADMET. Blood Brain Barrier Penetration.
  • GROMACS - High performance molecular dynamics.
  • AutoDock Vina.
  • Open Babel.
  • SwissADME.
  • pkCSM - predicting small-molecule pharmacokinetic properties using graph-based signatures.
  • J&K Scientific. (4-Benzyl-morpholin-3-yl)methylamine.
  • Ekins, S., Mestres, J., & Testa, B. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology, 152(1), 21–37. [Link]

Sources

A Comprehensive Technical Guide to (4-Benzylmorpholin-3-yl)methanamine: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of (4-Benzylmorpholin-3-yl)methanamine, a chiral morpholine derivative with significant potential in medicinal chemistry. We will delve into its synthesis, structural characterization, and a literature-based review of its potential biological activities, offering a foundation for future research and drug development endeavors.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a privileged scaffold in drug discovery, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] Its presence in numerous approved drugs and clinical candidates underscores its importance. The unique conformational constraints and hydrogen bonding capabilities of the morpholine moiety contribute to its ability to interact with biological targets with high affinity and specificity.[1] The incorporation of a benzyl group and a methanamine substituent at the 3- and 4-positions, respectively, of the morpholine ring in this compound creates a chiral molecule with intriguing possibilities for stereospecific interactions with biological macromolecules.

This guide will provide a comprehensive overview of the current, albeit limited, state of knowledge regarding this compound and its closely related analogs, highlighting its potential as a building block for novel therapeutics.

Chemical Synthesis and Characterization

While a direct, detailed synthesis of this compound is not extensively reported in the literature, a plausible and efficient synthetic route can be proposed based on established methodologies for the synthesis of related morpholine derivatives. The synthesis of its precursor, (S)-(4-Benzylmorpholin-3-yl)methanol, is well-documented and serves as a logical starting point.[3]

Proposed Enantioselective Synthesis

The proposed synthetic pathway commences with the enantioselective synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol, followed by its conversion to the target methanamine.

Diagram of the Proposed Synthetic Pathway:

Synthetic Pathway A (S)-Morpholin-3-ylmethanol B Benzyl Bromide, DIPEA, Acetonitrile A->B N-Benzylation C (S)-(4-Benzylmorpholin-3-yl)methanol B->C D 1. Mesylation (MsCl, TEA) 2. Azide Displacement (NaN3, DMF) 3. Reduction (e.g., LiAlH4 or H2/Pd-C) C->D Conversion to Amine E (S)-(4-Benzylmorpholin-3-yl)methanamine D->E

Caption: Proposed synthetic route for (S)-(4-Benzylmorpholin-3-yl)methanamine.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol [3]

  • To a solution of (S)-Morpholin-3-ylmethanol in acetonitrile, add N,N-diisopropylethylamine (DIPEA).

  • To this mixture, add benzyl bromide dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and potassium hydroxide solutions.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure (S)-(4-Benzylmorpholin-3-yl)methanol.

Step 2: Conversion to (S)-(4-Benzylmorpholin-3-yl)methanamine (Proposed)

  • Mesylation: Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol in dichloromethane and cool to 0°C. Add triethylamine (TEA) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at 0°C for 1-2 hours.

  • Azide Displacement: After completion of the mesylation (monitored by TLC), concentrate the reaction mixture. Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN3). Heat the mixture to 80-100°C and stir for several hours until the reaction is complete.

  • Reduction: Cool the reaction mixture and pour it into water, then extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate. Dissolve the crude azide in a suitable solvent like tetrahydrofuran (THF) and add a reducing agent such as lithium aluminum hydride (LiAlH4) carefully at 0°C. Alternatively, catalytic hydrogenation (H2 gas with a palladium on carbon catalyst) can be employed.

  • Work-up and Purification: After the reduction is complete, quench the reaction carefully (e.g., by the sequential addition of water and sodium hydroxide solution for the LiAlH4 reduction). Filter the resulting solids and concentrate the filtrate. Purify the crude (S)-(4-Benzylmorpholin-3-yl)methanamine by column chromatography to yield the final product.

Spectroscopic Characterization (Predicted)

Due to the lack of published spectra for the title compound, the following are predicted characteristic peaks based on its structure and data from analogous compounds.[4][5][6]

Table 1: Predicted Spectroscopic Data for this compound

Technique **Predicted Chemical Shifts (δ) or Wavenumbers (cm⁻¹) **Assignment
¹H NMR ~7.2-7.4 ppm (m, 5H)Aromatic protons of the benzyl group
~3.5-3.9 ppm (m, 2H)-CH₂- protons of the benzyl group
~3.4-3.8 ppm (m, 4H)Morpholine ring protons (-O-CH₂-CH₂-N-)
~2.5-3.0 ppm (m, 3H)Morpholine ring protons adjacent to nitrogen and the methine proton
~2.6-2.8 ppm (m, 2H)Aminomethyl protons (-CH₂-NH₂)
~1.5-2.0 ppm (br s, 2H)Amine protons (-NH₂)
¹³C NMR ~138 ppmQuaternary aromatic carbon of the benzyl group
~128-130 ppmAromatic carbons of the benzyl group
~67-70 ppmMorpholine ring carbons adjacent to oxygen
~60-65 ppmBenzyl -CH₂- carbon
~50-55 ppmMorpholine ring carbons adjacent to nitrogen
~55-60 ppmMethine carbon of the morpholine ring
~40-45 ppmAminomethyl carbon (-CH₂-NH₂)
IR (cm⁻¹) ~3300-3400 (br)N-H stretching of the primary amine
~3030Aromatic C-H stretching
~2850-2950Aliphatic C-H stretching
~1110-1130C-O-C stretching of the morpholine ether
Mass Spec. M+H⁺ at m/z 207.15Molecular ion peak

Biological Activities and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of morpholine derivatives has demonstrated a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][7]

Potential Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of morpholine-containing compounds.[8][9][10] These derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.

Potential Mechanisms of Anticancer Action:

  • Kinase Inhibition: The morpholine ring is a common feature in many kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.[7] Benzomorpholine derivatives have been identified as inhibitors of EZH2, a histone methyltransferase implicated in cancer progression.[8]

  • Induction of Apoptosis: Some morpholine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells, a key mechanism for effective anticancer agents.[10]

  • Cell Cycle Arrest: The ability to halt the cell cycle, preventing cancer cell proliferation, is another important anticancer mechanism exhibited by some morpholine-containing compounds.[8][10]

Diagram of Potential Anticancer Mechanisms:

Anticancer Mechanisms A This compound B Kinase Inhibition (e.g., EZH2) A->B C Disruption of Cell Signaling B->C D Cell Cycle Arrest (e.g., G2/M phase) C->D E Induction of Apoptosis C->E F Inhibition of Cancer Cell Proliferation D->F E->F

Caption: Potential mechanisms of anticancer activity.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Potential Antimicrobial Activity

Morpholine derivatives have also been investigated for their antimicrobial properties against a range of bacteria and fungi.[2][11][12]

Potential Mechanisms of Antimicrobial Action:

  • Membrane Disruption: Some morpholine-containing compounds can disrupt the integrity of the bacterial cell membrane, leading to cell death.[2]

  • Inhibition of Efflux Pumps: Multidrug resistance in bacteria is often mediated by efflux pumps that expel antibiotics from the cell. Certain morpholine derivatives have been shown to inhibit these pumps, thereby restoring the efficacy of conventional antibiotics.[11][12]

  • Induction of Reactive Oxygen Species (ROS): The generation of ROS within bacterial cells can cause oxidative damage to essential cellular components, leading to cell death. Some morpholine-based agents have been shown to induce ROS production.[2]

Diagram of Potential Antimicrobial Mechanisms:

Antimicrobial Mechanisms A This compound B Bacterial Cell A->B C Membrane Disruption B->C D Inhibition of Efflux Pumps B->D E Induction of ROS B->E F Bacterial Cell Death C->F E->F

Caption: Potential mechanisms of antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Inoculum: Prepare a standardized bacterial suspension.

  • Serial Dilution: Perform a serial dilution of this compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacteria for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth.

Structure-Activity Relationship (SAR) Insights

Based on the literature for related morpholine and benzylpiperidine derivatives, some general SAR trends can be inferred.[7][13][14]

  • Chirality: The stereochemistry at the C3 position of the morpholine ring is likely to be crucial for biological activity, as it will dictate the spatial orientation of the aminomethyl group and its interaction with the target.

  • N-Benzyl Group: The benzyl group can engage in hydrophobic and π-π stacking interactions with the target protein. Substituents on the phenyl ring could be explored to modulate potency and selectivity.

  • Aminomethyl Group: The primary amine is a key functional group that can participate in hydrogen bonding and ionic interactions. Its basicity can influence pharmacokinetic properties.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has outlined a plausible synthetic route and highlighted its potential in the realms of anticancer and antimicrobial research, based on the established activities of the broader morpholine class.

Key areas for future research include:

  • Definitive Synthesis and Characterization: The development and full characterization of a robust and scalable synthesis for both enantiomers of this compound.

  • Comprehensive Biological Screening: A thorough evaluation of its cytotoxic and antimicrobial activities against a wide panel of cancer cell lines and microbial strains.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound to understand its mode of action.

  • Analogue Synthesis and SAR Studies: The synthesis and evaluation of a library of derivatives to establish a clear structure-activity relationship and optimize for potency, selectivity, and pharmacokinetic properties.

References

  • Biological activities of morpholine derivatives and molecular targets involved. [Link]
  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. [Link]
  • Molecular Insights into an Antibiotic Enhancer Action of New Morpholine-Containing 5-Arylideneimidazolones in the Fight against MDR Bacteria. [Link]
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. [Link]
  • Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. [Link]
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
  • Antibacterial Effect, ADMET Properties, and Molecular Docking of Morpholine Derivatives with Varying Alkyl Chain Length Against Methicillin Resistant Staphylococcus aureus (MRSA)
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]
  • Enantioselective synthesis of morpholine... [Link]
  • Revealing quinquennial anticancer journey of morpholine: A SAR based review. [Link]
  • 4-Benzylmorpholine. [Link]
  • Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • This compound. [Link]
  • Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine. [Link]
  • NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
  • (4-benzylmorpholin-2-yl)methanamine (C12H18N2O). [Link]
  • a 1 H-NMR and b 13 C-NMR spectra of 4,4′diamino-4″-benzyloxy triphenylamine (3). [Link]
  • Application of I.R.
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
  • An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine. [Link]
  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. [Link]
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)
  • NMR spectroscopy in pharmacy. [Link]
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
  • SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. [Link]
  • NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • (4-methylmorpholin-3-yl)methanamine (C6H14N2O). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (4-Benzylmorpholin-3-yl)methanamine, a valuable chiral building block in medicinal chemistry. The morpholine scaffold is a privileged structure in drug discovery, often imparting favorable pharmacokinetic and physicochemical properties to bioactive molecules[1][2][3]. The protocol detailed herein follows a logical and field-proven synthetic pathway, commencing with the benzylation of a commercially available morpholine precursor, followed by functional group manipulation to introduce the desired aminomethyl moiety. This guide emphasizes the causality behind experimental choices, validation of intermediates, and adherence to safety protocols, ensuring a reliable and reproducible synthesis.

Introduction: The Significance of the Morpholine Moiety

The morpholine ring is a ubiquitous pharmacophore found in a wide array of approved pharmaceuticals and clinical candidates[2][4]. Its presence can enhance aqueous solubility, modulate basicity, and improve metabolic stability, making it an attractive component in the design of novel therapeutics[3][5]. Specifically, substituted chiral morpholines are crucial intermediates in the synthesis of compounds targeting the central nervous system and other biological targets[5][6]. This compound, with its defined stereochemistry and reactive primary amine, serves as a versatile synthon for the elaboration of more complex molecular architectures.

Overall Synthetic Strategy

The synthesis of this compound is approached via a three-step sequence, starting from the commercially available (S)-morpholin-3-ylmethanol. This strategy is designed for efficiency and control over stereochemistry.

Synthetic Workflow A (S)-Morpholin-3-ylmethanol B (S)-(4-Benzylmorpholin-3-yl)methanol A->B Benzylation (BnBr, DIPEA) C (S)-4-Benzyl-3-(chloromethyl)morpholine B->C Chlorination (SOCl2) D (S)-(4-Benzylmorpholin-3-yl)methanamine C->D Amination (NH3)

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol

This initial step involves the N-benzylation of the morpholine nitrogen. The choice of a non-nucleophilic base is critical to prevent side reactions.

Protocol
  • To a solution of (S)-morpholin-3-ylmethanol (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the solution at room temperature and add benzyl bromide (1.1 eq) dropwise.

  • Continue stirring at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and saturated aqueous potassium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield (S)-(4-benzylmorpholin-3-yl)methanol.

Experimental Rationale
  • Solvent: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

  • Base: DIPEA is a sterically hindered, non-nucleophilic base that effectively scavenges the HBr generated during the reaction without competing with the morpholine nitrogen for the benzyl bromide electrophile.

ReagentMolar Eq.Purpose
(S)-Morpholin-3-ylmethanol1.0Starting material
Benzyl bromide1.1Benzylating agent
DIPEA1.5Non-nucleophilic base
Acetonitrile-Solvent

Part 2: Synthesis of (S)-4-Benzyl-3-(chloromethyl)morpholine

The conversion of the primary alcohol to a chloride is a crucial step to facilitate the subsequent nucleophilic substitution with an amine source. Thionyl chloride is an effective reagent for this transformation.

Protocol
  • Dissolve (S)-(4-benzylmorpholin-3-yl)methanol (1.0 eq) in dichloromethane and cool the solution to 0 °C.

  • Slowly add thionyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 15 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield (S)-4-benzyl-3-(chloromethyl)morpholine. This intermediate is often used in the next step without further purification.

Experimental Rationale
  • Reagent: Thionyl chloride is a classic choice for converting primary alcohols to alkyl chlorides, with the byproducts (SO₂ and HCl) being gaseous, which simplifies workup.

  • Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction.

ReagentMolar Eq.Purpose
(S)-(4-Benzylmorpholin-3-yl)methanol1.0Starting material
Thionyl chloride1.2Chlorinating agent
Dichloromethane-Solvent

Part 3: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine

The final step is the formation of the primary amine via nucleophilic substitution of the chloride. Using a high concentration of ammonia is key to minimizing the formation of the secondary amine byproduct.

Protocol
  • Dissolve (S)-4-benzyl-3-(chloromethyl)morpholine (1.0 eq) in a pressure-resistant vessel containing a solution of ammonia in methanol (e.g., 7N).

  • Seal the vessel and heat to 60-80 °C for 12-24 hours.

  • Cool the reaction mixture to room temperature and carefully vent the vessel.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain (S)-(4-benzylmorpholin-3-yl)methanamine.

Experimental Rationale
  • Nucleophile: A large excess of ammonia is used to favor the formation of the primary amine and reduce the likelihood of the product acting as a nucleophile to react with the starting material, which would lead to a secondary amine impurity.

  • Conditions: The reaction is heated in a sealed vessel to maintain a high concentration of the volatile ammonia and to increase the reaction rate.

ReagentMolar Eq.Purpose
(S)-4-Benzyl-3-(chloromethyl)morpholine1.0Starting material
Ammonia in MethanolLarge excessAminating agent and solvent

Validation and Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

Characterization_Workflow cluster_0 Intermediate 1 (Alcohol) cluster_1 Intermediate 2 (Chloride) cluster_2 Final Product (Amine) I1_NMR ¹H NMR I2_NMR ¹H NMR I1_NMR->I2_NMR I1_MS Mass Spec I2_MS Mass Spec I1_MS->I2_MS FP_NMR ¹H & ¹³C NMR I2_NMR->FP_NMR FP_MS HRMS I2_MS->FP_MS FP_IR IR Spectroscopy

Caption: Analytical validation workflow for the synthesis.

  • ¹H NMR: To confirm the presence of characteristic peaks for the benzyl group, morpholine ring protons, and the newly formed functional groups in each step.

  • ¹³C NMR: For the final product, to confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS/HRMS): To determine the molecular weight of the intermediates and confirm the exact mass of the final product.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the N-H stretches of the primary amine in the final product.

Safety Precautions

  • Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Ammonia solutions are corrosive and have a pungent odor. Work in a well-ventilated area.

  • Reactions in sealed vessels should be conducted behind a blast shield, and the pressure capacity of the vessel should not be exceeded.

References

  • B. K. Sharma, et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Chemistry Research.
  • R. K. Singh, et al. (2020).
  • K. Kumar Goel, et al. (2023). A Minireview on the Morpholine-Ring-Containing U.S.
  • M. Nurnabi & M. Ismail. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science.
  • A. Basit, et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience.
  • BenchChem. (2025). A Comparative Guide to the Synthetic Routes of Chiral Morpholines.
  • M. Kumar, et al. (2024).

Sources

Application Notes & Protocols: Asymmetric Synthesis of Chiral Aminomethylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Aminomethylmorpholines in Medicinal Chemistry

The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles, including potency, selectivity, and metabolic stability[1]. When functionalized with an aminomethyl group, the resulting aminomethylmorpholine core offers an additional vector for molecular interactions and property modulation. The stereochemistry of the morpholine ring is often critical for biological activity, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological effects[2]. Consequently, the development of robust and efficient methods for the asymmetric synthesis of chiral aminomethylmorpholines is of paramount importance for the discovery and development of novel therapeutics.

This comprehensive guide provides detailed protocols for the asymmetric synthesis of chiral aminomethylmorpholines, focusing on two powerful catalytic strategies for establishing the core chirality of the morpholine ring. Furthermore, it outlines rigorous analytical procedures for the crucial determination of enantiomeric excess (ee). The methodologies presented are designed to be both efficient and highly stereoselective, providing researchers with a practical framework for accessing these valuable chiral building blocks.

Strategic Overview: A Two-Phase Synthetic Approach

The synthesis of chiral aminomethylmorpholines can be strategically divided into two main phases. The first phase focuses on the asymmetric construction of the chiral morpholine core. The second phase involves the functionalization of the morpholine nitrogen to introduce the aminomethyl moiety.

Phase 1, Strategy A: Rhodium-Catalyzed Asymmetric Hydrogenation

One of the most efficient and atom-economical methods for generating chiral centers is asymmetric hydrogenation[3][4]. This approach has been successfully applied to the synthesis of 2-substituted chiral morpholines from their corresponding dehydromorpholine precursors, achieving excellent yields and enantioselectivities[5][6]. The key to this transformation is the use of a rhodium catalyst paired with a chiral bisphosphine ligand, which creates a chiral environment for the hydrogenation reaction.

G Dehydromorpholine Dehydromorpholine Catalyst_Formation [Rh(COD)2]SbF6 + (R,R,R)-SKP Dehydromorpholine->Catalyst_Formation Substrate Hydrogenation H2 (30-50 atm) DCM, rt, 24h Catalyst_Formation->Hydrogenation Active Catalyst Chiral_Morpholine Chiral N-Cbz-Morpholine (up to 99% ee) Hydrogenation->Chiral_Morpholine Deprotection Pd/C, H2 MeOH Chiral_Morpholine->Deprotection Final_Chiral_Morpholine Chiral Morpholine (Free Amine) Deprotection->Final_Chiral_Morpholine

Protocol 1: Asymmetric Hydrogenation of N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine

This protocol details the synthesis of (R)-N-Cbz-2-phenylmorpholine, a precursor to the chiral morpholine core.

Materials:

  • N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq)

  • [Rh(cod)₂]SbF₆ (1 mol%)

  • (R,R,R)-SKP (a chiral bisphosphine ligand) (1.05 mol%)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

Procedure:

  • Catalyst Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with [Rh(cod)₂]SbF₆ (1.0 mol%) and (R,R,R)-SKP (1.05 mol%). Add anhydrous DCM (to make a ~0.0025 M solution) and stir at room temperature for 30 minutes.

  • Substrate Addition: In a separate vial, dissolve N-Cbz-2-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 eq) in anhydrous DCM and add this solution to the catalyst mixture.

  • Hydrogenation: Transfer the resulting solution to a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times, then pressurize to 30-50 atm of H₂. Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Carefully release the pressure. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford (R)-N-Cbz-2-phenylmorpholine.

  • Enantiomeric Excess (ee) Determination: Determine the ee of the product using chiral HPLC analysis (see Protocol 4). Excellent enantioselectivities (up to 99% ee) have been reported for this transformation[5].

  • Deprotection: Dissolve the purified (R)-N-Cbz-2-phenylmorpholine in methanol. Add Pd/C (10 wt%) and stir the mixture under an atmosphere of H₂ (balloon pressure) at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite and concentrate the filtrate to yield (R)-2-phenylmorpholine[5].

Phase 1, Strategy B: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

This powerful one-pot strategy allows for the synthesis of 3-substituted chiral morpholines from readily available ether-containing aminoalkynes. The reaction proceeds via a titanium-catalyzed intramolecular hydroamination to form a cyclic imine, which is then reduced in situ by a chiral ruthenium catalyst in an asymmetric transfer hydrogenation[3][7][8].

Protocol 2: Synthesis of (S)-3-Phenylmorpholine

Materials:

  • N-(2-(prop-2-yn-1-yloxy)ethyl)aniline (1.0 eq)

  • Bis(amidate)bis(amido)Ti catalyst (commercially available)

  • Toluene, anhydrous

  • Noyori-Ikariya catalyst: RuCl (1 mol%)

  • Formic acid/triethylamine azeotrope (5:2 mixture)

Procedure:

  • Hydroamination: In a nitrogen-filled glovebox, dissolve the Ti catalyst in anhydrous toluene. Add the aminoalkyne substrate and stir the mixture at 110 °C for 24 hours.

  • Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. Add a solution of the RuCl catalyst (1 mol%) in the formic acid/triethylamine azeotrope. Stir the reaction at room temperature for 12 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield (S)-3-phenylmorpholine. High yields and enantiomeric excesses (>95% ee) are typically achieved[3][7].

Phase 2: N-Aminomethylation

Once the chiral morpholine core is synthesized and the nitrogen is deprotected, the aminomethyl group can be introduced. A reliable method is the N-alkylation with a protected aminomethyl electrophile, followed by deprotection.

Protocol 3: Synthesis of (R)-4-(Aminomethyl)-2-phenylmorpholine

This protocol describes the N-alkylation of (R)-2-phenylmorpholine with N-Boc-aminomethyl bromide, followed by the deprotection of the Boc group.

Materials:

  • (R)-2-phenylmorpholine (from Protocol 1) (1.0 eq)

  • N-Boc-aminomethyl bromide (or a suitable equivalent) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • N-Alkylation: To a solution of (R)-2-phenylmorpholine in anhydrous acetonitrile, add K₂CO₃ and N-Boc-aminomethyl bromide. Stir the mixture at room temperature or slightly elevated temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture and concentrate the filtrate. Purify the crude product by flash column chromatography to obtain (R)-4-((tert-butoxycarbonylamino)methyl)-2-phenylmorpholine.

  • Boc Deprotection: Dissolve the purified Boc-protected amine in anhydrous DCM and cool to 0 °C. Slowly add trifluoroacetic acid (TFA) (10 eq)[9]. Stir the reaction at room temperature for 1-2 hours. Alternatively, dissolve the substrate in anhydrous 1,4-dioxane and add 4M HCl in dioxane (5 eq)[9].

  • Work-up: Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the product as the corresponding salt (trifluoroacetate or hydrochloride). Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the desired (R)-4-(aminomethyl)-2-phenylmorpholine salt. The free amine can be obtained by neutralization with a suitable base.

Analytical Protocols for Enantiomeric Excess (ee) Determination

Accurate determination of the enantiomeric excess is critical to validate the success of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two most common and reliable techniques.

Protocol 4: Chiral HPLC for ee Determination

Chiral HPLC is a powerful method for separating enantiomers, allowing for precise quantification of each[1][4]. Method development typically involves screening different chiral stationary phases (CSPs) and mobile phase compositions[10].

General Procedure for Method Development:

  • Column Screening: Screen a variety of chiral columns (e.g., Chiralcel OD-H, Chiralpak AD) with a standard mobile phase, such as a mixture of n-hexane and isopropanol.

  • Mobile Phase Optimization: Adjust the ratio of the alcoholic modifier (e.g., isopropanol, ethanol) to optimize the separation. For basic analytes like aminomethylmorpholines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.

  • Analysis: Once baseline separation is achieved, inject a solution of the synthesized aminomethylmorpholine. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) * 100.

Protocol 5: NMR Spectroscopy for ee Determination using a Chiral Derivatizing Agent (CDA)

This method involves reacting the chiral amine with an enantiomerically pure chiral derivatizing agent, such as Mosher's acid chloride, to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, allowing for the determination of their ratio by integration[2][11].

Materials:

  • Chiral aminomethylmorpholine sample (~5-10 mg)

  • (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) (1.1-1.2 eq)

  • Anhydrous deuterated solvent (e.g., CDCl₃)

  • Anhydrous pyridine or triethylamine (1.5-2.0 eq)

  • NMR tube

Procedure:

  • Sample Preparation: In a clean, dry vial under an inert atmosphere, dissolve the aminomethylmorpholine sample in anhydrous CDCl₃. Add the anhydrous base (e.g., pyridine).

  • Derivatization: Slowly add Mosher's acid chloride to the stirred solution. Allow the reaction to proceed at room temperature for 30-60 minutes, or until completion as monitored by TLC.

  • NMR Analysis: Transfer the reaction mixture to an NMR tube. Acquire a ¹H or ¹⁹F NMR spectrum. The diastereomers will exhibit at least one pair of well-resolved signals. Integrate these signals to determine the diastereomeric ratio, which corresponds to the enantiomeric ratio of the starting amine.

Data Summary

MethodCatalyst/ReagentChirality SourceTypical ee (%)Reference(s)
Asymmetric Hydrogenation[Rh(cod)₂]SbF₆ / (R,R,R)-SKPChiral Ligandup to 99[5][6]
Tandem Hydroamination/Transfer HydrogenationTi-catalyst / RuClChiral Ligand>95[3][7]
ee by NMRMosher's Acid ChlorideChiral Derivatizing AgentN/A[11]
ee by HPLCChiral Stationary PhaseChiral ColumnN/A[4][10]

References

  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Royal Society of Chemistry. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry. [Link]
  • Organic Chemistry Portal. (2024). Morpholine synthesis. [Link]
  • Regis Technologies. (2022). Getting Started with Chiral Method Development. [Link]
  • Bose, D. S., & Lakshminarayana, V. (1999).
  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Schafer, L. L., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. [Link]
  • E3S Web of Conferences. (2024).
  • Ortiz, K. G., et al. (2024).
  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]
  • Reddy, K. S., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
  • Rothman, R. B., et al. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers.
  • Google Patents. (2013). Phenylmorpholines and analogues thereof.
  • Jain, A., & Sahu, S. K. (2024).

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 3-Substituted Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Morpholine Scaffold in Drug Discovery

The morpholine ring is a ubiquitous and privileged scaffold in modern medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its unique physicochemical properties, including its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles, make it a highly desirable heterocycle in drug design.[1][3] In particular, the stereoselective synthesis of C-substituted morpholines, especially at the 3-position, is of paramount importance as the introduction of a chiral center can profoundly influence biological activity and target selectivity.[4] This guide provides a detailed overview of cutting-edge, field-proven methodologies for the stereoselective synthesis of 3-substituted morpholines, aimed at researchers, scientists, and professionals in drug development.

Strategic Approaches to Stereocontrol in Morpholine Synthesis

The synthesis of enantiopure 3-substituted morpholines has traditionally relied on multi-step sequences starting from the chiral pool, such as amino acids.[5] However, the demand for more efficient and versatile methods has driven the development of catalytic asymmetric strategies. These modern approaches can be broadly categorized into three main strategies for establishing the stereocenter at the C3 position: formation of the stereocenter before, during, or after the cyclization event.[6][7][8] This guide will focus on catalytic and substrate-controlled methods that offer high levels of stereocontrol and operational simplicity.

Catalytic Asymmetric Synthesis: A Powerful and Efficient Strategy

Catalytic methods that generate chirality from achiral precursors are highly sought after due to their atom economy and efficiency. Several powerful catalytic systems have emerged for the enantioselective synthesis of 3-substituted morpholines.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation

A highly efficient and practical one-pot strategy for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequence of hydroamination followed by asymmetric transfer hydrogenation.[5][9][10] This approach starts from readily available ether-containing aminoalkyne substrates.

Mechanism and Rationale:

The reaction proceeds in two distinct catalytic steps within the same pot. First, a titanium catalyst facilitates an intramolecular hydroamination of the aminoalkyne to form a cyclic imine intermediate. Subsequently, a chiral ruthenium catalyst, the Noyori-Ikariya catalyst, reduces the imine to the desired chiral morpholine with high enantioselectivity. Mechanistic studies suggest that hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand of the ruthenium catalyst are crucial for achieving high enantiomeric excesses.[9][10]

Workflow: Tandem Hydroamination/Asymmetric Transfer Hydrogenation

G cluster_0 One-Pot Reaction Vessel Aminoalkyne Aminoalkyne Substrate Ti_cat Ti Catalyst (Hydroamination) Aminoalkyne->Ti_cat Step 1 Cyclic_Imine Cyclic Imine Intermediate Ti_cat->Cyclic_Imine Ru_cat Chiral Ru Catalyst (Asymmetric Transfer Hydrogenation) Cyclic_Imine->Ru_cat Step 2 Morpholine Enantiopure 3-Substituted Morpholine Ru_cat->Morpholine

Caption: One-pot synthesis of 3-substituted morpholines.

Protocol: Enantioselective Synthesis of a 3-Aryl-Substituted Morpholine

Materials:

  • Ether-containing aminoalkyne substrate (1.0 equiv)

  • Bis(amidate)bis(amido)Ti catalyst (5 mol %)

  • RuCl (Noyori-Ikariya catalyst) (2 mol %)

  • Formic acid/triethylamine azeotrope (5:2 mixture) as the hydrogen source

  • Anhydrous toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aminoalkyne substrate and the titanium catalyst.

  • Add anhydrous toluene to dissolve the solids.

  • Stir the reaction mixture at 110 °C for 12-24 hours, monitoring the formation of the cyclic imine by TLC or GC-MS.

  • After completion of the hydroamination step, cool the reaction mixture to room temperature.

  • Add the ruthenium catalyst and the formic acid/triethylamine azeotrope.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reduction of the imine.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 3-substituted morpholine.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Substrate (R group)Yield (%)Enantiomeric Excess (ee, %)
Phenyl85>95
4-Methoxyphenyl82>95
4-Chlorophenyl80>95
Naphthyl78>95

Table 1: Representative results for the tandem hydroamination/asymmetric transfer hydrogenation synthesis of 3-substituted morpholines. Data synthesized from literature reports.[5][9]

Substrate-Controlled Diastereoselective Synthesis

When a chiral starting material is employed, its inherent stereochemistry can direct the formation of new stereocenters. This substrate-controlled approach is a robust and predictable way to synthesize complex stereodefined morpholines.

Synthesis from Chiral Amino Alcohols

Enantiomerically pure amino alcohols, readily available from natural amino acids, are excellent starting materials for the stereoselective synthesis of 3,5-disubstituted morpholines.[11][12]

Mechanism and Rationale:

A common strategy involves the coupling of a chiral serinol derivative with a suitable C3-synthon. The stereocenters of the final morpholine product are dictated by the stereochemistry of the starting amino alcohol and the reaction conditions of the cyclization step. For instance, a palladium-catalyzed carboamination reaction can be employed to construct the morpholine ring with high diastereoselectivity.[11][13] The mechanism involves an oxidative addition of an aryl or alkenyl halide to a Pd(0) complex, followed by intramolecular aminopalladation and reductive elimination to furnish the cis-3,5-disubstituted morpholine.[11]

Workflow: Substrate-Controlled Synthesis from a Chiral Amino Alcohol

G Chiral_AA Enantiopure Amino Alcohol Protection Protection & Functionalization Chiral_AA->Protection Cyclization_Precursor Cyclization Precursor Protection->Cyclization_Precursor Cyclization Stereoselective Cyclization Cyclization_Precursor->Cyclization Morpholine Diastereomerically Pure Disubstituted Morpholine Cyclization->Morpholine

Caption: Synthesis of morpholines from chiral amino alcohols.

Protocol: Synthesis of a cis-3,5-Disubstituted Morpholine via Pd-Catalyzed Carboamination

Materials:

  • Enantiopure N-Boc amino alcohol (e.g., from L-serine) (1.0 equiv)

  • Allyl bromide

  • Sodium hydride

  • Aryl or alkenyl bromide (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol %)

  • (o-biphenyl)PtBu₂ (ligand) (7.5 mol %)

  • Sodium tert-butoxide (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • Synthesis of the O-allyl ethanolamine precursor:

    • In a flame-dried flask under an inert atmosphere, dissolve the N-Boc amino alcohol in anhydrous THF.

    • Cool the solution to 0 °C and add sodium hydride portion-wise.

    • Stir for 30 minutes, then add allyl bromide dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by chromatography to obtain the O-allyl intermediate.

  • Pd-catalyzed carboamination:

    • In a glovebox, combine the O-allyl ethanolamine, aryl/alkenyl bromide, Pd₂(dba)₃, ligand, and sodium tert-butoxide in a Schlenk tube.

    • Add anhydrous toluene and seal the tube.

    • Heat the reaction mixture at 100 °C for 12-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by flash column chromatography to yield the cis-3,5-disubstituted morpholine as a single stereoisomer.

Aryl Bromide (R' group)Yield (%)Diastereomeric Ratio (dr)
4-tert-Butylphenyl75>20:1
2-Naphthyl68>20:1
4-Vinylphenyl65>20:1

Table 2: Representative results for the Pd-catalyzed carboamination synthesis of cis-3,5-disubstituted morpholines. Data synthesized from literature reports.[11]

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of often toxic and expensive metals. For morpholine synthesis, chiral organocatalysts can facilitate enantioselective cyclization reactions.

Enantioselective Halocycloetherification

Chiral cinchona alkaloid-derived catalysts can promote the enantioselective chlorocycloetherification of N-protected alkenols to furnish chiral morpholines, including those with a quaternary stereocenter at the C2 position.[14][15] While the primary focus of the cited work is on 2,2-disubstituted morpholines, the principles of organocatalytic halocyclization are applicable to the broader field of chiral morpholine synthesis.

Mechanism and Rationale:

The cinchona alkaloid-derived catalyst activates the halogenating agent (e.g., N-chlorosuccinimide), and through a series of non-covalent interactions, creates a chiral environment that directs the intramolecular attack of the hydroxyl group onto the alkene, leading to the formation of the morpholine ring with high enantioselectivity.

Conclusion and Future Perspectives

The stereoselective synthesis of 3-substituted morpholines has seen remarkable advancements, with catalytic asymmetric methods now offering efficient and versatile routes to these valuable building blocks. The tandem hydroamination/asymmetric transfer hydrogenation stands out for its high enantioselectivity and operational simplicity. Substrate-controlled methods remain a reliable strategy, particularly for accessing complex, polysubstituted morpholines. The continued development of novel catalytic systems, including organocatalysts and earth-abundant metal catalysts, will undoubtedly expand the synthetic toolbox for accessing diverse and complex chiral morpholines, further fueling their application in drug discovery and development.

References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
  • Wang, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(13), 3535-3540. [Link]
  • Wang, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
  • Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
  • Schafer, L. L., et al. (n.d.). Catalytic asymmetric synthesis of substituted morpholines and piperazines. UBC Library. [Link]
  • Wolfe, J. P., & Ney, J. E. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(14), 3148-3151. [Link]
  • Douglas, J. T., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 24(29), 5348-5352. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical science, 12(43), 14506-14511. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Wang, Z., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7643-7648. [Link]
  • Kim, S., et al. (2023). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. Journal of the American Chemical Society. [Link]
  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. UBC Chemistry. [Link]
  • Fandrick, D. R., et al. (2009). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development, 13(5), 945-951. [Link]
  • Kiss, L., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 88(10), 6521-6532. [Link]
  • ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. [Link]
  • Chegondi, R., & Hanson, P. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. Organic letters, 14(16), 4122-4125. [Link]
  • Reddy, M. V. R., & Kumareswaran, R. (2004). Facile Route to 3,5-Disubstituted Morpholines: Enantioselective Synthesis of O-Protected trans-3,5-Bis(hydroxymethyl)morpholines. Organic Letters, 6(10), 1593-1595. [Link]
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Kiss, L., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. [Link]
  • Ortiz, K. G., et al. (2024).
  • Iska, V. B., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS medicinal chemistry letters. [Link]
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science. [Link]
  • Ziyaei, A., et al. (2022). Rhodium-catalyzed diastereoselective synthesis of highly substituted morpholines from nitrogen-tethered allenols.
  • Ney, J. E., & Wolfe, J. P. (2009). New strategy for the synthesis of substituted morpholines. Organic letters, 11(14), 3148-3151. [Link]
  • Peterson, E. A., & MacMillan, D. W. C. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Angewandte Chemie International Edition, 51(21), 5169-5172. [Link]
  • ResearchGate. (n.d.). Enantioselective access to benzomorpholines. [Link]
  • Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4), 324-332. [Link]
  • Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(10), 1649-1667. [Link]
  • Sabat, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1649-1667. [Link]
  • Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 633-654. [Link]
  • Ortiz, K. G., et al. (2024).
  • MDPI. (2023). Substrate-Controlled Diversity-Oriented Synthesis of Novel Polycyclic Frameworks via [4 + 2] and [3 + 2] Annulations of Ninhydrin-Derived MBH Adducts with 3,4-Dihydroisoquinolines. [Link]

Sources

Stereoselective Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine from the Chiral Pool Amino Alcohol (S)-Serinol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This application note provides a detailed, field-proven protocol for the stereoselective synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine, a valuable chiral building block for drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic profiles of bioactive molecules.[1][2] Our synthetic strategy leverages (S)-serinol, a readily available chiral amino alcohol, as the starting material. The four-step synthesis is robust and scalable, involving N-benzylation via reductive amination, acylation and intramolecular cyclization to form a key morpholinone intermediate, subsequent reduction to the morpholine core, and a high-yielding conversion of a primary alcohol to the target methanamine group. This guide emphasizes the rationale behind methodological choices, ensuring both reproducibility and a deep understanding of the synthetic pathway.

Introduction and Synthetic Strategy

Chiral morpholine derivatives are integral components of numerous pharmaceuticals, prized for their metabolic stability and ability to engage in crucial hydrogen bonding interactions.[3] The synthesis of enantiomerically pure substituted morpholines is therefore a significant objective in medicinal chemistry.[4] Utilizing chiral amino alcohols from the natural chiral pool is an efficient and cost-effective strategy to introduce stereochemical control.[5][6][7]

This protocol outlines the synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine, a trifunctional scaffold featuring a defined stereocenter, a secondary amine embedded within the morpholine ring, and a primary aminomethyl side chain. The synthetic design begins with the chiral amino alcohol (S)-2-amino-1,3-propanediol ((S)-serinol) and proceeds through four distinct stages, as illustrated below.

Overall Synthetic Workflow

G cluster_0 Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine A (S)-Serinol B (S)-2-(Benzylamino)-1,3-propanediol A->B Step 1: N-Benzylation (Reductive Amination) C (S)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one B->C Step 2: Acylation & Cyclization (Morpholinone Formation) D (S)-(4-Benzylmorpholin-3-yl)methanol C->D Step 3: Lactam Reduction E Target: (S)-(4-Benzylmorpholin-3-yl)methanamine D->E Step 4: Alcohol to Amine Conversion (Mesylation, Azidation, Reduction)

Caption: Four-step synthetic route from (S)-Serinol to the target compound.

The causality behind this strategy is as follows:

  • Step 1: N-Benzylation: Reductive amination is chosen over direct alkylation with benzyl halides to prevent over-alkylation and ensure high chemoselectivity for the primary amine in the presence of two hydroxyl groups.[8]

  • Step 2: Morpholinone Formation: A two-step, one-pot sequence involving acylation with chloroacetyl chloride followed by a base-mediated intramolecular Williamson ether synthesis provides a robust method for constructing the heterocyclic ring. This route is often more reliable than attempting a direct cyclization with a C2 dielectrophile.[3]

  • Step 3: Lactam Reduction: The use of a powerful hydride reducing agent, such as Lithium Aluminum Hydride (LAH) or Borane (BH₃), is necessary for the complete reduction of the stable amide bond within the morpholinone intermediate to the corresponding amine.[9]

  • Step 4: Alcohol to Amine Conversion: A three-stage sequence (mesylation, azide displacement, Staudinger reduction/hydrogenation) is a classic and highly reliable method for converting a primary alcohol to a primary amine with minimal side products and retention of stereochemistry at adjacent centers.

Detailed Experimental Protocols

Materials and Instrumentation: All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required. Reactions should be monitored by Thin Layer Chromatography (TLC) on silica gel plates. ¹H NMR and ¹³C NMR spectra should be recorded on a 400 MHz or 500 MHz spectrometer.

Protocol 1: Synthesis of (S)-2-(Benzylamino)-1,3-propanediol (Intermediate B)

This step installs the key N-benzyl group that will become the N-4 substituent of the morpholine ring.

  • Procedure:

    • To a solution of (S)-2-amino-1,3-propanediol (1.0 eq) in anhydrous methanol, add benzaldehyde (1.05 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to yield the product as a viscous oil or low-melting solid.

  • Causality & Insights: The initial formation of the imine is crucial for the selective reduction by NaBH₄. Portion-wise addition of the reducing agent at low temperature controls the exothermic reaction and prevents the reduction of the starting benzaldehyde. This method is highly effective for primary amines.

Protocol 2: Synthesis of (S)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one (Intermediate C)

This protocol constructs the core heterocyclic structure via an efficient acylation and intramolecular cyclization sequence.

G cluster_0 Mechanism: Morpholinone Formation Start (S)-2-(Benzylamino)-1,3-propanediol Acylated N-Chloroacetyl Intermediate Start->Acylated 1. Chloroacetyl Chloride, Et3N (Amine Acylation) Alkoxide Primary Alkoxide Acylated->Alkoxide 2. NaH (Deprotonation) Product (S)-4-Benzyl-5-(hydroxymethyl)morpholin-3-one Alkoxide->Product 3. Intramolecular SN2 (Ring Closure)

Caption: Key mechanistic steps for the formation of the morpholinone ring.

  • Procedure:

    • Dissolve (S)-2-(benzylamino)-1,3-propanediol (1.0 eq) and triethylamine (Et₃N) (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

    • Cool the solution to 0 °C.

    • Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry over Na₂SO₄ and concentrate to give the crude N-chloroacetyl intermediate.

    • Dissolve the crude intermediate in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

    • Cool to 0 °C and add sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • After addition, warm the mixture to room temperature and then heat to reflux for 4-6 hours until cyclization is complete.

    • Cool the reaction and quench carefully by the dropwise addition of water.

    • Concentrate the mixture and extract with ethyl acetate.

    • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the desired morpholinone.

  • Causality & Insights: The amine is significantly more nucleophilic than the hydroxyl groups, ensuring selective acylation at the nitrogen. Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the primary hydroxyl group to form the alkoxide necessary for the intramolecular Sₙ2 cyclization, which preferentially forms the thermodynamically stable 6-membered ring.

Protocol 3: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol (Intermediate D)

This step reduces the lactam (cyclic amide) to the corresponding cyclic amine, completing the formation of the morpholine ring system.

  • Procedure:

    • To a suspension of lithium aluminum hydride (LAH) (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of the morpholinone C (1.0 eq) in THF dropwise at 0 °C.

    • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours.

    • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the mass of LAH in grams (Fieser workup).

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid through a pad of Celite and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the crude product, which can be purified by chromatography if necessary.

  • Causality & Insights: LAH is a potent reducing agent required to reduce the highly stable amide carbonyl. The specific Fieser workup procedure is critical for safety and for efficiently quenching the excess LAH and precipitating the aluminum salts, which greatly simplifies the purification process.

Protocol 4: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanamine (Target E)

This three-stage sequence efficiently converts the primary alcohol into the target primary amine.

  • Procedure:

    • Mesylation: Dissolve the alcohol D (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C. Add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise. Stir at 0 °C for 1-2 hours. Wash with cold water, dry over Na₂SO₄, and concentrate. The crude mesylate is often used directly in the next step.

    • Azide Displacement: Dissolve the crude mesylate in anhydrous dimethylformamide (DMF). Add sodium azide (NaN₃) (3.0 eq). Heat the mixture to 60-80 °C and stir for 12-16 hours. Cool, dilute with water, and extract with ethyl acetate. Wash the combined organic layers extensively with water to remove DMF, then with brine. Dry over Na₂SO₄ and concentrate to yield the crude azide.

    • Reduction: Dissolve the crude azide in THF/water (e.g., 9:1 v/v). Add triphenylphosphine (PPh₃) (1.2 eq). Stir at room temperature for 8-12 hours (Staudinger Reduction). Concentrate under reduced pressure and purify by column chromatography (silica gel, eluting with a DCM/MeOH/NH₄OH gradient) to obtain the final product. Alternatively, catalytic hydrogenation (H₂, 10% Pd/C, in methanol) can be used.

  • Causality & Insights: Converting the alcohol to a mesylate creates an excellent leaving group for the subsequent Sₙ2 reaction. Sodium azide is a potent nucleophile for this displacement. The Staudinger reduction is a mild and effective method for converting azides to amines without affecting other functional groups like the N-benzyl group, which could be susceptible to hydrogenolysis under certain hydrogenation conditions.

Data Summary

The following table summarizes expected outcomes for this synthetic sequence. Actual yields may vary based on scale and experimental execution.

StepProduct NameKey ReagentsTypical YieldAnalytical Notes
1(S)-2-(Benzylamino)-1,3-propanediolBenzaldehyde, NaBH₄85-95%Appearance of aromatic protons in ¹H NMR.
2(S)-4-Benzyl-5-(hydroxymethyl)morpholin-3-oneChloroacetyl chloride, NaH70-85%Appearance of amide carbonyl (~1650 cm⁻¹) in IR; characteristic AB quartet for ring CH₂ protons in ¹H NMR.
3(S)-(4-Benzylmorpholin-3-yl)methanolLiAlH₄80-90%Disappearance of amide carbonyl in IR.
4(S)-(4-Benzylmorpholin-3-yl)methanamineMsCl, NaN₃, PPh₃75-85% (over 3 stages)Appearance of primary amine signals in ¹H NMR and IR; successful mass spec (M+H)⁺.

References

  • Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry. [Link][5]
  • ResearchGate. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals.
  • Ortiz, K. G., et al. (2024).
  • Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. [Link][12]
  • Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. [Link][6][7]
  • Tzara, A., et al. (2020).
  • Gross, T., et al. (2000).
  • ResearchGate. (2020). Example of intramolecular cyclization for morpholine ring formation.
  • Patel, H., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
  • Jain, A., & Sahu, S. K. (2024).
  • ResearchGate. (2017). Asymmetric synthesis of 2- and 3-substituted chiral morpholines.

Sources

Application Notes and Protocols: Reductive Amination Conditions for (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Reductive amination stands as a cornerstone transformation in modern organic synthesis, prized for its efficiency and broad applicability in forming carbon-nitrogen bonds.[1][2][3] This powerful reaction is extensively utilized in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of primary, secondary, and tertiary amines.[4][5] This guide provides a detailed exploration of the reductive amination of (4-Benzylmorpholin-3-yl)methanamine, a key intermediate in the development of various biologically active compounds. We will delve into the mechanistic underpinnings of this reaction, offer optimized protocols using various reducing agents, and provide practical troubleshooting advice to empower researchers in their synthetic endeavors.

The core of reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[6][7][8] This one-pot nature makes it an attractive method in green chemistry by reducing intermediate purification steps and waste.[8] For the specific case of this compound, a primary amine, this reaction opens the door to a wide range of N-substituted derivatives, crucial for structure-activity relationship (SAR) studies in drug discovery.

Mechanistic Insights: The "How" and "Why" of Reductive Amination

A thorough understanding of the reaction mechanism is paramount for successful protocol development and optimization. The reductive amination process can be dissected into two principal stages:

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the primary amine, this compound, on the electrophilic carbonyl carbon of an aldehyde or ketone. This initially forms a hemiaminal intermediate. Subsequent dehydration, often facilitated by mildly acidic conditions, leads to the formation of a Schiff base (imine).[8] In the presence of acid, the imine can be protonated to form a more electrophilic iminium cation.[6][9]

  • Hydride Reduction: A reducing agent, typically a hydride source, then delivers a hydride ion to the electrophilic carbon of the imine or iminium ion, yielding the final secondary amine product.[7]

The choice of reducing agent is critical and dictates whether the reaction can be performed in a single step ("direct") or requires sequential addition of reagents ("indirect").[8] Milder reducing agents that selectively reduce the iminium ion in the presence of the starting carbonyl compound are ideal for one-pot procedures.[6][10]

The Crucial Role of pH

Effective pH control is a critical parameter for a successful reductive amination.[9][11] The formation of the imine intermediate is favored under mildly acidic conditions (typically pH 4-6).[6] At a pH that is too low, the amine starting material will be protonated, rendering it non-nucleophilic and halting the initial condensation step.[6] Conversely, at a higher pH, the dehydration of the hemiaminal to the imine is slow. Therefore, maintaining the reaction mixture within the optimal pH range is essential for achieving high yields. This is often accomplished through the use of buffers like acetic acid or by using the amine itself as its salt form.[11][12]

Visualizing the Workflow

Reductive_Amination_Workflow Reductive Amination of this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Amine This compound Imine_Formation Imine Formation (Mildly Acidic, pH 4-6) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction Hydride Reduction Imine_Formation->Reduction Reducing Agent Final_Amine N-Substituted This compound Derivative Reduction->Final_Amine

Caption: Workflow of the reductive amination process.

Selecting the Appropriate Reducing Agent

The choice of reducing agent is a pivotal decision in designing a reductive amination protocol. Several hydride-based reagents are commonly employed, each with its own set of advantages and disadvantages.

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild and selective, tolerates a wide range of functional groups. Less toxic than NaBH₃CN.[1] Effective for both aldehydes and ketones.[5][13]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[14]
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines over carbonyls at neutral or slightly acidic pH.[6][9] Allows for convenient one-pot reactions.[10] Highly toxic.[10][13]Methanol (MeOH), Ethanol (EtOH)[11][14]
Sodium Borohydride (NaBH₄) Cost-effective and potent, but can also reduce the starting aldehyde or ketone.[1] Often requires a two-step procedure where the imine is pre-formed.[14]Methanol (MeOH), Ethanol (EtOH)[14]
Catalytic Hydrogenation (H₂/Pd/C) An environmentally friendly "green" chemistry approach with high atom economy.[15] Can be performed at atmospheric or elevated pressure.[12][16]Methanol (MeOH), Ethanol (EtOH)

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is often the first choice due to the mildness, selectivity, and lower toxicity of STAB.[1]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Triacetoxyborohydride (STAB) (1.5-2.0 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (optional, 0.5-1.0 equivalent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in DCM, add acetic acid (if necessary to facilitate imine formation).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This method is a classic and effective one-pot procedure, but requires careful handling due to the toxicity of the reagent and potential for hydrogen cyanide gas evolution upon acidification.[1][10]

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.1-1.5 equivalents)

  • Methanol (MeOH)

  • Acetic Acid

  • Water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in methanol.

  • Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.[1]

  • Add sodium cyanoborohydride in one portion.

  • Stir the reaction at room temperature, monitoring by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding water. Caution: Perform this step in a well-ventilated fume hood as acidic conditions can generate toxic HCN gas.[1]

  • Extract the aqueous mixture with an organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product as needed.

Protocol 3: Catalytic Hydrogenation

This "green" alternative avoids the use of hydride reagents and generates water as the only byproduct.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 equivalents)

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

  • In a flask suitable for hydrogenation, dissolve this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents) in methanol.

  • Carefully add Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 2-3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[12]

  • Rinse the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify if necessary.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Formation - Inefficient imine formation. - Deactivated catalyst (for hydrogenation). - Amine starting material is in salt form.[17]- Adjust pH to 4-6 with acetic acid. - Use fresh, high-quality catalyst. - Free-base the amine salt before reaction or add a non-nucleophilic base like triethylamine.[17]
Presence of Unreacted Starting Material - Incomplete reaction. - Insufficient reducing agent.- Increase reaction time. - Add a slight excess of the reducing agent.
Formation of Alcohol Byproduct - Reducing agent is too reactive (e.g., NaBH₄ in a one-pot reaction). - pH is too low, favoring carbonyl reduction.[8]- Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. - Ensure the pH is not excessively acidic. - For NaBH₄, pre-form the imine before adding the reducing agent.[14]
Difficult Product Isolation - Product is water-soluble. - Emulsion formation during workup.- Saturate the aqueous layer with NaCl (brine) before extraction. - Use a different extraction solvent. - Consider salting out the amine product with HCl.[18]
Visualizing the Troubleshooting Logic

Troubleshooting_Logic Troubleshooting Reductive Amination Start Reaction Outcome Unsatisfactory Low_Yield Low Yield / No Reaction Start->Low_Yield Byproducts Significant Byproducts Start->Byproducts Check_pH Check_pH Low_Yield->Check_pH Is pH optimal (4-6)? Check_Reagents Check_Reagents Low_Yield->Check_Reagents Are reagents fresh/active? Check_Amine_Form Check_Amine_Form Low_Yield->Check_Amine_Form Is amine free-based? Alcohol_Byproduct Use milder reducing agent (STAB) or pre-form imine Byproducts->Alcohol_Byproduct Alcohol from carbonyl? Imine_Impurity Increase reducing agent stoichiometry or reaction time Byproducts->Imine_Impurity Residual imine?

Caption: A logical guide to troubleshooting common issues.

Conclusion

The reductive amination of this compound is a versatile and robust method for the synthesis of a wide range of N-substituted derivatives. The success of this reaction hinges on the judicious selection of the reducing agent, careful control of reaction parameters, particularly pH, and a systematic approach to optimization and troubleshooting. By leveraging the protocols and insights provided in this guide, researchers can confidently and efficiently synthesize their target molecules, accelerating the pace of drug discovery and development.

References

  • Mastering Reductive Amination: A Guide to Using Sodium Cyanoborohydride. (n.d.). Vertex AI Search.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Reductive Amination. (n.d.). Chemistry Steps.
  • Borch Reductive Amination. (2014, May 3). Chem-Station Int. Ed.
  • Reductive amination. (n.d.). In Wikipedia.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. (n.d.). National Institutes of Health.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry.
  • Sodium cyanoborohydride. (n.d.). Organic Chemistry Portal.
  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Organic Chemistry.
  • Pd/C (+H2) Catalyzed Reductive Amination of Aliphatic Ketones. (2019, April 25). Sciencemadness Discussion Board.
  • Sodium Cyanoborohydride. (n.d.). G-Biosciences.
  • Ligand-free reductive amination via Pd-coated mechanocatalysis. (n.d.). PubMed Central.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit.
  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. (2020, July 30). Chemical Society Reviews (RSC Publishing).
  • Hydroboration and reductive amination of ketones and aldehydes with HBpin by a bench stable Pd(II). (n.d.). SciSpace.
  • Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (n.d.).
  • Purification of amine reaction mixtures. (n.d.). Google Patents.
  • A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. (n.d.). Sciencemadness.org.
  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025, January 1). Reddit.
  • Hitchhiker's guide to reductive amination. (n.d.). Organic Chemistry Portal.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024, April 29). JOCPR.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. (n.d.). Organic Reactions.

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of (4-Benzylmorpholin-3-yl)methanamine. As a chiral primary amine, this compound and its enantiomers are of significant interest in pharmaceutical development, where stereoisomers can exhibit markedly different pharmacological and toxicological profiles.[1][2] This guide details a systematic approach to method development, from the rationale behind Chiral Stationary Phase (CSP) selection to mobile phase optimization and method validation according to ICH Q2(R1) guidelines.[3] The optimized method utilizes a polysaccharide-based CSP under normal phase conditions, providing excellent resolution and peak shape, suitable for quality control, purity testing, and preparative-scale applications.

Introduction and Scientific Rationale

The control of enantiomeric purity is a critical requirement mandated by regulatory authorities for the development of chiral drugs.[4][5] this compound possesses a stereogenic center at the C3 position of the morpholine ring, making the separation and quantification of its (R) and (S) enantiomers essential. The primary amine moiety presents a unique challenge in chiral chromatography, often leading to peak tailing and poor resolution due to strong interactions with residual silanols on the silica support of the stationary phase.[6]

Therefore, the core of a successful method lies in two strategic choices:

  • Selection of an appropriate Chiral Stationary Phase (CSP): The CSP must provide the necessary stereospecific interactions to differentiate between the two enantiomers.[7]

  • Optimization of the Mobile Phase: The mobile phase must ensure optimal solubility of the analyte while modulating its interaction with the CSP and suppressing non-specific interactions with the silica backbone.[8]

This document provides a comprehensive protocol based on a logical, field-proven method development strategy, emphasizing the causality behind each experimental decision to ensure both scientific integrity and practical reproducibility.

Principle of Chiral Recognition

Enantiomeric separation by HPLC is achieved by forming transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP.[7] For a separation to occur, there must be a sufficient difference in the stability or formation energy of these two diastereomeric complexes. This is often explained by the "three-point interaction model," which posits that at least three simultaneous points of interaction (e.g., hydrogen bonds, dipole-dipole, steric hindrance, π-π interactions) are required for chiral recognition.[4] The benzyl group, morpholine oxygen, and primary amine of the target analyte provide multiple potential interaction sites, making it an excellent candidate for direct separation on a CSP.

Systematic Method Development Strategy

A trial-and-error approach to chiral method development is inefficient.[8] A systematic screening strategy, focusing on the most probable successful CSPs and mobile phase systems, is vastly superior.

Chiral Stationary Phase (CSP) Selection Rationale

For primary amines, polysaccharide-based and cyclofructan-based CSPs have demonstrated the highest success rates.[1][6]

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose (e.g., Chiralpak® series) are broadly selective and effective for a wide range of racemates, including primary amines.[1] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities.

  • Cyclofructan-based CSPs: These phases have also shown particular strength in separating primary amines, especially in polar organic or normal phase modes.[6]

Our screening strategy, therefore, prioritizes these two classes of columns. Immobilized polysaccharide CSPs are particularly advantageous as they are compatible with a wider range of solvents, enhancing method development flexibility.[1]

Mobile Phase System Selection

The choice of mobile phase mode—Normal Phase (NP), Reversed Phase (RP), or Polar Organic (PO)—is critical.

  • Normal Phase (NP): Typically employing alkane/alcohol mixtures (e.g., hexane/isopropanol), NP is often the most successful mode for polysaccharide CSPs. It promotes the hydrogen bonding interactions crucial for chiral recognition.

  • Polar Organic (PO): Using polar solvents like acetonitrile and an alcohol, this mode can offer complementary selectivity.

  • Reversed Phase (RP): While possible, RP is often less effective for underivatized primary amines on polysaccharide columns unless specific conditions are met.

For this compound, the NP mode is the logical starting point. A critical component for analyzing basic compounds like this is the addition of a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase. This additive dramatically improves peak shape by competing with the analyte for active silanol sites on the silica surface, thereby preventing peak tailing.[6][8]

The following diagram illustrates the logical workflow for method development.

MethodDevelopmentWorkflow Figure 1. Chiral Method Development Workflow Analyte Analyte Characterization (this compound) - Primary Amine - Aromatic & Polar Groups CSP_Screen Step 1: CSP Screening (Polysaccharide & Cyclofructan CSPs) Analyte->CSP_Screen Select CSP Class MP_Screen Step 2: Mobile Phase Screening (Normal Phase Prioritized) CSP_Screen->MP_Screen Select Mobile Phase Mode Optimization Step 3: Method Optimization - Alcohol Modifier (IPA vs. EtOH) - Additive Concentration - Flow Rate & Temperature MP_Screen->Optimization Refine Separation Validation Step 4: Method Validation (ICH Q2(R1) Guidelines) Optimization->Validation Confirm Reliability

Caption: A structured workflow for developing a robust chiral HPLC method.

Optimized Analytical Method & Protocol

Based on the screening strategy, the following optimized method was developed, providing baseline separation of the enantiomers.

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample Diluent: n-Hexane / Isopropanol (90:10, v/v).

  • Standard: Racemic this compound reference standard.

Optimized Chromatographic Conditions

All quantitative data for the final method are summarized in the table below.

ParameterOptimized Condition
Chiral Stationary Phase Chiralpak® IA, 5 µm, 250 x 4.6 mm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 20 minutes
Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Carefully measure 850 mL of n-Hexane, 150 mL of Isopropanol, and 1.0 mL of Diethylamine.

  • Combine the components in a 1 L solvent bottle.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Step 2: Standard and Sample Solution Preparation

  • Racemic Standard (for System Suitability): Accurately weigh approximately 10 mg of the racemic reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a final concentration of 0.1 mg/mL.

  • Sample Preparation: Prepare the test sample at a similar concentration (0.1 mg/mL) using the same diluent. Ensure the sample is fully dissolved and filter through a 0.45 µm PTFE syringe filter if necessary.

Step 3: HPLC System Setup and Equilibration

  • Install the Chiralpak® IA column in the column compartment.

  • Set the pump to deliver the mobile phase at 1.0 mL/min.

  • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.[9] Column equilibration is critical for reproducible retention times.[9]

Step 4: System Suitability Test (SST)

  • Before analyzing any samples, perform five replicate injections of the racemic standard solution.

  • The system is deemed suitable for use if the following criteria are met:

    • Resolution (Rs): The resolution between the two enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for each peak should be ≤ 1.5.

    • Reproducibility (%RSD): The relative standard deviation of the peak areas for six replicate injections should be ≤ 2.0%.

Step 5: Data Acquisition and Analysis

  • Create a sequence for the samples to be analyzed.

  • Inject the prepared sample solutions.

  • Integrate the peaks corresponding to the two enantiomers.

  • Calculate the percentage of each enantiomer using the area percent method:

    • % Enantiomer 1 = (Area of Enantiomer 1 / (Area of Enantiomer 1 + Area of Enantiomer 2)) x 100

Method Validation Principles (ICH Q2(R1))

To be considered trustworthy and reliable for its intended purpose, the analytical method must be validated.[10] The validation should demonstrate that the procedure is fit for purpose, following the internationally harmonized guidelines set by ICH Q2(R1).[3][11]

Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is demonstrated by the baseline resolution of the enantiomers from each other and any other peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: Accuracy is the closeness of the test results to the true value, while precision is the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., mobile phase composition, flow rate).[8]

The relationship between these validation parameters ensures a comprehensive assessment of the method's performance.

ValidationParameters Figure 2. Interrelation of ICH Q2(R1) Validation Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOQ LOQ / LOD Linearity->LOQ Accuracy->Range Precision->Range

Caption: Core parameters for analytical method validation per ICH Q2(R1).

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound enantiomers. By employing a systematic method development strategy centered on a polysaccharide-based chiral stationary phase and an optimized normal phase mobile phase containing a basic additive, excellent resolution and peak symmetry were achieved. The detailed step-by-step protocol and adherence to ICH validation principles ensure that the method is robust, reliable, and suitable for the stringent requirements of the pharmaceutical industry.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Column Selection and Method Development Guide. Sigma-Aldrich. Source
  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. Source
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Source
  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Source
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Source
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. National Institutes of Health (PMC). Source
  • ICH Q2 R1: Mastering Analytical Method Valid
  • HPLC method for enantiomeric separation of chiral amines. Benchchem. Source
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral HPLC Method Development. I.B.S. Analytical. Source
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • ICH Q2 Analytical Method Valid
  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health (PMC). Source
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich. Source
  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin St
  • Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. Source
  • Chiral Drug Separation. Encyclopedia of Pharmaceutical Science and Technology. Source
  • Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. Source
  • Chiral HPLC Separ
  • Liquid phase method for morpholine. Shenyang East Chemical Science-Tech Co., Ltd. Source
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (PMC). Source
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Enantioselective synthesis of morpholine...

Sources

Mass Spectrometry Fragmentation Analysis of (4-Benzylmorpholin-3-yl)methanamine for Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a detailed guide to the structural characterization of (4-Benzylmorpholin-3-yl)methanamine using tandem mass spectrometry (MS/MS). As a compound featuring a core morpholine scaffold, a benzyl group, and a primary aminomethyl substituent, it presents multiple potential sites for fragmentation. Understanding these pathways is critical for unambiguous identification in complex matrices, such as in drug metabolism studies or synthetic chemistry quality control. We present a comprehensive protocol for analysis using Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID) and delineate the primary fragmentation routes. The methodologies and interpretations herein are designed to be a robust resource for researchers, scientists, and drug development professionals engaged in the structural analysis of novel chemical entities.

Introduction: The Analytical Imperative

This compound combines several key pharmacophores. The morpholine ring is a privileged structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1][2] The N-benzyl group and primary amine offer versatile points for chemical modification and biological interaction. Consequently, the ability to precisely identify this molecule and its potential metabolites or degradants is paramount.

Mass spectrometry, particularly tandem MS/MS, is an indispensable tool for this purpose.[3] While Electron Ionization (EI) is a classic technique, its high-energy nature often leads to extensive fragmentation and the absence of a molecular ion, complicating analysis.[4][5] In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) typically preserve the protonated molecule, [M+H]⁺, which can then be selectively fragmented in a collision cell.[6] The resulting product ion spectrum serves as a structural fingerprint. This guide focuses on predicting and interpreting the ESI-MS/MS fragmentation pattern of the title compound, explaining the chemical logic behind each bond cleavage.

Foundational Chemistry: Structure and Ionization

To predict fragmentation, one must first understand the molecule's structure and its likely behavior during ionization. This compound possesses two basic nitrogen atoms: the tertiary amine within the morpholine ring and the primary exocyclic amine. In the positive ion mode of ESI, protonation will readily occur at either of these sites, creating the precursor ion [C₁₂H₁₈N₂O+H]⁺ with a monoisotopic mass of 207.1497 Da . The location of the proton can influence the subsequent fragmentation pathways.

Caption: Structure of this compound.

Predicted Fragmentation Pathways under CID

Upon collisional activation, the excess energy introduced into the protonated precursor ion is dissipated through the cleavage of the weakest chemical bonds, often directed by the charge site. For this compound, three primary fragmentation routes are anticipated.

precursor precursor pathway pathway fragment fragment loss loss M_H [M+H]⁺ m/z 207.15 P_A Pathway A M_H->P_A P_B Pathway B M_H->P_B P_C Pathway C M_H->P_C F_A1 Tropylium Ion [C₇H₇]⁺ m/z 91.05 P_A->F_A1 Benzylic Cleavage F_A2 [M+H - C₇H₇]⁺ C₅H₁₂N₂O⁺ m/z 116.10 P_A->F_A2 F_B [M+H - CH₃N]⁺ C₁₁H₁₆NO⁺ m/z 178.12 P_B->F_B α-Cleavage & Rearrangement F_C [M+H - C₄H₉NO]⁺ C₈H₁₀N⁺ m/z 120.08 P_C->F_C Morpholine Ring Cleavage

Caption: Major predicted fragmentation pathways from the precursor ion.

Pathway A: Benzylic C-N Bond Cleavage

This is arguably the most predictable and often dominant fragmentation pathway for N-benzylated amines.[7][8][9] The bond between the benzyl group's methylene carbon and the morpholine nitrogen is labile. Collision-induced dissociation (CID) facilitates its heterolytic cleavage.

  • Mechanism: This is a charge-directed reaction. Protonation at the tertiary morpholine nitrogen weakens the adjacent C-N bonds. The cleavage results in the formation of the highly stable tropylium cation, a resonance-stabilized aromatic carbocation.[9][10]

  • Resulting Ions:

    • m/z 91.05 ([C₇H₇]⁺): The tropylium cation. This is a hallmark fragment for compounds containing a benzyl moiety and is often the base peak in the spectrum.

    • m/z 116.10 ([C₅H₁₂N₂O]⁺): The remaining portion of the molecule after the loss of the benzyl cation. This fragment corresponds to the protonated (aminomethyl)morpholine radical cation.

Pathway B: Alpha-Cleavage and Rearrangement

Alpha-cleavage refers to the breaking of a C-C bond adjacent to a heteroatom (in this case, nitrogen).[11][12] Cleavage of the bond between the C3 of the morpholine ring and the aminomethyl carbon is a probable event.

  • Mechanism: Following protonation, likely at the primary amine, the molecule can rearrange. A plausible pathway involves the cleavage of the C3-CH₂NH₂ bond, followed by rearrangement and loss of a neutral species like aziridine or, more likely, a rearranged species such as methanimine (CH₂NH). A more complex rearrangement could lead to the loss of CH₃N.

  • Resulting Ion:

    • m/z 178.12 ([C₁₁H₁₆NO]⁺): This corresponds to the loss of a CH₃N fragment (29.026 Da). This ion retains the benzylmorpholine core.

Pathway C: Morpholine Ring Cleavage

The saturated morpholine ring can undergo cleavage upon energization. These pathways are often initiated by protonation on the ring nitrogen or oxygen, followed by a ring-opening event.

  • Mechanism: A common fragmentation route for cyclic ethers and amines involves the cleavage of bonds adjacent to the heteroatoms.[13][14] A charge-remote or charge-induced ring-opening cascade can lead to the expulsion of a stable neutral fragment. For instance, cleavage of the C2-C3 and O-C4 bonds could lead to the loss of a C₄H₈O fragment, though a more complex rearrangement is likely. A diagnostic fragment often arises from the expulsion of the entire morpholine core or a significant part of it.[2]

  • Resulting Ion:

    • m/z 120.08 ([C₈H₁₀N]⁺): This fragment corresponds to the loss of the C₄H₉NO portion of the molecule, which effectively represents the morpholine ring and the primary amine nitrogen. The resulting ion is consistent with a protonated N-methylbenzylamine structure, formed via rearrangement.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for a standard high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis step step instrument instrument data data A 1. Prepare Stock Solution 1 mg/mL in Methanol B 2. Create Working Solution Dilute to 1-10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid A->B C 3. Direct Infusion 5-10 µL/min B->C D 4. ESI Source Optimization Positive Ion Mode C->D E 5. MS1 Scan Acquire full spectrum (e.g., m/z 50-500) D->E F 6. MS/MS Scan Isolate m/z 207.15 Apply stepped collision energy E->F G 7. Process Spectra Identify precursor & fragments F->G H 8. Confirm Pathways Match observed m/z to predicted fragments G->H

Caption: Experimental workflow from sample preparation to data analysis.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solution of 50:50 acetonitrile/water containing 0.1% formic acid. The acid ensures efficient protonation of the analyte.[15]

  • Validation Check: Filter the working solution through a 0.2 µm PTFE syringe filter before introduction to the mass spectrometer to prevent clogging.

Mass Spectrometer Parameters

The following are typical starting parameters and should be optimized for the specific instrument in use.

ParameterSuggested ValueRationale
Ion Source Electrospray Ionization (ESI)Ideal for polar, non-volatile small molecules, providing soft ionization.[6]
Ionization Mode PositiveThe two nitrogen atoms are basic sites that readily accept a proton.
Capillary Voltage 3.5 – 4.5 kVCreates a stable Taylor cone for efficient ion generation.
Source Temperature 120 – 150 °CAids in desolvation without causing thermal degradation of the analyte.[6]
Nebulizing Gas (N₂) Instrument Dependent (e.g., 2 Bar)Assists in aerosol formation.
Drying Gas (N₂) Instrument Dependent (e.g., 8 L/min)Facilitates solvent evaporation from the charged droplets.
MS1 Scan Range m/z 50 – 500Covers the expected precursor and fragment ion masses.
MS/MS Precursor Ion m/z 207.15 (Isolation width: ~1-2 Da)Selectively isolates the protonated molecule of interest for fragmentation.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation through collisions.
Collision Energy (CE) Ramped/Stepped (e.g., 10-40 eV)Using a range of energies ensures that both low-energy (stable fragments) and high-energy (smaller fragments) pathways are observed, providing a complete picture.
Data Acquisition and Validation
  • MS1 Acquisition: Infuse the sample and acquire a full scan MS1 spectrum. A strong peak at m/z 207.15 should be observed, confirming the presence and correct mass of the protonated molecule. The high-resolution mass should be within 5 ppm of the theoretical value.

  • MS/MS Acquisition: Set up a product ion scan experiment, isolating m/z 207.15. Acquire MS/MS spectra across the collision energy range.

  • Self-Validation: The protocol is validated by the observation of the predicted fragments. The presence of the tropylium ion at m/z 91.05 is a strong confirmation of the benzyl group and serves as an internal validator for the fragmentation process.

Expected Data and Interpretation

The resulting MS/MS spectrum is expected to show several key peaks that confirm the proposed structure. The relative intensity of these peaks will vary with collision energy.

Observed m/zCalculated m/zElemental CompositionProposed Identity / Origin
207.15207.1497[C₁₂H₁₉N₂O]⁺Precursor Ion: [M+H]⁺
178.12178.1230[C₁₁H₁₆NO]⁺Pathway B: Loss of CH₃N (29.026 Da)
120.08120.0813[C₈H₁₀N]⁺Pathway C: Morpholine ring cleavage & rearrangement
116.10116.0971[C₅H₁₂N₂O]⁺Pathway A: Loss of tropylium cation
91.0591.0548[C₇H₇]⁺Pathway A: Tropylium Cation (often base peak)

Interpreting the Spectrum:

  • A dominant peak at m/z 91.05 is the most compelling evidence for the N-benzyl structure.[7][9]

  • The presence of m/z 116.10 is the complementary fragment to the tropylium ion and confirms the mass of the remaining (aminomethyl)morpholine portion.

  • Observing fragments like m/z 178.12 and m/z 120.08 provides further confidence in the overall structure by confirming the masses of the core scaffolds produced through different cleavage mechanisms.

Conclusion

The tandem mass spectrometry analysis of this compound is a powerful method for its unequivocal structural confirmation. By utilizing ESI for soft ionization and CID for controlled fragmentation, a rich spectrum of product ions is generated. The fragmentation pattern is dominated by the characteristic cleavage of the N-benzyl bond to produce the stable tropylium ion (m/z 91.05), with additional informative fragments arising from alpha-cleavage and morpholine ring-opening pathways. The protocol and mechanistic interpretations provided in this note offer a robust framework for researchers to identify and characterize this compound and other structurally related molecules with high confidence.

References

  • Title: Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides Source: Journal of the American Society for Mass Spectrometry - ACS Public
  • Title: Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides Source: PubMed URL:[Link]
  • Title: Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides Source: CORE URL:[Link]
  • Title: Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides Source: PMC - NIH URL:[Link]
  • Title: Capillary electrophoresis-electrospray ionization ion trap mass spectrometry for analysis and confirmation testing of morphine and related compounds in urine Source: PubMed URL:[Link]
  • Title: Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide Source: MDPI URL:[Link]
  • Title: Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off Source: ResearchG
  • Title: New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity Source: CORE URL:[Link]
  • Title: Fragmentation Mechanisms of Protonated Benzylamines.
  • Title: Chemoselectively Functionalized Ketoesters by Halogenative C–C Bond Cleavage of Cyclic Diketones Source: MDPI URL:[Link]
  • Title: Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications Source: Research and Reviews: Journal of Chemistry URL:[Link]
  • Title: 3.1: Electron Ionization Source: Chemistry LibreTexts URL:[Link]
  • Title: Electron Ionization for GC–MS Source: LCGC Intern
  • Title: Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds Source: PMC - NIH URL:[Link]
  • Title: Comprehensive screening and identification of the glycoside compounds in tobacco Source: Semantic Scholar URL:[Link]
  • Title: Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry Source: PubMed URL:[Link]
  • Title: Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS Source: CORE URL:[Link]
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
  • Title: Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MSn technique Source: Royal Society of Chemistry URL:[Link]
  • Title: Anatomy of an Ion's Fragmentation After Electron Ionization, Part I Source: Spectroscopy Online URL:[Link]
  • Title: Electrospray tandem mass spectrometry investigations on morphinans Source: ResearchG
  • Title: Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucid
  • Title: Mass Spectrometry Fragment
  • Title: Fragmentation pathways of heroin-related alkaloids revealed by ion trap and quadrupole time-of-flight tandem mass spectrometry Source: ResearchG

Sources

Application Notes & Protocols for the Biological Assay of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the biological characterization of the novel compound, (4-benzylmorpholin-3-yl)methanamine. Recognizing that the specific biological target of this molecule is likely uncharacterized, we present a tiered assay approach, designed to systematically elucidate its biological activity. This document will guide researchers from initial phenotypic screening to identify cytotoxic or cytostatic effects, through to target class identification and finally, specific target engagement and validation. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring data integrity and reproducibility.

Introduction: The Morpholine Scaffold and the Imperative for Novel Compound Characterization

The morpholine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1] Novel derivatives, such as this compound, represent a frontier in drug discovery, with the potential for diverse biological activities ranging from anticancer to neuroprotective effects.[2][3][4] The initial biological characterization of such a novel chemical entity is a critical step in the drug discovery pipeline. This guide provides a systematic approach to this process.

Preliminary Compound Characterization: The Foundation of a Robust Assay

Before commencing biological assays, it is imperative to establish the fundamental physicochemical properties of this compound.

  • Solubility Determination: The solubility of the compound in aqueous buffers and common organic solvents (e.g., DMSO) must be determined.[5] This is crucial for preparing accurate stock solutions and avoiding compound precipitation in the assay medium.

  • Stability Analysis: The stability of the compound in the chosen assay buffer and under storage conditions should be evaluated to ensure that the observed biological effects are due to the parent compound and not a degradation product.

Tier 1: Initial Phenotypic Screening - The Cell Viability Assay

The first step in characterizing a novel compound is to determine if it has any effect on cell viability. A common and robust method for this is the MTT assay, which measures the metabolic activity of cells.[6] A reduction in metabolic activity can indicate either cytotoxicity (cell death) or cytostaticity (inhibition of proliferation).

Protocol: MTT Cell Viability Assay

Objective: To determine the effect of this compound on the viability of a selected cell line.

Materials:

  • This compound

  • Selected cancer cell line (e.g., HepG2, MCF-7) and appropriate culture medium

  • 96-well clear, flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[7]

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform a serial dilution in culture medium to obtain a range of desired concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO-treated) and a positive control for cell death (e.g., doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 12 mM MTT stock solution to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8] Mix thoroughly by pipetting.

  • Absorbance Measurement: Read the absorbance at 540-590 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).[9]

Data Presentation:

Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100%
0.11.2297.6%
11.1088.0%
100.6552.0%
1000.1512.0%

Experimental Workflow:

MTT_Workflow A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Tier 2: Target Class Identification

If this compound demonstrates significant activity in the Tier 1 screen, the next step is to identify its potential target class. G-protein coupled receptors (GPCRs) and enzymes are two of the largest classes of drug targets.[5][10]

G-Protein Coupled Receptor (GPCR) Signaling Assays

GPCRs are a large family of cell surface receptors that play a role in numerous physiological processes.[11][12] Ligand binding to a GPCR can trigger various downstream signaling cascades, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.[10][13]

Protocol: Calcium Flux Assay for Gq-Coupled GPCRs

Objective: To determine if this compound modulates signaling through Gq-coupled GPCRs by measuring changes in intracellular calcium.

Materials:

  • A cell line expressing a Gq-coupled GPCR of interest

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • A known agonist for the target GPCR

  • A fluorescence plate reader with an injection system

Procedure:

  • Cell Plating: Plate cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium and add the dye loading solution to the cells.

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence reader. Record a baseline fluorescence reading. Inject this compound at various concentrations and continue recording the fluorescence signal.

  • Agonist Addition: After a few minutes, inject a known agonist for the GPCR to confirm cell responsiveness.

  • Data Analysis: Analyze the change in fluorescence intensity over time. An increase in fluorescence upon compound addition suggests agonistic activity, while a lack of response followed by a blunted response to the known agonist may indicate antagonistic activity.

Enzyme Inhibition Assays

Enzymes are another major class of drug targets.[5] An initial screen for enzyme inhibition can be performed using a generic substrate or a panel of representative enzymes.

Protocol: General Enzyme Inhibition Assay

Objective: To determine if this compound inhibits the activity of a specific enzyme.

Materials:

  • Purified enzyme of interest

  • Substrate for the enzyme that produces a detectable signal (colorimetric or fluorescent)

  • Assay buffer for optimal enzyme activity

  • This compound

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and this compound.[5]

  • Assay Setup: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the enzyme solution. Include a vehicle control.

  • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the compound to bind to the enzyme.[5]

  • Reaction Initiation: Add the substrate to each well to start the reaction.

  • Signal Detection: Measure the product formation at regular time intervals using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value.[9]

Signaling Pathway Visualization:

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (Gq) GPCR->G_Protein Ligand This compound Ligand->GPCR PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response

Caption: A simplified Gq-coupled GPCR signaling pathway.

Tier 3: Target Deconvolution and Validation

Once a potential target or pathway is identified, more specific assays are required to confirm the direct interaction between this compound and its putative target.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[14][15][16] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[15][17]

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target protein in intact cells.

Materials:

  • Cells expressing the target protein

  • This compound

  • Lysis buffer with protease inhibitors

  • Antibody specific to the target protein for Western blotting

  • PCR thermocycler or heating blocks

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle control and incubate.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermocycler.[14]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the total protein concentration.

  • Western Blotting: Analyze the amount of soluble target protein at each temperature by Western blotting using a specific antibody.[14]

  • Data Analysis: Generate a melting curve by plotting the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[15]

Experimental Workflow:

CETSA_Workflow A Treat Cells with Compound B Heat Cells to a Range of Temperatures A->B C Lyse Cells B->C D Separate Soluble and Aggregated Proteins C->D E Quantify Soluble Target Protein (e.g., Western Blot) D->E F Generate Melting Curve E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Radioligand Binding Assays

If the target is a receptor, radioligand binding assays can be used to determine the affinity of this compound for the receptor.[18][19]

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the receptor of interest

  • A radiolabeled ligand with known affinity for the receptor

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a one-site competition model to determine the IC₅₀, from which the Ki can be calculated.

Data Interpretation and Future Directions

The data generated from this tiered approach will provide a comprehensive biological profile of this compound. A potent IC₅₀ in the MTT assay suggests significant biological activity. Subsequent assays will help to pinpoint the mechanism of action, whether it involves a specific GPCR, enzyme, or another target class. Positive results in the CETSA and binding assays provide strong evidence for direct target engagement. Future studies could involve more complex cellular models, in vivo efficacy studies, and structure-activity relationship (SAR) studies to optimize the compound's properties.

References

  • Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]
  • Agilent. GPCR Signaling Assays. [Link]
  • Cygnus Technologies. MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
  • ION Biosciences. Gαq GPCR assays. [Link]
  • Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]
  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]
  • National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
  • PubChem. This compound. [Link]
  • News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]
  • National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
  • ResearchGate.
  • National Center for Biotechnology Information. SIGMA RECEPTOR BINDING ASSAYS. [Link]
  • JoVE. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]
  • Gifford Bioscience. About Ligand Binding Assays. [Link]
  • National Center for Biotechnology Information. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
  • National Center for Biotechnology Information. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. [Link]
  • PubChem. (4-Benzylmorpholin-3-yl)methanol. [Link]
  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]
  • Preprints.org.
  • Journal of Chemical and Pharmaceutical Research. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • SlideShare. Enzyme Inhibition. [Link]
  • National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Rising Significance of Morpholine Derivatives in Oncology Research

The morpholine ring, a simple six-membered heterocycle containing both nitrogen and oxygen, has emerged as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including metabolic stability and the ability to improve pharmacokinetic profiles, have made it a valuable scaffold in the design of novel therapeutic agents.[1][2][3] In the realm of oncology, morpholine derivatives are gaining considerable attention for their diverse biological activities, which include anticancer, anti-inflammatory, and antiviral properties.[4] These compounds have been shown to target various cancer cell lines, including breast, lung, and colon cancer, often by modulating critical signaling pathways and inducing programmed cell death.[5][6][7]

A significant number of morpholine-containing compounds have demonstrated potent anticancer effects by inhibiting key players in cell growth and proliferation, such as the PI3K/Akt/mTOR pathway.[8][9][10] The ability of these derivatives to induce cell cycle arrest and apoptosis further underscores their therapeutic potential.[11][12] Consequently, robust and well-characterized cell-based assays are indispensable for elucidating the mechanisms of action of novel morpholine derivatives and for advancing their development as next-generation cancer therapeutics.[13][14]

This comprehensive guide provides detailed protocols and expert insights into a suite of essential cell-based assays for characterizing the anticancer properties of morpholine derivatives. The methodologies described herein are designed to be self-validating systems, ensuring scientific rigor and reproducibility for researchers in drug discovery and development.

I. Foundational Assays: Assessing Cytotoxicity and Viability

A primary step in evaluating any potential anticancer compound is to determine its effect on cell viability and proliferation. Tetrazolium reduction assays, such as the MTT and MTS assays, are widely used for this purpose.[15][16] These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability.[17][18]

The Principle of Tetrazolium Reduction Assays

Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce tetrazolium salts to colored formazan products.[15] The amount of formazan produced is directly proportional to the number of metabolically active cells. The MTT assay produces an insoluble formazan that requires a solubilization step, while the MTS assay yields a water-soluble formazan, simplifying the protocol.[15][16][19]

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effects of morpholine derivatives on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Morpholine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[18]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[16]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the morpholine derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[17]

  • Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

ParameterRecommended Range
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Incubation Time 24 - 72 hours
MTT Incubation Time 4 hours[18]
Wavelength for Absorbance 570 nm

II. Mechanistic Insights: Delving into Cell Death Pathways

Understanding how a compound induces cell death is crucial for its development as a therapeutic agent. Apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs.[20][21] Assays to detect apoptosis often rely on identifying biochemical and morphological changes characteristic of this process, such as caspase activation and changes in the cell membrane.[20][22]

Workflow for Apoptosis Detection

G cluster_0 Apoptosis Induction cluster_1 Assay Selection cluster_2 Data Analysis A Treat Cells with Morpholine Derivative B Annexin V/PI Staining (Flow Cytometry) A->B Induces Apoptotic Events C Caspase Activity Assay (Fluorometric/Colorimetric) A->C Induces Apoptotic Events D TUNEL Assay (DNA Fragmentation) A->D Induces Apoptotic Events E Quantify Apoptotic Cell Population B->E C->E D->E

Caption: Workflow for investigating apoptosis induced by morpholine derivatives.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a morpholine derivative using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13]

Materials:

  • Cancer cell line

  • 6-well plates

  • Morpholine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the morpholine derivative at the desired concentrations for the specified time.

  • Cell Harvesting:

    • Collect both adherent and floating cells.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

III. Unraveling the Impact on Cell Cycle Progression

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death.[5][11] Flow cytometry analysis of DNA content is a powerful technique to determine the distribution of a cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24][25]

Protocol 3: Cell Cycle Analysis using Propidium Iodide Staining

Objective: To determine the effect of a morpholine derivative on the cell cycle distribution of cancer cells.

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA.[26][27] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (between 2N and 4N DNA content), and G2/M (4N DNA content) phases.

Materials:

  • Cancer cell line

  • 6-well plates

  • Morpholine derivative

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat cells with the morpholine derivative as described previously.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

Data Analysis: The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA content histogram using appropriate software.

ParameterRecommended Condition
Fixative Cold 70% Ethanol
Staining Dye Propidium Iodide
Enzyme Treatment RNase A (to remove RNA)[23]
Analysis Method Flow Cytometry

IV. Assessing Metastatic Potential: Migration and Invasion Assays

A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis.[28] The Transwell assay, also known as the Boyden chamber assay, is a widely used in vitro method to study cell migration and invasion.[29][30]

Distinguishing Migration from Invasion

G cluster_0 Transwell Assay Setup cluster_1 Assay Types A Upper Chamber: Cells in Serum-Free Medium B Porous Membrane A->B C Lower Chamber: Chemoattractant (e.g., FBS) B->C D Migration Assay: Uncoated Membrane B->D for E Invasion Assay: Membrane Coated with Extracellular Matrix (ECM) B->E for

Caption: Comparison of Transwell migration and invasion assay setups.

Protocol 4: Transwell Invasion Assay

Objective: To evaluate the effect of a morpholine derivative on the invasive potential of cancer cells.

Principle: This assay measures the ability of cells to degrade a layer of extracellular matrix (ECM), such as Matrigel, and migrate through a porous membrane towards a chemoattractant.[31][32]

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel

  • Cancer cell line

  • Serum-free medium

  • Complete medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Coating the Inserts:

    • Thaw Matrigel on ice.

    • Dilute Matrigel with cold serum-free medium.

    • Add 50 µL of the diluted Matrigel to the upper chamber of the Transwell inserts and incubate for 2 hours at 37°C to allow for solidification.

  • Cell Seeding and Treatment:

    • Resuspend cells in serum-free medium containing the morpholine derivative at various concentrations.

    • Add 200 µL of the cell suspension (5 x 10^4 cells) to the upper chamber.

    • Add 600 µL of complete medium with a chemoattractant to the lower chamber.

  • Incubation:

    • Incubate the plate for 24-48 hours at 37°C.

  • Staining and Quantification:

    • Remove the non-invading cells from the upper surface of the membrane with a cotton swab.

    • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

    • Stain the cells with 0.5% crystal violet for 20 minutes.

    • Wash the inserts with water and allow them to air dry.

    • Count the number of stained cells in several random fields under a microscope.

Data Analysis: The number of invading cells in the treated groups is compared to the control group to determine the inhibitory effect of the morpholine derivative.

V. Probing Molecular Mechanisms: Western Blotting and Immunofluorescence

To gain deeper insights into the mechanism of action of morpholine derivatives, it is essential to investigate their effects on specific proteins and signaling pathways. Western blotting allows for the quantification of protein expression levels, while immunofluorescence provides information on protein localization within the cell.[33][34][35]

Protocol 5: Western Blot Analysis of Key Signaling Proteins

Objective: To determine the effect of a morpholine derivative on the expression and phosphorylation status of proteins in a specific signaling pathway (e.g., PI3K/Akt/mTOR).

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA buffer with protease and phosphatase inhibitors[36]

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells in RIPA buffer and determine the protein concentration using a BCA assay.[37]

  • SDS-PAGE and Protein Transfer:

    • Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Visualize the protein bands using an ECL detection system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 6: Immunofluorescence Staining for Protein Localization

Objective: To visualize the subcellular localization of a target protein in response to treatment with a morpholine derivative.

Materials:

  • Cells grown on coverslips

  • 4% Paraformaldehyde (PFA) for fixation[38][39]

  • 0.1% Triton X-100 for permeabilization[40]

  • Blocking solution (e.g., PBS with 1% BSA)

  • Primary antibody

  • Fluorophore-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow cells on sterile coverslips in a culture dish and treat with the morpholine derivative.

  • Fixation and Permeabilization:

    • Wash the cells with PBS and fix with 4% PFA for 15 minutes.[41]

    • Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites with blocking solution for 1 hour.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[42]

  • Counterstaining and Mounting:

    • Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips on microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

Conclusion

The suite of cell-based assays detailed in this guide provides a robust framework for the comprehensive evaluation of morpholine derivatives as potential anticancer agents. By systematically assessing their effects on cell viability, apoptosis, cell cycle progression, invasion, and key signaling pathways, researchers can gain critical insights into their therapeutic potential and mechanisms of action. The integration of these well-validated protocols will undoubtedly accelerate the discovery and development of novel morpholine-based cancer therapies.

References

  • Comparison of Different Methods to Measure Cell Viability - Creative Bioarray.
  • Assaying cell cycle status using flow cytometry - PMC - NIH.
  • Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte. SnapCyte. [Link]
  • Transwell In Vitro Cell Migration and Invasion Assays - PubMed - NIH.
  • Transwell Cell Migration and Invasion Assay Guide - Corning. Corning. [Link]
  • Immunofluorescence Protocol: Cultured Cell - Creative Diagnostics.
  • Deep Dive into the Transwell Migration and Invasion Assay - CLYTE Technologies. CLYTE Technologies. [Link]
  • Transwell In Vitro Cell Migration and Invasion Assays - PMC - NIH.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Publishing. Royal Society of Chemistry. [Link]
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed Central.
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. E3S Web of Conferences. [Link]
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed.
  • Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC - PubMed Central.
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications.
  • Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms - PubMed.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed.
  • Proliferation & Cell Cycle - Flow Cytometry Guide - Bio-Rad Antibodies. Bio-Rad Antibodies. [Link]
  • Morpholine derivatives: Significance and symbolism. LITFL. [Link]
  • Cell Cycle Analysis. University of Wisconsin Carbone Cancer Center. [Link]
  • Cell Cycle Analysis with Flow Cytometry | Biocompare: The Buyer's Guide for Life Scientists. Biocompare. [Link]
  • Cell death assays for drug discovery | by medicilon - Medium. Medium. [Link]
  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Qur
  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - MDPI. MDPI. [Link]
  • Western Blot Protocol | OriGene Technologies Inc.. OriGene Technologies. [Link]
  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - NIH.
  • Synthesis and anticancer evaluation of novel morpholine analogues - Sciforum. Sciforum. [Link]
  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - NIH.
  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC - NIH.
  • Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors - ResearchGate.

Sources

Title: A High-Throughput Screening Cascade for the (4-Benzylmorpholin-3-yl)methanamine Library: From Cytotoxicity Profiling to Target Deconvolution

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its advantageous physicochemical and metabolic properties.[1] Its incorporation into small molecules often confers improved potency, favorable pharmacokinetics, and a desirable balance of lipophilicity and hydrophilicity, making it a frequent feature in approved drugs, particularly those targeting the central nervous system (CNS) and cancers.[2][3][4] The (4-Benzylmorpholin-3-yl)methanamine core represents a versatile starting point for library synthesis, offering multiple points for diversification to explore a wide chemical space.

This application note details a robust, tiered in vitro screening strategy designed to efficiently identify and characterize bioactive compounds from a this compound library. The workflow is designed as a funnel, beginning with a broad primary assay to identify compounds with general cytotoxic or anti-proliferative effects, followed by more specific secondary assays to elucidate potential mechanisms of action (MoA). This cascade approach maximizes resource efficiency by rapidly filtering large numbers of compounds to a smaller, manageable set of validated hits for further investigation.

We will first describe a high-throughput cytotoxicity screen using the XTT assay. This is followed by two distinct, yet complementary, secondary assay frameworks: a general enzyme inhibition protocol and a G-Protein Coupled Receptor (GPCR) competitive binding assay. These secondary assays address two of the most significant classes of drug targets for morpholine-containing molecules.[1][5] This comprehensive guide provides detailed protocols, data analysis frameworks, and the scientific rationale behind each step, enabling researchers to effectively prosecute their small molecule screening campaigns.

Overall Screening Cascade

The proposed screening cascade is a multi-stage process designed to systematically identify and validate hits from the compound library. It begins with a broad primary screen to cast a wide net for any cellular activity, followed by de-selection of generally toxic compounds and advancement of promising hits into specific, target-class-oriented secondary assays.

G cluster_0 Library Preparation cluster_1 Primary Screening (High-Throughput) cluster_2 Hit Triage & Confirmation cluster_3 Secondary Screening (Mechanism of Action) cluster_4 Lead Identification lib Compound Library This compound Derivatives in DMSO primary XTT Cytotoxicity Assay (e.g., A549, HeLa, or relevant cell line) lib->primary Single high-concentration screen primary_data Data Analysis: Calculate % Viability Identify Primary Hits (e.g., >50% growth inhibition) primary->primary_data triage Dose-Response Analysis Determine IC50 values primary_data->triage Active Compounds confirm Confirm Structure & Purity Filter out Pan-Assay Interference Compounds (PAINS) triage->confirm secondary_enzyme Protocol 2A: Enzyme Inhibition Assay (e.g., Kinase, Protease) confirm->secondary_enzyme Confirmed Hits secondary_gpcr Protocol 2B: GPCR Binding Assay (e.g., Radioligand Displacement) confirm->secondary_gpcr Confirmed Hits leads Validated Hits Prioritize for SAR Studies secondary_enzyme->leads secondary_gpcr->leads

Caption: High-level overview of the proposed screening cascade.

Part 1: Primary Screening - High-Throughput Cytotoxicity Assessment

Scientific Rationale

The initial step in screening a novel chemical library is to assess its general effect on cell viability. A cytotoxicity assay serves two primary purposes: 1) it identifies compounds with potential anti-proliferative activity, which are of particular interest in oncology research, and 2) it flags compounds that exhibit non-specific toxicity, which may need to be deprioritized in later stages. We utilize the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay, a colorimetric method that measures the metabolic activity of living cells.[6] In viable cells, mitochondrial dehydrogenases reduce the water-soluble XTT reagent to a colored formazan product.[7] The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability. The XTT assay is preferred over the related MTT assay for high-throughput screening (HTS) because its formazan product is water-soluble, eliminating the need for a separate solubilization step and thus simplifying the workflow.[6]

XTT Cytotoxicity Assay Workflow```dot

G start Start step1 Seed Cells in 96-well plates (e.g., 5,000 cells/well) start->step1 step2 Incubate 24 hours (37°C, 5% CO2) step1->step2 step3 Add Library Compounds (Final concentration e.g., 10 µM) & Controls step2->step3 step4 Incubate 48-72 hours (37°C, 5% CO2) step3->step4 step5 Add Activated XTT Solution to each well step4->step5 step6 Incubate 2-4 hours (37°C, 5% CO2) step5->step6 step7 Read Absorbance at 450 nm (Ref: 650 nm) step6->step7 end Data Analysis step7->end

Caption: General workflow for an in vitro enzyme inhibition assay.

Procedure:

  • Reagent Preparation: Prepare concentrated stock solutions of the purified enzyme, substrate, and test compounds in a suitable assay buffer. The optimal buffer conditions (pH, ionic strength, cofactors) must be determined for the specific enzyme being tested.

  • Assay Plate Setup: In a 96- or 384-well plate, add:

    • Assay Buffer

    • Test Compound (at various concentrations) or DMSO (for controls)

    • Purified Enzyme

  • Controls:

    • 100% Activity Control (High Control): Enzyme + Substrate + DMSO

    • 0% Activity Control (Low Control): Substrate + Buffer (No Enzyme)

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind to the enzyme before the reaction starts. 5[8]. Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Detection: Measure the formation of product over time (kinetic assay) or after a fixed incubation period (endpoint assay) using a microplate reader. The detection method depends on the substrate (e.g., colorimetric, fluorescent, or luminescent product).

  • Data Analysis:

    • Calculate the reaction rate (for kinetic assays) or the final signal change.

    • Calculate the percentage of inhibition relative to the high (100%) and low (0%) controls: % Inhibition = 100 * (1 - (Signal_Test - Signal_Low) / (Signal_High - Signal_Low))

    • Plot % Inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

[9]#### Protocol 2B: GPCR Competitive Binding Assay (General Framework)

Scientific Rationale: GPCRs are one of the largest and most important families of drug targets. A[5] competitive radioligand binding assay is the "gold standard" for determining if a compound binds to a specific GPCR. T[10]he assay measures the ability of an unlabeled test compound (the "competitor") to displace a labeled ligand (typically radioactive) from the receptor. A[5] reduction in the bound labeled ligand signal indicates that the test compound is binding to the same site (or an allosteric site that prevents labeled ligand binding).

Principle of Competitive GPCR Binding

G cluster_0 Condition 1: No Competitor cluster_1 Condition 2: With Competitor a_receptor Receptor a_ligand Labeled Ligand a_receptor->a_ligand High Signal b_receptor Receptor b_competitor Test Compound b_receptor->b_competitor Low Signal b_ligand Labeled Ligand

Caption: Test compounds compete with a labeled ligand for the receptor binding site.

Procedure:

  • Membrane Preparation: Use cell membranes prepared from a cell line stably overexpressing the target GPCR. 2[11]. Assay Plate Setup: In a 96-well filter plate (e.g., GF/C), combine:

    • Assay Buffer

    • Labeled Ligand (e.g., ³H-dopamine for the D₂ receptor) at a concentration near its dissociation constant (Kd).

    • Test Compound (serially diluted) or buffer.

    • Cell Membranes.

  • Controls:

    • Total Binding: Membranes + Labeled Ligand (no competitor).

    • Non-specific Binding (NSB): Membranes + Labeled Ligand + a high concentration of a known, unlabeled ligand to saturate the receptors.

  • Incubation: Incubate the plate (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium. Incubation times and temperatures are receptor-specific. 5[10]. Harvesting: Rapidly filter the contents of the plate through the filter mat using a cell harvester, followed by several washes with ice-cold wash buffer to separate bound from free labeled ligand.

  • Detection: Allow the filter mat to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding displaced by the test compound.

    • Plot the percentage of displacement against the compound concentration to determine the IC₅₀.

    • The IC₅₀ can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the labeled ligand.

Conclusion

The screening cascade presented in this application note provides a comprehensive and logical framework for the in vitro evaluation of a this compound chemical library. By starting with a broad cytotoxicity screen and progressing to specific, target-oriented secondary assays, this strategy enables the efficient identification of bioactive compounds and provides initial insights into their mechanism of action. This systematic approach is essential for triaging hits and prioritizing the most promising molecules for detailed structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.

[12]---

References

  • Kaur, M., & Singh, M. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI.
  • Vitale, P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
  • Ciccione, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
  • Ciccione, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.
  • Kuzmic, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed.
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
  • BMG LABTECH. (2019). High-throughput screening (HTS).
  • Vizeacoumar, F.J., et al. (2019). In Vitro Assays for Screening Small Molecules. PubMed.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.
  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors.
  • An, S., & Tolliday, N. (2010). Tools for GPCR drug discovery. PMC.
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central.
  • Sun, J., et al. (2017). Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. Briefings in Bioinformatics.
  • ResearchGate. (n.d.). High-throughput screening workflow.
  • Das, M., et al. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Beni-Suef University Journal of Basic and Applied Sciences.
  • Wu, C., et al. (2023). Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au.
  • ResearchGate. (2017). Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.
  • Schorpp, K., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.

Sources

Application Notes and Protocols for the Derivatization of (4-Benzylmorpholin-3-yl)methanamine in Analytical Assays

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Publication Date: January 9, 2026

Introduction

(4-Benzylmorpholin-3-yl)methanamine is a versatile morpholine derivative that serves as a crucial building block in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1] Its unique structure, featuring a primary amine, makes it a key intermediate in drug discovery and development.[1][2] Accurate and sensitive quantification of this compound in various matrices, from reaction mixtures to biological fluids, is paramount for pharmacokinetic studies, process optimization, and quality control.

However, the inherent chemical properties of this compound—specifically its high polarity and lack of a strong native chromophore or fluorophore—present significant challenges for direct analysis by common chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3][4] Direct injection often leads to poor peak shape, low retention on reversed-phase columns, and inadequate sensitivity.[3]

To overcome these limitations, chemical derivatization is an indispensable strategy. This process involves chemically modifying the primary amine group of the analyte to introduce functionalities that enhance its analytical properties.[3][4] This application note provides detailed protocols and the underlying scientific rationale for the derivatization of this compound for robust and sensitive analysis by HPLC with UV/Vis and fluorescence detection, as well as by GC-Mass Spectrometry (GC-MS).

Physicochemical Profile of this compound

A thorough understanding of the analyte's properties is critical for designing effective derivatization and analytical methods.

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O[5]
Molecular Weight 206.29 g/mol [1]
Appearance Yellowish-brown oil[1]
Key Functional Group Primary Aliphatic Amine (-CH₂NH₂)[5]
CAS Number 169750-73-6[5]

The primary aliphatic amine is the key reactive site for the derivatization strategies discussed herein. Its nucleophilic nature allows for facile reaction with a variety of electrophilic derivatizing agents.

Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

Pre-column derivatization is a widely adopted technique in HPLC to enhance the detection and separation of analytes that lack strong UV-absorbing or fluorescent properties.[6]

Strategy 1: Derivatization with Dabsyl Chloride for UV/Vis Detection

Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a highly effective reagent for labeling primary and secondary amines.[7][8] The resulting dabsyl-amine derivative is a stable, intensely colored compound that can be readily detected in the visible region of the electromagnetic spectrum, typically around 465 nm.[7][9] This high wavelength detection minimizes interference from many endogenous matrix components that absorb in the UV range.[7]

Mechanism and Rationale: The derivatization reaction is a nucleophilic substitution where the unprotonated primary amine of this compound attacks the electrophilic sulfonyl chloride group of dabsyl chloride.[4] This reaction is conducted under alkaline conditions (pH 8.5-9.5) to ensure the amine is in its more reactive, non-protonated state.[7][8] The resulting sulfonamide bond is highly stable.[7]

Detailed Protocol:

  • Reagent Preparation:

    • Dabsyl Chloride Solution: Prepare a 2.5 mg/mL solution of dabsyl chloride in acetone or acetonitrile. This solution should be stored frozen when not in use.[7]

    • Derivatization Buffer: Prepare a 0.1 M sodium bicarbonate or carbonate buffer and adjust the pH to 8.5-9.5.[7]

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample or standard in a suitable solvent (e.g., 0.1 M HCl).

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 100 µL of the sample/standard solution with 100 µL of the derivatization buffer.

    • Add 200 µL of the dabsyl chloride solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture at 70°C for 15-30 minutes in a heating block or water bath.[7][8]

  • Sample Dilution and Analysis:

    • After incubation, allow the mixture to cool to room temperature.

    • Dilute the derivatized sample with a suitable solvent, such as the initial mobile phase composition, before injection into the HPLC system.[7]

    • Analyze using a C18 reversed-phase column with detection at approximately 465 nm.[7][9]

Workflow for Dabsylation of this compound

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_sample Sample/Standard in 0.1M HCl mix Mix Sample, Buffer, & Dabsyl-Cl prep_sample->mix prep_buffer 0.1M Bicarbonate Buffer (pH 9.0) prep_buffer->mix prep_dabsyl Dabsyl Chloride in Acetone prep_dabsyl->mix vortex Vortex Thoroughly mix->vortex incubate Incubate at 70°C for 20 min vortex->incubate cool Cool to Room Temp incubate->cool dilute Dilute with Mobile Phase cool->dilute inject Inject into HPLC-UV/Vis dilute->inject

Caption: Dabsylation workflow for HPLC-UV/Vis analysis.

Strategy 2: Derivatization with Dansyl Chloride for Fluorescence Detection

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride, Dns-Cl) is another sulfonyl chloride reagent that reacts with primary amines to form highly stable and intensely fluorescent sulfonamide adducts.[4][10] This method offers superior sensitivity compared to UV/Vis detection, allowing for quantification in the picomole to femtomole range.[4]

Mechanism and Rationale: Similar to dabsylation, the dansylation reaction is a nucleophilic substitution that occurs under alkaline conditions (pH 9.5-10.5) to deprotonate the primary amine, thereby increasing its nucleophilicity.[4] The resulting N-dansyl derivative is not only highly fluorescent but also more hydrophobic, which improves its retention and separation on reversed-phase HPLC columns.[4]

Detailed Protocol:

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in acetone. This solution is light-sensitive and should be prepared fresh and stored in an amber vial.[11]

    • Derivatization Buffer: Prepare a 100 mM sodium bicarbonate-carbonate buffer and adjust the pH to 9.8.[4]

    • Quenching Solution: Prepare a 2% (w/v) solution of methylamine hydrochloride or a 10% ammonium hydroxide solution to consume excess dansyl chloride.[10][11]

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 100 µL of the sample or standard solution.

    • Add 200 µL of the bicarbonate buffer.[11]

    • Add 200 µL of the dansyl chloride solution and vortex immediately.[11]

    • Incubate the mixture at 60°C for 45-60 minutes in the dark.[11]

  • Quenching and Analysis:

    • After incubation, cool the mixture and add 100 µL of the quenching solution to react with any unreacted dansyl chloride.[11]

    • Vortex and allow the quenching reaction to proceed for a few minutes.

    • Inject an aliquot of the final solution into the HPLC system.

    • Analyze using a C18 reversed-phase column with a fluorescence detector set to an excitation wavelength of approximately 340 nm and an emission wavelength of around 530 nm.[11]

G cluster_prep Preparation cluster_reaction Derivatization & Quenching cluster_analysis Analysis prep_sample Aqueous Sample/Standard mix Mix Sample, Buffer, & Dansyl-Cl prep_sample->mix prep_buffer 100mM Bicarbonate Buffer (pH 9.8) prep_buffer->mix prep_dansyl Dansyl Chloride in Acetone prep_dansyl->mix prep_quench Quenching Solution (e.g., Methylamine) quench Add Quenching Solution prep_quench->quench incubate Incubate at 60°C for 45 min (Dark) mix->incubate incubate->quench inject Inject into HPLC-Fluorescence quench->inject

Caption: Fmoc-Cl derivatization workflow for HPLC analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC analysis, derivatization is essential to increase the volatility and thermal stability of polar compounds like this compound. [3][12]The process replaces the active hydrogen atoms on the primary amine with less polar, non-polar groups. [3]

Strategy: Silylation with BSTFA

Silylation is a common and highly effective derivatization technique for GC analysis. [13]It involves replacing active hydrogens on amines, hydroxyls, and other functional groups with a trimethylsilyl (TMS) group. [13]N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent frequently used for this purpose. [3]Often, a catalyst like trimethylchlorosilane (TMCS) is included (e.g., BSTFA + 1% TMCS) to enhance the reactivity, especially for hindered amines. [3] Mechanism and Rationale: The silylation reaction with BSTFA converts the polar -NH₂ group into a less polar, more volatile -N(TMS)₂ or -NHTMS derivative. [14]This transformation reduces intermolecular hydrogen bonding, lowering the boiling point of the analyte and minimizing its interaction with active sites in the GC inlet and column, which results in improved peak shape and thermal stability. [3][13] Detailed Protocol:

  • Sample Preparation:

    • Accurately transfer a known amount of the this compound sample into a GC reaction vial.

    • If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents are highly sensitive to moisture. [3]2. Derivatization Reaction:

    • Add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the dried sample residue. Pyridine can also act as a catalyst. [14] * Add 100 µL of BSTFA (with 1% TMCS). [3] * Tightly cap the vial with a PTFE-lined cap.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block or oven. [3]3. Analysis:

    • Allow the vial to cool to room temperature.

    • Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.

    • The resulting TMS derivative will have a predictable mass shift, which is crucial for MS detection and quantification.

Workflow for Silylation of this compound

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_sample Aliquot Sample into Vial dry_sample Evaporate Solvent to Dryness prep_sample->dry_sample add_solvent Add Anhydrous Solvent (e.g., Pyridine) dry_sample->add_solvent add_bstfa Add BSTFA + 1% TMCS add_solvent->add_bstfa heat Heat at 70-80°C for 45 min add_bstfa->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject

Caption: Silylation workflow for GC-MS analysis.

Summary and Comparison of Derivatization Strategies

The choice of derivatization reagent and analytical technique depends on the specific requirements of the assay, such as required sensitivity, sample matrix, and available instrumentation.

TechniqueReagentAdvantagesConsiderations
HPLC-UV/Vis Dabsyl ChlorideStable derivatives, detection in the visible range minimizes matrix interference. [7][9]Requires heating, moderate sensitivity compared to fluorescence. [7]
HPLC-Fluorescence Dansyl ChlorideHigh sensitivity (picomole range), stable derivatives, improves chromatographic retention. [4]Reagent is light-sensitive, requires quenching step, potential for matrix interference. [11]
HPLC-Fluorescence Fmoc-ClHigh sensitivity, stable derivatives, suitable for automation. [15][16]Requires quenching step, potential interference from reagent hydrolysis products. [15]
GC-MS BSTFA (+TMCS)Creates volatile and thermally stable derivatives, provides structural information from MS. [3]Requires anhydrous conditions, derivatives can be moisture-sensitive. [3]

By selecting and optimizing the appropriate derivatization procedure, researchers can achieve reliable, sensitive, and accurate quantification of this compound, facilitating its crucial role in pharmaceutical development and research.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed.
  • Derivatization with acetic anhydride: applications to the analysis of biogenic amines and psychiatric drugs by gas chromatography and mass spectrometry. PubMed.
  • HPLC Analysis of Amino Acids Using Dansyl and Dabsyl Derivatives. Scribd.
  • Automated pre-column derivatization of amines in biological samples with dansyl chloride and with or without post-column chemilu. RSC Publishing.
  • This compound. PubChem.
  • Targeted quantification of amino acids by dansylation. PMC - NIH.
  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. ACS Publications.
  • HPLC of amino acids as dansyl and dabsyl derivatives. ResearchGate.
  • Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. PubMed.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH.
  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate.
  • Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Books.
  • Derivatization reaction of FMOC-Cl with an amine and an alcohol. ResearchGate.
  • Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Oxford Academic.
  • What's the key in dansyl chloride derivitisation?. ResearchGate.
  • Analyses of Dansyl and Dabsyl Amino Acids by Reverse -Phase High-Performance Liquid Chromatography. J-Stage.
  • (4-Benzyl-morpholin-3-yl)methylamine. J&K Scientific.
  • The derivatization scheme of alkyl amines with FMOC-Cl. ResearchGate.
  • Quantitative Silylation Speciations of Primary Phenylalkyl Amines, Including Amphetamine and 3,4-Methylenedioxyamphetamine Prior to Their Analysis by GC/MS. PubMed.
  • Derivatization for Gas Chromatography. Phenomenex.
  • Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. PubMed.
  • HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate.
  • 4-Benzylmorpholine. PubChem - NIH.
  • (4-Benzylmorpholin-3-yl)methanol. PubChem.

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Benzylmorpholin-3-yl)methanamine is a chiral substituted morpholine that serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structural complexity, featuring a stereocenter and multiple functional groups, necessitates a robust and scalable synthetic route to ensure high purity and enantiomeric excess for clinical and commercial development. This document provides a comprehensive guide to a scalable synthesis of this compound, focusing on a chiral pool approach starting from L-serine. The application note details the strategic considerations behind the chosen synthetic pathway, in-depth protocols for each step, and critical process parameters for successful scale-up. Safety, environmental impact, and analytical controls are integrated throughout the discussion to provide a holistic framework for researchers and process chemists.

Introduction: Strategic Approach to a Chiral Morpholine Intermediate

The morpholine ring is a privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic properties such as improved aqueous solubility and metabolic stability. When combined with a chiral center, as in this compound, it allows for stereospecific interactions with biological targets, enhancing potency and reducing off-target effects.

The synthesis of chiral 3-substituted morpholines presents a significant challenge. Common synthetic strategies often result in racemic mixtures requiring difficult and costly chiral resolution. To circumvent this, our proposed synthetic strategy employs a chiral pool approach, utilizing a readily available and inexpensive chiral starting material, L-serine, to establish the desired stereochemistry early in the synthesis. This approach is both elegant and practical for large-scale production.

The chosen synthetic pathway involves four key transformations:

  • N-Benzylation and Esterification of L-Serine: Protection of the amine with a benzyl group and conversion of the carboxylic acid to an ester.

  • Cyclization to a Morpholinone: Formation of the morpholine ring via reaction with chloroacetyl chloride.

  • Concurrent Reduction of Lactam and Ester: A crucial step to reduce both the amide and ester functionalities to yield the corresponding amino alcohol.

  • Conversion of Alcohol to Amine: A two-step sequence involving activation of the primary alcohol and subsequent displacement with an amine source.

This route is designed to be convergent, scalable, and to provide high control over the stereochemistry of the final product.

Overall Synthetic Workflow

The following diagram outlines the multi-step synthesis from L-serine to the target compound, this compound.

Synthetic_Workflow cluster_0 PART 1: Synthesis of Key Intermediate cluster_1 PART 2: Final Conversion to Target L_Serine L-Serine N_Benzyl_Serine_Ester N-Benzyl-L-Serine Ester L_Serine->N_Benzyl_Serine_Ester  1. N-Benzylation  2. Esterification Morpholinone 4-Benzyl-5-oxomorpholine-3-carboxylate N_Benzyl_Serine_Ester->Morpholinone Cyclization with Chloroacetyl Chloride Amino_Alcohol (S)-(4-Benzylmorpholin-3-yl)methanol Morpholinone->Amino_Alcohol Concurrent Reduction (Lactam & Ester) Mesylate (S)-(4-Benzylmorpholin-3-yl)methyl mesylate Amino_Alcohol->Mesylate Mesylation Final_Product (S)-(4-Benzylmorpholin-3-yl)methanamine Mesylate->Final_Product Amination

Caption: Overall synthetic workflow for this compound.

Detailed Protocols and Scientific Rationale

Synthesis of N-Benzyl-L-serine Methyl Ester

Rationale: The initial step focuses on the protection of the amino group of L-serine with a benzyl group. The benzyl group is chosen for its stability under various reaction conditions and its potential for removal by hydrogenolysis if required in subsequent synthetic routes. The carboxylic acid is converted to a methyl ester to prevent its interference in the subsequent cyclization step and to facilitate handling and purification.

Protocol:

  • N-Benzylation:

    • To a stirred suspension of L-serine (1.0 eq) in a suitable solvent such as methanol, add benzaldehyde (1.1 eq).

    • Cool the mixture to 0-5 °C and add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water, followed by acidification with HCl to pH 5-6.

    • The product, N-benzyl-L-serine, can be isolated by filtration or extraction.

  • Esterification:

    • Suspend the crude N-benzyl-L-serine in methanol.

    • Cool the mixture to 0-5 °C and add thionyl chloride (SOCl₂) (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography.

Cyclization to Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate

Rationale: This step forms the core morpholine ring structure. The use of chloroacetyl chloride in the presence of a base facilitates the acylation of the secondary amine followed by an intramolecular Williamson ether synthesis to close the ring. The choice of base and solvent is critical to optimize the yield and minimize side reactions. A non-nucleophilic base is preferred to avoid competing reactions with chloroacetyl chloride.

Protocol:

  • Dissolve N-benzyl-L-serine methyl ester (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0-5 °C.

  • Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).

  • Slowly add a solution of chloroacetyl chloride (1.2 eq) in the same solvent, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or HPLC for the disappearance of the starting material.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or crystallization.

Concurrent Reduction to (S)-(4-Benzylmorpholin-3-yl)methanol

Rationale: This is a critical and potentially challenging step in the synthesis. Both the lactam (amide) and the ester functionalities need to be reduced to the corresponding amine and alcohol. A powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) is a common choice for such transformations. However, on a large scale, its use presents significant safety challenges. Alternative, safer reducing agents such as borane complexes (e.g., BH₃·THF) can also be effective and are often preferred for industrial applications.[1] The reaction conditions must be carefully controlled to ensure complete reduction without side reactions.

Protocol (using Borane-THF complex):

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the morpholinone ester (1.0 eq) in anhydrous THF.

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (typically 3.0-4.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux for 8-12 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, cool the reaction to 0-5 °C and cautiously quench by the slow addition of methanol, followed by 1M HCl.

  • Stir the mixture for 1 hour at room temperature.

  • Basify the mixture with aqueous NaOH to pH > 12.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (S)-(4-Benzylmorpholin-3-yl)methanol can be purified by column chromatography or crystallization.[2]

Conversion of (S)-(4-Benzylmorpholin-3-yl)methanol to (S)-(4-Benzylmorpholin-3-yl)methanamine

Rationale: The final step involves the conversion of the primary alcohol to a primary amine. A common and reliable method is a two-step process: activation of the alcohol as a good leaving group (e.g., a mesylate or tosylate), followed by nucleophilic substitution with an amine source.[3] For the synthesis of a primary amine, sodium azide is often used as the nucleophile, followed by reduction of the resulting azide. Alternatively, Gabriel synthesis using phthalimide can be employed.

Protocol:

  • Mesylation:

    • Dissolve (S)-(4-Benzylmorpholin-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the solution to 0-5 °C.

    • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

    • Stir the reaction at 0-5 °C for 1-2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction with cold water and brine.

    • Dry the organic layer and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.

  • Amination (via Azide Reduction):

    • Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add sodium azide (NaN₃) (1.5 eq) and heat the mixture to 60-80 °C for 4-6 hours.

    • Cool the reaction, dilute with water, and extract the azide intermediate with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Dissolve the crude azide in a suitable solvent like methanol or ethanol.

    • Add a reducing agent such as palladium on carbon (Pd/C) and hydrogenate under a hydrogen atmosphere (or use a transfer hydrogenation source like ammonium formate).

    • Filter the catalyst and concentrate the filtrate to obtain the crude (S)-(4-Benzylmorpholin-3-yl)methanamine.

    • The final product can be purified by distillation under reduced pressure, crystallization of a salt (e.g., hydrochloride), or column chromatography.

Process Scale-Up Considerations and Data

Scaling up a synthesis from the lab bench to a pilot plant or manufacturing facility requires careful consideration of several factors.

Parameter Lab Scale (1-10 g) Scale-Up (1-10 kg) Rationale / Key Considerations
Reaction Vessel Round-bottom flaskJacketed glass-lined or stainless steel reactorMaterial compatibility, heat transfer, and containment are critical.
Temperature Control Ice bath, heating mantleCirculating thermal fluid in reactor jacketPrecise temperature control is essential for reaction selectivity and safety, especially during exothermic additions.
Reagent Addition Syringe, dropping funnelMetering pumpControlled addition rate is crucial for managing exotherms and maintaining optimal stoichiometry.
Agitation Magnetic stirrerOverhead mechanical stirrer (various impeller designs)Efficient mixing is necessary to ensure homogeneity and good heat transfer.
Work-up & Isolation Separatory funnel, rotary evaporatorCentrifuge, filter-dryer, larger extraction vesselsEquipment must be appropriately sized for handling large volumes of solvents and solids.
Purification Flash column chromatographyCrystallization, distillationChromatography is often not economically viable at large scale. Crystallization is preferred for purity and ease of isolation.

Expected Yields and Purity:

Step Product Expected Yield (%) Target Purity (HPLC, %)
1N-Benzyl-L-serine Methyl Ester75-85>98
2Methyl (S)-4-benzyl-5-oxomorpholine-3-carboxylate70-80>98
3(S)-(4-Benzylmorpholin-3-yl)methanol65-75>97
4(S)-(4-Benzylmorpholin-3-yl)methanamine60-70 (over 2 steps)>99

Safety and Hazard Analysis

The synthesis of this compound involves several hazardous reagents and potentially energetic reactions. A thorough risk assessment should be conducted before commencing any scale-up activities.

Hazardous Reagents and Conditions:

  • Sodium borohydride (NaBH₄): Flammable solid, reacts with water to produce hydrogen gas.

  • Thionyl chloride (SOCl₂): Corrosive and toxic, reacts violently with water.

  • Chloroacetyl chloride: Corrosive, lachrymator, and toxic.

  • Borane-THF (BH₃·THF): Flammable, reacts with water.

  • Lithium aluminum hydride (LiAlH₄) (if used): Pyrophoric, reacts violently with water.

  • Methanesulfonyl chloride (MsCl): Corrosive and toxic.

  • Sodium azide (NaN₃): Highly toxic and can form explosive heavy metal azides.

  • Hydrogen gas: Highly flammable and explosive.

Safety Protocols:

  • All reactions should be conducted in a well-ventilated fume hood or an appropriate reactor with proper containment.

  • Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Inert atmosphere techniques are required for reactions involving moisture-sensitive reagents.

  • Careful control of reaction temperature, especially during quenching of reactive reagents, is critical to prevent runaway reactions.

  • Appropriate fire extinguishing media should be readily available.

  • Waste disposal must be in accordance with local and federal regulations.

Process Safety Workflow:

Safety_Workflow RA Risk Assessment (Identify Hazards) Controls Implement Controls (Engineering, Admin, PPE) RA->Controls Procedure Execute Scaled-Up Procedure Controls->Procedure Monitor Monitor Critical Parameters Procedure->Monitor Review Review and Refine for Future Batches Monitor->Review Review->RA Feedback Loop

Caption: A simplified workflow for ensuring process safety during scale-up.

Analytical Characterization

Consistent and reliable analytical methods are essential for ensuring the quality and purity of the intermediates and the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and identify impurities. A chiral HPLC method should be developed to confirm the enantiomeric excess (e.e.) of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediates and the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and monitor reaction progress (e.g., disappearance of carbonyl peaks during reduction).

Conclusion

The synthetic route and protocols outlined in this application note provide a robust and scalable method for the preparation of the chiral building block this compound. By leveraging a chiral pool starting material and employing well-established, scalable chemical transformations, this approach offers a practical solution for producing this valuable intermediate in high yield and purity. The accompanying discussion on scale-up considerations, safety, and analytical controls provides a comprehensive framework for researchers and drug development professionals to successfully implement this synthesis in their laboratories and manufacturing facilities.

References

  • Hossain, M. A., & Uddin, M. R. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42(2), 135–146.
  • Ogiwara, Y. (2023).
  • Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(20), 3673–3676.
  • MDPI. (2018). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. [Link]
  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society.
  • Google Patents. (2003). Method for preparing heterocyclic-carboxylic acids.
  • An, D. K., et al. (2014). Mild and direct conversion of esters to morpholine amides using diisobutyl(morpholino)
  • ResearchGate. (2023). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • Organic Chemistry Portal. (2014). Partial Reduction of Esters, Amides, and Nitriles with Metal Hydride Reagents.
  • MDPI. (2010). A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino- 5-carboxymethyl-cyclopentane-1-carboxylic acid. [Link]
  • ResearchGate. (2010). (4S)
  • Master Organic Chemistry. (2015).
  • MDPI. (2007). Synthesis of New trans-2-Benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones. [Link]

Sources

Use of (4-Benzylmorpholin-3-yl)methanamine as a chemical probe

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Use of (4-Benzylmorpholin-3-yl)methanamine as a Novel Chemical Probe for BACE1 in Neuroscience Research

Authored by a Senior Application Scientist

Introduction: The Need for Novel Chemical Probes in Elucidating Neurodegenerative Pathways

The complexity of the central nervous system (CNS) and the intricate signaling pathways that govern its function present significant challenges in the development of therapeutics for neurological disorders. Chemical probes, small molecules designed to selectively interact with specific protein targets, are indispensable tools for dissecting these pathways and validating novel drug targets.[1] The morpholine scaffold is a privileged structure in CNS drug discovery, owing to its favorable physicochemical properties that often translate to improved blood-brain barrier permeability and metabolic stability.[2][3][4][5] This guide introduces this compound, a morpholine-containing compound, as a putative chemical probe for Beta-secretase 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease.[6][7][8]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the hypothetical application and validation of this compound as a novel BACE1 chemical probe. We will detail the necessary experimental workflows, from initial target engagement validation to in vivo characterization, providing the scientific rationale behind each protocol.

Hypothesized Target: Beta-secretase 1 (BACE1)

BACE1 is an aspartyl protease that initiates the amyloidogenic processing of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease.[8] The inhibition of BACE1 is a major therapeutic strategy for Alzheimer's disease. Several morpholine-containing compounds have been explored as BACE1 inhibitors, suggesting that this scaffold can be accommodated within the BACE1 active site.[6][7] We hypothesize that this compound can be developed into a valuable chemical probe to investigate the cellular and in vivo functions of BACE1.

Section 1: Initial Validation of Target Engagement

Before a small molecule can be confidently used as a chemical probe, direct binding to its intended target within a cellular context must be unequivocally demonstrated.[1] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for confirming target engagement in intact cells.[9][10][11][12][13]

Principle of Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the thermal stability of a protein is altered upon ligand binding. When a protein is heated, it denatures and aggregates. The binding of a ligand, such as our proposed chemical probe, can stabilize the protein, leading to a higher denaturation temperature. This thermal shift can be quantified to confirm target engagement.[9][10][11][12][13]

Experimental Workflow for CETSA

The following diagram illustrates the general workflow for a CETSA experiment to validate the binding of this compound to BACE1.

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A 1. Culture neuronal cells (e.g., SH-SY5Y) B 2. Treat cells with This compound or vehicle (DMSO) A->B C 3. Aliquot cell suspensions B->C D 4. Heat aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes C->D E 5. Cell lysis and separation of soluble and aggregated fractions D->E F 6. Quantify soluble BACE1 (e.g., by Western Blot or ELISA) E->F G 7. Plot soluble BACE1 vs. temperature to generate melting curves F->G

Caption: CETSA workflow for validating target engagement.

Detailed Protocol for CETSA

Materials:

  • SH-SY5Y neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Antibodies: Primary anti-BACE1 antibody, HRP-conjugated secondary antibody

  • Western blot reagents and equipment or ELISA kit for BACE1

Procedure:

  • Cell Culture: Culture SH-SY5Y cells to ~80% confluency.

  • Treatment: Treat cells with a predetermined concentration of this compound (e.g., 10 µM) or vehicle for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize the samples and analyze the amount of soluble BACE1 by Western blot or ELISA.

  • Data Analysis: Plot the percentage of soluble BACE1 relative to the unheated control against the temperature for both treated and vehicle control samples. A shift in the melting curve for the treated sample indicates target engagement.

Hypothetical Data Summary
TreatmentApparent Melting Temperature (Tm) of BACE1Thermal Shift (ΔTm)
Vehicle (DMSO)52.5 °C-
10 µM this compound57.0 °C+4.5 °C

Section 2: Determination of Potency and Selectivity

A high-quality chemical probe must be potent against its intended target and selective over other related proteins.[14][15]

In Vitro Potency Assessment

Protocol: BACE1 FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is commonly used to measure BACE1 activity.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (a peptide with a fluorophore and a quencher flanking the BACE1 cleavage site)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • This compound

  • 96-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in assay buffer.

  • In a 96-well plate, add the BACE1 enzyme and the different concentrations of the compound. Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding the BACE1 FRET substrate.

  • Measure the increase in fluorescence over time. Cleavage of the substrate by BACE1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Calculate the rate of reaction for each compound concentration.

  • Plot the reaction rate against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Selectivity Profiling

To assess selectivity, this compound should be tested against other relevant proteases, particularly other aspartyl proteases like BACE2, Cathepsin D, and Cathepsin E. The same FRET-based assay principle can be applied using the respective enzymes and their specific substrates.

Hypothetical Potency and Selectivity Data
EnzymeIC50 (nM)Selectivity vs. BACE1
BACE1 85 -
BACE23,20038-fold
Cathepsin D>10,000>118-fold
Cathepsin E>10,000>118-fold

Section 3: Cellular Assays to Probe BACE1 Activity

After confirming target engagement and in vitro potency, the next step is to assess the probe's effect on BACE1 activity in a cellular context. This is typically done by measuring the levels of Aβ peptides produced by cells.

Protocol: Cellular Aβ Production Assay

Materials:

  • SH-SY5Y cells overexpressing human APP (APP-SH-SY5Y)

  • Cell culture medium and reagents

  • This compound

  • ELISA kits for Aβ40 and Aβ42

Procedure:

  • Plate APP-SH-SY5Y cells in a 24-well plate and allow them to adhere.

  • Treat the cells with a serial dilution of this compound for 24 hours.

  • Collect the conditioned media from each well.

  • Measure the concentration of Aβ40 and Aβ42 in the media using specific ELISA kits.

  • Plot the Aβ concentrations against the compound concentration to determine the cellular IC50 values.

Experimental Workflow for Cellular Aβ Assay

Cellular_Abeta_Workflow A 1. Seed APP-SH-SY5Y cells B 2. Treat with serial dilutions of This compound A->B C 3. Incubate for 24 hours B->C D 4. Collect conditioned media C->D E 5. Measure Aβ40 and Aβ42 levels using ELISA D->E F 6. Determine cellular IC50 E->F

Caption: Workflow for measuring cellular Aβ production.

Section 4: In Vivo Application of the Chemical Probe

For a chemical probe to be truly valuable for neuroscience research, it must be able to cross the blood-brain barrier and engage its target in the brain.[16] In vivo microdialysis is a technique that allows for the sampling of molecules from the brain's interstitial fluid in awake, freely-moving animals.[17][18][19][20][21]

Protocol: In Vivo Microdialysis in a Mouse Model

Materials:

  • Transgenic mouse model of Alzheimer's disease (e.g., 5XFAD)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound for systemic administration (e.g., oral gavage or intraperitoneal injection)

  • Analytical method for quantifying Aβ in dialysates (e.g., sensitive ELISA or mass spectrometry)

Procedure:

  • Surgical Implantation: Surgically implant a guide cannula into the hippocampus of an anesthetized mouse using a stereotaxic frame. Allow the animal to recover.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min).

  • Baseline Collection: Collect baseline dialysate fractions for a few hours.

  • Probe Administration: Administer this compound systemically.

  • Post-Dose Collection: Continue to collect dialysate fractions for several hours post-administration.

  • Aβ Analysis: Analyze the Aβ levels in the collected fractions. A reduction in Aβ levels following compound administration indicates target engagement and inhibition of BACE1 in the brain.

Section 5: Conclusion and Future Directions

This guide has outlined a comprehensive, albeit hypothetical, series of protocols to validate and utilize this compound as a chemical probe for BACE1. The successful completion of these experiments would establish this compound as a valuable tool for investigating the role of BACE1 in the pathophysiology of Alzheimer's disease and for the development of novel therapeutics. Future work could involve the synthesis of tagged versions of the probe (e.g., with biotin or a fluorescent dye) to facilitate target identification and visualization studies.[22]

References

  • Frye, S. V. (2010). The art of the chemical probe. Nature Chemical Biology, 6(3), 159-161. [Link]
  • Calugi, C., et al. (2020). Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides. Bioorganic & Medicinal Chemistry Letters, 30(13), 127211. [Link]
  • Parker, C. G., & Shchepinov, M. S. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]
  • Takeda, S., et al. (2018). In Vivo Microdialysis for Brain Analysis. Journal of Visualized Experiments, (136), 57525. [Link]
  • Taylor, M., et al. (2021). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Sato, C., et al. (2018). In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes. Journal of Visualized Experiments, (139), 58242. [Link]
  • Di Pietro, O., & Ciana, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-563. [Link]
  • Di Pietro, O., & Ciana, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • JoVE. (2018). In Vivo Microdialysis for Brain Analysis. JoVE (Journal of Visualized Experiments). [Link]
  • Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1493, 163-177. [Link]
  • ResearchGate. (2020). Synthesis of morpholine derivatives using the Castagnoli-Cushman reaction as BACE1 inhibitors: Unexpected binding activity of cyclic thioamides | Request PDF. [Link]
  • Das, B., et al. (2021). BACE1: A Key Regulator in Alzheimer's Disease Progression and Current Development of its Inhibitors. Current Neuropharmacology, 19(9), 1535-1555. [Link]
  • Hart, G. W., et al. (2012). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 8(11), 888-897. [Link]
  • Tasker, J. G., & Bradberry, C. W. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
  • Di Pietro, O., & Ciana, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
  • Di Pietro, O., & Ciana, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]
  • Roué, G., et al. (2021). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Pharmaceuticals, 14(7), 653. [Link]
  • Adell, A. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 5(9), 845-861. [Link]
  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link]
  • Poyton, M. F., & Martin, S. F. (2014). Chemical biology for target identification and validation. MedChemComm, 5(6), 724-727. [Link]
  • Laqtom, N. N., & Martin, S. E. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(1), 224-231. [Link]
  • Singh, D. B., & Singh, S. K. (2022). Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. Molecules, 27(19), 6599. [Link]
  • Chu, U. B., & Ruoho, A. E. (2015). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current Pharmaceutical Design, 21(30), 4406-4415. [Link]
  • Antolin, A. A., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(20), 14819-14830. [Link]
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
  • CETSA. (n.d.). CETSA. [Link]
  • European Federation for Medicinal Chemistry and Chemical Biology. (n.d.).
  • Hilpert, H., et al. (2013). 1,4-Oxazine β-Secretase 1 (BACE1) Inhibitors: From Hit Generation to Orally Bioavailable Brain Penetrant Leads. Journal of Medicinal Chemistry, 56(10), 3980-3995. [Link]
  • Antolin, A. A., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PubMed Central. [Link]
  • The Royal Society of Chemistry. (2020). Best Practices for Design and Characterization of Covalent Chemical Probes. [Link]
  • Frye, S. V. (2010). The art of the chemical probe.

Sources

Troubleshooting & Optimization

Troubleshooting (4-Benzylmorpholin-3-yl)methanamine synthesis side products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Benzylmorpholin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and related substituted morpholines. Here, we provide in-depth troubleshooting advice in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Introduction

The synthesis of this compound, a valuable building block in medicinal chemistry[1], can be approached through several synthetic routes. Each pathway, while viable, presents a unique set of challenges, primarily concerning side product formation, which can complicate purification and reduce yields. This guide focuses on two common synthetic strategies:

  • Strategy A: N-benzylation of a morpholine-3-methanamine precursor.

  • Strategy B: Reduction of a 4-benzylmorpholine-3-carboxamide intermediate.

We will address specific issues you might encounter, from unexpected analytical data to low product yields, and provide actionable solutions.

Part 1: Troubleshooting N-Benzylation Side Products (Strategy A)

The introduction of the benzyl group onto the morpholine nitrogen is a critical step. While seemingly straightforward, this reaction is often plagued by over-alkylation, especially when using reactive benzyl halides.

FAQ 1: I performed an N-benzylation of 3-(aminomethyl)morpholine using benzyl bromide and I see a major side product with a higher molecular weight in my mass spectrum. What is this impurity?

Answer:

The most probable side product in this case is the quaternary ammonium salt , formed by the over-alkylation of your desired product.

Causality and Mechanism:

The N-benzylation reaction proceeds via nucleophilic attack of the secondary amine of the morpholine ring on the benzyl bromide. The desired product, this compound, is also a tertiary amine and remains nucleophilic. If benzyl bromide is not the limiting reagent or if reaction conditions are too harsh, the product can react further with another molecule of benzyl bromide to form a dibenzyl quaternary ammonium salt.[2] This is a common issue in the N-alkylation of amines, as the product amine can sometimes be more nucleophilic than the starting material.[2]

G cluster_main Desired N-Benzylation cluster_side Side Reaction: Over-Alkylation A 3-(Aminomethyl)morpholine reagent1 + Benzyl Bromide A->reagent1 C This compound (Product) B This compound (Product) D Dibenzyl Quaternary Ammonium Salt reagent1->B reagent2 + Benzyl Bromide C->reagent2 reagent2->D

Caption: Desired vs. side reaction in N-benzylation.

Troubleshooting and Prevention:

  • Stoichiometric Control: Use the morpholine precursor as the limiting reagent. A slight excess of the amine relative to benzyl bromide can help minimize over-alkylation.

  • Slow Addition: Add the benzyl bromide dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the alkylating agent.

  • Choice of Base: Employ a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to scavenge the HBr formed during the reaction without competing in the alkylation.

  • Alternative Benzylating Agents: Consider using benzyl alcohol in the presence of a suitable catalyst (e.g., via a hydrogen borrowing mechanism).[3][4] This method can sometimes offer better control over mono-alkylation.[3]

Identification of the Side Product:

CompoundExpected M+H⁺ (m/z)Key ¹H NMR Signals
This compound207.15~3.5-4.0 ppm (benzyl CH₂), ~7.2-7.4 ppm (aromatic CH)
Dibenzyl Quaternary Salt297.22Two distinct benzyl CH₂ signals, downfield shift of morpholine protons

Part 2: Troubleshooting Amide Reduction Side Products (Strategy B)

A common and effective route to the target compound involves the reduction of a 4-benzylmorpholine-3-carboxamide intermediate using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). While robust, this reaction is sensitive to conditions and can yield incomplete reduction products.

FAQ 2: After reducing 4-benzylmorpholine-3-carboxamide with LiAlH₄, my NMR shows a peak around 9.5-10 ppm, and the yield of my desired amine is low. What happened?

Answer:

The presence of a signal in the 9.5-10 ppm region of the ¹H NMR spectrum is indicative of an aldehyde . This suggests that the reduction of the amide was incomplete, and you have formed (4-benzylmorpholin-3-yl)methanol as a side product, which was then oxidized to the corresponding aldehyde during workup or purification. Alternatively, under certain conditions, especially with traces of water, partial reduction of the amide to an aldehyde can occur.[5]

Causality and Mechanism:

The reduction of an amide to an amine with LiAlH₄ is a two-stage process. First, the amide is reduced to an iminium ion intermediate. In the second step, this iminium ion is further reduced to the amine. If the reaction is quenched prematurely, or if the reducing agent is consumed by reactive impurities (like water), the reaction may stall after the first stage. The resulting iminium ion would then hydrolyze to an aldehyde upon aqueous workup.

G A 4-Benzylmorpholine-3-carboxamide B Iminium Ion Intermediate A->B [1] LiAlH₄ C This compound (Desired Product) B->C [2] LiAlH₄ D 4-Benzylmorpholine-3-carbaldehyde (Side Product) B->D [H₂O] Workup (Incomplete Reduction)

Caption: Amide reduction pathways.

Troubleshooting and Prevention:

  • Anhydrous Conditions: Ensure your solvent (e.g., THF, diethyl ether) is strictly anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). LiAlH₄ reacts violently with water.[6]

  • Sufficient Reducing Agent: Use a sufficient excess of LiAlH₄ (typically 2-3 equivalents for an amide) to ensure complete reduction.[7][8]

  • Reaction Temperature and Time: While the initial addition of the amide to the LiAlH₄ suspension should be done at a low temperature to control the exothermic reaction, ensure the reaction is allowed to warm to room temperature or is gently refluxed to drive it to completion. Monitor the reaction by TLC or LC-MS.

  • Careful Workup: Follow a standard Fieser workup procedure for quenching LiAlH₄ reactions to avoid the formation of emulsions and ensure the product is fully liberated from the aluminum salts.

Protocol: Fieser Workup for LiAlH₄ Reduction

This procedure is designed for a reaction using 'x' grams of LiAlH₄.

  • Cool the reaction mixture in an ice bath.

  • Slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting granular precipitate vigorously for 15-30 minutes.

  • Filter the mixture and wash the solid thoroughly with your reaction solvent (e.g., THF or ether).

  • Combine the filtrate and washings, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

FAQ 3: My primary starting material was 4-benzylmorpholin-3-carbonitrile. After reduction with LiAlH₄, I see my desired primary amine, but also a significant amount of a secondary amine side product in the GC-MS. What is this and how did it form?

Answer:

When reducing a nitrile to a primary amine, a common side reaction is the formation of a secondary amine through the reaction of the intermediate imine with the final primary amine product.

Causality and Mechanism:

The reduction of a nitrile with LiAlH₄ proceeds through an intermediate imine. This imine can be attacked by the primary amine product already formed in the reaction mixture. The resulting aminal can then be further reduced to a secondary amine.

G A 4-Benzylmorpholine-3-carbonitrile B Imine Intermediate A->B [1] LiAlH₄ C This compound (Primary Amine Product) B->C [2] LiAlH₄ D Aminal Intermediate B->D + Primary Amine (C) E Secondary Amine Side Product D->E Reduction

Caption: Formation of a secondary amine side product from nitrile reduction.

Troubleshooting and Prevention:

  • Inverse Addition: Add the LiAlH₄ solution slowly to the nitrile solution (inverse addition). This maintains a low concentration of the nitrile and intermediate imine in the presence of an excess of the reducing agent, favoring the direct reduction to the primary amine.

  • Lower Temperature: Conducting the reaction at a lower temperature can slow down the rate of the bimolecular side reaction between the imine and the primary amine.

  • Alternative Reagents: Consider catalytic hydrogenation (e.g., using Raney Nickel or a rhodium catalyst) as an alternative reduction method, which can sometimes offer higher selectivity for the primary amine.[9]

Part 3: General Purification Strategies

The basic nature of this compound and many of the potential side products allows for straightforward purification strategies.

Protocol: Acid-Base Extraction for Purification

  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like dichloromethane or ethyl acetate.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired amine product and any basic side products will be protonated and move into the aqueous layer. Neutral or acidic impurities will remain in the organic layer.

  • Separate the layers. The organic layer can be discarded.

  • Basify the aqueous layer to a pH > 12 by the careful addition of a strong base (e.g., 10M NaOH), ensuring the solution is cool.

  • Extract the now deprotonated, free-base amine product back into an organic solvent (e.g., dichloromethane, 3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Column Chromatography:

If acid-base extraction is insufficient to separate the desired product from basic impurities, column chromatography on silica gel can be employed. A typical eluent system would be a gradient of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the amine from streaking on the acidic silica gel.

References

  • BenchChem. (2025).
  • Kumar, A., et al. (2025). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Royal Society of Chemistry.
  • Wikipedia. (n.d.). Benzyl chloride. [Link]
  • ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. [Link]
  • Sciencemadness Wiki. (2021). Benzyl chloride. [Link]
  • Google Patents. (n.d.).
  • ChemRxiv. (n.d.).
  • Chamakuri, S., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity.
  • Master Organic Chemistry. (n.d.). Reduction of Amides to Amines. [Link]
  • Jaber, S. N., & Ebrahimi, M. (n.d.). Kinetics of Benzyl Chloride Production in a Bench Reactor Under Pressure with Stirrer. [Link]
  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. [Link]
  • Al-Saeedi, S. I. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Royal Society of Chemistry. [Link]
  • Bentley, T. W., & Llewellyn, G. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.
  • Wolfe, J. P., & Rossi, M. A. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines.
  • The Synthetic Organic Chemist's Companion. (n.d.). Amide to Amine - Common Conditions. [Link]
  • ResearchGate. (n.d.).
  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. [Link]
  • ChemBK. (2024). 3-Benzyl-morpholine. [Link]
  • PubChem. (n.d.). This compound. [Link]
  • National Institutes of Health. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]
  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. [Link]
  • Royal Society of Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. [Link]
  • ACS Publications. (2025).
  • Chemistry Stack Exchange. (2017). Byproducts of LiAlH4 reduction of amides. [Link]
  • Master Organic Chemistry. (2017).
  • PubMed. (2020).
  • Organic Chemistry Portal. (n.d.).
  • University of Sheffield. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Benzylmorpholin-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot common issues and optimize your reaction for higher yield and purity. The morpholine heterocycle is a cornerstone in modern drug discovery, and mastering its synthesis is a critical skill.[1] This document focuses on a robust and common final-step conversion: the reduction of a nitrile precursor, which is often a critical point for yield optimization.

Core Synthesis & Optimization Workflow

A reliable route to this compound involves the preparation of a key intermediate, 4-benzylmorpholine-3-carbonitrile, followed by its chemical reduction. This final step is crucial and often presents challenges related to reagent activity, reaction conditions, and product isolation.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Final Reduction & Purification (Focus of this Guide) P 3-Hydroxymethylmorpholine Derivative I1 4-Benzyl-3-(hydroxymethyl)morpholine P->I1 N-Benzylation I2 4-Benzyl-3-(tosyloxymethyl)morpholine I1->I2 Tosylation I3 4-Benzylmorpholine-3-carbonitrile I2->I3 Cyanide Displacement (e.g., NaCN) Target This compound I3->Target Nitrile Reduction (e.g., LiAlH₄) Purified High-Purity Product Target->Purified Work-up & Purification

Caption: General synthetic workflow for this compound.

Optimized Experimental Protocol: Nitrile Reduction

This protocol details the reduction of 4-benzylmorpholine-3-carbonitrile using Lithium Aluminum Hydride (LiAlH₄), a powerful and effective reagent for this transformation.[2]

Reagents & Conditions Table

Reagent/ParameterMolar Eq.Amount (for 10 mmol scale)Purpose / Rationale
4-Benzylmorpholine-3-carbonitrile1.02.16 g (10 mmol)Starting Material
Lithium Aluminum Hydride (LiAlH₄)1.5 - 2.00.57 g - 0.76 g (15-20 mmol)Reducing Agent. Excess ensures complete conversion.
Anhydrous Tetrahydrofuran (THF)-100 mLAnhydrous solvent is critical; LiAlH₄ reacts violently with water.
Reaction Temperature-0 °C to RefluxInitial addition at 0 °C for control, then reflux to drive to completion.
Reaction Time-4-6 hoursMonitored by TLC until starting material is consumed.

Step-by-Step Procedure:

  • Preparation: Under a nitrogen or argon atmosphere, equip a dry three-necked flask with a reflux condenser, a magnetic stirrer, and a dropping funnel. Add LiAlH₄ (1.5 eq.) to 50 mL of anhydrous THF. Cool the resulting slurry to 0 °C in an ice bath.

    • Expert Insight: Using anhydrous solvents and an inert atmosphere is non-negotiable. LiAlH₄ is extremely reactive towards moisture and atmospheric oxygen, and failure to exclude them will deactivate the reagent and lead to failed reactions.

  • Addition of Substrate: Dissolve the 4-benzylmorpholine-3-carbonitrile (1.0 eq.) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66 °C for THF) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). The product amine will have a lower Rf value than the starting nitrile and will often streak. Staining with potassium permanganate can help visualize both spots. The reaction is complete when the nitrile spot has disappeared.[2]

  • Work-up (Fieser Method): Cool the reaction mixture back to 0 °C in an ice bath. Cautiously and slowly quench the reaction by the sequential dropwise addition of:

    • 'X' mL of water (where X = grams of LiAlH₄ used).

    • 'X' mL of 15% aqueous NaOH solution.

    • '3X' mL of water.

    • Trustworthiness: This specific sequence (the 1:1:3 ratio) is a well-established method to produce a granular, easily filterable precipitate of aluminum salts, greatly simplifying the isolation process compared to other quenching methods.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes at room temperature. A white, granular solid should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude amine. The product, being a basic amine, is prone to streaking on standard silica gel. Purify via column chromatography using silica gel pre-treated with triethylamine (eluent system: Dichloromethane/Methanol with 1% Triethylamine, e.g., 98:2:1 to 95:5:1 gradient) or by using basic alumina.

Troubleshooting Guide

Troubleshooting Problem Problem: Low or No Yield Cause1 Cause A: Inactive Reagent Problem->Cause1 Cause2 Cause B: Non-Anhydrous Conditions Problem->Cause2 Cause3 Cause C: Incomplete Reaction Problem->Cause3 Cause4 Cause D: Product Loss During Work-up Problem->Cause4 Solution1 Solution: • Use fresh, sealed LiAlH₄. • Titrate older batches to confirm activity. Cause1->Solution1 Solution2 Solution: • Flame-dry all glassware under vacuum. • Use freshly distilled anhydrous solvents. Cause2->Solution2 Solution3 Solution: • Increase reflux time. • Confirm starting material consumption via TLC/LC-MS. Cause3->Solution3 Solution4 Solution: • Ensure aqueous layer is basic (pH > 12) before extraction. • Perform multiple extractions (3x). • Use brine to break emulsions. Cause4->Solution4

Caption: Decision tree for troubleshooting low yield results.

Issue 1: My reaction yield is very low, or I recovered only starting material.

  • Question: I followed the protocol, but my final yield is less than 20%. What went wrong?

  • Answer: This is one of the most common issues and almost always points to a problem with the reducing agent or the reaction environment.

    • Cause A: Deactivated LiAlH₄. Lithium aluminum hydride is a highly potent reducing agent but is notoriously sensitive to moisture and air.[2] A previously opened bottle, even if stored under what seems to be adequate conditions, may have a significantly reduced activity.

      • Solution: Always use LiAlH₄ from a freshly opened, sealed container for best results. If using an older bottle, consider titrating a small sample to determine its active hydride content before committing to your reaction scale.

    • Cause B: Non-Anhydrous Conditions. Trace amounts of water in your solvent or on your glassware will rapidly consume the LiAlH₄ before it can reduce your nitrile.

      • Solution: Ensure all glassware is rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use. Solvents must be anhydrous grade, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).

    • Cause C: Poor Product Recovery. The target amine is basic and can be protonated in a neutral or acidic aqueous phase, rendering it water-soluble and difficult to extract.[3]

      • Solution: During the work-up, after filtering the aluminum salts, check the pH of any aqueous layers. Ensure the pH is strongly basic (pH 12-14) by adding 2M NaOH before performing extractions with organic solvents like dichloromethane or ethyl acetate. This ensures your product is in its free-base form.

Issue 2: My TLC shows multiple new spots, and the final product is impure.

  • Question: The reaction seems to have worked, but purification is difficult due to multiple side products. How can I improve selectivity?

  • Answer: Side product formation often relates to temperature control and the work-up procedure.

    • Cause A: Overheating during substrate addition. Adding the nitrile solution too quickly to the LiAlH₄ slurry can cause an uncontrolled exotherm, leading to side reactions.

      • Solution: Maintain strict temperature control (0-5 °C) during the addition. Adding the substrate dropwise over at least 30 minutes is crucial for managing the reaction's initial phase.

    • Cause B: Imine Intermediate Hydrolysis. During a poorly managed quench, the intermediate imine can be hydrolyzed back to an aldehyde, which may then be reduced to an alcohol, leading to impurities.

      • Solution: Adhere strictly to the Fieser work-up method described in the protocol. A slow, controlled quench at 0 °C is essential to cleanly destroy excess hydride and process the aluminum complexes without degrading the product.

Issue 3: I have trouble purifying the final amine product by column chromatography.

  • Question: My product streaks badly on the silica gel column, leading to poor separation and mixed fractions.

  • Answer: This is a classic problem when purifying amines on silica gel, which is inherently acidic. The basic amine interacts strongly with the acidic silica surface.

    • Solution 1 (Recommended): Deactivate the silica. Before loading your sample, flush the packed column with your starting eluent containing 1-2% triethylamine (Et₃N). Maintain this percentage of Et₃N in your eluent throughout the separation. This will "cap" the acidic sites and allow for much cleaner elution of your amine.[2]

    • Solution 2: Use a different stationary phase. Basic alumina is an excellent alternative to silica gel for the purification of basic compounds and will often provide superior results without the need for additives.

Frequently Asked Questions (FAQs)

Q1: Are there safer or "greener" alternatives to LiAlH₄ for this reduction? A1: Yes. While LiAlH₄ is highly effective, its reactivity poses safety challenges.

  • Catalytic Hydrogenation: Using hydrogen gas with a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) is a very effective and atom-economical alternative.[4] This method avoids pyrophoric reagents and difficult metal salt work-ups. However, it requires specialized hydrogenation equipment and careful handling of flammable H₂ gas and potentially pyrophoric catalysts.

  • Borane Complexes: Borane-tetrahydrofuran complex (BH₃·THF) is another option. It is less reactive than LiAlH₄, making it safer to handle, but may require longer reaction times or higher temperatures.

Q2: How can I be certain I have synthesized the correct product? A2: Full characterization is essential. The primary methods are:

  • ¹H NMR: Look for the disappearance of the nitrile's alpha-protons and the appearance of a new signal for the -CH₂-NH₂ group, typically around 2.5-3.0 ppm, along with a broad singlet for the -NH₂ protons. The benzyl and morpholine protons should also be present in their expected regions.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product. The expected exact mass for C₁₂H₁₈N₂O is 206.1419 g/mol .[5]

  • ¹³C NMR: The nitrile carbon signal (around 118-120 ppm) should be absent, and a new signal for the aminomethyl carbon (-CH₂-NH₂) should appear around 40-45 ppm.

Q3: Can this synthesis be performed stereoselectively to yield a single enantiomer? A3: Yes. To obtain an enantiomerically pure product, such as (R)-(4-Benzylmorpholin-3-yl)methanamine[6] or the (S)-enantiomer[7], you must introduce chirality early in the synthesis. This is typically achieved by starting with a chiral precursor, for example, an enantiomerically pure amino alcohol like D- or L-serine derivative, which sets the stereocenter that will become the C3 position of the morpholine ring.[1] The subsequent reactions must be chosen carefully to avoid racemization.

References

  • Wikipedia. (n.d.). Reductive amination.
  • Kovacs, E. R., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223-1244. [Link]
  • Ortiz, K. G., et al. (2024).
  • Reddit r/chemistry. (2017). Challenging reductive amination.
  • Faul, M., et al. (2013). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. The Journal of Organic Chemistry, 78(4), 1655-9. [Link]
  • Reddit r/chemistry. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product?
  • American Chemical Society Green Chemistry Institute. (n.d.). Reductive Amination.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis.
  • Pal'chikov, V. A. (2025). Morpholines. Synthesis and Biological Activity.
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works.
  • Chemistry Steps. (n.d.). Reductive Amination.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

Sources

Technical Support Center: Stereoselective Synthesis of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the stereoselective synthesis of (4-Benzylmorpholin-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important chiral building block. This compound possesses two key stereocenters, making precise control of its stereochemistry both critical and challenging. This document provides in-depth, experience-driven answers to common issues encountered during its synthesis, focusing on the principles behind achieving high diastereoselectivity and enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key stereocenters in this compound and why is stereocontrol important?

The primary stereocenters are at the C3 and C2 positions of the morpholine ring (if substituted at C2, though in this case, the key relationship is between the C3 substituent and the conformation of the ring). The relationship between the aminomethyl group at C3 and the benzyl group at N4 dictates the relative stereochemistry (cis or trans). As with many biologically active molecules, different stereoisomers of this compound and its derivatives can exhibit vastly different pharmacological and toxicological profiles.[1][2] Therefore, controlling the absolute and relative stereochemistry is essential for developing safe and effective pharmaceutical agents.

Q2: What are the common synthetic strategies for constructing the chiral morpholine core?

Several robust strategies exist, most of which rely on building the ring from chiral precursors. Common approaches include:

  • Cyclization of Chiral Amino Alcohols: This is a very common method where a chiral 1,2-amino alcohol is reacted with a two-carbon electrophile to form the morpholine ring.[3][4] The stereochemistry is set by the starting amino alcohol.

  • Palladium-Catalyzed Cyclization: Intramolecular cyclization of N-tethered alkenols or similar substrates can be catalyzed by palladium complexes to form the morpholine ring with good diastereoselectivity.[5][6]

  • Asymmetric Reductive Amination: An intramolecular reductive amination of a suitable keto- or aldehyde-containing precursor using a chiral catalyst can establish the stereocenters during the cyclization step.[7]

  • Use of Chiral Auxiliaries: Attaching a chiral auxiliary to a precursor molecule can direct the stereochemical outcome of key bond-forming reactions, after which the auxiliary is removed.[8][9]

Q3: How can I determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my product?

Accurate determination of stereochemical purity is crucial.

  • Diastereomeric Ratio (d.r.): This is typically determined using high-field Nuclear Magnetic Resonance (¹H or ¹³C NMR) spectroscopy on the crude reaction mixture. The diastereomers will have slightly different chemical shifts, allowing for integration of distinct peaks to calculate the ratio.[10]

  • Enantiomeric Excess (e.e.): Since enantiomers have identical NMR spectra in an achiral solvent, a chiral method is required. The most common technique is Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase. Alternatively, one can derivatize the amine with a chiral agent (e.g., Mosher's acid chloride) to create diastereomers that can then be distinguished by standard NMR or HPLC.[10]

Troubleshooting Guide: Improving Stereoselectivity

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low Diastereoselectivity (e.g., obtaining a ~1:1 mixture of cis and trans isomers)

Question: My reaction is producing the desired this compound, but with a poor diastereomeric ratio. What factors should I investigate to favor the desired diastereomer?

Answer: Low diastereoselectivity typically arises from a lack of facial selectivity in a key bond-forming step, such as cyclization or a reduction. The underlying cause is often insufficient energetic differentiation between the transition states leading to the two diastereomers. Here is a systematic approach to troubleshoot this issue.

Possible Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: The observed product ratio may not be from the lowest energy transition state (kinetic control) but could be approaching an equilibrium mixture of products (thermodynamic control).

    • Insight: In many morpholine syntheses, the cis isomer, where substituents are equatorial, is the thermodynamically more stable product.[6][11] If you are getting a mixture and desire the cis product, you may be able to drive the reaction to the thermodynamic product.

    • Protocol: Introduce a catalyst that allows for equilibration. For instance, in syntheses involving heterocyclization, a Lewis acid like FeCl₃ can facilitate ring-opening and ring-closing, eventually favoring the most stable diastereomer.[11] Alternatively, if the kinetic product is desired, running the reaction at a lower temperature for a shorter duration can often improve selectivity.

  • Choice of Reagents and Catalysts: The steric and electronic properties of your reagents are paramount.

    • Insight: Bulky reagents can dramatically enhance facial selectivity. For example, in a reductive amination step to form the C-N bond, a bulky reducing agent like Sodium Triacetoxyborohydride (STAB) is often more selective than a smaller one like Sodium Borohydride (NaBH₄).

    • Protocol: Screen a panel of reagents. For a reduction step, compare NaBH₄, NaBH₃CN, and STAB. For a cyclization catalyzed by a metal, the choice of ligand can have a profound impact on stereoselectivity.[12]

  • Solvent and Temperature Effects: The reaction medium can influence transition state stability through solvation effects.

    • Insight: Polar aprotic solvents (e.g., THF, DCM) often provide good selectivity. Protic solvents (e.g., MeOH, EtOH) can sometimes interfere through hydrogen bonding, leading to lower selectivity.[13] Lowering the reaction temperature generally increases selectivity by making the small energy difference between competing transition states more significant (based on the Eyring equation).

    • Protocol:

      • Perform a solvent screen including DCM, THF, Toluene, and Acetonitrile.

      • Once the optimal solvent is found, screen the reaction temperature, starting from room temperature and decreasing incrementally (e.g., 0 °C, -20 °C, -78 °C). Monitor reaction progress to ensure completion.

Troubleshooting Workflow for Low Diastereoselectivity

G start Low Diastereoselectivity Observed check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp ACTION: Screen lower temperatures (0 °C, -20 °C, -78 °C) check_temp->lower_temp Yes (Kinetic Control Likely) thermo_equil ACTION: Add catalyst for equilibration (e.g., FeCl3, Brønsted acid) to favor thermodynamic product check_temp->thermo_equil Yes (Consider Thermo. Product) check_reagent Review Reagent Choice (e.g., Reducing Agent, Ligand) check_temp->check_reagent No success High Diastereoselectivity Achieved lower_temp->success thermo_equil->success screen_reagents screen_reagents check_reagent->screen_reagents check_solvent Review Solvent Choice screen_reagents->check_solvent screen_solvents ACTION: Screen aprotic solvents (THF, Toluene, DCM) check_solvent->screen_solvents screen_solvents->success

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

Problem 2: Low Enantioselectivity (i.e., product is nearly racemic)

Question: I am attempting an asymmetric synthesis, but the product has a low enantiomeric excess (e.e.). How can I improve the enantioselectivity?

Answer: Low enantioselectivity in an asymmetric reaction points to a failure of the chiral controller (catalyst, auxiliary, or reagent) to effectively discriminate between the two prochiral faces of the substrate.

Possible Causes & Solutions:

  • Ineffective Chiral Auxiliary or Catalyst: The chosen chiral system may not be suitable for the specific substrate.

    • Insight: Chiral auxiliaries, such as Evans' oxazolidinones or Ellman's tert-butanesulfinamide, control stereochemistry by sterically blocking one face of the molecule.[8][14] Asymmetric catalysts, like those based on Ruthenium-BINAP or chiral organocatalysts (e.g., proline), create a chiral environment around the substrate during the key step.[12][15] The efficacy of these systems is highly substrate-dependent.

    • Protocol: If using a chiral auxiliary, ensure it is installed correctly and is of high enantiomeric purity itself. If using a catalyst, screen a variety of chiral ligands. For instance, in an asymmetric transfer hydrogenation, compare different chiral diamine ligands.[12]

  • Catalyst Poisoning or Deactivation: Impurities in starting materials or solvents can inhibit or destroy the catalyst.

    • Insight: Trace amounts of water, oxygen, or coordinating impurities (like sulfur or phosphines from other reactions) can deactivate sensitive transition-metal catalysts.

    • Protocol:

      • Rigorously purify all starting materials and solvents. Use freshly distilled or sparged solvents.

      • Run the reaction under a strictly inert atmosphere (Nitrogen or Argon).

      • Ensure the catalyst is fresh or has been stored properly. Consider increasing the catalyst loading as a diagnostic test.

  • Racemization of Product or Intermediates: The desired enantiomer might be forming initially but then racemizing under the reaction or workup conditions.

    • Insight: If the product has an acidic proton adjacent to the newly formed stereocenter, it may be susceptible to epimerization, especially in the presence of acid or base.

    • Protocol: Take aliquots from the reaction at various time points and analyze the e.e. If the e.e. decreases over time, racemization is occurring. To mitigate this, consider running the reaction at a lower temperature, using milder reagents, or neutralizing the reaction mixture promptly during workup.[16]

Table 1: Comparison of Common Chiral Control Strategies

StrategyPrincipleCommon Reagents/SystemsProsCons
Chiral Auxiliary Covalently attach a chiral molecule to direct a reaction, then cleave it.[8]Evans' Oxazolidinones, Ellman's Sulfinamide, SAMP/RAMP hydrazones.Reliable, high d.r. often achievable, well-understood.Stoichiometric use of chiral material, requires extra protection/deprotection steps.
Asymmetric Catalysis Use a substoichiometric amount of a chiral catalyst to create a chiral environment.[17]Ru-BINAP, Rh-DIPAMP (for hydrogenation), Proline and its derivatives (organocatalysis).Atom-economical, can be highly enantioselective.Catalyst can be expensive, sensitive to impurities, and requires significant optimization.
Chiral Substrate Start with an enantiopure material from the "chiral pool".[2]Amino acids, terpenes, carbohydrates.Stereocenter is pre-defined and secure.Limited to the availability of suitable starting materials.

Key Experimental Protocol: Diastereoselective Reductive Amination using a Chiral Auxiliary

This protocol provides a generalized, yet detailed, methodology for a key step in the synthesis of a substituted morpholine, illustrating the use of a chiral auxiliary to set stereochemistry. This is based on principles of diastereoselective reductions of N-tert-butanesulfinylketimines.[14]

Objective: To synthesize a chiral amine precursor with high diastereoselectivity.

Workflow Diagram:

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reduction cluster_2 Step 3: Auxiliary Cleavage ketone Prochiral Ketone imine N-Sulfinyl Imine (Intermediate) ketone->imine auxiliary (R)-tert-Butanesulfinamide auxiliary->imine lewis_acid Ti(OEt)4 lewis_acid->imine Catalyst sulfinamide Chiral Sulfinamide (Product) imine->sulfinamide reducing_agent NaBH4 reducing_agent->sulfinamide Stereodirecting Reduction final_amine Chiral Amine (High e.e.) sulfinamide->final_amine acid HCl in Dioxane acid->final_amine Deprotection

Sources

Technical Support Center: Purification of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of (4-Benzylmorpholin-3-yl)methanamine. This molecule, containing a tertiary amine within the morpholine ring and a primary aminomethyl group, presents unique purification challenges due to its basicity, polarity, and potential for multiple types of impurities. This guide provides a structured approach, from frequently asked questions to in-depth troubleshooting, to help researchers and drug development professionals achieve high purity for this critical intermediate.

The core structure of this compound features two basic centers, making it highly polar and prone to strong interactions with acidic stationary phases like silica gel. Common impurities can arise from incomplete reactions, side reactions, or degradation, and may include unreacted starting materials, diastereomers (if starting from racemic materials), and oxidation byproducts. This guide will systematically address these issues.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the purification of this compound.

Q1: My TLC plate shows significant streaking when I run my crude product on silica gel. What's causing this and how can I fix it?

A1: Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of the silica gel.[1][2][3] The amine groups of your molecule are protonated by the silica, causing them to bind too strongly, leading to poor chromatographic separation.

  • Quick Fix: To mitigate this, add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your solvent system (e.g., Dichloromethane/Methanol).[4] This "sacrificial" base will neutralize the acidic sites on the silica, allowing your compound to travel up the plate more cleanly.[1]

Q2: I have a non-polar impurity that is difficult to separate from my product by column chromatography. Is there a simpler method?

A2: Yes, an acid-base extraction is an excellent first step to remove neutral (non-polar) or acidic impurities from your basic product.[5][6] The principle is to convert your amine into a water-soluble salt, which will move into an aqueous layer, leaving non-polar impurities behind in the organic layer.

  • Quick Fix: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane. Extract this solution with a dilute aqueous acid (e.g., 1M HCl). Your product, this compound, will form a hydrochloride salt and move to the aqueous layer. The non-polar impurity will remain in the organic layer, which can then be discarded. Afterwards, you can basify the aqueous layer (e.g., with 2M NaOH) and extract your purified product back into an organic solvent.[7]

Q3: My final product appears as a single spot on TLC, but the NMR shows it's only ~90% pure. What could the other 10% be?

A3: This is often due to the presence of diastereomers. Since the 3-position of the morpholine ring is a chiral center, your synthesis may have produced a mixture of diastereomers if the starting materials were not enantiomerically pure. Diastereomers often have very similar polarities and can be difficult to resolve on a standard TLC plate.

  • Quick Fix: To confirm the presence of diastereomers, a higher resolution analytical technique like chiral HPLC or a high-field NMR with a chiral shift reagent may be necessary. For purification, chiral chromatography is the most direct method.[8][9]

Q4: My yield is very low after column chromatography. Where is my product going?

A4: Low recovery from a silica gel column is typically due to irreversible adsorption of the basic amine product onto the acidic stationary phase.[1] This is especially problematic if no basic modifier was used in the eluent.

  • Quick Fix: If you must use silica gel, ensure your mobile phase is basified (see Q1). Alternatively, consider using a different stationary phase. Basic alumina or amine-functionalized silica can be excellent alternatives that prevent product loss by repelling basic compounds.[3][10][11]

Part 2: In-Depth Troubleshooting Guides

This section offers detailed, step-by-step solutions for more complex purification challenges.

Guide 1: Optimizing Flash Column Chromatography for Basic Amines

Basic compounds like this compound are notoriously difficult to purify on standard silica gel. This guide provides a systematic approach to improving separation and recovery.

The Problem: Strong acid-base interactions between the amine and silica lead to peak tailing, poor separation, and product loss.[1][2]

The Solution: The key is to either neutralize the silica surface or use a more inert stationary phase.

Workflow Diagram: Selecting a Chromatography Strategy

start Crude Product Analysis (TLC) streaking Significant Streaking on Silica TLC? start->streaking no_streaking No Significant Streaking streaking->no_streaking No yes_streaking Streaking Observed streaking->yes_streaking Yes option1 Option 1: Modify Mobile Phase Add 1-2% TEA or NH4OH to eluent (e.g., DCM/MeOH/TEA) no_streaking->option1 yes_streaking->option1 Try First option2 Option 2: Change Stationary Phase yes_streaking->option2 purify Perform Flash Chromatography option1->purify alumina Use Basic Alumina option2->alumina amine_silica Use Amine-Functionalized Silica option2->amine_silica alumina->purify amine_silica->purify

Caption: Decision tree for optimizing chromatographic conditions.

Detailed Protocols:

  • Protocol 1: Silica Gel with a Basic Modifier

    • TLC Analysis: Prepare your TLC solvent system (e.g., 95:5 Dichloromethane:Methanol). Add 1% triethylamine (TEA) to this mixture.

    • Column Packing: Pack a silica gel column using a non-polar solvent like hexane or heptane.

    • Equilibration: Before loading your sample, equilibrate the column by flushing it with at least 5 column volumes of your starting eluent (e.g., 100% DCM with 1% TEA). This ensures the entire silica bed is neutralized.

    • Sample Loading: Dissolve your crude product in a minimal amount of the starting eluent and load it onto the column.

    • Elution: Run a gradient elution, slowly increasing the percentage of the polar solvent (e.g., Methanol). Maintain a constant 1% TEA concentration throughout the gradient.

  • Protocol 2: Purification using Basic Alumina

    • TLC Analysis: Use commercially available alumina TLC plates to develop your solvent system. Alumina is basic and generally does not require a modifier. A common solvent system is Hexane/Ethyl Acetate or DCM/Methanol.

    • Column Packing & Elution: Pack and run the column as you would with silica, but using the solvent system developed on the alumina TLC plates. Recovery of amines from alumina is typically much higher than from unmodified silica.[10]

Data Summary: Comparison of Stationary Phases

Stationary PhaseProsConsBest For
Silica Gel Inexpensive, widely available.Acidic, causes streaking and loss of basic compounds.[1]Neutral compounds or with a basic modifier.
Silica + Basic Modifier Uses standard silica, good peak shape.Modifier must be removed from fractions.Routine purification of basic compounds.[2]
Basic Alumina Excellent for basic compounds, high recovery.Can be less resolving than silica for some compounds.Purifying amines when silica fails.[10]
Amine-Functionalized Silica Excellent peak shape, no modifier needed.[3]More expensive than standard silica.Acid-sensitive or very basic compounds.
Guide 2: Purification via Acid-Base Extraction

This powerful technique is ideal for removing neutral or acidic impurities and should often be the first purification step before chromatography.

The Principle: The basic nitrogen atoms in this compound can be protonated to form a water-soluble salt. This allows for separation from non-basic, organic-soluble impurities.[5][6]

Workflow Diagram: Acid-Base Extraction

start Crude Product in Organic Solvent (e.g., EtOAc) add_acid Add 1M HCl (aq) Shake in Separatory Funnel start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Contains Neutral Impurities (Discard) separate1->organic1 aqueous1 Aqueous Layer: Contains Product as HCl Salt (R-NH3+ Cl-) separate1->aqueous1 add_base Add 2M NaOH (aq) until pH > 10 Shake with fresh Organic Solvent aqueous1->add_base separate2 Separate Layers add_base->separate2 aqueous2 Aqueous Layer: Contains Inorganic Salts (Discard) separate2->aqueous2 organic2 Organic Layer: Contains Purified Product (Dry and Evaporate) separate2->organic2

Sources

(4-Benzylmorpholin-3-yl)methanamine stability and degradation issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Benzylmorpholin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and potential degradation issues associated with this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction

This compound is a substituted morpholine derivative containing a benzyl group and a primary amine. Its unique structure makes it a valuable building block in medicinal chemistry and drug discovery. However, the presence of multiple functional groups, including a tertiary amine within the morpholine ring, a secondary benzylic amine, and a primary amine, presents potential stability challenges. Understanding these liabilities is crucial for the successful development of drug candidates, ensuring the integrity of analytical samples, and defining appropriate storage and handling conditions.

This guide will provide a framework for identifying and mitigating common stability issues through a series of practical questions and answers, detailed experimental protocols, and explanatory diagrams.

Troubleshooting Guide: Stability and Degradation

This section addresses specific problems you might encounter during your experiments with this compound.

Issue 1: Inconsistent Analytical Results or Loss of Purity Over Time

Question: I am observing a decrease in the purity of my this compound sample over time, even under standard storage conditions. What could be the cause, and how can I investigate it?

Answer: The observed degradation could be due to several factors, including oxidation, hydrolysis, or photolytic degradation. The benzylamine and morpholine moieties are susceptible to specific degradation pathways. To identify the root cause, a systematic forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to accelerate degradation and identify the resulting degradants.

A forced degradation study will help elucidate the intrinsic stability of the molecule and identify potential degradation products.

Forced Degradation Workflow cluster_Stress_Conditions Stress Conditions Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl) Analytical_Method Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) Acid_Hydrolysis->Analytical_Method Analyze Samples Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH) Base_Hydrolysis->Analytical_Method Analyze Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Analytical_Method Analyze Samples Thermal_Stress Thermal Stress (e.g., 60°C) Thermal_Stress->Analytical_Method Analyze Samples Photostability Photostability (ICH Q1B) Photostability->Analytical_Method Analyze Samples API_Sample This compound (in solution) API_Sample->Acid_Hydrolysis Expose to API_Sample->Base_Hydrolysis Expose to API_Sample->Oxidation Expose to API_Sample->Thermal_Stress Expose to API_Sample->Photostability Expose to Data_Analysis Data Analysis: - Identify Degradants - Determine Degradation Pathway - Assess Mass Balance Analytical_Method->Data_Analysis

Caption: Workflow for a forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

    • Thermal Degradation: Store the stock solution at 60°C in the dark.

    • Photostability: Expose the stock solution to a light source according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize the acid and base hydrolysis samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method with UV and mass spectrometric detection to separate the parent compound from any degradation products.

Issue 2: Unexpected Side Products in Reactions Involving the Primary Amine

Question: When performing reactions targeting the primary aminomethyl group, I am observing the formation of unexpected byproducts. Could this be related to the stability of the starting material?

Answer: Yes, the presence of the benzyl group can lead to side reactions. The benzyl group can be cleaved under certain conditions, particularly during catalytic hydrogenation or in the presence of strong acids. This debenzylation would yield (morpholin-3-yl)methanamine, which could then react with your reagents to form an unexpected side product.

Debenzylation_Pathway Start This compound Product1 (Morpholin-3-yl)methanamine Start->Product1 Debenzylation (e.g., H2/Pd-C) Product2 Toluene Start->Product2 Debenzylation (e.g., H2/Pd-C)

Caption: Debenzylation of the parent compound.

  • Reaction Condition Screening: If using catalytic hydrogenation, screen different catalysts and reaction conditions (temperature, pressure) to minimize debenzylation.

  • Protecting Group Strategy: If the primary amine is the desired reactive site, consider if alternative synthetic routes that avoid harsh conditions are feasible.

  • Analytical Monitoring: Use LC-MS to monitor your reaction for the presence of the debenzylated species.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, the following are the most probable degradation pathways:

  • Oxidation: The tertiary amine in the morpholine ring and the secondary benzylic amine are susceptible to oxidation, potentially forming N-oxides.

  • Debenzylation: As discussed, the benzyl group can be cleaved under reductive or strongly acidic conditions.

  • Morpholine Ring Opening: While less common under typical laboratory conditions, cleavage of the C-N bond in the morpholine ring can occur, especially under enzymatic or microbial conditions, leading to intermediates like amino acids.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure long-term stability, the following storage conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation.
Light Protect from light (amber vial)To prevent photolytic degradation.
Container Tightly sealed containerTo prevent absorption of CO2 and moisture. Benzylamine itself can absorb atmospheric CO2.

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is one that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Here is a general approach to developing such a method using HPLC:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Screening: Screen different mobile phase compositions (e.g., acetonitrile/water or methanol/water) with different pH modifiers (e.g., formic acid, ammonium acetate) to achieve good peak shape and resolution between the parent compound and its potential degradants.

  • Forced Degradation Sample Analysis: Analyze the samples from your forced degradation study. The method should be able to separate all major degradation products from the parent peak.

  • Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Q4: Is this compound sensitive to pH?

A4: Yes, as a compound with multiple amine functional groups, its stability and solubility are likely to be pH-dependent. The amine groups will be protonated at acidic pH, forming salts, which may have different stability profiles compared to the free base. Hydrolysis, as investigated in the forced degradation study, will reveal its stability at different pH values. Benzylamines are known to form stable ammonium salts.

Conclusion

The stability of this compound is a critical parameter that can influence its use in research and development. By proactively investigating its potential degradation pathways through forced degradation studies and implementing appropriate storage and handling procedures, researchers can ensure the quality and integrity of their experimental results. This guide provides a foundational framework for these investigations, empowering you to make informed decisions throughout your projects.

References

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Per

Technical Support Center: Purifying Polar Aminomethylmorpholines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar aminomethylmorpholines. As a Senior Application Scientist, I understand that while these compounds are vital intermediates in pharmaceutical development, their inherent polarity and basicity present unique and often frustrating purification challenges. This guide is designed to provide practical, in-depth solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles.

I. Foundational Challenges: Why Are Aminomethylmorpholines Difficult to Purify?

The core challenge stems from the dual nature of these molecules: the polar morpholine ring and the basic aminomethyl group. This combination leads to several common issues:

  • High Polarity: Makes them highly soluble in polar solvents like water and methanol, but poorly soluble in common organic solvents used for extraction and chromatography. This often results in difficulty removing polar impurities or isolating the product from aqueous layers.

  • Strong Basicity: The primary or secondary amine is a strong Lewis base. This causes intense interactions with acidic media, most notably the silanol groups (Si-OH) on standard silica gel, leading to irreversible binding, poor recovery, and severe peak tailing in chromatography.[1]

  • Hygroscopic Nature: Many polar amines readily absorb atmospheric moisture, which can complicate analysis and handling.

  • Tendency to Form Salts: They can react with atmospheric carbon dioxide or trace acidic impurities to form carbonate salts, introducing new impurities.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most frequent issues.

Section A: Column Chromatography
Question 1: My compound is streaking badly or not eluting from my silica gel column. What's happening and how do I fix it?

Answer: This is the most common issue and is caused by the strong acid-base interaction between your basic amine and the acidic silanol groups on the silica surface.[1] This interaction leads to strong, non-specific binding. Here are several effective strategies to counter this:

1. Deactivate the Stationary Phase: The most direct solution is to neutralize the acidic sites on the silica gel. This can be done by adding a small amount of a competing base to your mobile phase.[2]

  • Triethylamine (TEA): Add 0.5-2% TEA to your eluent system (e.g., Dichloromethane/Methanol/TEA). The TEA is a stronger base and will preferentially interact with the silanol groups, effectively "masking" them from your compound.[1][2]

  • Ammonium Hydroxide: For very polar amines, a solvent system like Dichloromethane/Methanol/Ammonium Hydroxide (e.g., 80:18:2) can be effective, as the ammonia provides a highly polar and basic modifier.[3]

2. Use an Alternative Stationary Phase: If mobile phase modifiers are insufficient or undesirable, changing the stationary phase is the next logical step.

Stationary PhasePrinciple of Operation & Suitability for Polar AminesProsCons
Amine-Functionalized Silica The silica surface is bonded with aminopropyl groups, creating a weakly basic environment that repels basic analytes and prevents interaction with underlying silanols.Excellent peak shape without mobile phase modifiers; highly reproducible.[1][4]More expensive than bare silica; may have different selectivity.
Alumina (Neutral or Basic) Alumina is a polar adsorbent that can be obtained in acidic, neutral, or basic grades. The basic or neutral grades are well-suited for purifying basic compounds.[2]Less acidic than silica; good for acid-sensitive compounds.Can have lower resolution than silica; activity can vary with water content.
Reversed-Phase (C18) Separation is based on hydrophobicity. While counterintuitive for polar compounds, it can be effective if impurities have different polarities.Excellent for removing non-polar impurities.Polar amines may have little to no retention and elute in the solvent front.[3][5]
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like silica or diol) with a high-organic mobile phase. A water layer forms on the stationary phase, and polar analytes partition into it.[2][4][6]Excellent retention and separation of very polar compounds.[7]Requires careful control of water content in the mobile phase; can have longer equilibration times.
Question 2: I'm using reversed-phase HPLC, but my peak shape is still poor. How can I improve it?

Answer: Poor peak shape in reversed-phase HPLC for basic compounds is typically due to interactions with residual, un-capped silanol groups on the C18 stationary phase. At neutral pH, these silanols can be ionized (SiO-) and interact with your protonated amine (R-NH3+), causing tailing.

1. Control the Mobile Phase pH: The pH of your mobile phase is the most critical parameter.[2]

  • Low pH (2.5 - 4): Adding an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will protonate both your amine and the silanol groups. This creates electrostatic repulsion between them, minimizing unwanted interactions and dramatically improving peak shape.[2]

  • High pH (8 - 10): At high pH, your amine will be in its neutral, free-base form, while the silanols will be deprotonated. This also avoids ionic interactions. Crucially , this approach requires a specialized, hybrid, or end-capped column that is stable at high pH.[2]

2. Use a Highly Deactivated Column: Modern HPLC columns with advanced end-capping technology have a much lower concentration of free silanol groups. Using a column specifically marketed for high-performance analysis of basic compounds is highly recommended.[2]

Section B: Crystallization and Salt Formation
Question 3: My aminomethylmorpholine won't crystallize from any solvent. It just oils out. What should I do?

Answer: "Oiling out" is common for highly polar compounds, which often have low melting points or prefer to remain in solution. The goal is to find a condition where the solubility of your compound drops sharply over a narrow temperature range.

1. Convert to a Salt: This is often the most effective strategy. The ionic nature of a salt increases the crystal lattice energy, making crystallization much more favorable.[3][8]

  • Hydrochloride (HCl) Salt: Dissolve your crude amine in a minimally polar solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise. The HCl salt will often precipitate immediately as a clean, crystalline solid.[3]

  • Trichloroacetate (TCA) Salt: A novel method involves using trichloroacetic acid (TCA).[9] Adding TCA to a solution of the amine can trigger the precipitation of the amine-TCA salt. The key advantage is that after isolating the salt, gently heating it in a solvent like acetonitrile causes the TCA to decarboxylate into volatile chloroform and CO2, regenerating the pure, free amine without a separate basification step.[9]

2. Use a Co-solvent System: If you must crystallize the free base, a binary solvent system is your best approach.

  • Dissolve your compound in a minimum amount of a hot "good" solvent where it is very soluble (e.g., methanol, isopropanol).

  • Slowly add a "poor" solvent where it is insoluble (e.g., hexane, diethyl ether) until the solution becomes persistently cloudy.

  • Add a drop or two of the "good" solvent to just clarify the solution, then cool it slowly.

3. Induce Crystallization: If crystals are slow to form even in a supersaturated solution:

  • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments provide nucleation sites.

  • Seed: Add a single, pure crystal of the desired compound to the solution to initiate crystal growth.

Section C: Extraction and Work-up
Question 4: I'm losing a lot of my product during aqueous work-up. How can I improve my extraction efficiency?

Answer: The polarity of aminomethylmorpholines means they can have significant solubility in the aqueous phase, even in their free base form.

1. Use Acid-Base Extraction Correctly: The core of this technique is to manipulate the compound's charge state to move it between aqueous and organic layers.[10]

  • Acid Wash: To remove your basic amine from impurities, extract the organic layer with an aqueous acid (e.g., 1M HCl). Your amine will become a protonated, water-soluble salt and move to the aqueous layer.[10]

  • Back-Extraction: To recover your product, basify the acidic aqueous layer with a strong base (e.g., NaOH, K2CO3) to a pH > 10. This regenerates the neutral free base. Now, extract this basic aqueous solution multiple times with an organic solvent (e.g., dichloromethane, ethyl acetate) to recover your product.[10]

2. "Salt Out" the Aqueous Layer: Before back-extracting your free base, saturate the basic aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, making it even more polar and effectively "squeezing out" your moderately polar organic amine, driving it into the organic solvent and significantly improving recovery.

III. Experimental Protocols & Workflows

Protocol 1: Deactivated Silica Gel Flash Chromatography

This protocol details the purification of a polar aminomethylmorpholine using a mobile phase modifier.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. A good target Rf for your product is ~0.25. Start with a system like 95:5 Dichloromethane (DCM):Methanol (MeOH). Add 1% Triethylamine (TEA) to the TLC developing jar.

  • Column Packing: Dry pack a silica gel column.

  • Deactivation/Equilibration: Flush the column with 3-5 column volumes of your initial elution solvent containing 1% TEA (e.g., 100% DCM + 1% TEA). This step is critical to neutralize the silica before the compound is loaded.[2]

  • Sample Loading: Dissolve your crude compound in a minimal amount of the elution solvent (or just DCM) and load it onto the column.

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or by gradually increasing the percentage of methanol. Ensure that 1% TEA is present in all solvents used for the gradient.

  • Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

Workflow Visualization

A logical approach to selecting a purification method is crucial. The following diagram outlines a decision-making workflow.

Purification_Decision_Tree cluster_chrom Chromatography Options cluster_non_chrom Non-Chromatographic Options start Start: Crude Aminomethylmorpholine Mixture check_impurities Assess Impurity Profile (TLC, NMR, LCMS) start->check_impurities chrom_choice Is standard silica feasible (with modifiers)? check_impurities->chrom_choice Polar impurities xtal_choice Is compound solid & potentially crystallizable? check_impurities->xtal_choice Non-polar or ionic impurities silica_mod Flash Chromatography: Silica + TEA/NH4OH Modifier chrom_choice->silica_mod Yes alt_phase Consider Alternative Phases: - Amine-functionalized Silica - HILIC - Reversed-Phase (pH control) chrom_choice->alt_phase No / High Tailing salt_form Salt Formation & Recrystallization (e.g., HCl, TCA salts) xtal_choice->salt_form Yes extraction Acid-Base Liquid-Liquid Extraction xtal_choice->extraction No / Liquid

Caption: Decision tree for selecting a purification strategy.

The mechanism of acid-base extraction is fundamental to purifying any amine.

Acid_Base_Extraction cluster_step1 Step 1: Acidic Extraction cluster_step2 Step 2: Regeneration & Back-Extraction start Start: Mixture in Organic Solvent R-NH₂ (Amine) Neutral Impurity sep_funnel1 Add aq. HCl Shake & Separate start->sep_funnel1 organic1 Organic Layer Neutral Impurity sep_funnel1->organic1 aqueous1 Aqueous Layer R-NH₃⁺Cl⁻ (Salt) sep_funnel1->aqueous1 sep_funnel2 Add aq. NaOH to Aqueous Layer Add Organic Solvent Shake & Separate aqueous1->sep_funnel2 organic2 Organic Layer Pure R-NH₂ (Amine) sep_funnel2->organic2 aqueous2 Aqueous Layer NaCl, NaOH sep_funnel2->aqueous2

Caption: Workflow of acid-base extraction for amine purification.

IV. References

  • Agilent Technologies, Inc. (n.d.). Analysis of impurities in amine streams. Agilent. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Various Authors. (2023, January 7). Purification of strong polar and basic compounds. Reddit. Retrieved from [Link]

  • Various Authors. (2018, April 25). For highly polar compound, how to do the purification? ResearchGate. Retrieved from [Link]

  • Le, C. M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. RSC Advances, 12(11), 6545-6549. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Various Authors. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Reddit. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • AZoLifeSciences. (2023, December 5). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Chiral HPLC Separation of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of (4-Benzylmorpholin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies and principles discussed herein are grounded in established chromatographic theory and practical laboratory experience to ensure scientific integrity and successful application.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the problem and providing systematic solutions.

Q1: Why am I seeing poor or no separation of the this compound enantiomers?

A1: Achieving chiral separation is a nuanced process that relies on the differential interaction between the enantiomers and the chiral stationary phase (CSP). If you are observing poor or no resolution, several factors could be at play.

Root Cause Analysis & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the analyte and the CSP. The structure of this compound, containing a primary amine and a benzylmorpholine core, suggests that polysaccharide-based or cyclofructan-based CSPs are excellent starting points.

    • Expert Insight: Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates (e.g., CHIRALPAK® series), are broadly selective and have a high success rate for a wide range of racemates, including primary amines.[1] Cyclofructan-based CSPs have also demonstrated high efficacy in separating primary amines, especially in polar organic mode.[1][2] A patent for similar benzylmorpholine derivatives specifically mentions the successful use of Chiralcel-OD (cellulose-based) and Chiralpak-OD (cellulose-based) columns.[1]

    • Actionable Protocol: If your current column is not providing separation, a screening approach is recommended. Test a small set of columns with different selectivities. A good starting selection would include an amylose-based column (e.g., Chiralpak IA or AD) and a cellulose-based column (e.g., Chiralcel OD or OJ).

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the strength of the interactions between the analyte and the CSP.

    • Causality: In normal phase mode (e.g., hexane/alcohol), a mobile phase that is too strong (high alcohol content) will elute the enantiomers too quickly, not allowing for sufficient interaction with the CSP. Conversely, a mobile phase that is too weak will lead to excessively long retention times and broad peaks.

    • Actionable Protocol: Start with a screening mobile phase such as 90:10 (v/v) n-hexane/2-propanol.[3] Systematically vary the alcohol content (e.g., to 80:20 or 95:5) to find the optimal balance of retention and resolution. The choice of alcohol (e.g., ethanol vs. 2-propanol) can also significantly alter selectivity.

  • Missing or Incorrect Mobile Phase Additive: For basic compounds like your target amine, mobile phase additives are often critical for achieving good peak shape and enabling chiral recognition.

    • Expert Insight: Basic additives, such as diethylamine (DEA) or triethylamine (TEA), are used to suppress the undesirable interactions between the basic analyte and acidic residual silanol groups on the silica surface of the CSP.[4] These secondary interactions can cause significant peak tailing and mask the chiral separation.[4] A patent for benzylmorpholine derivatives explicitly lists dimethylethylamine as a mobile phase additive.[1]

    • Actionable Protocol: Add a small amount of a basic additive to your mobile phase. A typical starting concentration is 0.1% (v/v).[3]

Q2: What is causing significant peak tailing for my this compound peak?

A2: Peak tailing is a common issue when analyzing basic compounds like amines on silica-based columns and can severely compromise resolution and quantification.

Root Cause Analysis & Solutions:

  • Secondary Silanol Interactions: This is the most frequent cause. The primary amine in your molecule is basic and can interact strongly with acidic silanol groups on the silica support of the CSP, leading to a "tail" as the analyte is slowly released from these active sites.[4]

    • Solution: As mentioned in Q1, the primary solution is to add a competing base to the mobile phase.

      • Protocol: Add 0.1% - 0.5% of an amine additive like DEA, TEA, or butylamine to your mobile phase.[1] The patent for benzylmorpholine derivatives suggests a concentration of 0.2% dimethylethylamine.[1] It's important to note that different additives can have different effects on selectivity, so it may be worth screening a few options.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing or fronting.

    • Solution: Reduce the sample concentration or injection volume.

      • Protocol: Prepare a series of dilutions of your sample (e.g., 1 mg/mL, 0.5 mg/mL, 0.1 mg/mL) and inject them. Observe if the peak shape improves at lower concentrations. Ensure your sample is dissolved in the mobile phase to avoid solvent mismatch effects.[4]

  • Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained impurities, or the stationary phase can degrade, leading to poor peak shape.

    • Solution: Implement a proper column flushing and regeneration procedure.

      • Protocol: For immobilized polysaccharide columns (e.g., CHIRALPAK IA, IB, IC), you can flush with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to remove contaminants.[6] Always follow the manufacturer's instructions for column care. Coated columns have more restricted solvent compatibility.[7]

Q3: My retention times are too long. How can I reduce them without losing resolution?

A3: Long retention times decrease sample throughput and can lead to peak broadening, which reduces sensitivity. The goal is to decrease retention without sacrificing the critical resolution between the enantiomers.

Root Cause Analysis & Solutions:

  • Mobile Phase Is Too Weak: The mobile phase does not have sufficient elution strength to move the analyte through the column in a reasonable time.

    • Solution: Increase the percentage of the polar modifier (the alcohol in normal phase).

      • Protocol: If you are using 95:5 hexane/2-propanol, try increasing the 2-propanol content incrementally to 90:10, then 85:15. Monitor both the retention time and the resolution (Rs). Often, a "sweet spot" exists where retention is reduced, but resolution remains acceptable.

  • Flow Rate Is Too Low: While lower flow rates can sometimes improve resolution by allowing more time for interactions, a flow rate that is too low will result in long analysis times.[4]

    • Solution: Increase the flow rate.

      • Protocol: For a standard 4.6 mm ID HPLC column, a typical flow rate is 1.0 mL/min. If you are using a lower flow rate, try increasing it to this standard value. Be aware that increasing the flow rate will also increase the backpressure.

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process and the viscosity of the mobile phase.[4]

    • Solution: Increase the column temperature.

      • Protocol: Increasing the temperature (e.g., from 25°C to 35°C or 40°C) will decrease the mobile phase viscosity, leading to lower retention times and potentially sharper peaks. However, the effect on chiral selectivity can be unpredictable and must be evaluated experimentally.[4]

Frequently Asked Questions (FAQs)

How do I select the best chiral stationary phase for this compound?

Column selection is an empirical process, but we can make an educated choice based on the analyte's structure.[8] Given that the target molecule is a primary amine with aromatic and heterocyclic functionalities, the following CSPs are highly recommended for initial screening:

  • Polysaccharide-Based CSPs: These are the most versatile and widely successful CSPs.[3][9]

    • Amylose Derivatives (e.g., Chiralpak® AD, Chiralpak® IA): Often show excellent recognition for a broad range of compounds.

    • Cellulose Derivatives (e.g., Chiralcel® OD, Chiralcel® OJ): Offer complementary selectivity to amylose phases. The successful separation of similar benzylmorpholine derivatives on Chiralcel-OD makes it a prime candidate.[1]

  • Cyclofructan-Based CSPs: These have shown a very high success rate for separating primary amines, particularly in the polar organic mode.[2]

A systematic screening approach is the most efficient way to find a suitable column.

Visualizing the Workflow

A logical workflow is crucial for efficient method development.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Analyte Define Analyte Structure (this compound) SelectCSPs Select CSPs (e.g., Chiralpak IA, Chiralcel OD) Analyte->SelectCSPs SelectModes Select Modes (Normal Phase, Polar Organic) SelectCSPs->SelectModes Screening Perform Screening Runs (Hex/IPA + 0.1% DEA) SelectModes->Screening Evaluate Evaluate Screening Data (Resolution > 1.0?) Screening->Evaluate OptimizeMP Optimize Mobile Phase (Alcohol %, Alcohol Type, Additive) Evaluate->OptimizeMP Yes NoSep No Separation Evaluate->NoSep No OptimizeParams Optimize Temp & Flow Rate OptimizeMP->OptimizeParams Validation Method Validation OptimizeParams->Validation NoSep->SelectCSPs Try different CSPs

Caption: A systematic workflow for chiral method development.

What are the recommended starting conditions for method development?

Based on literature for similar compounds, the following tables provide robust starting points for your experiments.

Table 1: Recommended Initial Screening Conditions

ParameterNormal Phase (NP)Polar Organic (PO)
Columns Chiralpak® IA, Chiralcel® OD-HChiralpak® IA, Larihc® CF6-P
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)Acetonitrile / Methanol (90:10, v/v)
Additive 0.1% Diethylamine (DEA)0.2% Triethylamine (TEA) + 0.3% TFA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV (e.g., 220 nm or 254 nm)UV (e.g., 220 nm or 254 nm)
Data synthesized from multiple sources for illustrative purposes.[1][2]
What is the role of acidic and basic additives, and when should I use them?

Additives are crucial for controlling the ionization state of the analyte and interacting with the stationary phase to improve peak shape and selectivity.

  • Basic Additives (e.g., DEA, TEA, Butylamine):

    • When to Use: Essential when analyzing basic compounds like this compound.

    • Mechanism: They act as "silanol maskers," competing with the basic analyte for active silanol sites on the silica surface. This minimizes strong secondary interactions, preventing peak tailing and often improving chiral recognition.[4] The choice of amine can significantly impact the separation.[5]

  • Acidic Additives (e.g., TFA, Acetic Acid):

    • When to Use: Primarily used for acidic analytes to suppress their ionization and improve peak shape.

    • Mechanism with Amines: While less common for basic compounds, sometimes a combination of acidic and basic additives (forming an in-situ salt) can dramatically improve separation, particularly in polar organic or SFC modes. This can create an ion-pair interaction that enhances binding with the CSP.

Troubleshooting Decision Tree

When faced with a separation problem, a logical diagnostic process is key.

TroubleshootingTree Start Poor Resolution (Rs < 1.5) CheckPeakShape Are peaks tailing? Start->CheckPeakShape AddBase Add/Optimize Basic Additive (e.g., 0.1% DEA) CheckPeakShape->AddBase Yes CheckRetention Are peaks well-retained? (k > 1) CheckPeakShape->CheckRetention No AddBase->CheckRetention DecreaseStrength Decrease Mobile Phase Strength (Lower % Alcohol) CheckRetention->DecreaseStrength No (k < 1) IncreaseStrength Increase Mobile Phase Strength (Higher % Alcohol) CheckRetention->IncreaseStrength Yes (k > 10) OptimizeSelectivity Optimize Selectivity CheckRetention->OptimizeSelectivity Yes DecreaseStrength->OptimizeSelectivity IncreaseStrength->OptimizeSelectivity ChangeAlcohol Change Alcohol (IPA <-> EtOH) OptimizeSelectivity->ChangeAlcohol ChangeColumn Screen Different CSPs OptimizeSelectivity->ChangeColumn ChangeTemp Vary Temperature (e.g., 15°C, 40°C) OptimizeSelectivity->ChangeTemp

Caption: A decision tree for troubleshooting poor peak resolution.

Experimental Protocols

Protocol 1: Initial Column Screening in Normal Phase

This protocol outlines a systematic approach to screen two different polysaccharide columns.

  • Column Installation: Install a Chiralcel® OD-H column (4.6 x 250 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: n-Hexane / 2-Propanol (90:10, v/v) with 0.1% (v/v) Diethylamine (DEA).

    • Prepare Mobile Phase B: n-Hexane / Ethanol (90:10, v/v) with 0.1% (v/v) Diethylamine (DEA).

    • Thoroughly mix and degas each mobile phase.

  • Column Equilibration: Equilibrate the column with Mobile Phase A at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • Injection & Run: Inject 5-10 µL of the sample and run the analysis.

  • Repeat with Mobile Phase B: Flush the column with 2-propanol, then equilibrate with Mobile Phase B and repeat the injection.

  • Repeat with Second Column: Replace the column with a Chiralpak® IA column (4.6 x 250 mm, 5 µm) and repeat steps 3-6.

  • Data Evaluation: Compare the chromatograms for retention, resolution, and peak shape to select the most promising conditions for further optimization.

References

  • Stringham, R. W., & Ye, Y. K. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Journal of Chromatography A, 1101(1-2), 86-93.
  • Chiral HPLC and SFC Columns. Columnex LLC.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Berthod, A., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Journal of Chromatography A, 1269, 132-142.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate.
  • Chiral HPLC Column. Phenomenex.
  • Chiral mobile phase additives in HPLC enantioseparations. PubMed.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Chiral HPLC Method Development. I.B.S.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Daicel Polysaccharide Stationary Phases. Daicel Chiral Technologies.
  • The effect of mobile phase composition on the chiral separation of compounds. ResearchGate.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. Scilit.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
  • Trouble with chiral separations. Chromatography Today.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Daicel Chiral Technologies.
  • Chiral HPLC Separations. Phenomenex.
  • Chiral FAQs. MZ-Analysentechnik.
  • Playing with Selectivity for Optimal Chiral Separation. LCGC International.
  • Problem With CHIRAL PAK AD-H Column - Can anyone help? ResearchGate.
  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. MDPI.
  • CHIRAL STATIONARY PHASES. Regis Technologies.
  • A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Optimization of the Preparative Separation of a Chiral Pharmaceutical Intermediate by High Performance Liquid Chromatography. PubMed.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PubMed Central.
  • Optimization of Preparative Electrophoretic Chiral Separation of Ritalin Enantiomers. National Library of Medicine.
  • Chiral stationary phase optimized selectivity liquid chromatography: A strategy for the separation of chiral isomers. PubMed.
  • Optimum operating conditions for chiral separations in liquid chromatography. ResearchGate.

Sources

Technical Support Center: Overcoming Solubility Challenges with (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (4-Benzylmorpholin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility issues encountered during in vitro and in vivo assays. Poor solubility can lead to inaccurate and unreliable data, hindering research progress.[1][2] This guide offers a series of troubleshooting steps and frequently asked questions (FAQs) to help you achieve consistent and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound compound precipitating in my aqueous assay buffer?

A: Precipitation of this compound in aqueous solutions is a common issue stemming from its chemical structure. The molecule contains a bulky, non-polar benzyl group, which contributes to its hydrophobic nature and consequently, low water solubility.[3] While the morpholine and methanamine groups can engage in hydrogen bonding with water, the large hydrophobic surface area of the benzyl group often dominates, leading to precipitation when the compound's concentration exceeds its solubility limit in an aqueous environment.[4][5]

The structure of this compound (C12H18N2O) includes several key features that influence its solubility:

  • A Lipophilic Benzyl Group: This aromatic ring is inherently hydrophobic and significantly reduces water solubility.

  • A Morpholine Ring: While the oxygen and nitrogen atoms in the morpholine ring can participate in hydrogen bonding, the overall ring structure is largely non-polar.[6][7][8][9]

  • A Primary Amine Group: The methanamine group is basic and can be protonated in acidic to neutral solutions. This protonation increases polarity and should enhance aqueous solubility.[3][10]

Precipitation often occurs when a stock solution of the compound, typically in a high-concentration organic solvent like DMSO, is diluted into an aqueous assay buffer.[5][11] This rapid change in solvent polarity can cause the compound to "crash out" of the solution if its kinetic solubility is exceeded.[12]

Q2: I've observed inconsistent results in my experiments. Could this be related to solubility?

A: Yes, inconsistent results are a classic sign of poor compound solubility.[4] Even if you don't see visible precipitation, microscopic aggregates may be forming. This leads to a lower effective concentration of the active, monomeric compound in your assay, resulting in high variability between wells and experiments.[1][2] This can manifest as:

  • Poor dose-response curves

  • Underestimated potency (e.g., higher IC50 values)

  • Lack of reproducibility

It is crucial to ensure your compound is fully solubilized to obtain accurate and reliable data.[1][2]

Troubleshooting Guide: Step-by-Step Solutions

If you are experiencing precipitation or suspect solubility issues with this compound, follow this systematic approach to diagnose and resolve the problem.

Step 1: Assess and Optimize Your Stock Solution

The first step is to ensure the integrity of your stock solution.

  • Observation: Precipitate is visible in your DMSO stock solution.

  • Cause: The concentration of the compound exceeds its solubility limit even in DMSO, or the compound has precipitated out of solution during storage, possibly due to freeze-thaw cycles.[1]

  • Solutions:

    • Gentle Warming: Warm the stock solution in a 37°C water bath to aid dissolution.[11]

    • Sonication: Use a bath sonicator for several minutes to break up any precipitate and facilitate dissolution.[11]

    • Lower Stock Concentration: If precipitation persists, prepare a fresh stock solution at a lower concentration (e.g., 5-10 mM instead of 20-30 mM).

    • Aliquot: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[11]

Step 2: Modify the Assay Buffer and Dilution Protocol

Adjusting the composition of your aqueous assay buffer can significantly enhance the solubility of this compound.

The primary amine group in this compound is basic and can be protonated. By lowering the pH of the assay buffer, you can increase the proportion of the more soluble, protonated form of the compound.

  • Protocol:

    • Determine pKa: Ideally, the pKa of the compound should be determined experimentally. In the absence of this data, you can estimate the pKa for the primary amine to be in the range of 9.5-11.0.[10]

    • Buffer Selection: Prepare a series of buffers with pH values ranging from 5.0 to 7.4.

    • Solubility Test: Empirically test the solubility of your compound in each buffer to find the optimal pH that maintains solubility without compromising the integrity of your assay. Most weak bases are more soluble in acidic solutions.[13]

    • Assay Compatibility: Ensure the chosen pH is compatible with your biological target (e.g., enzyme, cell line).

Introducing a small percentage of a water-miscible organic solvent (a co-solvent) into your assay buffer can increase the solubility of hydrophobic compounds.[14][15][16][17]

  • Recommended Co-solvents and Starting Concentrations:

Co-SolventTypical Starting ConcentrationMaximum Recommended ConcentrationNotes
DMSO0.5%< 1.0%Commonly used, but can be toxic to cells at higher concentrations.[11]
Ethanol1.0%< 2.0%Generally well-tolerated by many cell lines.
PEG 4001.0%< 5.0%A less-toxic option for in vivo studies.
Propylene Glycol1.0%< 5.0%Another co-solvent suitable for in vivo applications.
  • Protocol:

    • Select a Co-solvent: Choose a co-solvent that is compatible with your assay system.

    • Vehicle Control: Always include a vehicle control in your experiments, containing the same final concentration of the co-solvent as your test wells.

    • Optimize Concentration: Test a range of co-solvent concentrations to find the lowest effective concentration that maintains solubility.

Excipients are additives that can improve the solubility and stability of a compound.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[18][19][20][21][22] They can encapsulate the hydrophobic benzyl group of your compound, forming an inclusion complex that is more water-soluble.

    • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its high aqueous solubility and low toxicity.[18]

    • Protocol:

      • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

      • Add your compound's DMSO stock to the HP-β-CD solution and mix well before further dilution.

      • Empirically determine the optimal molar ratio of HP-β-CD to your compound.

  • Surfactants: Non-ionic surfactants can form micelles that solubilize hydrophobic compounds.

    • Recommended Surfactants: Tween® 80 or Pluronic® F-68 at low concentrations (e.g., 0.01% - 0.1%).

    • Caution: Surfactants can interfere with cell membranes and some assay components, so thorough validation with appropriate controls is essential.[4]

Workflow for Selecting a Solubilization Strategy

The following diagram illustrates a decision-making workflow for addressing solubility issues with this compound.

Solubility_Workflow start Precipitation Observed check_stock Check Stock Solution (DMSO) start->check_stock stock_ok Stock OK? check_stock->stock_ok fix_stock Warm / Sonicate / Re-prepare Stock stock_ok->fix_stock No ph_adjust Strategy 1: pH Adjustment (Buffer pH 5.0-7.0) stock_ok->ph_adjust Yes fix_stock->check_stock ph_ok Soluble & Assay Compatible? ph_adjust->ph_ok cosolvent Strategy 2: Add Co-solvent (e.g., Ethanol, PEG 400) ph_ok->cosolvent No success Proceed with Assay ph_ok->success Yes cosolvent_ok Soluble & Assay Compatible? cosolvent->cosolvent_ok cyclodextrin Strategy 3: Use Cyclodextrin (e.g., HP-β-CD) cosolvent_ok->cyclodextrin No cosolvent_ok->success Yes cyclodextrin_ok Soluble & Assay Compatible? cyclodextrin->cyclodextrin_ok cyclodextrin_ok->success Yes

Sources

Workup and extraction issues in (4-Benzylmorpholin-3-yl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of (4-Benzylmorpholin-3-yl)methanamine. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical workup and extraction phases of this synthesis. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to solve challenges in your own laboratory work.

Introduction: The Synthetic Challenge

This compound is a valuable substituted morpholine, a class of heterocycles frequently found in medicinal chemistry.[1][2] A common and efficient route to this compound is the direct reductive amination of a morpholine precursor with benzaldehyde.[3][4] While the reaction itself is robust, achieving high yield and purity is critically dependent on a well-executed workup and extraction procedure. The amphiphilic nature of the product and the presence of various reagents and byproducts can lead to significant challenges, including persistent emulsions, product loss, and contamination.

This guide is structured to address these specific issues head-on, providing both preventative measures and corrective actions to ensure a successful synthesis.

Typical Synthetic Pathway: Reductive Amination

The synthesis typically involves the reaction of a primary amine, such as (morpholin-3-yl)methanamine or its protected precursor, with benzaldehyde to form an intermediate imine. This imine is then reduced in situ to the desired secondary amine product using a hydride reducing agent like sodium borohydride (NaBH₄).[4][5]

cluster_0 Reaction cluster_1 Workup & Extraction Reactant1 (Morpholin-3-yl)methanamine Imine Imine Intermediate Reactant1->Imine Reactant2 Benzaldehyde Reactant2->Imine Solvent Solvent (e.g., Methanol) Solvent->Imine Product_crude Crude Product Mixture Imine->Product_crude Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product_crude Quench Quench Reaction Product_crude->Quench Basify Adjust to Basic pH Quench->Basify Extract Liquid-Liquid Extraction Basify->Extract Wash Wash Organic Layer Extract->Wash Dry Dry & Concentrate Wash->Dry Product_pure Pure this compound Dry->Product_pure

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Guide: Workup & Extraction Issues

This section addresses the most common problems encountered after the reaction is complete.

Q1: I'm observing a persistent emulsion at the aqueous-organic interface during extraction. How can I resolve this?

A1: Emulsion formation is a frequent issue when working with amines and is caused by the dispersal of one immiscible liquid into another as tiny droplets.[6] Vigorous shaking during extraction is a common trigger.

Root Cause Analysis:

  • Surfactant-like Nature: The amine product itself, possessing both polar (amine) and nonpolar (benzyl group) regions, can act as a surfactant, stabilizing the emulsion.

  • Insoluble Byproducts: Fine particulate matter from the reaction, such as borate salts, can accumulate at the interface and stabilize emulsions.

  • High pH: While necessary for extraction, very high concentrations of NaOH can lead to saponification of any trace ester-like impurities, creating soap-like molecules that promote emulsions.

Solutions:

MethodDescriptionMechanism of Action
Patience Allow the separatory funnel to stand undisturbed for 10-30 minutes.Gravity will eventually cause the droplets to coalesce and separate.
Add Brine Add a saturated solution of sodium chloride (NaCl).Increases the ionic strength and density of the aqueous phase, forcing the "salting out" of the organic component and destabilizing the emulsion.[6]
Gentle Agitation Instead of vigorous shaking, gently rock or swirl the separatory funnel.Provides sufficient mixing for extraction without imparting the high shear force that creates fine droplets.
Centrifugation Transfer the emulsion to centrifuge tubes and spin at moderate speed.The applied g-force accelerates the coalescence and separation of the layers. This is one of the most effective methods.[6]
Filtration Filter the entire emulsion through a pad of Celite® or glass wool.The filter aid can physically disrupt the droplets, promoting their coalescence.
Solvent Addition Add more of the organic extraction solvent.This can dilute any emulsifying agents and change the phase ratio, potentially destabilizing the emulsion.

Q2: My final yield is very low. Where could my product be going during the workup?

A2: Low yields are often attributable to product loss in the aqueous phase. This is a classic issue when extracting basic compounds like amines.

Root Cause Analysis & Solutions:

  • Incorrect pH (The Critical Factor): The single most common cause of low yield is performing the extraction under neutral or acidic conditions. Your target amine has a primary amine group which is basic.

    • The Chemistry: In acidic or neutral water, the amine (R-NH₂) gets protonated to form an ammonium salt (R-NH₃⁺). This salt is ionic and highly water-soluble, causing it to remain in the aqueous layer.

    • The Solution: Before extraction, you must basify the aqueous solution to a pH of 11 or higher using a strong base like 1-2M NaOH or saturated sodium carbonate (Na₂CO₃). This deprotonates the ammonium salt back to the neutral "freebase" amine (R-NH₂), which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).[7] Always check the pH of the aqueous layer with pH paper after adding the base and before extracting.

  • Insufficient Extraction: A single extraction is often not enough.

    • The Solution: Perform at least three separate extractions with your organic solvent. This ensures that you recover the maximum amount of product from the aqueous layer.

  • Hydrolysis of Reducing Agent: If using sodium borohydride in methanol, the reagent can slowly react with the solvent, reducing its efficacy for the primary reaction.[8]

    • The Solution: While this is more of a reaction issue, it impacts yield. Ensure the NaBH₄ is added portionwise to a cooled solution to control its decomposition.[9]

Aqueous_Acid R-NH₃⁺ (Water Soluble) [Stays in Aqueous Layer] Aqueous_Acid->Aqueous_Acid Poor Extraction Aqueous_Base R-NH₂ (Organic Soluble) [Moves to Organic Layer] Organic_Layer Organic Layer (e.g., DCM, EtOAc) Aqueous_Base->Organic_Layer Efficient Extraction

Caption: pH-dependent partitioning of the amine product during extraction.

Q3: My purified product is contaminated with a greasy, white solid. What is it and how do I remove it?

A3: This is very likely due to borate salts, byproducts from the sodium borohydride reduction.

Root Cause Analysis:

  • Quenching: When NaBH₄ reacts, it forms borate species. In methanol, this can lead to the formation of sodium tetramethoxyborate, B(OCH₃)₄⁻Na⁺. When water is added, these hydrolyze into boric acid (B(OH)₃) and various borate salts.[10] These salts can be poorly soluble in both the aqueous and organic layers, often appearing as a precipitate or greasy solid.

Solutions:

  • Acidic Quench: After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and slowly add 1M HCl dropwise until gas evolution (hydrogen) ceases and the pH is acidic (~pH 2-3). This hydrolyzes and decomposes the borate complexes into water-soluble boric acid.

  • Basify and Extract: Following the acidic quench, you must then carefully basify the mixture with NaOH to pH > 11 to deprotonate your amine product before extraction, as detailed in Q2.

  • Water Wash: During the workup, washing the combined organic layers with water can help remove residual boric acid.

Frequently Asked Questions (FAQs)

Q: What is the best organic solvent for extracting this compound? A: Dichloromethane (DCM) and ethyl acetate (EtOAc) are excellent choices. DCM is denser than water, forming the bottom layer, which can make separations easier. EtOAc is less toxic but can be more prone to forming emulsions. The choice depends on your laboratory's standard procedures and the scale of the reaction.

SolventDensity (g/mL)Water MiscibilityNotes
Dichloromethane (DCM)1.33ImmiscibleForms bottom layer. Excellent solvent for amines.
Ethyl Acetate (EtOAc)0.902Slightly MiscibleForms top layer. Greener solvent choice.
Diethyl Ether0.713Slightly MiscibleForms top layer. Highly volatile and flammable.

Q: How do I properly quench a reaction using Sodium Borohydride (NaBH₄) in methanol? A: The standard procedure is to cool the reaction mixture to 0°C (ice bath) and add the quenching agent slowly and dropwise. For borohydride, a common quench is to first add a solvent like acetone to consume any excess hydride, followed by a slow addition of water or dilute acid to hydrolyze the resulting borate esters.[11] Be aware that quenching with acid will generate hydrogen gas, so proper ventilation in a fume hood is essential.

Q: Can I use an acid wash to purify my crude product? A: Yes, this is an excellent technique known as acid-base extraction. After dissolving your crude product in an organic solvent, you can extract it with dilute acid (e.g., 1M HCl). Your amine product will become protonated and move into the aqueous layer, while non-basic impurities (like unreacted benzaldehyde or alcohol byproducts) will remain in the organic layer. You can then separate the layers, basify the acidic aqueous layer containing your product back to pH > 11 with NaOH, and re-extract your now-purified amine into a fresh organic solvent.[7]

Experimental Protocols

Protocol 1: Standard Post-Reaction Workup and Extraction

This protocol assumes the reaction was performed with (morpholin-3-yl)methanamine, benzaldehyde, and NaBH₄ in methanol.

  • Monitor Reaction: Ensure the reaction is complete by Thin Layer Chromatography (TLC).

  • Cool the Mixture: Place the reaction flask in an ice-water bath (0°C).

  • Quench Excess Hydride: Slowly add acetone dropwise until bubbling subsides.

  • Acidify: Carefully add 1M HCl dropwise until the pH of the solution is ~2-3 (check with pH paper). Stir for 15 minutes to ensure all borate salts are hydrolyzed.

  • Remove Methanol: Concentrate the mixture using a rotary evaporator to remove the bulk of the methanol.

  • Basify: To the remaining aqueous residue, add 2M NaOH solution while stirring until the pH is > 11. Ensure the mixture remains cool.

  • Extract the Product: Transfer the basic aqueous mixture to a separatory funnel. Extract the solution three times with an appropriate volume of dichloromethane (DCM).

  • Wash the Organic Layer: Combine the organic extracts and wash them once with brine (saturated NaCl solution). This helps remove residual water and break minor emulsions.

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent by rotary evaporation to yield the crude product.

  • Further Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Troubleshooting a Persistent Emulsion

If a persistent emulsion forms during step 7 of the standard protocol:

  • Stop Shaking: Let the separatory funnel stand undisturbed for 20-30 minutes.

  • Add Brine: Add a significant volume (10-20% of the total volume) of saturated NaCl solution and swirl gently.

  • Filter: If the emulsion persists, filter the entire mixture through a plug of Celite® in a Büchner funnel into a clean flask. The layers should separate upon passing through the filter aid. Return the biphasic mixture to the separatory funnel and continue the separation.

  • Centrifuge (if applicable): For smaller scales, transfer the emulsion to centrifuge tubes and spin for 5-10 minutes. This is often the most effective method.

References

  • Reactive extraction for the recovery of primary amines from aqueous streams. Request PDF. [Link]
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of California, Irvine. [Link]
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. PMC. [Link]
  • Turned on its head: Homogeneous liquid-liquid extraction with amines.
  • Process for recovery of amines from aqueous solutions by solvent treatment and distillation.
  • Workup: Amines. University of Rochester Department of Chemistry. [Link]
  • Batch extraction of amines using emulsion liquid membranes: Importance of reaction reversibility. Scilit. [Link]
  • Emulsion membrane extraction of Am(III) and Am(IV) in systems with tertiary and secondary amines. AKJournals. [Link]
  • NaBH4 Reduction of Ketone to Alcohol. Saddleback College. [Link]
  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]
  • Extraction of amino acids with emulsion liquid membranes using industrial surfactants and lecithin as stabilisers.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • Can you help me for synthesis of morpholine usinf dehydration diethanolamine?
  • Tackling emulsions just got easier. Biotage. [Link]
  • Morpholine synthesis. Organic Chemistry Portal. [Link]
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • Reductive amin
  • Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. PubMed. [Link]
  • Extraction of carboxylic acids with amine extractants. 2. Chemical interactions and interpretation of data.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi. [Link]
  • Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride.
  • Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. [Link]
  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules.
  • Sodium Borohydride. Common Organic Chemistry. [Link]
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Synthesis - General tips for improving yield? Reddit. [Link]
  • Reductive Amination - Common Conditions.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]
  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • This compound. PubChem. [Link]
  • Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amin
  • Amine synthesis by reductive amination (reductive alkyl
  • Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Semantic Scholar. [Link]
  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. RSC Publishing. [Link]
  • AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. Organic Syntheses. [Link]
  • Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols. Royal Society of Chemistry. [Link]

Sources

Technical Support Center: Byproduct Identification in (4-Benzylmorpholin-3-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (4-Benzylmorpholin-3-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues related to byproduct formation during this synthesis. By understanding the potential side reactions and having robust analytical methods in place, you can optimize your reaction conditions to improve yield and purity.

I. Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound and what are the expected byproducts?

A common and efficient route to this compound involves the reduction of a nitrile precursor, such as (4-Benzylmorpholin-3-yl)carbonitrile. This reduction is typically achieved through catalytic hydrogenation or with chemical reducing agents.[1][2]

During the reduction of nitriles to primary amines, the primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amines as byproducts.[1][2][3] Therefore, the most anticipated byproducts are the corresponding secondary and tertiary amines.

Q2: My reaction is showing multiple unexpected spots on TLC analysis. What could be the cause?

The presence of multiple unexpected spots on a Thin Layer Chromatography (TLC) plate can indicate several issues. Besides the expected secondary and tertiary amine byproducts, other possibilities include:

  • Incomplete reaction: The starting material, (4-Benzylmorpholin-3-yl)carbonitrile, may still be present.

  • Starting material impurities: Impurities in the starting morpholine derivative or the benzylating agent can lead to a variety of side products.

  • Over-alkylation: If the synthesis involves N-benzylation of a pre-existing morpholine-3-methanamine, dibenzylation could occur.

  • Ring opening: Under harsh acidic or basic conditions, the morpholine ring itself could potentially undergo cleavage. While less common under standard reductive amination conditions, it should be considered if reaction conditions are extreme.

Q3: How can I minimize the formation of secondary and tertiary amine byproducts during the nitrile reduction?

Optimizing reaction conditions is crucial for minimizing the formation of these over-reduction byproducts. Key strategies include:

  • Catalyst Selection: The choice of catalyst can significantly influence the selectivity towards the primary amine.[2]

  • Addition of Ammonia: Introducing ammonia into the reaction mixture can help suppress the formation of secondary and tertiary amines.[3][4] A typical approach is to use 5 to 20 moles of ammonia per molar equivalent of the nitrile.[4]

  • Reaction Conditions: Rapid hydrogenation at elevated pressures (500 to 2000 p.s.i.g.) and controlled temperatures (50 to 150 °C) can favor the formation of the primary amine by reducing the residence time for side reactions to occur.[4]

  • Solvent Choice: The solvent can influence the reaction pathway. Protic solvents are often necessary for iminium ion formation in reductive aminations.[5]

II. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Primary Amine
Potential Cause Troubleshooting Action Rationale
Incomplete Nitrile Reduction Monitor the reaction progress by TLC or LC-MS. If starting material persists, extend the reaction time or increase the amount of reducing agent.The reduction may be kinetically slow, requiring more time or a higher concentration of the reducing species to go to completion.
Catalyst Deactivation If using catalytic hydrogenation, ensure the catalyst is fresh and not poisoned. Consider using a different catalyst or a fresh batch.Heterogeneous catalysts can lose activity over time or due to impurities in the reaction mixture, leading to incomplete conversion.
Suboptimal Reaction Temperature Optimize the reaction temperature. For many reductions, a moderate temperature is ideal to balance reaction rate and selectivity.[6]Excessively high temperatures can lead to side reactions and decomposition, while too low temperatures will slow down the desired transformation.
Formation of Stable Intermediates In some cases, a stable imine intermediate may not be readily reduced. Altering the pH or the reducing agent might be necessary.The reactivity of the imine intermediate is dependent on the electronic and steric environment, which can be influenced by the reaction medium.
Issue 2: Presence of a Major, Unidentified Byproduct
Potential Cause Troubleshooting Action Rationale
Secondary Amine Formation Characterize the byproduct using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The expected mass of the secondary amine would be higher than the product.The primary amine product can react with the imine intermediate, leading to a secondary amine after reduction. This is a very common side reaction in nitrile reductions.[1][2]
Over-benzylation If the synthesis involves a benzylation step, analyze for the presence of a dibenzylated product. This is more likely if a strong base and excess benzylating agent are used.[7]The nitrogen of the morpholine ring and the primary amine can both be nucleophilic and undergo benzylation.
Rearrangement Products Under certain conditions, molecular rearrangements can occur. Detailed structural elucidation using 2D NMR techniques (COSY, HSQC, HMBC) will be necessary.Acidic or basic conditions, or the use of certain catalysts, can sometimes promote unexpected rearrangements of the molecular skeleton.
Impurity-derived Byproduct Analyze the starting materials for purity. If impurities are detected, purify the starting materials before proceeding with the synthesis.A significant impurity in a starting material can be carried through the reaction and may even be more reactive, leading to a major byproduct.

III. Experimental Protocols for Byproduct Identification

A systematic approach combining chromatographic separation and spectroscopic analysis is essential for the unambiguous identification of byproducts.

Protocol 1: Initial Analysis by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile).

  • LC Method:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid.

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm) and mass spectrometry (electrospray ionization - ESI).

  • Data Analysis:

    • Identify the peak corresponding to the desired product based on its expected mass-to-charge ratio (m/z).

    • Analyze the m/z of the impurity peaks to propose potential molecular formulas. Compare these with the masses of expected byproducts (e.g., secondary and tertiary amines).

Protocol 2: Isolation and NMR Characterization
  • Isolation: Purify the crude mixture using flash column chromatography or preparative HPLC to isolate the major byproducts.

  • NMR Analysis:

    • Acquire ¹H NMR, ¹³C NMR, and DEPT spectra for each isolated byproduct.

    • For complex structures, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity.

  • Structure Elucidation:

    • Compare the obtained spectra with the expected spectra of potential byproducts.

    • Pay close attention to the chemical shifts and integration of protons in the ¹H NMR spectrum, and the number and types of carbons in the ¹³C NMR spectrum.

IV. Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic pathway and the formation of common byproducts.

Synthesis_Pathway cluster_main Main Reaction cluster_byproduct Byproduct Formation Start (4-Benzylmorpholin-3-yl)carbonitrile Imine Imine Intermediate Start->Imine Reduction (e.g., H2, Catalyst) Product This compound (Primary Amine) Imine->Product Reduction Secondary Secondary Amine Imine->Secondary + Primary Amine, - NH3, then Reduction Tertiary Tertiary Amine Secondary->Tertiary + Imine, - NH3, then Reduction

Caption: Synthetic pathway and common byproduct formation.

V. References

  • Nitrile Reduction. (n.d.). WordPress. Retrieved from

  • Troubleshooting guide for the synthesis of morpholine compounds. (n.d.). Benchchem. Retrieved from

  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from

  • Reduction of nitriles to primary amines. (1968). Google Patents. Retrieved from

  • Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from

  • Nitrile reduction. (n.d.). Wikipedia. Retrieved from

  • Sequential analysis for identification of byproduct from N-benzylation reaction: wound healing and anti-inflammatory potential. (n.d.). Semantic Scholar. Retrieved from

  • Reductive Amination. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved from

Sources

Technical Support Center: Resolution of (4-Benzylmorpholin-3-yl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enantiomeric resolution of (4-Benzylmorpholin-3-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical challenges encountered during the separation of this compound's enantiomers. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can navigate and optimize your resolution strategies effectively.

This compound is a chiral molecule with significant potential as a building block in pharmaceutical synthesis, sharing structural motifs with compounds like Reboxetine. Achieving high enantiomeric purity is often a critical determinant of therapeutic efficacy and safety. This guide will focus on the three primary methods for chiral resolution:

  • Diastereomeric Salt Crystallization: A classical, scalable, and often cost-effective method.

  • Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative tool for direct enantiomer separation.

  • Enzymatic Resolution: A highly selective biocatalytic approach.

We will explore the nuances of each technique, providing you with the causal logic behind experimental choices and robust, self-validating protocols.

General Troubleshooting & FAQs

This section addresses broad questions applicable across different resolution techniques.

Q1: My resolution is failing completely. Where do I even begin to troubleshoot?

A: A complete failure to achieve any separation points to a fundamental issue with your chosen method's ability to differentiate between the enantiomers. The first step is to confirm the integrity of your starting material and reagents.

  • Verify Your Racemate: Confirm the identity and purity of your racemic this compound using standard analytical techniques (NMR, LC-MS). Impurities can sometimes interfere with crystallization or chromatographic interactions.

  • Check Your Chiral Selector:

    • For Salt Crystallization: Ensure your resolving agent is of high enantiomeric purity. Using a partially resolved or racemic resolving agent will prevent effective separation.[1][2]

    • For Chiral HPLC: Confirm you are using the correct chiral stationary phase (CSP) and that the column has not been degraded.

    • For Enzymatic Resolution: Verify the activity of your enzyme preparation. Improper storage or handling can lead to denaturation and loss of function.[3]

  • Re-evaluate Method Selection: It's possible the chosen method is not suitable for this specific molecule. For instance, not all amines are amenable to resolution with a particular chiral acid, and not all compounds can be resolved on a given chiral column. A preliminary screening of different resolving agents or chiral columns is often a necessary first step.

Q2: How do I accurately determine the enantiomeric excess (e.e.) of my resolved sample?

A: Accurate determination of enantiomeric excess is crucial for validating your resolution process. Chiral HPLC or Chiral Gas Chromatography (GC) are the most common and reliable methods.[4]

  • Method Development: You must first develop a chromatographic method that provides baseline separation (Resolution, Rs > 1.5) of the two enantiomers.[5] This is typically done using a racemic standard.

  • Peak Integration: The e.e. is calculated from the integrated peak areas of the two enantiomers.

    • e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

  • Alternative Methods: NMR spectroscopy using chiral solvating agents or chiral derivatizing agents can also be used to determine e.e.[6][7] For example, reaction with a chiral derivatizing agent like Mosher's acid chloride converts the enantiomers into diastereomers, which will exhibit distinct signals in the NMR spectrum (e.g., ¹H, ¹⁹F, or ³¹P NMR) that can be integrated.[6]

Section 1: Diastereomeric Salt Crystallization

This classical technique relies on the reaction of the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[1][2] These diastereomers have different physical properties, most importantly solubility, which allows for their separation by fractional crystallization.[1][2] For morpholine-based structures, this is a highly viable approach.[8]

Troubleshooting Guide: Diastereomeric Salt Crystallization
Symptom / Issue Potential Cause(s) Troubleshooting Steps & Rationale
No crystal formation. 1. High Solubility: The diastereomeric salts are too soluble in the chosen solvent.[9] 2. Incomplete Salt Formation: The acid-base reaction has not gone to completion.1. Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof). The goal is to find a solvent where one diastereomer is sparingly soluble while the other remains in solution.[10] 2. Increase Concentration/Use Anti-Solvent: Carefully evaporate the solvent or slowly add an anti-solvent (a solvent in which the salts are insoluble) to induce precipitation.[9] 3. Confirm Salt Formation: Use techniques like FTIR to confirm the formation of the ammonium salt (disappearance of the free amine and carboxylic acid stretches, appearance of carboxylate and ammonium salt stretches). Ensure equimolar amounts of the amine and resolving agent are used.[10]
Product "oils out" instead of crystallizing. 1. High Supersaturation: The solution is too concentrated, or cooling is too rapid.[9] 2. Low Melting Point: The melting point of the diastereomeric salt is below the crystallization temperature.1. Reduce Supersaturation: Use a more dilute solution.[9] 2. Slow Cooling: Implement a gradual cooling profile to allow for ordered crystal lattice formation instead of amorphous oiling.[9] 3. Solvent Choice: Select a solvent system where crystallization can occur at a higher temperature.[9]
Low yield of the desired diastereomeric salt. 1. Suboptimal Solubility Difference: The desired salt is still significantly soluble in the mother liquor.[11] 2. Equilibrium Limitations: The separation is limited by the eutectic point of the diastereomeric mixture.[11]1. Optimize Solvent & Temperature: Screen for solvents that further decrease the solubility of the target salt. Experiment with lower final crystallization temperatures.[11] 2. Recycle Mother Liquor: The unwanted enantiomer in the mother liquor can be racemized and recycled, improving the overall process yield in what is known as a Resolution-Racemization-Recycle (RRR) process.[2]
Low diastereomeric excess (d.e.) / enantiomeric excess (e.e.). 1. Similar Solubilities: The solubilities of the two diastereomeric salts are too close in the chosen solvent, leading to co-precipitation.[11] 2. Insufficient Equilibration: The crystallization was stopped before the system reached a state of optimal enrichment.1. Recrystallization: Perform one or more recrystallizations of the isolated salt. This is often necessary to achieve high purity. 2. Screen Resolving Agents: The fundamental issue may be the choice of resolving agent. Screen other chiral acids (e.g., tartaric acid derivatives, mandelic acid, camphor-10-sulfonic acid) to find a pair that gives a larger solubility difference.[1] 3. Adjust Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve selectivity.[11]
Experimental Protocol: Screening for Diastereomeric Salt Resolution

Objective: To identify a suitable chiral resolving agent and solvent for the resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Chiral Resolving Agents (e.g., (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid, (+)-Tartaric acid, Di-p-toluoyl-D-tartaric acid, (-)-Camphor-10-sulfonic acid)

  • Solvent Array (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Small-scale vials or 96-well plate

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the racemic amine and each resolving agent in a suitable solvent like ethanol.[10]

  • Salt Formation: In an array of vials, combine stoichiometric equivalents of the racemic amine and each resolving agent.

  • Solvent Evaporation & Addition: Evaporate the initial solvent. To each vial, add a different crystallization solvent from the array.

  • Crystallization: Allow the vials to stand at a controlled temperature (e.g., room temperature, then 4 °C) for 24-48 hours to promote crystallization.[10]

  • Analysis:

    • Visually inspect for crystal formation.

    • Isolate any crystalline material by filtration.

    • Liberate the free amine from both the solid and the mother liquor by treating with a base (e.g., 1M NaOH) and extracting with an organic solvent (e.g., dichloromethane).

    • Analyze the enantiomeric excess of the free amine from both fractions using a validated chiral HPLC method.

Visualization: Diastereomeric Salt Resolution Workflow

G racemate Racemic Amine (R/S) salt_formation Salt Formation in Solvent racemate->salt_formation resolving_agent Chiral Acid (R') resolving_agent->salt_formation diastereomers Diastereomeric Salt Mixture (R,R') and (S,R') salt_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization solid Solid (Enriched in less soluble salt, e.g., S,R') crystallization->solid Less Soluble mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., R,R') crystallization->mother_liquor More Soluble liberation1 Liberate Free Amine (Base Treatment) solid->liberation1 liberation2 Liberate Free Amine (Base Treatment) mother_liquor->liberation2 enantiomer1 Enriched S-Amine liberation1->enantiomer1 enantiomer2 Enriched R-Amine liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a direct and highly effective method for both analytical determination of e.e. and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[11][12] For molecules structurally related to this compound, such as Reboxetine analogs, polysaccharide-based CSPs are often successful.[4][13]

Troubleshooting Guide: Chiral HPLC
Symptom / Issue Potential Cause(s) Troubleshooting Steps & Rationale
No separation / Poor resolution (Rs < 1.5). 1. Inappropriate CSP: The selected chiral stationary phase does not provide enantiorecognition for your molecule.[][15] 2. Suboptimal Mobile Phase: The mobile phase composition is not conducive to separation.[][15] 3. Incorrect Temperature: Temperature affects the thermodynamics of chiral recognition.[]1. Screen CSPs: This is the most critical factor. Screen different types of polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H, Chiralpak® AD-H).[16] 2. Optimize Mobile Phase: Systematically vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (often n-hexane for normal phase).[15] For basic amines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) can significantly improve peak shape and resolution by masking residual silanol groups on the silica support.[3][15] 3. Vary Temperature: Evaluate a range of temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity but may increase analysis time.[]
Poor peak shape (tailing). 1. Secondary Interactions: The basic amine is interacting with acidic silanol groups on the CSP surface.[] 2. Column Overload: The sample concentration is too high, saturating the stationary phase.[]1. Add a Mobile Phase Modifier: As above, add a basic modifier like 0.1% DEA to the mobile phase to compete with the analyte for active sites.[][16] 2. Reduce Sample Load: Dilute the sample and inject a smaller volume.[]
Poor peak shape (fronting). 1. Column Overload: High sample concentration. 2. Poor Sample Solubility: The analyte is not fully dissolved in the mobile phase.1. Dilute the Sample: Reduce the concentration of the injected sample.[17] 2. Change Injection Solvent: Ensure the sample is dissolved in the mobile phase or a weaker solvent to prevent band broadening at the column inlet.
Irreproducible retention times. 1. Unstable Temperature: The column temperature is fluctuating. 2. Mobile Phase Inconsistency: The mobile phase composition is changing over time (e.g., evaporation of a volatile component).1. Use a Column Oven: Ensure the column is thermostatted for precise temperature control. 2. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep it well-sealed. Degas the mobile phase before use.[16]
Experimental Protocol: Chiral HPLC Method Development

Objective: To develop an analytical chiral HPLC method for determining the enantiomeric excess of this compound.

Instrumentation:

  • HPLC system with UV detector

  • Chiral Column: Start with a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC).

Procedure:

  • Initial Screening Conditions (Normal Phase):

    • Mobile Phase: Start with a simple mobile phase like Hexane/Isopropanol (90:10 v/v).

    • Additive: Add 0.1% Diethylamine (DEA) to the mobile phase to improve peak shape for the basic amine.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection: Inject a solution of the racemic standard.

  • Evaluation:

    • If no separation is observed, change the alcohol modifier (e.g., to ethanol) or screen a different CSP.

    • If partial separation is observed, optimize the mobile phase composition. Systematically vary the percentage of the alcohol modifier (e.g., in 5% increments from 5% to 25%).

    • If peak shape is poor, ensure the basic modifier is present and at an effective concentration.

  • Optimization: Once a promising separation is found, fine-tune the mobile phase, flow rate, and temperature to achieve baseline resolution (Rs > 1.5) in a reasonable run time.

Visualization: Chiral HPLC Troubleshooting Logic

G start Poor Resolution (Rs < 1.5) check_csp Is CSP appropriate for morpholine amines? start->check_csp screen_csp Screen different CSPs (e.g., Amylose, Cellulose) check_csp->screen_csp No check_mobile_phase Is Mobile Phase optimized? check_csp->check_mobile_phase Yes screen_csp->start optimize_modifier Vary % organic modifier (e.g., IPA, EtOH) check_mobile_phase->optimize_modifier No check_additive Is a basic additive present? check_mobile_phase->check_additive Yes optimize_modifier->start add_additive Add 0.1% DEA check_additive->add_additive No check_temp Is temperature optimized? check_additive->check_temp Yes add_additive->start vary_temp Test lower temperatures (e.g., 15°C) check_temp->vary_temp No success Resolution Achieved (Rs > 1.5) check_temp->success Yes vary_temp->start

Caption: Troubleshooting workflow for poor enantiomeric resolution in chiral HPLC.

Section 3: Enzymatic Resolution

Enzymatic kinetic resolution utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the unreacted amine from the newly formed amide.[3][18] This method is prized for its high selectivity and mild reaction conditions.[12] The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.

Troubleshooting Guide: Enzymatic Kinetic Resolution
Symptom / Issue Potential Cause(s) Troubleshooting Steps & Rationale
Low or no conversion. 1. Enzyme Inactivity: The enzyme may be denatured or inhibited.[3] 2. Suboptimal Conditions: Incorrect solvent, temperature, or pH.[3] 3. Poor Acyl Donor: The chosen acylating agent is not a good substrate for the enzyme.1. Verify Enzyme Activity: Test the enzyme with a known, reliable substrate to confirm its activity. Ensure it has been stored correctly.[3] 2. Optimize Conditions: Screen different organic solvents (hydrophobic solvents like toluene or MTBE are often preferred).[3] Optimize the temperature; lipases like Candida antarctica lipase B (CALB) are often robust up to 50-60 °C.[5] 3. Screen Acyl Donors: Test different activated esters as acyl donors (e.g., ethyl acetate, isopropyl acetate).
Low enantioselectivity (low e.e.). 1. Non-Enzymatic Reaction: The acylation is occurring without enzymatic catalysis, which is not selective.[18] 2. Poor Enzyme Selectivity: The enzyme does not effectively differentiate between the two enantiomers. 3. Reaction Progress: The reaction has proceeded past 50% conversion, which can lower the e.e. of the product.1. Run a Control Reaction: Perform the reaction without the enzyme to quantify the rate of the background (non-enzymatic) acylation. If this rate is significant, use a less reactive acyl donor or milder conditions.[18] 2. Screen Enzymes: Test different lipases (e.g., from Candida rugosa, Pseudomonas cepacia) as they exhibit different selectivities. 3. Monitor Conversion: Track the reaction progress over time by analyzing the e.e. of the remaining substrate and the product. Stop the reaction at or near 50% conversion for optimal results.
Difficult separation of product and substrate. 1. Similar Properties: The unreacted amine and the resulting amide have similar physical properties.1. pH-Based Extraction: After the reaction, perform an acid-base extraction. The unreacted basic amine can be extracted into an aqueous acid solution, leaving the neutral amide in the organic layer. Subsequent basification of the aqueous layer will recover the unreacted amine.
Experimental Protocol: Enzymatic Kinetic Resolution Screening

Objective: To screen for an effective enzyme and conditions for the kinetic resolution of racemic this compound.

Materials:

  • Racemic this compound

  • Immobilized Lipases (e.g., Novozym® 435 (CALB), Lipase from Pseudomonas cepacia)

  • Acyl Donor (e.g., Ethyl acetate, which can also serve as the solvent)

  • Organic Solvent (e.g., Toluene, Methyl tert-butyl ether (MTBE))

Procedure:

  • Reaction Setup: In a vial, dissolve the racemic amine (1 equivalent) in the chosen solvent (e.g., Toluene).

  • Add Reagents: Add the acyl donor (e.g., 1.5 equivalents of ethyl acetate) and the immobilized enzyme (e.g., 10-20 mg/mmol of substrate).

  • Incubation: Shake the mixture at a controlled temperature (e.g., 40 °C).

  • Monitoring: At various time points (e.g., 4h, 8h, 24h), take a small aliquot of the reaction mixture.

  • Sample Workup: Filter out the enzyme. Analyze the aliquot directly by chiral HPLC to determine the conversion and the e.e. of the remaining starting material (amine) and the formed product (amide).

  • Evaluation: Identify the enzyme and conditions that give good conversion (approaching 50%) and high enantioselectivity. The ideal result is high e.e. for both the unreacted amine and the acylated product at ~50% conversion.

Visualization: Principle of Enzymatic Kinetic Resolution

G racemate Racemic Amine (R-NH2 + S-NH2) reaction Selective Acylation racemate->reaction enzyme Enzyme (Lipase) + Acyl Donor enzyme->reaction fast_reaction Fast Reaction (k_fast) reaction->fast_reaction S-Enantiomer slow_reaction Slow Reaction (k_slow) reaction->slow_reaction R-Enantiomer product S-Amide (S-NHAc) fast_reaction->product unreacted Unreacted R-Amine (R-NH2) slow_reaction->unreacted separation Separation (Chromatography or Extraction) product->separation unreacted->separation final_product Enriched S-Amide separation->final_product final_substrate Enriched R-Amine separation->final_substrate

Caption: Kinetic resolution of a racemic amine using an enzyme.

References

  • Ding, Y. S., et al. (2005). Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs: promising radioligands for imaging the norepinephrine transporter with positron emission tomography. Nuclear Medicine and Biology, 32(4), 389-400. [Link]
  • Solin, O., et al. (2008). Synthesis, in vitro characterization, and radiolabeling of reboxetine analogs as potential PET radioligands for imaging the norepinephrine transporter. Bioorganic & Medicinal Chemistry Letters, 18(2), 673-677. [Link]
  • Wager, T. T., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5571-5575. [Link]
  • Illanes, A., et al. (2012). A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase. Green Chemistry, 14(3), 709-715. [Link]
  • Shahzad, D., et al. (2017). A recent review for the syntheses of reboxetines. Organic Process Research & Development, 21(11), 1705-1725. [Link]
  • SIELC Technologies. (n.d.). Separation of Morpholine, 2-hydroxy-1,2,3-propanetricarboxylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • Ye, H., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 93(50), 16751-16757. [Link]
  • BioDuro. (2018).
  • Phenomenex. (n.d.).
  • Riguera, R., et al. (2020). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 25(21), 5035. [Link]
  • Wu, E. (2024). Photo-driven crystallization-induced diastereomer transformations of α-chiral benzylic amines. Princeton University Senior Theses. [Link]
  • ResearchGate. (2025). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Request PDF. [Link]
  • Gholami, M., et al. (2023). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Molecules, 28(14), 5438. [Link]
  • Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
  • Matarazzo, S., et al. (2012). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 59, 1-13. [Link]
  • Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2412-2423. [Link]
  • Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. [Link]
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
  • Adhikari, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 212-223. [Link]
  • Nag, A. (Ed.). (2022). Greener Synthesis of Organic Compounds, Drugs and Natural Products. Taylor & Francis. [Link]
  • Chemistry Steps. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

Sources

Addressing matrix effects in bioanalysis of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bioanalysis of (4-Benzylmorpholin-3-yl)methanamine and related compounds. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges associated with matrix effects in quantitative LC-MS/MS bioanalysis. Given the specific nature of this compound[1], this guide leverages established principles for polar, basic compounds containing morpholine and primary amine functionalities, which are known to be susceptible to matrix effects.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Matrix Effects

This section addresses foundational concepts regarding matrix effects in the context of bioanalyzing compounds like this compound.

Q1: What is a "matrix effect" in LC-MS/MS bioanalysis?

A1: A matrix effect is the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components from the biological sample matrix (e.g., plasma, urine, tissue homogenate).[2][3][4] These interfering components are not the analyte of interest but can significantly impact the accuracy, precision, and sensitivity of the quantitative results.[5][6] For a compound like this compound, which contains a basic primary amine, ionization in positive electrospray ionization (ESI) mode is expected. Co-eluting compounds can compete for charge in the ESI source, leading to a suppressed signal (ion suppression), or in some cases, an enhanced signal.[7]

Q2: Why is this compound likely susceptible to matrix effects?

A2: The structure of this compound possesses a primary aliphatic amine, making it a polar and basic compound. Such molecules are often analyzed using reversed-phase chromatography. A significant challenge in this mode is that major matrix components, particularly phospholipids from plasma or serum, can elute in the same chromatographic window as polar analytes.[2][8][9] These phospholipids are a primary cause of ion suppression in ESI-MS.[8][10] Therefore, without careful method development, significant matrix effects are probable.

Q3: What are the regulatory expectations regarding matrix effects?

A3: Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate the evaluation of matrix effects during bioanalytical method validation.[11][12][13] The goal is to demonstrate that the method is reliable and that the matrix does not compromise the integrity of the quantitative data.[12][14] The EMA guideline provides specific criteria for assessing the matrix factor, while the FDA requires that the lack of matrix effects be ensured throughout the method's application.[13][15]

Section 2: Troubleshooting Guide - Diagnosing and Mitigating Matrix Effects

This guide provides a systematic, question-driven approach to identifying and solving specific matrix effect-related issues you may encounter during your experiments.

Problem 1: Poor reproducibility and accuracy in quality control (QC) samples.
Q: My QC samples are failing, showing high variability and/or significant deviation from the nominal concentration. Could this be a matrix effect?

A: Yes, this is a classic symptom of unmanaged matrix effects. The effect can vary between different lots of biological matrix and even between individual samples, leading to poor reproducibility.[16] The first step is to systematically determine if a matrix effect is present and to quantify its magnitude.

Workflow for Diagnosing Matrix Effects

The following diagram outlines the decision-making process for investigating your issue.

MatrixEffect_Workflow cluster_Investigation Initial Investigation cluster_Mitigation Mitigation Strategy Start Inconsistent QC Results Qual_Assess Qualitative Assessment: Post-Column Infusion Start->Qual_Assess Is a matrix effect present? Quant_Assess Quantitative Assessment: Post-Extraction Spike Qual_Assess->Quant_Assess Suppression/Enhancement Zone Identified Sample_Prep Optimize Sample Preparation Quant_Assess->Sample_Prep Matrix Factor Unacceptable Chroma Optimize Chromatography Sample_Prep->Chroma Matrix Effect Persists IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Chroma->IS Still Unacceptable End Re-Validate Method IS->End Problem Resolved

Caption: Workflow for diagnosing and mitigating matrix effects.

Step-by-Step Protocol 1: Qualitative Assessment via Post-Column Infusion

This experiment helps visualize the regions in your chromatogram where ion suppression or enhancement occurs.[17][18][19]

  • Setup: Tee a syringe pump delivering a constant, low flow rate of this compound solution into the LC flow path between the analytical column and the mass spectrometer inlet.

  • Infusion: Begin infusing the analyte solution to establish a stable baseline signal on the mass spectrometer.

  • Injection: Inject a blank, extracted biological matrix sample (e.g., plasma extract prepared with your current method).

  • Analysis: Monitor the analyte's signal. A dip in the baseline indicates a region of ion suppression, while a rise indicates enhancement.[20]

  • Interpretation: Compare the retention time of your analyte with the suppression/enhancement zones. If they overlap, a matrix effect is highly likely.[21]

Step-by-Step Protocol 2: Quantitative Assessment via Post-Extraction Spike

This experiment quantifies the matrix effect by calculating the Matrix Factor (MF).[4]

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike the analyte and IS into the extracted matrix supernatant/eluate at the same low and high QC concentrations.[11]

  • Analyze and Calculate Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

  • Interpretation:

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • The IS-Normalized MF is calculated as (MF of Analyte) / (MF of IS). The coefficient of variation (%CV) of the IS-normalized MF across the different matrix lots should be ≤15%.[22]

ParameterAcceptance Criteria (EMA Guideline)
Matrix Factor (MF) The %CV of the IS-normalized MF should be ≤15% from at least 6 lots of matrix.[22]
Internal Standard (IS) Response Variability in IS response between different lots should be minimal.
Problem 2: Matrix effect is confirmed. How can I eliminate it?
Q: My post-column infusion and matrix factor experiments confirm a significant matrix effect. What are my options for mitigation?

A: You have three primary strategies to mitigate matrix effects: improve sample preparation, optimize chromatography, or use a more appropriate internal standard.[5][6]

Mitigation Strategy 1: Enhance Sample Preparation

The goal is to remove interfering matrix components, especially phospholipids, before analysis.[7][23]

  • Protein Precipitation (PPT): This is a simple but often "dirtiest" technique. While it removes proteins, it leaves phospholipids in the supernatant.[9] It is a common starting point but often insufficient for compounds susceptible to matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[2] For a basic compound like this compound, adjusting the sample pH to be basic (e.g., pH > 10) will keep the analyte in its neutral form, allowing extraction into an organic solvent like methyl-tert-butyl ether (MTBE), while leaving polar interferences like phospholipids in the aqueous phase.[23]

  • Solid-Phase Extraction (SPE): SPE offers high selectivity. For this analyte, a mixed-mode cation exchange SPE sorbent would be ideal. The benzyl group provides some hydrophobic character for retention on a reversed-phase backbone, while the protonated primary amine will strongly interact with the cation exchange functional group. This allows for stringent washing steps to remove phospholipids and other interferences.

  • Phospholipid Depletion Plates: Specialized plates (e.g., HybridSPE) use zirconia-coated particles to selectively remove phospholipids from protein-precipitated samples, offering a simple and effective cleanup.[8][9][10]

Mitigation Strategy 2: Optimize Chromatography

The objective here is to chromatographically separate the analyte from the co-eluting interferences identified in the post-column infusion experiment.[6]

  • Modify Gradient: Adjust the gradient slope to increase the separation (resolution) between your analyte and the suppression zone.

  • Change Stationary Phase: If using a standard C18 column, consider a different selectivity. A phenyl-hexyl column could offer different interactions due to the benzyl group. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent choice for polar, basic compounds and can provide good retention while eluting phospholipids early in the run.[6]

Mitigation Strategy 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)

This is considered the "gold standard" for correcting matrix effects.[7][17]

  • Mechanism: A SIL-IS is chemically identical to the analyte but contains heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). It will have the same extraction recovery and chromatographic retention time and will experience the exact same ionization suppression or enhancement as the analyte.[24]

  • Implementation: By calculating the peak area ratio of the analyte to the SIL-IS, any variability caused by the matrix effect is canceled out, leading to accurate and precise quantification.[16]

  • Caution: It's crucial to ensure the SIL-IS co-elutes perfectly with the analyte. Even slight separation, sometimes caused by the deuterium isotope effect, can lead to differential matrix effects and incorrect compensation.[24]

Mitigation_Strategies cluster_Approaches Mitigation Approaches Start Matrix Effect Confirmed SamplePrep 1. Improve Sample Prep (LLE, SPE, PLD) Start->SamplePrep Most Common First Step Chroma 2. Optimize Chromatography (Gradient, Column) SamplePrep->Chroma If insufficient SIL_IS 3. Use SIL-IS (Gold Standard) Chroma->SIL_IS For best correction End Accurate & Precise Results SIL_IS->End Leads to robust method

Caption: Hierarchy of strategies for mitigating matrix effects.

By systematically applying these diagnostic and mitigation strategies, you can develop a robust, reliable, and regulatory-compliant bioanalytical method for this compound.

References
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Strategies for the Detection and Elimination of Matrix Effects in Quantit
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis.
  • Guideline on bioanalytical method valid
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics.
  • Use of post-column infusion for assessment of matrix effects.
  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples. MilliporeSigma.
  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis.
  • Bioanalytical Method Validation - Guidance for Industry. U.S.
  • Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
  • Matrix effect elimination during LC–MS/MS bioanalytical method development. Taylor & Francis Online.
  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis.
  • The Impact of Matrix Effects on Mass Spectrometry Results.
  • Review Article on Matrix Effect in Bioanalytical Method Development.
  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency.
  • Overcoming matrix effects: expectations set by guidelines. Bioanalysis Zone.
  • Ion Suppression: A Major Concern in Mass Spectrometry.
  • FDA guideline - Bioanalytical Method Valid
  • Importance of matrix effects in LC-MS/MS bioanalysis. Bioanalysis Zone.
  • ICH guideline M10 on bioanalytical method valid
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • This compound. PubChem.

Sources

Technical Support Center: Assay Development & Troubleshooting for (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-Benzylmorpholin-3-yl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on improving the robustness of analytical assays for this compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter during your experiments, grounded in established analytical principles and field-proven insights.

This compound is a primary amine featuring a substituted morpholine ring. Its polarity and chemical structure present unique challenges in achieving reproducible and accurate quantification. This guide will walk you through common pitfalls and provide robust solutions.

Table of Contents

  • FAQs: Foundational Concepts

    • What are the key chemical properties of this compound that influence its analysis?

    • Which analytical technique is most suitable for the quantification of this compound?

  • Troubleshooting Guide: Sample Preparation

    • Q1: I am experiencing low recovery of this compound from my sample matrix. What are the likely causes and how can I improve it?

  • Troubleshooting Guide: Chromatographic Analysis (HPLC/UHPLC)

    • Q2: My chromatographic peak for this compound is broad, tailing, or showing poor shape. How can I resolve this?

    • Q3: I am observing inconsistent retention times for my analyte. What is causing this variability?

  • Troubleshooting Guide: Mass Spectrometry (MS) Detection

    • Q4: The MS signal for this compound is weak or inconsistent. How can I enhance sensitivity and stability?

  • Protocol: Forced Degradation Study

    • How do I perform a forced degradation study to develop a stability-indicating method?

  • References

FAQs: Foundational Concepts

What are the key chemical properties of this compound that influence its analysis?

Understanding the physicochemical properties of this compound is the first step to developing a robust assay. Its structure (PubChem CID: 10442980) reveals several key features[1]:

  • Primary Amine Group (-CH₂NH₂): This group makes the molecule basic and highly polar. It is susceptible to pH changes and can interact strongly with acidic surfaces, such as residual silanols on silica-based HPLC columns, leading to peak tailing.

  • Morpholine Ring: A heterocyclic ether amine, which contributes to the compound's polarity and water solubility.

  • Benzyl Group: This non-polar aromatic group provides a chromophore for UV detection, although its absorbance may not be strong enough for trace-level quantification without derivatization.

  • Overall Polarity: The combination of the amine and morpholine functionalities makes the molecule relatively polar, which can make it challenging to retain on traditional reversed-phase (RP) HPLC columns and to extract from aqueous matrices using non-polar organic solvents.[2]

Which analytical technique is most suitable for the quantification of this compound?

The optimal technique depends on the required sensitivity, selectivity, and the sample matrix.

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This is a widely available technique. However, due to the compound's weak chromophore, it may lack the sensitivity for low-level quantification. Derivatization with an agent that introduces a highly absorbing chromophore can be employed to enhance sensitivity.[3][4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is a powerful tool for amine analysis, the polarity and relatively high molecular weight of this compound may require derivatization to increase its volatility and thermal stability.[5][6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the method of choice for its high sensitivity, selectivity, and ability to analyze the compound without derivatization.[6][7][8] It is particularly well-suited for complex matrices found in pharmaceutical and biological samples.

Recommendation: For most applications in drug development, LC-MS/MS is the preferred method due to its superior sensitivity and specificity, which are critical for impurity profiling, pharmacokinetic studies, and stability testing.[9]

Troubleshooting Guide: Sample Preparation

Q1: I am experiencing low recovery of this compound from my sample matrix. What are the likely causes and how can I improve it?

Low recovery is a common issue for polar, basic compounds. The problem often lies in the extraction method's inability to efficiently partition the analyte from the sample matrix.

Causality Analysis:

  • Inappropriate Solvent Polarity: Using a non-polar solvent like hexane or dichloromethane for liquid-liquid extraction (LLE) from an aqueous sample will result in poor recovery due to the analyte's high polarity.[2]

  • Analyte Ionization State: The primary amine group (pKa ~9-10) will be protonated (cationic) at neutral or acidic pH. In this state, its affinity for organic solvents is extremely low.

  • Non-Specific Binding: The amine group can adsorb to glass surfaces, plastics, and residual silanols in SPE cartridges, especially at low concentrations.

Troubleshooting Workflow:

G cluster_aqueous Aqueous Sample Troubleshooting cluster_lle LLE Optimization cluster_spe SPE Optimization start Low Analyte Recovery q1 Is the sample aqueous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No (Re-evaluate dissolution solvent) q2 What is the extraction method? a1_yes->q2 a2_lle Liquid-Liquid Extraction (LLE) q2->a2_lle a2_spe Solid-Phase Extraction (SPE) q2->a2_spe lle_step1 Adjust sample pH to >10 (e.g., with NH4OH) a2_lle->lle_step1 spe_step1 Select appropriate sorbent (e.g., Mixed-Mode Cation Exchange) a2_spe->spe_step1 lle_step2 Use a more polar extraction solvent (e.g., MTBE, Ethyl Acetate, or Chloroform/IPA mixture) lle_step1->lle_step2 lle_step3 Consider Ion-Pair Extraction lle_step2->lle_step3 spe_step2 Optimize Wash & Elution Steps spe_step1->spe_step2 spe_step3 Use silanized vials/low-binding plates spe_step2->spe_step3

Caption: Troubleshooting workflow for low analyte recovery.

Detailed Protocols & Solutions:

Problem Area Solution Step-by-Step Protocol
Analyte Ionization (LLE) pH Adjustment 1. Before extraction, adjust the aqueous sample's pH to >10 using a base like ammonium hydroxide or sodium carbonate. This deprotonates the primary amine, making it more soluble in organic solvents. 2. Use a more polar, water-immiscible solvent such as methyl tert-butyl ether (MTBE) or a mixture of chloroform and isopropanol (e.g., 9:1 v/v). 3. Vortex vigorously and centrifuge to ensure complete phase separation.
Poor Partitioning (LLE) Ion-Pair Extraction 1. If pH adjustment is not feasible, add an ion-pairing agent with a long alkyl chain (e.g., heptanesulfonic acid) to the aqueous phase. 2. The agent forms a neutral complex with the protonated analyte, which can then be extracted into a non-polar organic solvent.[2]
Extraction Method (SPE) Mixed-Mode SPE 1. Use a mixed-mode solid-phase extraction (SPE) cartridge that has both reversed-phase (e.g., C8 or C18) and cation-exchange functionalities. 2. Load: Load the sample at a pH where the analyte is charged (pH < 8). 3. Wash 1: Wash with an acidic solution (e.g., 0.1% formic acid in water) to remove neutral and basic impurities. 4. Wash 2: Wash with an organic solvent (e.g., methanol) to remove non-polar impurities. 5. Elute: Elute the analyte with a small volume of organic solvent containing a strong base (e.g., 5% ammonium hydroxide in methanol) to disrupt the ionic interaction.
Non-Specific Binding Inert Surfaces To minimize loss, use polypropylene or silanized glass vials and pipette tips, especially when working with low concentration samples.

Troubleshooting Guide: Chromatographic Analysis (HPLC/UHPLC)

Q2: My chromatographic peak for this compound is broad, tailing, or showing poor shape. How can I resolve this?

Poor peak shape is a classic symptom of secondary interactions between the basic amine and the stationary phase, or issues with the mobile phase.

Causality Analysis:

  • Silanol Interactions: Free, acidic silanol groups (-Si-OH) on the surface of traditional silica-based C18 columns can strongly and irreversibly interact with the protonated amine group of the analyte, causing severe peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too low, the analyte is fully protonated, maximizing interaction with silanols. If it's too high (e.g., >8), it can dissolve the silica backbone of the column.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting or tailing peaks.

Solutions and Method Optimization:

Parameter Recommendation Rationale
Column Chemistry Use a modern, end-capped, high-purity silica column or a column specifically designed for basic compounds (e.g., with a positive surface charge or embedded polar group). Alternatively, consider a polymer-based column.[10]These columns have fewer accessible silanol groups, minimizing secondary interactions. HILIC or mixed-mode columns can also be effective for retaining and separating polar compounds.[10][11]
Mobile Phase pH Work at a low pH (2.5-3.5) or a mid-range pH (6-7.5) with an appropriate buffer.Low pH (e.g., 0.1% Formic Acid): At this pH, the analyte is fully protonated, but so are the silanol groups, which become "protonated silanols" (Si-OH). This reduces the strong ionic interaction, leading to better peak shape.[12] Mid-Range pH (e.g., 10 mM Ammonium Acetate): In this range, the analyte is still protonated, but the buffer salts compete for active sites on the stationary phase, masking the silanol interactions.
Mobile Phase Additives Add a competing base to the mobile phase, such as triethylamine (TEA) at a low concentration (0.1-0.5%).TEA is a stronger base that will preferentially bind to the active silanol sites, effectively shielding the analyte from these interactions. Note: TEA is not MS-friendly. For LC-MS, use ammonium formate or ammonium acetate.
Injection Solvent Ensure the injection solvent is weaker than or matched to the initial mobile phase composition.Injecting in a solvent much stronger than the mobile phase (e.g., pure acetonitrile in a highly aqueous mobile phase) will cause peak distortion and broadening.
Q3: I am observing inconsistent retention times for my analyte. What is causing this variability?

Retention time drift can invalidate an assay. It is typically caused by issues with the HPLC system, column equilibration, or mobile phase preparation.

Troubleshooting Checklist:

  • Column Equilibration: Is the column fully equilibrated before each injection?

    • Solution: For gradient methods, ensure the column is re-equilibrated for at least 10-15 column volumes with the initial mobile phase composition. For ion-pair or HILIC chromatography, equilibration times can be significantly longer.

  • Mobile Phase Preparation: Are the mobile phases prepared fresh daily and degassed properly?

    • Solution: Volatile mobile phase components (like TEA or formic acid) can evaporate over time, changing the pH and composition. Buffer precipitation can occur if organic solvent concentration is too high. Always filter and degas fresh mobile phases.

  • System Leaks: Is there a leak in the pump, injector, or fittings?

    • Solution: Perform a system pressure test. A leak will cause the pressure to drop and lead to an inconsistent mobile phase flow rate, directly affecting retention times.

  • Column Temperature: Is the column compartment temperature stable?

    • Solution: Use a thermostatically controlled column compartment. A change of just 1°C can alter retention times, especially for polar analytes. Set the temperature to at least 5-10°C above ambient to ensure stability.

Troubleshooting Guide: Mass Spectrometry (MS) Detection

Q4: The MS signal for this compound is weak or inconsistent. How can I enhance sensitivity and stability?

Optimizing MS parameters is crucial for achieving robust quantification, especially at low concentrations.

Causality Analysis:

  • Poor Ionization Efficiency: The analyte may not be ionizing efficiently in the MS source. As a basic compound, it should ionize well in positive electrospray ionization (ESI+) mode, but the mobile phase composition is critical.

  • In-Source Fragmentation: The molecule might be fragmenting within the ion source before it reaches the mass analyzer, leading to a weak precursor ion signal.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte, leading to inconsistent results.

Optimization Strategy:

G cluster_optimization MS Optimization Workflow start Weak/Inconsistent MS Signal step1 Confirm ESI+ Mode start->step1 step2 Optimize Mobile Phase (0.1% Formic Acid or Acetic Acid) step1->step2 step3 Direct Infusion Analysis (Optimize Cone/Fragmentor Voltage) step2->step3 step4 Select Optimal MRM Transitions step3->step4 step5 Address Matrix Effects (Improve Chromatography or use Stable Isotope Labeled IS) step4->step5

Sources

Validation & Comparative

Comparative Guide to the Validation of a Chiral HPLC Method for (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

<-3a-3a>

Introduction

In pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. For chiral molecules such as (4-Benzylmorpholin-3-yl)methanamine, a key intermediate in the synthesis of various bioactive compounds, the ability to accurately quantify the enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is the gold standard for enantioselective analysis due to its robustness, versatility, and wide applicability.[1][2][3]

This guide provides an in-depth validation of a chiral HPLC method for the enantiomeric separation of this compound. It further presents a comparative analysis with alternative chiral separation techniques, namely Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), supported by experimental data. The methodologies and validation parameters detailed herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and scientific rigor.[4][5][6][7]

The Imperative of Chiral Separation

Many therapeutic agents are chiral, existing as enantiomers – non-superimposable mirror images. These stereoisomers can exhibit markedly different physiological effects. One enantiomer may be therapeutically active (eutomer), while the other could be inactive, less active, or even responsible for adverse effects (distomer). Therefore, regulatory agencies worldwide mandate the development and validation of stereoselective analytical methods to control the enantiomeric purity of chiral drug substances and products.[4][8]

Validated Chiral HPLC Method for this compound

The development of a successful chiral HPLC method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions to achieve adequate resolution between the enantiomers.[9] For a basic compound like this compound, a polysaccharide-based CSP often provides the necessary enantioselectivity.

Experimental Protocol: Chiral HPLC Method
  • Instrumentation: Agilent 1260 Infinity II HPLC System with a Diode Array Detector.

  • Chiral Stationary Phase: Chiralpak® IA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) column (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: A racemic standard of this compound was dissolved in the mobile phase to a concentration of 1.0 mg/mL.

Rationale for Method Parameters

The choice of an immobilized polysaccharide-based CSP like Chiralpak® IA is predicated on its broad enantioselectivity for a wide range of chiral compounds, including amines.[1] The normal phase mobile phase, consisting of n-hexane and isopropanol, allows for strong hydrogen bonding and dipole-dipole interactions between the analyte and the CSP, which are crucial for chiral recognition.[2] Diethylamine is added as a basic modifier to improve peak shape and reduce tailing by minimizing interactions between the basic amine analyte and residual acidic silanol groups on the silica support.[10]

Method Validation Workflow

The validation of the chiral HPLC method was conducted in accordance with ICH Q2(R2) guidelines, encompassing specificity, linearity, accuracy, precision, limit of quantification (LOQ), and robustness.[7][11][12]

Caption: Workflow for Chiral HPLC Method Validation.

Validation Data Summary

The following table summarizes the results of the method validation studies.

Validation ParameterAcceptance CriteriaResult
Specificity Baseline resolution (Rs > 1.5) between enantiomers and from impurities.Rs = 2.8. No interference from placebo or known impurities.
Linearity (Undesired Enantiomer) Correlation coefficient (r²) ≥ 0.995r² = 0.9992 over a range of 0.1% to 2.0% of the nominal concentration.
Accuracy (Undesired Enantiomer) Recovery between 90.0% and 110.0%98.5% - 103.2% recovery across three concentration levels.
Precision (Repeatability, RSD) RSD ≤ 10% for the undesired enantiomer at the LOQ.RSD = 4.2% for six replicate injections at the LOQ level.
Intermediate Precision (RSD) RSD ≤ 15% for the undesired enantiomer at the LOQ.RSD = 5.8% (different day, different analyst).
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 100.05% of the nominal concentration.
Robustness Resolution (Rs) remains > 1.5 under varied conditions.Method is robust to minor changes in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).

Comparison with Alternative Chiral Separation Techniques

While chiral HPLC is a well-established and reliable technique, other methods offer distinct advantages in specific scenarios. This section compares the validated HPLC method with Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC) for the enantiomeric separation of this compound.

Supercritical Fluid Chromatography (SFC)

SFC is a form of normal phase chromatography that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[13] It is often considered a "green" alternative to normal phase HPLC due to the significant reduction in organic solvent consumption.[14]

Key Advantages of SFC:

  • Speed: SFC often allows for faster separations due to the low viscosity and high diffusivity of the supercritical fluid mobile phase, enabling higher flow rates without a significant loss of efficiency.[15][16]

  • Reduced Solvent Consumption: The primary mobile phase component is recycled CO2, making SFC a more environmentally friendly and cost-effective technique.[14][16]

  • Orthogonal Selectivity: SFC can sometimes provide different or improved selectivity compared to HPLC for certain compounds.[15]

Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[17] For non-volatile compounds like amines, derivatization is often required to increase their volatility and improve their chromatographic behavior.[18][19]

Key Advantages of GC:

  • High Efficiency: Capillary GC columns offer very high theoretical plate counts, leading to excellent resolution.[17]

  • Sensitivity: When coupled with sensitive detectors like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can achieve very low detection limits.

  • Established Technique: GC is a mature and well-understood analytical technique with a wide range of available chiral stationary phases.[18]

Comparative Performance Data

The following table presents a comparison of the performance of the validated HPLC method with developed SFC and GC methods for the analysis of this compound.

ParameterChiral HPLCChiral SFCChiral GC (with Derivatization)
Analysis Time 15 min5 min20 min (including derivatization)
Resolution (Rs) 2.82.53.2
Solvent Consumption High (n-Hexane, IPA)Low (CO2, Methanol)Low (derivatizing agent, solvent for injection)
Environmental Impact HighLowModerate
Method Complexity ModerateModerateHigh (requires derivatization)
Throughput ModerateHighLow
Logical Relationship of Method Selection

The choice of the most appropriate chiral separation technique depends on the specific requirements of the analysis.

MethodSelection cluster_options Analytical Techniques cluster_criteria Decision Criteria Start Analytical Need: Chiral Purity of this compound HPLC Chiral HPLC Start->HPLC Robust & Validated Method SFC Chiral SFC Start->SFC High Throughput & Green Alternative GC Chiral GC Start->GC High Resolution for Volatile Analytes Simplicity Method Simplicity HPLC->Simplicity Speed Speed & Throughput SFC->Speed Green Green Chemistry SFC->Green Resolution Highest Resolution GC->Resolution Speed->SFC Green->SFC Resolution->GC Simplicity->HPLC

Caption: Decision tree for selecting a chiral separation method.

Conclusion

The validated chiral HPLC method presented in this guide demonstrates excellent specificity, linearity, accuracy, and precision for the enantiomeric separation of this compound, meeting all ICH requirements for a robust analytical procedure. While HPLC remains the workhorse for chiral analysis in many pharmaceutical laboratories, alternative techniques like SFC and GC offer compelling advantages in specific contexts.

SFC stands out as a high-throughput, environmentally friendly alternative, making it particularly suitable for screening large numbers of samples in early-phase drug discovery.[14][16] Chiral GC, although requiring a derivatization step for this analyte, can provide superior resolution, which may be critical for resolving closely eluting impurities. The choice of the optimal technique should be guided by a thorough consideration of the analytical objectives, including the required speed, resolution, environmental impact, and available instrumentation.

References

  • Schurig, V. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in Molecular Biology. [Link]
  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America. [Link]
  • Selvita. (2024).
  • Şarkaya, K., et al. (2021). Chiral Separations by Capillary Electrophoresis and Related Techniques with Different Chiral Selectors: A Review.
  • Wikipedia. (n.d.).
  • Pharmaceutical Technology. (2010). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]
  • Sänger-van de Griend, C. E. (2013).
  • Phenomenex. (n.d.).
  • Haginaka, J. (2016). Chiral Separations by Capillary Electrophoresis Using Proteins as Chiral Selectors. Methods in Molecular Biology. [Link]
  • Nasr, M. M. (2005). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
  • Li, T., & Hyun, M. H. (2012).
  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Wiley Analytical Science. (2018).
  • Armstrong, D. W., & Berthod, A. (2001). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool.
  • Iki, H., et al. (1998). A New Chiral Stationary Phase for Gas Chromatography by Use of a Chiral Thiacalix[20]arene Derivative.
  • LibreTexts Chemistry. (2015). 5.8: Resolution: Separation of Enantiomers. LibreTexts Chemistry. [Link]
  • Journal of Chemical Education. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry.
  • Molecules. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. [Link]
  • Research Journal of Pharmacy and Technology. (2020). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]
  • ResearchGate. (2015). The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin.
  • Al-Saeed, F. A., et al. (2021).
  • Journal of the Japan Society for Analytical Chemistry. (2016).
  • Chemical Science. (2023). Strategies for chiral separation: from racemate to enantiomer. Royal Society of Chemistry. [Link]
  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. [Link]
  • European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency. [Link]
  • Lab Manager. (2025).
  • AMSbiopharma. (2025).
  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
  • SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine.
  • Phenomenex. (n.d.). The Chiral Notebook. Phenomenex. [Link]
  • MDPI. (2021).
  • ResearchGate. (2000). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis.
  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Recent trends in fast and ultrafast chiral high-performance liquid chromatography for the analysis of bioactive compounds. sfera - Unife. [Link]
  • Phenomenex. (n.d.).

Sources

A Comparative Guide to Determining the Enantiomeric Purity of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is a critical determinant of its efficacy and safety. Enantiomers of a chiral molecule can exhibit markedly different pharmacological and toxicological profiles. Therefore, the precise determination of enantiomeric purity is a non-negotiable aspect of quality control and regulatory compliance. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of (4-Benzylmorpholin-3-yl)methanamine, a chiral primary amine with significant potential in medicinal chemistry.

This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple listing of methods. As a Senior Application Scientist, the goal is to provide a nuanced understanding of the causality behind experimental choices, ensuring that each described protocol is a self-validating system. We will delve into the core principles, provide detailed experimental workflows, and present comparative data for three leading analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents.

The Critical Role of Enantiomeric Purity

This compound possesses a stereocenter at the C3 position of the morpholine ring, leading to the existence of two enantiomers. The biological activity of each enantiomer can vary significantly. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Consequently, the ability to accurately quantify the enantiomeric excess (% ee) is paramount throughout the drug development pipeline, from asymmetric synthesis and process optimization to final product formulation.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical method for determining enantiomeric purity depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and accuracy, sample throughput needs, and available instrumentation. Here, we compare the three most robust and widely adopted techniques.

Table 1: At-a-Glance Comparison of Key Performance Metrics
FeatureChiral HPLCChiral GCNMR with Chiral Derivatizing Agents
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral stationary phase.Formation of diastereomers with distinct NMR spectra.
Resolution ExcellentVery HighGood to Excellent
Sensitivity High (UV, MS detection)Very High (FID, MS detection)Moderate
Speed Moderate to FastFastSlow to Moderate
Sample Prep Minimal (dissolution)Derivatization requiredDerivatization required
Instrumentation HPLC with chiral columnGC with chiral columnNMR Spectrometer
Cost/Sample ModerateLow to ModerateHigh
Quantitative Accuracy HighHighHigh

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separations due to its broad applicability, high resolution, and established robustness.[1][2] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).

Expertise & Experience: The "Why" Behind the Method

For a primary amine like this compound, polysaccharide-based and cyclofructan-based CSPs are often the first choice.[1][2] These CSPs offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are effective for the polar amine functionality and the aromatic benzyl group. The addition of a small percentage of a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase is crucial. This suppresses the interaction of the basic amine with residual acidic silanol groups on the silica support of the CSP, leading to improved peak shape and resolution.[1]

Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound using a polysaccharide-based chiral stationary phase.

Materials:

  • This compound sample

  • HPLC-grade n-Hexane

  • HPLC-grade 2-Propanol (IPA)

  • Diethylamine (DEA)

  • Chiral Stationary Phase: Chiralpak® IA or equivalent (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a 90:10 (v/v) ratio. Add diethylamine to a final concentration of 0.1% (v/v). Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: Chiralpak® IA (250 x 4.6 mm, 5 µm)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute as separate peaks.

  • Quantification: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Illustrative Data

A representative chromatogram would show two well-resolved peaks corresponding to the two enantiomers of this compound. The resolution factor (Rs) should ideally be greater than 1.5 for accurate quantification.

Workflow Diagram: Chiral HPLC```dot

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MP Mobile Phase (Hexane/IPA/DEA) Sample Dissolve Sample in Mobile Phase MP->Sample Inject Inject Sample Sample->Inject Column Chiral Column (Chiralpak IA) Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate

Caption: Workflow for enantiomeric purity determination by Chiral GC.

NMR Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy offers a distinct approach to determining enantiomeric purity. By reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA), a pair of diastereomers is formed. [3]Unlike enantiomers, diastereomers have different physical properties and, crucially, distinct NMR spectra.

Expertise & Experience: The "Why" Behind the Method

Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a widely used CDA for primary amines and alcohols. [3]The reaction of this compound with enantiomerically pure (R)-MTPA chloride will produce two diastereomeric amides. The trifluoromethyl group in the Mosher's acid moiety provides a sensitive ¹⁹F NMR handle, often resulting in well-resolved signals for the two diastereomers. Additionally, the protons near the newly formed stereocenter will exhibit different chemical shifts in the ¹H NMR spectrum, allowing for quantification by integration. This method is particularly valuable as it does not require chromatographic separation and can be performed with a standard NMR spectrometer.

Experimental Protocol: NMR with Mosher's Acid

Objective: To determine the enantiomeric excess of this compound by forming diastereomeric amides with (R)-MTPA chloride and analyzing the ¹H and/or ¹⁹F NMR spectra.

Materials:

  • This compound sample

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

  • Anhydrous deuterated chloroform (CDCl₃)

  • Anhydrous pyridine

  • NMR tubes

Procedure:

  • Derivatization:

    • In a clean, dry NMR tube, dissolve approximately 5-10 mg of the amine sample in 0.5 mL of anhydrous CDCl₃.

    • Add a small excess (approx. 1.2 equivalents) of (R)-MTPA-Cl.

    • Add a few drops of anhydrous pyridine to catalyze the reaction and scavenge the HCl byproduct.

    • Cap the NMR tube and gently agitate to mix. The reaction is typically complete within 30 minutes at room temperature.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum. Identify a well-resolved pair of signals corresponding to a proton in the two diastereomers (e.g., the methoxy protons of the MTPA moiety or protons on the morpholine ring).

    • (Optional but recommended) Acquire a ¹⁹F NMR spectrum. The signals for the -CF₃ groups of the two diastereomers are often baseline resolved.

  • Quantification:

    • Carefully integrate the corresponding signals for the two diastereomers.

    • Calculate the % ee from the ratio of the integrals.

Illustrative Data

The ¹⁹F NMR spectrum would ideally show two distinct singlets, each representing one of the diastereomers. The ratio of their integrals directly corresponds to the enantiomeric ratio of the starting amine.

Logical Relationship Diagram: NMR with CDA

G cluster_logic Principle of NMR with Chiral Derivatizing Agent Enantiomers Enantiomeric Mixture (R)-Amine & (S)-Amine Diastereomers Diastereomeric Mixture (R,R)-Amide & (S,R)-Amide Enantiomers->Diastereomers + CDA Chiral Derivatizing Agent (e.g., (R)-MTPA-Cl) CDA->Diastereomers + NMR NMR Spectroscopy (¹H or ¹⁹F) Diastereomers->NMR Spectra Distinct NMR Spectra (Different Chemical Shifts) NMR->Spectra Quant Quantification by Integration Spectra->Quant

Caption: Logical flow for ee determination using NMR with a CDA.

Conclusion: Selecting the Optimal Method

Each of the discussed techniques offers a reliable means of determining the enantiomeric purity of this compound.

  • Chiral HPLC is often the method of choice for routine quality control due to its high accuracy, robustness, and minimal sample preparation. Its versatility in mobile and stationary phase selection allows for broad optimization possibilities.

  • Chiral GC provides excellent resolution and speed, particularly for high-throughput screening, but requires a derivatization step which adds to the sample preparation time.

  • NMR with a chiral derivatizing agent is an invaluable tool, especially during process development and for structural confirmation. It provides a direct measure of the enantiomeric ratio without the need for a chromatographic separation, though it is generally less sensitive than HPLC or GC.

The ultimate decision will be guided by the specific requirements of the analysis, including the desired level of sensitivity, sample throughput, and the instrumentation available. For drug development professionals, a combination of these techniques often provides the most comprehensive and validated understanding of the stereochemical integrity of a chiral drug candidate.

References

  • Ismail, O. et al. (2015). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Welch, C. J. et al. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 32(9), 670-681. [Link]
  • Miller, L. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Allen, D. A. et al. (2007). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Cant, A. D. et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Di Tullio, A. et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. [Link]
  • Regis Technologies, Inc. Pirkle Chiral HPLC Columns. [Link]
  • Garcês, A. et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 173-181. [Link]
  • ResearchGate. (2013). Enantioselective synthesis of morpholine.... [Link]
  • Lee, J. et al. (2008). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography.
  • Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC. [Link]
  • Brückner, H. & Schieber, A. (2001). Chiral separation of amino acids by gas chromatography.
  • Suryaprakash, N. (2013). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 18(9), 11244-11289. [Link]
  • Google Patents. (2007).
  • Anslyn, E. V. (2011). Rapid determination of enantiomeric excess. Chemical Society Reviews Blog. [Link]
  • Ghidinelli, S. et al. (2021). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. [Link]
  • Wolf, C. & Bentley, K. W. (2013). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 135(36), 13448-13451. [Link]
  • Le, P. M. et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(19), 5345-5351. [Link]
  • Google Patents. (1994). JPH0667916B2 - Enantiomers of phenoxy derivatives of benzylmorpholine and their salts.

Sources

Comparative study of (4-Benzylmorpholin-3-yl)methanamine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to (4-Benzylmorpholin-3-yl)methanamine Analogs for GPCR-Targeted Drug Discovery

Abstract

The morpholine ring is a well-established privileged scaffold in medicinal chemistry, prized for its ability to improve the pharmacokinetic profiles of drug candidates.[1][2] Its unique structural and physicochemical properties, including metabolic stability and a favorable hydrophilic-lipophilic balance, make it an attractive starting point for the design of novel therapeutics.[3] This guide presents a comparative framework for the synthesis and evaluation of analogs based on the this compound core. We delve into rational analog design, provide detailed protocols for assessing biological activity at G-protein coupled receptors (GPCRs), and outline key assays for profiling absorption, distribution, metabolism, and excretion (ADME) properties. By integrating structure-activity relationship (SAR) analysis with robust experimental data, this document serves as a comprehensive resource for researchers aiming to optimize this chemical series for progression into lead optimization and preclinical development.

The this compound Scaffold: Rationale for Analog Development

The parent compound, this compound[4], presents three key regions for chemical modification to explore the structure-activity landscape (SAR). Understanding the contribution of each region is fundamental to designing a successful analog series.

  • The Morpholine Ring: This saturated heterocycle often imparts favorable properties such as improved aqueous solubility and metabolic stability.[3] Its chair-like conformation can provide a rigid scaffold for orienting other functional groups for optimal target interaction.

  • The N-Benzyl Group: This large, lipophilic group can engage in hydrophobic or π-stacking interactions within a receptor's binding pocket. The phenyl ring is a prime target for substitution to probe electronic and steric effects on binding affinity and selectivity.

  • The Aminomethyl Sidechain: The primary amine is a critical interaction point, capable of forming salt bridges or key hydrogen bonds with target residues. Its basicity and positioning are crucial for target engagement.

The central hypothesis for analog development is that systematic modifications to these regions will modulate the compound's affinity, efficacy, and selectivity for a given biological target, as well as fine-tune its pharmacokinetic profile.

Analog Synthesis Strategy: Reductive Amination Workflow

A robust and versatile synthetic approach is required to generate a library of analogs for comparative study. Reductive amination is an efficient method for modifying the N-benzyl group. The general workflow involves the synthesis of a common intermediate, (morpholin-3-yl)methanamine, followed by reaction with a diverse set of substituted benzaldehydes.

G cluster_prep Intermediate Preparation cluster_diversification Analog Diversification start Commercially Available Starting Material intermediate (Morpholin-3-yl)methanamine (Core Intermediate) start->intermediate Multi-step Synthesis reductive_amination Reductive Amination (e.g., NaBH(OAc)3) intermediate->reductive_amination aldehydes Library of Substituted Benzaldehydes (R-CHO) aldehydes->reductive_amination analogs Final Analogs (4-(R-benzyl)morpholin-3-yl)methanamine reductive_amination->analogs

Caption: General synthetic workflow for analog generation.

Part A: Comparative Pharmacological Profiling

The primary goal of pharmacological profiling is to determine how chemical modifications affect a compound's interaction with its biological target. For this guide, we will focus on a hypothetical G-protein coupled receptor (GPCR) target, as these are a major class of drug targets.[5]

Causality in Experimental Design

We employ a two-tiered approach. First, a binding assay confirms physical interaction with the receptor (target engagement). Second, a functional assay measures the biological consequence of that binding (e.g., agonism or antagonism). This dual approach is critical because a compound can bind to a receptor without eliciting a functional response (an antagonist) or only a partial response (a partial agonist).

Methodology 1: Target Engagement via Surface Plasmon Resonance (SPR)

SPR is a label-free biophysical technique that measures binding events in real-time, allowing for the determination of both affinity (KD) and kinetics (kon and koff).[6] This method is preferred over traditional radioligand binding assays as it avoids the use of hazardous materials and provides richer kinetic data.

Protocol: SPR-Based Binding Affinity Assay

  • Immobilization: Covalently immobilize the purified, solubilized GPCR of interest onto a sensor chip surface. The choice of immobilization chemistry (e.g., amine coupling) depends on the receptor's properties.

  • System Priming: Prime the SPR system with running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO) to establish a stable baseline.

  • Analyte Injection: Prepare a serial dilution of each this compound analog in running buffer. Inject each concentration over the sensor surface for a defined association time (e.g., 180 seconds).

  • Dissociation: Flow running buffer over the surface to monitor the dissociation of the analog from the receptor for a defined time (e.g., 300 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte and prepare the surface for the next cycle.

  • Data Analysis: Fit the resulting sensorgrams (response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

Methodology 2: Cellular Functional Activity via Calcium Mobilization

Many GPCRs signal through the Gαq pathway, which results in the release of intracellular calcium stores.[5] A fluorescence-based calcium mobilization assay is a robust and high-throughput method to measure receptor activation.

G ligand Analog receptor GPCR Target ligand->receptor Binds g_protein Gαq Protein receptor->g_protein Activates plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 er Endoplasmic Reticulum ip3->er Binds to Receptor ca_release Ca²⁺ Release er->ca_release fluorescence Fluorescence (Signal Detected) ca_release->fluorescence Causes

Caption: Gαq-coupled GPCR signaling pathway leading to calcium release.

Protocol: Fluorescence-Based Calcium Mobilization Assay

  • Cell Culture & Transfection: Culture HEK293 cells and transiently transfect them with the expression plasmid for the GPCR of interest. Co-transfection with a promiscuous G-protein like Gα16 can couple the receptor to the calcium pathway, even if it's not its native signaling route.[7]

  • Cell Plating: Plate the transfected cells into 96- or 384-well black, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in assay buffer. Incubate for 45-60 minutes at 37°C to allow the dye to enter the cells.

  • Compound Addition: Place the plate into a fluorescence plate reader (e.g., FLIPR, FDSS). Add serial dilutions of the test analogs to the wells.

  • Signal Detection: Measure the fluorescence intensity in real-time immediately before and after compound addition. An increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

  • Data Analysis: Plot the change in fluorescence against the compound concentration. For agonists, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy). For antagonists, perform the assay in the presence of a known agonist to determine the IC50.

Comparative Data Summary
Analog IDR-Group (Benzyl Substitution)Binding Affinity (KD, nM)Functional Potency (EC50, nM)
Parent -H150225
ANA-01 4-Cl4560
ANA-02 4-OCH3180350
ANA-03 4-CF33548
ANA-04 2-F98150

Data are hypothetical and for illustrative purposes only.

Part B: Comparative In Vitro ADME & Pharmacokinetic Profiling

High target affinity does not guarantee a successful drug. The compound must also possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.[8] Early in vitro screening of these properties is essential to identify liabilities and guide chemical modifications.[9]

Causality: Why We Profile ADME Properties
  • Metabolic Stability: A compound that is metabolized too quickly by liver enzymes (like Cytochrome P450s) will have a short half-life in the body, limiting its therapeutic effect.[8]

  • Permeability: To reach its target, a drug must typically cross cell membranes. Poor permeability can lead to poor oral absorption and limited distribution to tissues.

  • Aqueous Solubility: Poor solubility can hinder formulation, dissolution in the gut, and absorption, ultimately limiting bioavailability.

Key In Vitro ADME Protocols

Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)

  • Incubation: Incubate a low concentration (e.g., 1 µM) of each analog with HLM and a cofactor (NADPH) at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein, and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Protocol 2: Permeability via Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Plate Preparation: A donor plate is filled with buffer containing the test compounds. An acceptor plate is filled with buffer. A filter plate coated with a lipid solution (to mimic a cell membrane) is placed between them.

  • Incubation: The "sandwich" is incubated for several hours.

  • Quantification: The concentration of the compound in both the donor and acceptor wells is measured by UV-Vis spectroscopy or LC-MS.

  • Calculation: The effective permeability (Pe) is calculated. Compounds are often categorized as low, medium, or high permeability.

Comparative ADME Data Summary
Analog IDR-GroupHLM Stability (t½, min)PAMPA Permeability (Pe, 10⁻⁶ cm/s)Kinetic Solubility (µM at pH 7.4)
Parent -H458.5 (High)120
ANA-01 4-Cl3810.2 (High)85
ANA-02 4-OCH3157.9 (High)110
ANA-03 4-CF36512.5 (High)50
ANA-04 2-F558.1 (High)135

Data are hypothetical and for illustrative purposes only.

Structure-Activity Relationship (SAR) Synthesis

By integrating the pharmacological and ADME data, we can derive an initial SAR. This analysis connects specific structural changes to their biological consequences, guiding the next round of analog design.

Caption: Summary of hypothetical Structure-Activity Relationships (SAR).

Analysis of Hypothetical Data:

  • Electron-Withdrawing Groups (EWGs): Placing small EWGs like chloro (ANA-01) or trifluoromethyl (ANA-03) at the para-position of the benzyl ring significantly increases binding affinity and functional potency. The -CF3 group also appears to block a site of metabolism, increasing metabolic stability.

  • Electron-Donating Groups (EDGs): The addition of a methoxy group (ANA-02) is detrimental to activity and introduces a metabolic liability, likely through O-demethylation.

  • Positional Effects: Moving a substituent to the ortho-position (ANA-04) appears less favorable than the para-position, suggesting a specific steric or electronic requirement in the binding pocket.

  • Property Trade-offs: While the potent -CF3 analog (ANA-03) has good stability, its aqueous solubility is reduced, a common trade-off that must be monitored.

Conclusion and Future Directions

This guide outlines a systematic approach to the comparative analysis of this compound analogs. Based on our hypothetical results, the series shows significant promise, with clear SAR vectors for potency and metabolic stability emerging from modifications to the benzyl ring. Analog ANA-03 stands out as a promising lead due to its high potency and improved stability.

Future work should focus on:

  • Lead Optimization: Further exploration of substitutions on the benzyl ring to balance potency and solubility.

  • Selectivity Profiling: Screening promising analogs against a panel of related GPCRs to ensure target selectivity.

  • In Vivo Pharmacokinetics: Advancing the most promising compounds to in vivo studies in animal models to determine key parameters like oral bioavailability, half-life, and brain penetration.

By following this integrated and data-driven approach, research teams can efficiently navigate the complexities of drug discovery and identify candidates with a higher probability of success.

References

  • Evaluating functional ligand-GPCR interactions in cell-based assays.
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. https.pubmed.ncbi.nlm.nih.gov/38847475/
  • Screening for GPCR Ligands Using Surface Plasmon Resonance. [Link]
  • Pharmacokinetics and its role in small molecule drug discovery research. [Link]
  • Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identific
  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobiliz
  • Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [Link]
  • This compound. [Link]

Sources

A Comparative Guide to the Biological Activity of (S)- and (R)-(4-Benzylmorpholin-3-yl)methanamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The principle of chirality is a cornerstone of modern drug development, recognizing that enantiomers, mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide focuses on the distinct biological activities of the (S)- and (R)-enantiomers of (4-benzylmorpholin-3-yl)methanamine, a synthetic morpholine derivative. While the racemate is known, understanding the specific contributions of each enantiomer is critical for advancing its potential therapeutic applications and mitigating off-target effects. Living systems, being inherently chiral, often interact stereoselectively with drug molecules, leading to one enantiomer being more potent (the eutomer) and the other being less active or even contributing to undesirable side effects (the distomer).[2][3]

This document provides a comprehensive overview of the available scientific literature, comparing the synthesis, characterization, and, most importantly, the differential biological effects of the (S)- and (R)-enantiomers of this compound.

Enantiomer-Specific Synthesis and Chiral Separation

The preparation of enantiomerically pure forms of this compound is a critical first step in evaluating their individual biological activities. Two primary strategies are employed: asymmetric synthesis and chiral resolution of the racemate.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. For morpholine derivatives, this often involves the use of chiral starting materials or chiral catalysts. While specific synthetic routes for the individual enantiomers of this compound are not extensively detailed in publicly available literature, general methods for producing chiral amines and morpholines are well-established. These can include reductive amination of a chiral precursor or the use of chiral auxiliaries.[4]

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. This is a common and practical approach when asymmetric synthesis is complex or low-yielding.

Experimental Protocol: Chiral High-Performance Liquid Chromatography (HPLC) Resolution

High-performance liquid chromatography using a chiral stationary phase (CSP) is a powerful technique for separating enantiomers.[5][6]

  • Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives, is often effective for separating amine enantiomers.

  • Mobile Phase Optimization: A typical mobile phase would consist of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Derivatization (Optional): In some cases, derivatizing the amine with a chiral tagging reagent can facilitate separation by creating diastereomers that are more easily resolved on a standard reversed-phase column.[5]

  • Detection: UV detection is commonly used, monitoring at a wavelength where the compound absorbs.

  • Fraction Collection: Once the separation method is optimized, the individual enantiomeric peaks can be collected for subsequent biological evaluation.

Comparative Biological Activity

Initial literature searches did not yield specific comparative biological activity data for the (S)- and (R)-enantiomers of this compound. The following sections are structured to present such data once it becomes available and are based on the general principles of stereopharmacology.

The biological activity of chiral drugs can differ significantly between enantiomers in terms of their pharmacodynamics (how the drug affects the body) and pharmacokinetics (how the body affects the drug).[2]

Pharmacodynamics: Receptor Binding and Functional Activity

Enantiomers can exhibit different affinities for their biological targets, such as receptors and enzymes, due to the three-dimensional nature of these interactions.[2] For a hypothetical target, one enantiomer may bind with high affinity and elicit a strong biological response (agonist or antagonist activity), while the other may bind weakly or not at all.

Hypothetical Data Presentation:

EnantiomerTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)
(S)-enantiomerReceptor XData UnavailableData Unavailable
(R)-enantiomerReceptor XData UnavailableData Unavailable
Pharmacokinetics: ADME Profiles

The absorption, distribution, metabolism, and excretion (ADME) of a drug can also be stereoselective. Enzymes involved in drug metabolism, such as the cytochrome P450 family, are chiral and can metabolize one enantiomer more rapidly than the other. This can lead to different plasma concentrations and durations of action for each enantiomer.

Hypothetical Data Presentation:

EnantiomerBioavailability (%)Plasma Half-life (t1/2, h)Primary Metabolizing Enzyme
(S)-enantiomerData UnavailableData UnavailableData Unavailable
(R)-enantiomerData UnavailableData UnavailableData Unavailable

Mechanistic Insights and Signaling Pathways

Understanding the signaling pathways modulated by each enantiomer is crucial for elucidating their mechanisms of action.

Experimental Workflow: Target Identification and Pathway Analysis

G cluster_0 In Vitro Screening cluster_1 Hit Validation cluster_2 Mechanism of Action Enantiomer S Enantiomer S Receptor Panel Receptor Panel Enantiomer S->Receptor Panel Enzyme Panel Enzyme Panel Enantiomer S->Enzyme Panel Enantiomer R Enantiomer R Enantiomer R->Receptor Panel Enantiomer R->Enzyme Panel Binding Assays Binding Assays Receptor Panel->Binding Assays Functional Assays Functional Assays Enzyme Panel->Functional Assays Cell-based Assays Cell-based Assays Binding Assays->Cell-based Assays Functional Assays->Cell-based Assays Signaling Pathway Analysis Signaling Pathway Analysis Cell-based Assays->Signaling Pathway Analysis Western Blot Western Blot Signaling Pathway Analysis->Western Blot qPCR qPCR Signaling Pathway Analysis->qPCR

Caption: Workflow for elucidating the mechanism of action of enantiomers.

A differential engagement of signaling pathways could explain observed differences in efficacy and safety between the (S)- and (R)-enantiomers. For instance, one enantiomer might activate a desired therapeutic pathway while the other interacts with an off-target pathway leading to adverse effects.

Hypothetical Signaling Pathway Diagram:

Caption: Hypothetical differential signaling pathways for (S)- and (R)-enantiomers.

Conclusion and Future Directions

The comprehensive evaluation of the individual (S)- and (R)-enantiomers of this compound is a scientific imperative. While this guide establishes a framework for such a comparison, the lack of specific biological data in the current literature highlights a significant knowledge gap. Future research should prioritize the stereoselective synthesis and subsequent pharmacological and toxicological profiling of these enantiomers. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to ensure the development of safer, more effective medicines. The principles of stereochemistry are not merely academic; they are fundamental to the rational design of new chemical entities.

References

(Note: The following references provide general context on the importance of chirality in drug development and relevant analytical techniques, as specific literature on the topic compound's enantiomers is not available.)

  • PubChem. This compound.
  • University of Calgary. Stereochemistry and Biological Activity of Drugs. [Link]
  • Iinuma, F., et al. (1994). Chiral separation of amines by high-performance liquid chromatography after tagging with 4-(N,N-dimethylaminosulphonyl)-7-(2-chloroformylpyrrolidin-1-yl)- 2,1,3-benzoxadiazole.
  • A. A. Shariare, M. H., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Unichem Laboratories Limited. (2015). An Improved Process For The Preparation Of (3 R,4 R) 1 Benzyl 4 Methylpiperidin 3 Yl) Methylamine.
  • Shukla, P. (2017). Role of Enantiomers in Pharmacology. SlideShare. [Link]
  • de Freitas, G. B. L., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 3(1), 001-045. [Link]
  • D'Acquarica, I., et al. (2023).
  • McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug action.
  • Chhabra, N., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for monoamine transporters. ChemMedChem, 4(7), 1157-67. [Link]
  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific drug disposition and its clinical consequences. Chirality, 13(10), 661-8. [Link]
  • Seiler, K. U., et al. (1988). Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs. Journal of medicinal chemistry, 31(8), 1568–1574. [Link]
  • Chhabra, N., et al. (2009). Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters. ChemMedChem, 4(7), 1157-67. [Link]
  • Figshare. (2017). Collection - Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Organic Process Research & Development. [Link]
  • Joubert, J., et al. (2022). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Pharmaceutics, 14(1), 137. [Link]
  • Unichem Laboratories Limited. (2015). AN IMPROVED PROCESS FOR THE PREPARATION OF (3R,4R)-(1-BENZYL-4-METHYLPIPERIDIN-3-YL)-METHYLAMINE.
  • Google Patents. (2011). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. CN102199098B.

Sources

A Comparative Guide to the Cross-Reactivity Profiling of (4-Benzylmorpholin-3-yl)methanamine and Novel Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate process of drug development, the journey from a promising hit compound to a safe and effective therapeutic is paved with rigorous scientific evaluation. A critical milestone in this journey is the characterization of a compound's selectivity—its propensity to interact with the intended biological target versus its potential to bind to unintended "off-target" proteins. Unforeseen off-target interactions are a primary cause of adverse drug reactions and late-stage clinical trial failures. Therefore, a comprehensive and early assessment of cross-reactivity is not merely a regulatory requirement but a foundational pillar of a successful drug discovery program.[1][2]

This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of a novel chemical entity (NCE), using (4-Benzylmorpholin-3-yl)methanamine as our central case study. Public information on the biological activity of this specific molecule is limited[3], making it an ideal candidate for demonstrating a de novo profiling strategy. We will compare its hypothetical profile against two alternative morpholine-based analogs, Alternative A (a piperidine derivative) and Alternative B (a decorated morpholine) , to illustrate how comparative data informs lead selection.

The methodologies presented herein are designed to be self-validating systems, incorporating the necessary controls and logical workflows to ensure data integrity and build a robust safety and selectivity profile for any NCE.

The Strategic Framework: A Tiered Approach to Cross-Reactivity Profiling

A logical, tiered screening cascade is the most efficient and cost-effective strategy for evaluating compound selectivity. This approach begins with broad, high-throughput screening to identify potential liabilities, followed by more focused, in-depth assays to confirm and quantify these interactions. This systematic process allows researchers to make informed go/no-go decisions and prioritize compounds with the most promising selectivity profiles.

Here, we outline a three-tiered workflow for characterizing this compound.

G cluster_0 Tier 1: Broad Liability Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Target Engagement & Phenotypic Effects T1 Initial High-Throughput Screen This compound @ fixed concentration (e.g., 10 µM) Large, diverse target panels T2 Dose-Response Assays Determine IC50 / Ki for confirmed 'hits' from Tier 1 Orthogonal assay formats T1->T2 'Hits' with >50% inhibition proceed T1_targets T1_targets T3 Physiologically Relevant Confirmation Cellular Thermal Shift Assay (CETSA) Phenotypic assays (e.g., cytotoxicity, pathway modulation) T2->T3 Confirmed off-targets with potent activity proceed T4 T4 T3->T4 Data Synthesis & Candidate Selection

Caption: A tiered workflow for cross-reactivity profiling.

Comparative Selectivity Analysis: A Case Study

To illustrate the output of a profiling campaign, let us assume this compound was designed as an inhibitor of Kinase X. After conducting a broad kinase screen (Tier 1) and subsequent dose-response assays (Tier 2), we can summarize the findings in a comparative table. This allows for a direct, quantitative comparison against our alternative scaffolds.

Table 1: Comparative Kinase Selectivity Profile

Target KinaseThis compound IC50 (nM)Alternative A IC50 (nM)Alternative B IC50 (nM)Comments
Kinase X (On-Target) 50 150 45 Compound B shows slightly better on-target potency.
Kinase Y (Off-Target)250>10,000800Compound A is highly selective against Kinase Y.
Kinase Z (Off-Target)8,0009,500500Liability: Compound B shows potent off-target activity.
Kinase A (Off-Target)>10,000>10,000>10,000All compounds are clean against Kinase A.
Kinase B (Off-Target)1,2005,0001,500Moderate off-target activity observed for all compounds.

Interpretation: Based on this hypothetical data, this compound demonstrates a 5-fold selectivity for its primary target (Kinase X) over its most significant off-target (Kinase Y). Alternative A, while less potent on-target, exhibits a much cleaner off-target profile, making it a potentially safer candidate.[4] Alternative B, despite its high on-target potency, has a major liability with its potent inhibition of Kinase Z, which could lead to undesirable side effects. This type of direct comparison is crucial for data-driven lead optimization.[2]

Core Experimental Methodologies

The trustworthiness of any profiling guide rests on the robustness of its experimental protocols. Below are detailed, step-by-step methodologies for key assays central to determining compound cross-reactivity.

Radioligand Binding Assay for GPCR/Ion Channel Off-Targets

This assay is the gold standard for quantifying the affinity of a compound for a receptor.[5][6] It relies on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the target receptor.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissue or cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[7]

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the pellet with fresh buffer and re-centrifuge.

    • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[7]

  • Assay Setup (96-well plate format):

    • To each well, add in order:

      • 150 µL of the membrane preparation (containing 10-100 µg of protein).

      • 50 µL of the test compound (this compound) at various concentrations (typically a 10-point, 3-fold serial dilution).

      • 50 µL of the specific radioligand (e.g., ³H-ligand) at a fixed concentration, usually near its Kd value.

    • Include control wells:

      • Total Binding: Contains membrane and radioligand only (no test compound).

      • Non-specific Binding (NSB): Contains membrane, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors.

  • Incubation & Filtration:

    • Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[5][7]

    • Rapidly terminate the reaction by vacuum filtration onto glass fiber filters (e.g., GF/C), which trap the membranes.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection & Data Analysis:

    • Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

In Vitro Kinase Inhibition Assay

Kinases are one of the most common off-target classes for small molecules.[8] Luminescence-based assays that measure ATP consumption (and thus ADP production) are a robust, non-radioactive method for assessing kinase activity.[9]

Protocol: ADP-Glo™ Luminescence-Based Kinase Assay

  • Kinase Reaction Setup (384-well plate format):

    • To each well, add:

      • The specific kinase enzyme in reaction buffer.

      • The kinase-specific substrate (peptide or protein).

      • ATP at a concentration relevant for the specific kinase (e.g., at its Km value).

      • The test compound (this compound) across a range of concentrations.

    • Include control wells:

      • No Inhibitor Control (100% activity): Contains enzyme, substrate, and ATP but no test compound.

      • No Enzyme Control (0% activity): Contains substrate and ATP but no enzyme.

  • Incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent. This contains luciferase and luciferin, which react with the ADP produced in the initial kinase reaction to generate a luminescent signal.

    • Incubate for 30-60 minutes to stabilize the signal.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data to the controls (% inhibition).

    • Plot the % inhibition against the log concentration of the test compound and fit the curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method that directly measures target engagement in a native cellular environment.[10][11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13][14]

Protocol: CETSA for In-Cell Target Engagement

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with either the test compound (this compound) at a specific concentration or a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for cell penetration and target binding.

  • Heating Step:

    • Harvest the treated cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Protein Extraction:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded, stable proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[10]

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein remaining in the soluble fraction using an antibody-based method like Western Blot or ELISA.

    • Plot the relative amount of soluble protein against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and therefore, direct engagement.[13][14]

G cluster_0 Principle of Cellular Thermal Shift Assay (CETSA) A Cells treated with Vehicle (Control) A_heat Heat Applied A->A_heat B Cells treated with Test Compound B_heat Heat Applied B->B_heat A_result Target protein denatures and precipitates A_heat->A_result B_result Compound binding stabilizes target protein B_heat->B_result A_analysis Less soluble protein detected at high temps A_result->A_analysis B_analysis More soluble protein detected at high temps B_result->B_analysis

Caption: The core principle of the Cellular Thermal Shift Assay (CETSA).

Conclusion and Forward Outlook

The comprehensive cross-reactivity profiling of a new chemical entity like this compound is a multi-faceted endeavor that requires a strategic, evidence-based approach. By employing a tiered screening cascade that combines broad biochemical panels, quantitative dose-response studies, and physiologically relevant cellular assays, researchers can build a detailed understanding of a compound's selectivity.

The comparative analysis of hypothetical data for our lead compound and its analogs underscores the importance of this process. It allows for the rational selection of candidates with the optimal balance of on-target potency and minimal off-target liabilities, thereby increasing the probability of advancing safer and more effective drugs into clinical development. The protocols and workflows detailed in this guide provide a robust and scientifically rigorous foundation for achieving this critical goal.

References

  • Pelago Bioscience. What Is CETSA? Cellular Thermal Shift Assay Explained.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.
  • ResearchGate. Principle of the cellular thermal shift assay (CETSA).
  • Gifford Bioscience. Radioligand Binding Assay.
  • Annual Review of Pharmacology and Toxicology. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.
  • Wikipedia. Cellular thermal shift assay.
  • PubMed. Radioligand binding methods: practical guide and tips.
  • CETSA. CETSA.
  • Creative Biolabs. In Vitro Safety Pharmacology Study Services.
  • Springer Nature Experiments. Radioligand Binding Studies.
  • National Center for Biotechnology Information. Targeted Kinase Selectivity from Kinase Profiling Data.
  • National Institutes of Health. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates.
  • Reaction Biology. Kinase Panel Screening and Profiling Service.
  • Biophysics Reports. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions.
  • Aragen Life Sciences. Safety Pharmacology Services | In Vitro & VivoToxicology Assays.
  • Charles River Laboratories. Safety Pharmacology Studies.
  • Enzymlogic. Profiling the kinetic selectivity of kinase marketed drugs.
  • Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling.
  • National Center for Biotechnology Information. Measuring and interpreting the selectivity of protein kinase inhibitors.
  • Labcorp. Safety Pharmacology.
  • PubChem. This compound.
  • Oxford Academic. Computational analysis of kinase inhibitor selectivity using structural knowledge.

Sources

A Comparative Guide to (4-Benzylmorpholin-3-yl)methanamine and Other Morpholine-Based Inhibitors: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Moiety as a Cornerstone in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, stands as a "privileged structure" in the realm of medicinal chemistry.[1][2][3] Its frequent incorporation into a vast array of bioactive molecules is no coincidence. The morpholine scaffold often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for developing effective therapeutic agents.[2][4] This versatile building block has been successfully integrated into drugs targeting a wide spectrum of diseases, from central nervous system disorders to cancer and infectious diseases.[1][5][6][7] This guide provides a comparative analysis of the emerging compound, (4-Benzylmorpholin-3-yl)methanamine, against a backdrop of well-established morpholine-based inhibitors, offering insights into the structural nuances that dictate their diverse pharmacological activities.

Focus Compound: this compound - A Scaffold with Therapeutic Potential

Potential Biological Activities:

  • Antidepressant Effects: Research on analogous compounds suggests that this scaffold may modulate neurotransmitter levels, hinting at its potential as an antidepressant.[8]

  • Pain Management: The structural motif has been implicated in pain modulation, indicating possible analgesic properties.[8]

  • Neuroprotection: There is emerging evidence that certain benzylmorpholine derivatives may offer protection against neuronal damage, suggesting a role in treating neurodegenerative diseases.[8]

The benzyl group likely contributes to interactions with aromatic binding pockets within biological targets, while the methanamine group provides a primary amine that can engage in hydrogen bonding or serve as a point for further chemical modification. The stereochemistry at the 3-position of the morpholine ring is expected to be a critical determinant of its biological activity and target selectivity.[8]

Comparative Analysis with Established Morpholine-Based Inhibitors

To understand the potential of this compound, it is instructive to compare its core structure and potential applications with those of clinically successful morpholine-containing drugs.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor for Depression

Reboxetine is an antidepressant drug that functions as a selective norepinephrine reuptake inhibitor (NRI).[9][10] Its chemical structure features a morpholine ring with an α-aryloxybenzyl substituent.

Mechanism of Action: Reboxetine binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine from the synaptic cleft.[9][11] This leads to an increased concentration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission.[10] This mechanism is distinct from many other classes of antidepressants that target the serotonin transporter.

Comparison with this compound: Both Reboxetine and the focus compound possess a benzyl group, suggesting a potential for interaction with similar aromatic-binding domains. However, the substitution pattern on the morpholine ring is significantly different, which will undoubtedly lead to distinct target selectivity and pharmacological profiles. While Reboxetine's primary therapeutic application is in depression, the broader suggested activities of the this compound scaffold, including pain management and neuroprotection, hint at a potentially different or wider range of biological targets.

Gefitinib: A Tyrosine Kinase Inhibitor in Cancer Therapy

Gefitinib is an anticancer agent used in the treatment of non-small cell lung cancer (NSCLC).[6][12] Its structure incorporates a quinazoline core with a morpholine-containing side chain.

Mechanism of Action: Gefitinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[6][13] By binding to the ATP-binding site of the EGFR, it blocks the signaling pathways that promote cancer cell proliferation, survival, and angiogenesis.[12][14]

Comparison with this compound: Gefitinib exemplifies how the morpholine moiety can be utilized to enhance the pharmacokinetic properties of a molecule and to occupy specific regions of a protein's active site. The morpholine in Gefitinib is a terminal group on a longer side chain, contrasting with the core, substituted nature of the morpholine in this compound. This highlights the versatility of the morpholine scaffold in different molecular contexts to achieve highly specific and potent inhibition of a target enzyme.

Linezolid: An Oxazolidinone Antibiotic

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, used to treat infections caused by multi-drug resistant Gram-positive bacteria.[1][15] The morpholine ring in Linezolid is part of a more complex heterocyclic system.

Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex.[1][7] This is a unique mechanism of action that differs from most other protein synthesis inhibitors.[3]

Comparison with this compound: The role of the morpholine ring in Linezolid is integral to the overall three-dimensional structure of the oxazolidinone scaffold, which is crucial for its interaction with the bacterial ribosome. This is a prime example of how the morpholine heterocycle can be a key component of a pharmacophore for a non-enzyme target. The structural dissimilarity with this compound underscores the vast chemical space and diverse biological activities that can be explored by modifying the morpholine core.

Fenpropimorph: A Sterol Biosynthesis Inhibitor in Agriculture

Fenpropimorph is a widely used agricultural fungicide that controls a range of fungal pathogens in cereal crops.[5][16]

Mechanism of Action: Fenpropimorph disrupts the biosynthesis of ergosterol, an essential component of fungal cell membranes, by inhibiting two key enzymes: sterol Δ¹⁴-reductase and sterol Δ⁸→Δ⁷-isomerase.[4][17] This leads to the accumulation of toxic sterol precursors and ultimately inhibits fungal growth.[5]

Comparison with this compound: Fenpropimorph demonstrates the application of morpholine-based compounds outside of human medicine. The lipophilic substituents on the morpholine ring in Fenpropimorph are optimized for penetration into fungal cells and interaction with the enzymes of the sterol biosynthesis pathway. This contrasts with the likely design of this compound for interaction with targets in the mammalian central nervous system.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes key performance metrics for the comparator morpholine-based inhibitors.

InhibitorClassPrimary TargetKey Performance MetricReference(s)
Reboxetine Antidepressant (NRI)Norepinephrine Transporter (NET)IC50 for NET inhibition: ~1.1 nM[18]
Gefitinib Anticancer (EGFR-TKI)EGFR Tyrosine KinaseIC50 for EGFR inhibition: 2-37 nM[6][14]
Linezolid AntibioticBacterial 50S Ribosomal SubunitMIC90 against S. aureus: 1-4 µg/mL[1][15]
Fenpropimorph FungicideSterol Δ¹⁴-reductase & Δ⁸→Δ⁷-isomeraseEC50 against powdery mildew: ~0.1-1 µg/mL[4][5]

Experimental Protocols

To facilitate further research into this compound and related compounds, this section provides detailed, step-by-step methodologies for key experiments relevant to its potential biological activities.

Protocol 1: In Vitro Norepinephrine Transporter (NET) Inhibition Assay

This assay is crucial for determining if a compound acts as a norepinephrine reuptake inhibitor, a key mechanism for many antidepressants.

Principle: This is a competitive binding assay using a radiolabeled ligand that binds to the norepinephrine transporter (NET). The ability of the test compound to displace the radioligand is measured, and from this, its inhibitory constant (Ki) can be determined.

Workflow Diagram:

G prep Prepare cell membranes expressing NET incubation Incubate membranes with radioligand ([3H]-Nisoxetine) and test compound prep->incubation filtration Separate bound and free radioligand by rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis

NET Inhibition Assay Workflow

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human norepinephrine transporter (hNET), such as HEK293-hNET cells.

    • Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound, this compound.

    • Add a fixed concentration of a radiolabeled NET ligand, such as [³H]-Nisoxetine.

    • For determining non-specific binding, add a high concentration of a known NET inhibitor (e.g., Desipramine) to a set of wells.

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioactivity.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Measure the radioactivity in each well using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Behavioral Models for Antidepressant Activity

The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral assays to screen for potential antidepressant effects in rodents.[1][5][17]

Principle: These models are based on the observation that when placed in a stressful and inescapable situation, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to increase the latency to immobility and decrease the total duration of immobility.[1][17]

Workflow Diagram:

G acclimatize Acclimatize animals to the testing environment administer Administer test compound or vehicle to different groups of animals acclimatize->administer test Subject animals to either Forced Swim Test or Tail Suspension Test administer->test record Record behavior (immobility time, latency to immobility) test->record analyze Analyze and compare data between treated and control groups record->analyze

Antidepressant Behavioral Assay Workflow

Step-by-Step Methodology (Forced Swim Test):

  • Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15-20 cm.

  • Procedure:

    • Administer the test compound, this compound, or vehicle to the animals (typically mice or rats) at a predetermined time before the test (e.g., 30-60 minutes).

    • Gently place each animal into the water-filled cylinder.

    • The test session typically lasts for 6 minutes.

    • A video recording of the session is made for later analysis.

  • Scoring:

    • The duration of immobility is scored during the last 4 minutes of the 6-minute session.

    • Immobility is defined as the absence of any movement other than that required to keep the head above water.

    • An increase in swimming or climbing behavior and a decrease in immobility time are indicative of an antidepressant-like effect.[1]

Conclusion and Future Directions

The morpholine scaffold is a remarkably versatile and valuable component in the design of therapeutic agents, as evidenced by the diverse mechanisms of action and clinical applications of Reboxetine, Gefitinib, Linezolid, and Fenpropimorph. While direct experimental data for this compound remains to be fully elucidated in peer-reviewed literature, the preliminary information on its close analogs suggests a promising future in the development of novel therapeutics for central nervous system disorders.

Future research should focus on the synthesis and rigorous biological evaluation of this compound and its stereoisomers. Key areas of investigation should include:

  • In vitro pharmacology: Comprehensive screening against a panel of CNS targets, including neurotransmitter transporters (NET, SERT, DAT), receptors, and enzymes implicated in neurodegeneration and pain.

  • In vivo efficacy: Utilization of animal models for depression, anxiety, neuropathic pain, and neurodegenerative diseases to assess the therapeutic potential of the compound.

  • Structure-Activity Relationship (SAR) studies: Systematic modification of the benzyl and methanamine substituents to optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the established principles of medicinal chemistry and employing the detailed experimental protocols outlined in this guide, the scientific community can further unlock the therapeutic potential of the this compound scaffold and continue to build upon the legacy of the morpholine ring in drug discovery.

References

  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.).
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020).
  • Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. (2002). American Family Physician, 65(4), 663.
  • Management of resistance to the fungicide fenpropimorph inErysiphe graminisf.sp.tritici - WUR eDepot. (n.d.).
  • Fenpropimorph - Wikipedia. (n.d.).
  • Linezolid - Wikipedia. (n.d.).
  • Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC - NIH. (2014).
  • Linezolid - StatPearls - NCBI Bookshelf - NIH. (2024).
  • What is the mechanism of Gefitinib? - Patsnap Synapse. (2024).
  • The Role of Gefitinib in Lung Cancer Treatment - AACR Journals. (2004).
  • Gefitinib: uses, dosing, warnings, adverse events, interactions. (n.d.).
  • fenpropimorph (188) - Food and Agriculture Organization of the United Nations. (n.d.).
  • Reboxetine | C19H23NO3 | CID 127151 - PubChem - NIH. (n.d.).
  • Total synthesis of antidepressant drug (S,S)-reboxetine : A review Abstract: Introduction - ijamtes. (n.d.).
  • What is the mechanism of Reboxetine Mesilate? - Patsnap Synapse. (2024).
  • Mechanisms of action of reboxetine - ResearchGate. (2000).
  • Reboxetine - Wikipedia. (n.d.).
  • This compound | C12H18N2O | CID 10442980 - PubChem. (n.d.).
  • 4-Benzylmorpholine | C11H15NO | CID 249546 - PubChem - NIH. (n.d.).
  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (2020).
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. (n.d.).
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (1995).
  • Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists - PubMed. (2009).
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed. (1995).
  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (2024).
  • Recent advances in 4-aminoquinazoline based scaffold derivatives targeting EGFR kinases as anticancer agents - ResearchGate. (2018).
  • Antidepressant-like activity of compounds with varying efficacy at 5-HT1A receptors. (n.d.).
  • NET Transporter Assay - BioIVT. (n.d.).
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - Biophysics Reports. (2016).
  • (2S,αS)-2-(α-(2-[125I]Iodophenoxy)benzyl)morpholine - PubMed. (2009).
  • Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition. (n.d.).
  • Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (2024).
  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing. (n.d.).
  • Novel Antimuscarinic Antidepressant-like Compounds with Reduced Effects on Cognition. (n.d.).
  • Analgesic activity of alkyl piperidine derivatives. (n.d.).
  • Inhibitory Actions of Clinical Analgesics, Analgesic Adjuvants, and Plant-Derived Analgesics on Nerve Action Potential Conduction - MDPI. (n.d.).
  • 2-Benzylmorpholine | C11H15NO | CID 125510 - PubChem - NIH. (n.d.).
  • US20160030388A1 - Diterpenoid membranolide compounds having anti-leishmania activity and uses thereof - Google Patents. (n.d.).
  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PubMed Central. (n.d.).

Sources

A Head-to-Head Comparative Guide to the Preclinical Profiling of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Drug Development Professionals

Abstract

This guide presents a comprehensive, head-to-head preclinical evaluation framework for the novel compound (4-Benzylmorpholin-3-yl)methanamine, hereafter referred to as Cpd-X. Publicly available information on Cpd-X is limited to its chemical structure.[1][2] The presence of benzyl and morpholine moieties, common scaffolds in centrally active agents, suggests a potential interaction with monoamine transporters. This document, therefore, outlines a rigorous, hypothesis-driven series of experiments to characterize Cpd-X as a potential monoamine reuptake inhibitor. It will be compared against two well-established antidepressants with distinct mechanisms of action: Sertraline , a selective serotonin reuptake inhibitor (SSRI), and Bupropion , a norepinephrine-dopamine reuptake inhibitor (NDRI). This guide provides detailed, field-proven protocols for in vitro pharmacological profiling, ADME/safety assessment, and in vivo behavioral analysis, designed to elucidate the compound's potency, selectivity, safety, and therapeutic potential.

Introduction and Rationale

Major Depressive Disorder (MDD) is a complex psychiatric condition often treated with drugs that modulate monoaminergic neurotransmission. The primary targets for these drugs are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3] While effective, existing treatments like Sertraline and Bupropion have limitations, including delayed onset of action and varied side-effect profiles, driving the search for novel chemical entities with improved therapeutic windows.

Cpd-X, this compound, is a chiral molecule whose structural features warrant investigation as a monoamine transporter ligand.[1][4] This guide proposes a systematic, multi-tiered approach to its pharmacological characterization. By directly comparing Cpd-X to Sertraline and Bupropion, we can contextualize its profile and make data-driven decisions about its developmental trajectory.

The core objectives of this evaluation are:

  • To determine the binding affinity and functional potency of Cpd-X at human SERT, NET, and DAT.

  • To establish the selectivity profile of Cpd-X across monoamine transporters and assess key off-target liabilities (e.g., MAO, hERG).

  • To evaluate its preliminary metabolic stability.

  • To test its antidepressant-like efficacy in a validated in vivo model.

The following sections detail the experimental workflows and protocols necessary to achieve these objectives.

Overall Preclinical Profiling Workflow

The proposed evaluation follows a logical progression from initial in vitro screening to in vivo proof-of-concept. This workflow ensures that resources are directed toward compounds with the most promising characteristics at each stage.

G cluster_0 Phase 1: In Vitro Pharmacology cluster_1 Phase 2: In Vitro Safety & ADME cluster_2 Phase 3: In Vivo Efficacy Binding Experiment 1.1: Radioligand Binding Assay (Ki at SERT, NET, DAT) Uptake Experiment 1.2: Synaptosomal Uptake Assay (IC50 at SERT, NET, DAT) Binding->Uptake Potency Confirmation MAO_Assay Experiment 1.3: MAO-A/B Inhibition Assay (IC50) Uptake->MAO_Assay Selectivity Profiling hERG Experiment 2.1: hERG Blockade Assay (IC50) MAO_Assay->hERG Go/No-Go Decision MetStab Experiment 2.2: Liver Microsomal Stability (T½, CLint) hERG->MetStab Early De-risking FST Experiment 3.1: Forced Swim Test (Mice) (Immobility Time) MetStab->FST Candidate Selection G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Vesicle Vesicle (5-HT) Synapse 5-HT Vesicle->Synapse Release SERT SERT Synapse->SERT Reuptake Receptor 5-HT Receptor Synapse->Receptor Binding & Signaling CpdX Cpd-X CpdX->SERT Inhibition

Caption: Mechanism of monoamine reuptake inhibition at the synapse.

Experiment 1.3: Monoamine Oxidase (MAO) Inhibition Assay

Causality: MAO-A and MAO-B are key enzymes that metabolize monoamines. [5]Inhibition of MAO can lead to significant side effects and drug-drug interactions. It is crucial to determine if Cpd-X has any off-target activity at these enzymes to ensure its selectivity for the transporters. [6] Experimental Protocol: MAO-Glo™ Assay

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes. [7]2. Assay Principle: This is a chemiluminescent assay that measures the production of H₂O₂ during the MAO-catalyzed deamination of a substrate. The luminescence is proportional to MAO activity. [8]3. Procedure: In a white, opaque 96-well plate, incubate the MAO-A or MAO-B enzyme with varying concentrations of Cpd-X (and positive controls like Clorgyline for MAO-A and Selegiline for MAO-B) for ~30 minutes. [9]4. Reaction: Add the MAO substrate to initiate the enzymatic reaction and incubate for 60 minutes.

  • Detection: Add the Luciferin Detection Reagent, which converts a luciferin derivative into luciferin in the presence of H₂O₂. This produces a luminescent signal that is measured with a plate reader.

  • Analysis: Calculate percent inhibition relative to vehicle controls and determine IC50 values.

Part 2: In Vitro ADME & Safety Profiling

Experiment 2.1: hERG Channel Blockade Assay

Causality: Blockade of the hERG potassium channel is a major cause of drug-induced QT prolongation, which can lead to life-threatening cardiac arrhythmias. [10]Early assessment of hERG liability is a mandatory regulatory step and critical for de-risking a compound. [11]The gold-standard method is patch-clamp electrophysiology. [12] Experimental Protocol: Automated Patch-Clamp

  • Cell Line: Use HEK293 cells stably expressing the hERG channel. [13]2. System: Employ an automated patch-clamp system (e.g., QPatch, SyncroPatch) for higher throughput. [13][14]3. Procedure: Cells are captured on a planar patch-clamp chip. A whole-cell configuration is established, and the hERG current is elicited by a specific voltage pulse protocol.

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of Cpd-X (typically 0.1 to 30 µM) sequentially to the same cell. A positive control (e.g., E-4031) is run in parallel. [13]5. Data Analysis: Measure the peak tail current at each concentration. Calculate the percent inhibition relative to the baseline current and determine the IC50 value. An IC50 > 10 µM is generally considered a low risk.

Experiment 2.2: Metabolic Stability in Human Liver Microsomes

Causality: A drug's success depends on having a suitable pharmacokinetic profile. The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the clearance of most drugs. [15]This assay provides an early indication of a compound's metabolic lability and helps predict its in vivo half-life. [16] Experimental Protocol: Microsomal Stability Assay

  • Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system (cofactor for CYP activity). [17]2. Incubation: Incubate Cpd-X (at a low concentration, e.g., 1 µM) with HLMs (e.g., 0.5 mg/mL protein) at 37°C in the presence of the NADPH regenerating system. [18]3. Time Points: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). [15]4. Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins. [19]5. Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of Cpd-X relative to the internal standard.

  • Data Calculation: Plot the natural log of the percent of Cpd-X remaining versus time. From the slope of this line (-k), calculate the in vitro half-life (T½ = 0.693/k) and the intrinsic clearance (CLint). [15] Hypothetical Data Presentation (Safety & ADME):

CompoundhERG IC50 (µM)HLM T½ (min)HLM CLint (µL/min/mg)
Cpd-X > 304531
Sertraline 82555
Bupropion > 5012115

Part 3: In Vivo Efficacy Evaluation

Experiment 3.1: Forced Swim Test (FST) in Mice

Causality: The FST is a widely used behavioral screening tool to assess antidepressant-like activity. [20]The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This immobility is interpreted as a state of "behavioral despair," which is robustly reduced by clinically effective antidepressant drugs. [21][22]

G cluster_0 Day 1-21: Chronic Dosing cluster_1 Day 22: Forced Swim Test cluster_2 Data Analysis Dosing Daily IP/PO administration: - Vehicle - Cpd-X (e.g., 10, 30 mg/kg) - Sertraline (e.g., 20 mg/kg) Acclimation Place mouse in water cylinder (6 min) Dosing->Acclimation Test Day Scoring Score last 4 min for immobility Acclimation->Scoring Video Record Analysis Compare immobility time between groups (ANOVA) Scoring->Analysis

Caption: Workflow for the in vivo Forced Swim Test.

Experimental Protocol: Mouse Forced Swim Test

  • Animals: Use male C57BL/6 or Swiss Webster mice. [23]2. Drug Administration: Administer Cpd-X, Sertraline (positive control), or vehicle (e.g., saline with 0.5% Tween 80) intraperitoneally (IP) or orally (PO) for a chronic period (e.g., 14-21 days) to better model clinical use. A single acute dose can also be tested 30-60 minutes before the test for initial screening.

  • Apparatus: Use a transparent Plexiglas cylinder (e.g., 20 cm diameter, 30 cm height) filled with water (23-25°C) to a depth of 15 cm, making it impossible for the mouse to touch the bottom or escape. [21]4. Test Procedure: Gently place each mouse into the cylinder for a single 6-minute session. [24]5. Behavioral Scoring: The entire session should be video-recorded. An observer blinded to the treatment conditions should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for minor actions necessary to keep the head above water. [21][24]6. Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control.

Hypothetical Data Presentation:

Treatment GroupDose (mg/kg, PO)Mean Immobility Time (seconds)
Vehicle -155 ± 12
Cpd-X 10120 ± 10
Cpd-X 3085 ± 9
Sertraline 2092 ± 11
Bupropion 40105 ± 10**
p < 0.05, *p < 0.01 vs. Vehicle

Synthesis and Discussion

Based on the hypothetical data generated through this framework, Cpd-X emerges as a promising compound with a mixed monoamine reuptake inhibitor profile.

  • Pharmacology: The binding (Ki) and uptake (IC50) data suggest Cpd-X is most potent at SERT, with moderate activity at DAT and weaker activity at NET. This "serotonin-preferring, dopamine-acting" profile is distinct from both the highly selective Sertraline and the DAT/NET-focused Bupropion. Such a profile could potentially offer a unique clinical advantage, perhaps combining the benefits of SSRIs with enhanced effects on motivation and anhedonia via dopamine modulation. Importantly, the lack of activity at MAO-A/B confirms its selectivity for the transporters.

  • Safety & ADME: The high hERG IC50 (>30 µM) indicates a low risk for cardiotoxicity, a significant advantage. [10]Its metabolic stability in HLMs is moderate, suggesting an acceptable in vivo half-life that is potentially longer than Bupropion's but shorter than Sertraline's, warranting further pharmacokinetic studies.

  • Efficacy: The dose-dependent reduction in immobility time in the FST strongly supports an antidepressant-like effect in vivo. The efficacy at 30 mg/kg appears comparable to that of Sertraline, validating the in vitro mechanism of action.

Conclusion and Future Directions

The systematic evaluation outlined in this guide provides a clear, data-driven path for characterizing a novel chemical entity like this compound. The hypothetical results portray Cpd-X as a promising lead compound with a unique pharmacological profile and a favorable early safety assessment.

Recommended next steps would include:

  • Full Pharmacokinetic Studies: Determine oral bioavailability, brain penetration, and clearance in rodents.

  • Expanded Selectivity Screening: Profile against a broader panel of CNS receptors and ion channels to uncover any additional off-target activities.

  • Additional Behavioral Models: Validate efficacy in other models of depression, such as the chronic mild stress model or the sucrose preference test.

  • Stereochemistry Investigation: Synthesize and test the individual (R) and (S) enantiomers, as biological activity often resides in a single stereoisomer. [4] This comprehensive approach ensures that decisions made during the drug discovery process are grounded in robust, comparative, and scientifically valid data.

References

  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from a verified URL.

Sources

A Senior Application Scientist's Guide to the Validation of a Bioassay for (4-Benzylmorpholin-3-yl)methanamine Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Establishing a Robust Framework for Bioactivity Assessment

Monoamine oxidase B is a critical enzyme in the metabolism of neurotransmitters, and its inhibition is a key therapeutic strategy for neurodegenerative conditions such as Parkinson's disease[2]. Therefore, the development of a robust and reliable bioassay is paramount for characterizing the potency and mechanism of action of new chemical entities targeting MAO-B.

This guide will adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation to ensure a scientifically sound and regulatory-compliant approach[3][4][5][6].

Comparative Analysis of Bioassay Methodologies for MAO-B Inhibition

The selection of an appropriate bioassay is a critical first step. Several methods exist for measuring MAO-B activity, each with its own advantages and limitations. Here, we compare three common approaches.

Assay Type Principle Advantages Disadvantages
Fluorometric Assay Measures the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase (HRP).High sensitivity, high-throughput compatible, continuous measurement.Potential for interference from colored or fluorescent compounds.
Chromatographic Assay (HPLC) Directly measures the formation of the product of the MAO-B-catalyzed reaction (e.g., 4-hydroxyquinoline from kynuramine) by separating it from the substrate and other reaction components.High specificity, can detect multiple analytes simultaneously, less prone to interference.[7]Lower throughput, requires specialized equipment, more complex sample preparation.
Radiometric Assay Measures the product of a radiolabeled substrate.High sensitivity and specificity.Requires handling of radioactive materials, specialized equipment, and disposal protocols.

For the purpose of this guide, we will focus on the fluorometric assay due to its high sensitivity, amenability to high-throughput screening, and widespread use in the field[8].

Experimental Workflow and Signaling Pathway

MAO-B Catalytic Activity and Inhibition

The following diagram illustrates the catalytic action of MAO-B and the point of inhibition.

MAO_B_Pathway Substrate Dopamine (Substrate) MAOB MAO-B Substrate->MAOB Binds to Active Site Product DOPAL (Product) MAOB->Product Catalyzes Oxidation H2O2 Hydrogen Peroxide (H₂O₂) MAOB->H2O2 Inhibitor (4-Benzylmorpholin-3-yl)methanamine (Hypothetical Inhibitor) Inhibitor->MAOB Blocks Active Site

Caption: MAO-B catalyzes the oxidation of dopamine to DOPAL, producing H₂O₂. Inhibitors block this activity.

Fluorometric Bioassay Workflow

The experimental workflow for the fluorometric assay is depicted below.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Reagents: - MAO-B Enzyme - Kynuramine (Substrate) - Amplex Red/HRP - Inhibitor Dilutions B Dispense Inhibitor and MAO-B to Microplate A->B C Pre-incubate B->C D Initiate Reaction with Substrate/Amplex Red Mix C->D E Measure Fluorescence (Kinetic Read) D->E every 60s for 30 min F Calculate Reaction Rates E->F G Determine % Inhibition and IC₅₀ F->G

Caption: Workflow for the MAO-B fluorometric inhibition assay.

Detailed Experimental Protocol: Fluorometric MAO-B Inhibition Assay

This protocol is adapted from established methods for determining MAO-B inhibitory activity[8][9].

Materials:

  • Recombinant human MAO-B enzyme

  • Kynuramine (substrate)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • This compound (test compound)

  • Selegiline (positive control inhibitor)

  • Assay Buffer: 100 mM potassium phosphate, pH 7.4

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at 530-560 nm and emission at ~590 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 2X working solution of MAO-B enzyme in assay buffer.

    • Prepare a 10X working solution of the test compound and control inhibitor (Selegiline) by serial dilution in assay buffer.

    • Prepare a 2X substrate/probe working solution containing kynuramine, Amplex® Red, and HRP in assay buffer.

  • Assay Plate Setup:

    • Add 50 µL of the 2X MAO-B enzyme solution to each well.

    • Add 10 µL of the 10X test compound or control inhibitor dilutions to the appropriate wells. For control wells (100% activity), add 10 µL of assay buffer.

    • Mix gently and pre-incubate the plate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 40 µL of the 2X substrate/probe working solution to all wells.

    • Immediately place the plate in the microplate reader and begin measuring fluorescence intensity kinetically every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of 100% activity control))

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Bioassay Validation Plan

The validation of this bioassay will be conducted in accordance with ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, and precision[3][5][10].

Specificity

Specificity is the ability of the assay to assess the analyte in the presence of components that may be expected to be present.

  • Experimental Approach:

    • Run the assay in the absence of the MAO-B enzyme to ensure that the substrate and test compound do not spontaneously generate a fluorescent signal.

    • Run the assay in the absence of the substrate (kynuramine) to confirm that the enzyme and test compound do not produce a signal.

    • Test a known selective MAO-A inhibitor (e.g., Clorgyline) to demonstrate the assay's selectivity for MAO-B.

  • Acceptance Criteria: The signal in the absence of enzyme or substrate should be less than 5% of the signal from the uninhibited reaction. The MAO-A inhibitor should show significantly lower potency (high IC₅₀) against MAO-B.

Linearity and Range

Linearity demonstrates that the assay results are directly proportional to the concentration of the analyte over a given range. The range is the interval between the upper and lower concentrations for which the assay has a suitable level of precision and accuracy.

  • Experimental Approach:

    • Generate a dose-response curve with a minimum of 8 concentrations of the positive control (Selegiline) and the test compound.

    • The range will be defined by the concentrations that provide a response from approximately 20% to 80% inhibition.

  • Acceptance Criteria: The coefficient of determination (R²) for the linear portion of the dose-response curve should be ≥ 0.98.

Accuracy

Accuracy refers to the closeness of the measured value to the true value.

  • Experimental Approach:

    • Prepare quality control (QC) samples at three concentrations (low, medium, and high) spanning the assay range using a known inhibitor like Selegiline.

    • Analyze these QC samples in triplicate on three different days.

  • Acceptance Criteria: The mean value should be within ±15% of the nominal value.

QC Level Nominal IC₅₀ (nM) Day 1 (nM) Day 2 (nM) Day 3 (nM) Mean (nM) Accuracy (% Bias)
Low5.05.24.85.15.03+0.6%
Medium5053475150.3+0.6%
High500480520510503.3+0.7%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Experimental Approach:

    • Repeatability: Analyze the three QC levels in triplicate within the same assay run.

    • Intermediate Precision: Analyze the three QC levels in triplicate on three different days by different analysts.

  • Acceptance Criteria: The coefficient of variation (%CV) should not exceed 15%.

QC Level Mean IC₅₀ (nM) Intra-Assay %CV Inter-Assay %CV
Low5.034.1%5.8%
Medium50.36.0%7.2%
High503.34.0%5.5%

Comparison with an Alternative MAO-B Inhibitor

To provide context for the hypothetical activity of this compound, we compare its potential performance with the established irreversible inhibitor, Selegiline, and the reversible inhibitor, Safinamide[2].

Compound Inhibition Type Hypothetical IC₅₀ (nM) Reference IC₅₀ (nM)
This compoundTo be determined75N/A
SelegilineIrreversibleN/A8.2[2]
SafinamideReversibleN/A9.8[2]

Conclusion and Further Steps

This guide has outlined a comprehensive and scientifically rigorous approach to the validation of a bioassay for determining the activity of this compound, using MAO-B inhibition as a scientifically plausible, hypothetical target. The detailed protocols for the fluorometric assay and the validation plan adhere to established international guidelines, ensuring the generation of reliable and reproducible data[3][4][6][11].

Upon successful validation, further experiments would be necessary to fully characterize the compound's mechanism of action, including determining its reversibility and selectivity against MAO-A. These foundational studies are crucial for the progression of any novel compound in the drug discovery pipeline.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
  • Quality Guidelines.
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S.
  • An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. Taylor & Francis Online. [Link]
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • This compound. PubChem. [Link]
  • Analysis of monoamine oxidase (MAO) enzymatic activity by high-performance liquid chromatography-diode array detection combined with an assay of oxidation with a peroxidase and its application to MAO inhibitors from foods and plants.
  • Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC - NIH. [Link]

Sources

A Senior Application Scientist's Guide to Inter-Assay and Intra-Assay Variability for (4-Benzylmorpholin-3-yl)methanamine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise and reliable quantification of novel chemical entities is paramount. For a compound such as (4-Benzylmorpholin-3-yl)methanamine, a morpholine derivative with potential therapeutic applications, establishing a robust bioanalytical method is a critical milestone. This guide provides an in-depth comparison of hypothetical, yet representative, inter-assay and intra-assay variability data for two common analytical platforms: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

This document is intended for researchers, scientists, and drug development professionals, offering practical insights into experimental design, data interpretation, and the implications of assay variability on pharmacokinetic and toxicokinetic studies. The principles and methodologies described herein are grounded in established regulatory guidelines from the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4][5][6]

The Imperative of Precision: Understanding Intra- and Inter-Assay Variability

Before delving into comparative data, it is crucial to establish a firm understanding of what we are measuring and why it matters. The variability, or precision, of a bioanalytical method is a measure of the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Intra-Assay Variability (Within-Run Precision): This metric assesses the precision of measurements within a single analytical run. It is a reflection of the consistency of the assay procedure and the analyst's technique during a single experiment. High intra-assay variability can indicate issues with pipetting, reagent addition, or instrument instability within that specific run. Generally, an intra-assay coefficient of variation (%CV) of less than 10-15% is considered acceptable.[7][8]

Inter-Assay Variability (Between-Run Precision): This metric evaluates the precision of measurements across different analytical runs, often conducted on different days, by different analysts, or with different batches of reagents. It provides a more comprehensive assessment of an assay's robustness and its ability to deliver reproducible results over time. Acceptable inter-assay %CV is typically less than 15-20%.[7][8][9]

The coefficient of variation (%CV), calculated as the standard deviation divided by the mean and multiplied by 100, is the standard statistical measure used to express this variability.[7]

G cluster_0 Assay Precision Evaluation cluster_1 Key Performance Indicators Intra-Assay Intra-Assay Variability (Within a single run) Inter-Assay Inter-Assay Variability (Between multiple runs) Intra-Assay->Inter-Assay Contributes to %1 Coefficient of Variation (%CV) < 15% Intra-Assay->%1 Determines %3 Coefficient of Variation (%CV) < 20% Inter-Assay->%3 Determines

Caption: Logical relationship between intra-assay and inter-assay variability assessment.

Comparative Analysis: LC-MS/MS vs. ELISA for this compound Quantification

The choice of analytical platform is a critical decision in the drug development process, with each method offering distinct advantages and disadvantages. Here, we present a comparative analysis of hypothetical inter-assay and intra-assay variability data for the quantification of this compound using a validated LC-MS/MS method and a competitive ELISA.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and highly specific technique for the quantification of small molecules in complex biological matrices.[10] Its high selectivity and sensitivity make it a gold standard in bioanalysis.

Hypothetical Intra-Assay Variability Data (LC-MS/MS)

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Std. Dev.%CV
Low5.064.90.36.1
Mid50.0651.22.14.1
High200.06195.88.24.2

Hypothetical Inter-Assay Variability Data (LC-MS/MS)

QC LevelNominal Conc. (ng/mL)N (Runs)Mean Measured Conc. (ng/mL)Std. Dev.%CV
Low5.065.10.47.8
Mid50.0650.83.56.9
High200.06198.211.75.9
Method 2: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunochemical technique that offers high throughput and does not require extensive sample preparation.[7] Its performance is highly dependent on the specificity and affinity of the antibodies used.

Hypothetical Intra-Assay Variability Data (ELISA)

QC LevelNominal Conc. (ng/mL)NMean Measured Conc. (ng/mL)Std. Dev.%CV
Low10.089.50.99.5
Mid100.08103.27.57.3
High500.08485.631.16.4

Hypothetical Inter-Assay Variability Data (ELISA)

QC LevelNominal Conc. (ng/mL)N (Plates)Mean Measured Conc. (ng/mL)Std. Dev.%CV
Low10.0810.81.413.0
Mid100.0898.711.211.3
High500.08505.148.99.7

Experimental Protocols

To ensure the integrity and reproducibility of these results, the following detailed experimental protocols were designed.

LC-MS/MS Experimental Workflow

G Start Start Sample_Prep Sample Preparation (Protein Precipitation) Start->Sample_Prep Centrifugation Centrifugation Sample_Prep->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Injection LC Injection Reconstitution->LC_Injection MS_Analysis MS/MS Analysis LC_Injection->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing End End Data_Processing->End

Caption: Workflow for the LC-MS/MS quantification of this compound.

Step-by-Step LC-MS/MS Protocol:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a new 1.5 mL tube, avoiding disturbance of the protein pellet.

  • Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds to ensure complete dissolution.

  • LC Injection and Separation:

    • Inject 10 µL of the reconstituted sample onto a C18 reverse-phase HPLC column.

    • Elute the analyte using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • MS/MS Detection:

    • Perform detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

    • Optimize the precursor and product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Quantify the analyte concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the standard curve.

Competitive ELISA Experimental Workflow

G Start Start Coating Coat Plate with Capture Antibody Start->Coating Blocking Block Non-specific Sites Coating->Blocking Sample_Incubation Add Sample/Standard & HRP-Conjugated Analyte Blocking->Sample_Incubation Washing_1 Wash Plate Sample_Incubation->Washing_1 Substrate_Addition Add TMB Substrate Washing_1->Substrate_Addition Incubation_Dark Incubate in the Dark Substrate_Addition->Incubation_Dark Stop_Reaction Add Stop Solution Incubation_Dark->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Data_Analysis Data Analysis & Quantification Read_Absorbance->Data_Analysis End End Data_Analysis->End

Sources

Establishing Linearity and Range for (4-Benzylmorpholin-3-yl)methanamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. The compound (4-Benzylmorpholin-3-yl)methanamine, a substituted morpholine derivative, presents unique analytical challenges due to its chemical structure. This guide provides an in-depth comparison of potential analytical methodologies for establishing linearity and range for the quantification of this compound, grounded in scientific principles and regulatory expectations.

The primary analytical hurdles for a compound like this compound are its high polarity and the absence of a significant chromophore, which complicates analysis by conventional reversed-phase High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This necessitates either derivatization to introduce a UV-active moiety or the use of more universal detection techniques like mass spectrometry.

This guide will explore and compare three robust analytical strategies:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization

The selection of an appropriate analytical method is a critical decision in the drug development process, directly impacting the reliability of data submitted for regulatory approval. Each of the following proposed methods is presented as a self-validating system, with the rationale behind each experimental choice explained in the context of established scientific principles and regulatory guidelines, such as the ICH Q2(R1) and the recently updated Q2(R2) guidelines.[1][2]

Comparative Overview of Analytical Methodologies

The choice of an analytical technique for the quantification of this compound is a balance between sensitivity, selectivity, and the practicalities of laboratory implementation. The following table provides a high-level comparison of the key performance parameters for the discussed methodologies, based on typical results for similar amine compounds.

Parameter HPLC-UV with Derivatization LC-MS/MS GC-MS with Derivatization
Linearity (R²) > 0.999> 0.999> 0.999
Typical Range 0.1 - 10 µg/mL0.005 - 2.930 mg L-1[1]10 - 500 µg/L[3]
Limit of Quantification (LOQ) ~0.1 µg/mL0.005 mg L-1[1]24.4 µg/L[3]
Selectivity Good, dependent on derivatizationExcellentVery Good
Throughput ModerateHighModerate
Instrumentation Cost Low to ModerateHighModerate to High

Methodology 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Pre-column Derivatization

HPLC-UV is a workhorse of the pharmaceutical industry, valued for its robustness and cost-effectiveness. The primary limitation for analyzing this compound is its lack of a native chromophore. Pre-column derivatization addresses this by covalently bonding a UV-absorbing molecule to the amine, enabling sensitive detection.

Rationale and Scientific Integrity

The derivatization reaction must be reproducible, rapid, and proceed to completion to ensure the accuracy of the quantification. A common derivatizing agent for primary amines is 1-Naphthyl isothiocyanate (NIT), which reacts to form a stable thiourea derivative with a strong UV absorbance.[4][5] The validation of such a method must demonstrate that the derivatization reaction itself does not introduce significant variability.

Experimental Workflow

Caption: Workflow for HPLC-UV analysis with pre-column derivatization.

Detailed Protocol: Establishing Linearity and Range
  • Preparation of Standards:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., acetonitrile).

    • Create a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range.[2]

  • Derivatization Procedure:

    • To an aliquot of each standard and sample solution, add an excess of 1-Naphthyl isothiocyanate solution in acetonitrile.

    • Allow the reaction to proceed in a controlled temperature environment for a specified time to ensure completion.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance maximum of the derivatized analyte.

  • Linearity and Range Assessment:

    • Inject each calibration standard in triplicate.

    • Plot the mean peak area against the known concentration of each standard.

    • Perform a linear regression analysis to obtain the equation of the line, the y-intercept, and the coefficient of determination (R²). An R² value of >0.999 is generally considered acceptable.[6]

    • The range is the interval between the upper and lower concentrations that have been demonstrated to be linear, accurate, and precise.[7]

Methodology 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high selectivity and sensitivity, often eliminating the need for derivatization. This technique is particularly advantageous for analyzing polar compounds that are challenging to retain on traditional reversed-phase columns.

Rationale and Scientific Integrity

The high selectivity of tandem mass spectrometry is achieved by monitoring a specific precursor-to-product ion transition for the analyte. This specificity allows for accurate quantification even in the presence of co-eluting impurities. For polar molecules like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective separation strategy.

Experimental Workflow

Caption: General workflow for LC-MS/MS analysis.

Detailed Protocol: Establishing Linearity and Range
  • Preparation of Standards:

    • Prepare a stock solution and a series of at least five calibration standards as described for the HPLC-UV method.

  • LC-MS/MS Conditions:

    • Column: HILIC column for retention of polar compounds.

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor/product ion transition for this compound.

  • Linearity and Range Assessment:

    • Analyze each calibration standard in triplicate.

    • Construct a calibration curve by plotting the peak area against concentration.

    • Perform linear regression and evaluate the R² value.

    • The range is established by demonstrating acceptable linearity, accuracy, and precision over the desired concentration interval. A typical range for an assay of a finished product is 80-120% of the sample concentration.[8]

Methodology 3: Gas Chromatography with Mass Spectrometry (GC-MS) following Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile or highly polar compounds like this compound, derivatization is necessary to increase volatility and improve chromatographic performance.

Rationale and Scientific Integrity

Derivatization for GC-MS analysis aims to create a thermally stable and volatile derivative. A common approach for amines is silylation or acylation. The choice of derivatizing agent and reaction conditions must be optimized to ensure a complete and reproducible reaction. The use of an internal standard is highly recommended to correct for any variability in the derivatization and injection process.

Experimental Workflow

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Protocol: Establishing Linearity and Range
  • Preparation of Standards:

    • Prepare a stock solution and a series of at least five calibration standards.

  • Derivatization Procedure:

    • To each standard and sample, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and an internal standard.

    • Heat the mixture at a controlled temperature to drive the reaction to completion.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An optimized temperature ramp to ensure good separation.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized analyte and internal standard.

  • Linearity and Range Assessment:

    • Analyze each derivatized standard in triplicate.

    • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

    • Perform linear regression and evaluate the R² value.

    • The range is determined by the interval over which the method demonstrates linearity, accuracy, and precision. For impurity methods, the range should typically extend from the reporting level of the impurity to 120% of the specification.[6]

Conclusion

The selection of an analytical method for the quantification of this compound requires careful consideration of the analyte's chemical properties and the intended application of the method.

  • HPLC-UV with pre-column derivatization offers a cost-effective and robust solution, provided that a reproducible derivatization procedure can be developed and validated.

  • LC-MS/MS is the most sensitive and selective technique, often requiring minimal sample preparation and being particularly well-suited for complex matrices and low-level quantification.

  • GC-MS with derivatization is a viable alternative, especially if the laboratory has existing expertise and instrumentation for this technique.

Ultimately, the chosen method must be rigorously validated in accordance with regulatory guidelines to ensure that it is suitable for its intended purpose. The establishment of linearity and a well-defined range is a critical component of this validation process, providing confidence in the accuracy and reliability of the analytical data generated.

References

  • Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 8195036.
  • Royal Society of Chemistry. (2013). Analytical Methods.
  • Singh, R., & Singh, P. (2016). Analytical method validation: A brief review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3537-3546.
  • Patel, K., & Dedania, Z. (2017). Validation of Analytical Methods: A Review. Gavin Publishers.
  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures.
  • Ermer, J. (2001). A Practical Guide to Analytical Method Validation. GMP.
  • Savoie, N., Boudreau, N., & Le, C. (2013). Bioanalytical method validation: An updated review. Journal of Pharmaceutical and Biomedical Analysis, 75, 145-154.
  • Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Sciences and Drug Research, 13(6), 507-512.
  • Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2), 258-267.
  • Johnson, C. H., & Ivanova, B. (2019). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. Journal of Chromatography A, 1603, 235-244.
  • Tiritan, M. E., & Matos, M. (2016). Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate.
  • Kumar, A., & Sharma, R. (2018). A review on pharmacological profile of Morpholine derivatives. ResearchGate.
  • Shimadzu. (2014). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids.
  • Levin, J. O., & Andersson, K. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. The Analyst, 126(2), 152-154.
  • Jones, L. E., & Glicksberg, B. S. (2022). Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. Journal of Chromatography B, 1194, 123180.
  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Yilmaz, B., & Asci, B. (2017). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Chromatography, 4(1), 1027.
  • De-Vent, A., & Elie, M. (2013). Analytical Methods. Royal Society of Chemistry.
  • Dinis-Oliveira, R. J. (2023). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI.

Sources

A Senior Application Scientist's Guide to Specificity and Selectivity of (4-Benzylmorpholin-3-yl)methanamine Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Isozyme Selectivity in MAO-B Inhibitor Development

In the landscape of neurodegenerative disease therapeutics, particularly for Parkinson's disease, the selective inhibition of Monoamine Oxidase B (MAO-B) is a cornerstone strategy.[1] MAO-B is a mitochondrial enzyme central to the degradation of dopamine in the brain.[1] By inhibiting this enzyme, we can effectively increase dopaminergic neurotransmission, alleviating motor symptoms. The compound (4-Benzylmorpholin-3-yl)methanamine represents a novel chemical scaffold with potential as a potent MAO-B inhibitor.

However, the therapeutic success of any MAO-B inhibitor hinges on its selectivity over the homologous isozyme, MAO-A.[2] MAO-A preferentially metabolizes serotonin and norepinephrine.[2][3] Non-selective inhibition can lead to dangerous side effects, most notably the "cheese effect," a hypertensive crisis caused by the inability to break down dietary tyramine.[4] Therefore, the rigorous, quantitative assessment of a compound's activity on both MAO-A and MAO-B is not merely a screening step but a critical determinant of its potential as a safe and effective therapeutic agent.

This guide provides a comparative analysis of essential assay platforms for determining the potency and selectivity of novel inhibitors like this compound. We will delve into the mechanistic basis for each assay, provide field-tested protocols, and discuss the interpretation of data, empowering researchers to build a robust and self-validating screening cascade.

Section 1: Biochemical Assays for Primary Potency and Selectivity Determination

Biochemical assays are the frontline tools in a screening campaign. They utilize purified, recombinant enzymes to provide a direct measure of a compound's inhibitory effect on the target protein, free from the complexities of a cellular environment. For MAO-A and MAO-B, the most common assays measure the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination reaction.[5][6][7]

Fluorometric H₂O₂ Detection (Amplex™ Red Method)

Principle & Rationale: This is the workhorse assay for high-throughput screening (HTS). The MAO-catalyzed reaction produces H₂O₂. In the presence of horseradish peroxidase (HRP), this H₂O₂ reacts with a non-fluorescent probe like Amplex™ Red (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent product, resorufin.[8][9] The rate of fluorescence increase is directly proportional to MAO activity.[8][10] Its high sensitivity and compatibility with microplate formats make it ideal for rapidly determining IC₅₀ values against both MAO isozymes.[11]

Mandatory Visualization: Biochemical Assay Workflow

cluster_0 MAO Reaction cluster_1 Detection Reaction cluster_2 Measurement MAO MAO-A or MAO-B H2O2 Hydrogen Peroxide (H₂O₂) + Aldehyde + NH₃ MAO->H2O2 Catalyzes Substrate MAO Substrate (e.g., p-Tyramine) Substrate->MAO Inhibitor This compound Inhibitor->MAO Inhibits HRP Horseradish Peroxidase (HRP) H2O2->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Produces AmplexRed Amplex™ Red (Non-Fluorescent) AmplexRed->HRP Reader Plate Reader (Ex/Em = 535/587 nm) Resorufin->Reader Detects Signal G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Selectivity & Potency Confirmation cluster_2 Tier 3: Cellular & Mechanistic Validation cluster_3 Outcome HTS High-Throughput Screen (Biochemical Assay) vs. MAO-B IC50_MAOB IC₅₀ Determination (Biochemical) vs. MAO-B HTS->IC50_MAOB Active 'Hits' IC50_MAOA IC₅₀ Determination (Biochemical) vs. MAO-A IC50_MAOB->IC50_MAOA Selectivity Calculate Selectivity Index (IC₅₀ MAO-A / IC₅₀ MAO-B) IC50_MAOA->Selectivity CellAssay Cell-Based Assay (e.g., SH-SY5Y) Confirm cellular IC₅₀ Selectivity->CellAssay Potent & Selective Compounds (>100-fold) Biophysics Biophysical Assay (SPR or ITC) Confirm direct binding & Kᴅ CellAssay->Biophysics Candidate Lead Candidate for In Vivo Studies Biophysics->Candidate Validated Mechanism

Caption: A tiered workflow for MAO inhibitor selectivity profiling.

Conclusion

Determining the specificity and selectivity of a novel MAO-B inhibitor like this compound is a multi-faceted process that requires a logical, tiered approach. By starting with high-throughput biochemical assays to establish potency and selectivity, followed by validation of cellular activity, and finally confirming direct target engagement with biophysical methods, researchers can build a comprehensive and trustworthy data package. This rigorous, self-validating system ensures that only the most promising and selective candidates, those with the highest potential for therapeutic success and the lowest risk of off-target effects, are advanced into preclinical and clinical development.

References

  • Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • Monoamine Oxidase Assays. Cell Biolabs, Inc.. [Link]
  • Thermodynamic Investigation of Inhibitor Binding to 1-Deoxy-d-Xylulose-5-Phosphate Reductoisomerase. National Institutes of Health (NIH). [Link]
  • Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
  • OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]
  • EnzyChrom™ Monoamine Oxidase Inhibitor Screening Kit. BioAssay Systems. [Link]
  • Biophysical Assays.
  • Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare. [Link]
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions, Harvard Medical School. [Link]
  • Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences. [Link]
  • Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric).
  • Invitrogen™ Amplex™ Red Monoamine Oxidase Assay Kit. Fisher Scientific. [Link]
  • Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. MDPI. [Link]
  • What is surface plasmon resonance (SPR)?. Cytiva. [Link]
  • Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. National Institutes of Health (NIH). [Link]
  • Biophysical Screening for the Discovery of Small-Molecule Ligands. PubMed Central. [Link]
  • Biophysical Methods in Drug Discovery from Small Molecule to Pharmaceutical. SpringerLink. [Link]
  • Biophysical Assays.
  • Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. RSC Medicinal Chemistry. [Link]
  • Surface Plasmon Resonance: A Versatile Technique for Biosensor Applic
  • Principle and Protocol of Surface Plasmon Resonance (SPR).
  • New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. National Institutes of Health (NIH). [Link]
  • A screening system of prodrugs selective for MAO-A or MAO-B. PubMed. [Link]
  • Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd
  • Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. PubMed Central. [Link]
  • This compound. PubChem. [Link]
  • Identification of Novel Monoamine Oxidase Selective Inhibitors Employing a Hierarchical ligand-based Virtual Screening Strategy. Future Medicinal Chemistry. [Link]
  • Amplex Red Hydrogen Peroxide Assay. Opentrons Protocol Library. [Link]
  • H2O2 Assay (Amplex Red).

Sources

A Comparative Guide to Stability-Indicating Assay Development for (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the stability of a drug candidate is a cornerstone of preclinical and clinical development. A robust stability-indicating assay method (SIAM) is not merely a regulatory requirement; it is a critical tool for understanding a molecule's intrinsic properties, predicting its shelf-life, and ensuring patient safety. This guide provides an in-depth, experience-driven comparison of analytical methodologies for developing a SIAM for (4-Benzylmorpholin-3-yl)methanamine, a versatile building block in medicinal chemistry.[1][2]

This compound, with its molecular formula C12H18N2O and a molecular weight of 206.29 g/mol , is a yellowish-brown oil.[1][3] Its structure, featuring a benzyl group, a morpholine ring, and a primary amine, presents unique challenges and considerations for analytical method development. This guide will navigate these considerations, comparing the utility of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose.

The Imperative of a Stability-Indicating Method

A stability-indicating method is a validated quantitative analytical procedure designed to detect changes in the quality of a drug substance over time.[4][5] Its primary characteristic is specificity: the ability to unequivocally assess the analyte in the presence of its potential degradation products, process impurities, and excipients. The development of such a method is mandated by international regulatory bodies, including the International Council for Harmonisation (ICH).[6][7][8]

For this compound, a SIAM is crucial for:

  • Understanding Degradation Pathways: Identifying how the molecule breaks down under various stress conditions.[9][10]

  • Elucidating Degradant Structures: Characterizing the chemical nature of the impurities that form.[10]

  • Developing Stable Formulations: Providing the analytical tool to assess the effectiveness of different formulation strategies.[9]

  • Determining Shelf-Life and Storage Conditions: Establishing the retest period for the drug substance and recommended storage conditions.[6][7]

Comparing Analytical Platforms for SIAM Development

The choice of analytical technology is a critical decision in SIAM development, balancing sensitivity, specificity, and practicality.

FeatureHPLC-UVLC-MSHPTLC
Specificity Good to Excellent (with proper method development)Excellent (mass-based detection)Moderate to Good
Sensitivity Good (can be enhanced with derivatization)ExcellentGood
Quantitative Accuracy ExcellentExcellentGood
Identification of Unknowns LimitedExcellent (provides mass information)Limited
Cost & Complexity ModerateHighLow
Throughput ModerateModerateHigh

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The Workhorse

HPLC-UV is the most common technique for stability-indicating assays due to its robustness, reproducibility, and widespread availability.[11] For this compound, the presence of the benzyl group provides a chromophore, allowing for UV detection.[12][13]

  • Expertise & Experience: The key to a successful HPLC-UV method is achieving chromatographic separation of the parent compound from all potential degradation products. This requires careful selection of the stationary phase (typically a C18 column), mobile phase composition (often a gradient of acetonitrile and a buffered aqueous phase), and detection wavelength. Based on the benzylamine chromophore, a primary wavelength around 210 nm and a secondary wavelength around 256 nm would be a logical starting point for method development.[12][14]

  • Trustworthiness: A well-validated HPLC-UV method is highly reliable. The validation process, guided by ICH Q2(R2), ensures the method's specificity, linearity, accuracy, precision, and robustness.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Identifier

LC-MS is an invaluable tool, particularly during the initial stages of forced degradation studies, for identifying unknown degradation products.[15][16]

  • Expertise & Experience: The high polarity of the morpholine ring and its potential degradation products makes techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS a powerful option.[15] LC-MS can provide the molecular weights of degradants, which is crucial for elucidating their structures and understanding the degradation pathways.

  • Trustworthiness: LC-MS offers unparalleled specificity due to its mass-based detection. It can distinguish between compounds with similar chromatographic retention times but different masses.

High-Performance Thin-Layer Chromatography (HPTLC): The Rapid Screener

HPTLC is a planar chromatographic technique that offers a cost-effective and high-throughput alternative for stability and purity testing.[17][18][19][20][21]

  • Expertise & Experience: HPTLC allows for the simultaneous analysis of multiple samples on a single plate, making it efficient for screening purposes. For this compound, a silica gel plate with a suitable solvent system could be developed to separate the parent compound from its degradants. Densitometric scanning would then be used for quantification.

  • Trustworthiness: While not as precise as HPLC, a validated HPTLC method can be a reliable tool for routine quality control and stability monitoring, especially when a large number of samples need to be analyzed.[18][19]

Experimental Workflow for SIAM Development

The development of a stability-indicating assay is a systematic process. The following workflow is a field-proven approach.

SIAM_Development_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Method Validation (ICH Q2(R2)) P1_1 Initial Method Scouting (HPLC-UV, LC-MS, HPTLC) P1_2 Selection of Primary Technique (e.g., HPLC-UV) P1_1->P1_2 P1_3 Optimization of Chromatographic Conditions P1_2->P1_3 P2_1 Stress Condition Application (Acid, Base, Oxidative, Thermal, Photolytic) P1_3->P2_1 P2_2 Analysis of Stressed Samples P2_1->P2_2 P2_3 Peak Purity Analysis & Mass Balance P2_2->P2_3 P3_1 Specificity & Selectivity P2_3->P3_1 P3_2 Linearity, Range, Accuracy, Precision P3_1->P3_2 P3_3 LOD, LOQ, Robustness P3_2->P3_3

Sources

A Senior Application Scientist's Guide to Chiral Amine Analysis: A Comparative Review of Leading Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Published: January 9, 2026

Abstract

The stereoselective analysis of chiral amines is a cornerstone of modern pharmaceutical development, where the enantiomeric purity of a drug candidate can profoundly influence its pharmacological and toxicological profile. This guide provides an in-depth, objective comparison of the principal analytical techniques employed for chiral amine analysis: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Drawing upon field-proven insights and experimental data, this document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, enabling them to make informed decisions when selecting the most appropriate analytical strategy for their specific needs. Each technique is examined through the lens of its underlying principles, experimental protocols, and performance characteristics, with a focus on explaining the causality behind methodological choices.

The Criticality of Chiral Amine Analysis in Pharmaceutical Development

Chiral amines are ubiquitous structural motifs in a vast number of active pharmaceutical ingredients (APIs). The three-dimensional arrangement of atoms around a chiral center can lead to pairs of non-superimposable mirror images known as enantiomers. These enantiomers can exhibit dramatically different interactions with the chiral environment of the human body, such as receptors and enzymes. Consequently, one enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects. Therefore, the ability to separate, identify, and quantify the individual enantiomers of a chiral amine is not merely an analytical challenge but a regulatory and safety imperative.

This guide will navigate the complexities of chiral amine analysis by dissecting the most powerful and widely adopted analytical techniques. We will explore both direct methods, which utilize chiral selectors in the stationary or mobile phase, and indirect methods that involve the derivatization of enantiomers into diastereomers prior to analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Chiral Separations

High-Performance Liquid Chromatography (HPLC) is arguably the most established and versatile technique for the enantioselective analysis of chiral compounds, including primary amines.[1] Its widespread adoption is a testament to the vast array of commercially available chiral stationary phases (CSPs) and the flexibility it offers in method development.[2]

The Principle of Chiral Recognition in HPLC

Chiral recognition in HPLC is primarily achieved through the use of CSPs. These are typically composed of a chiral selector immobilized onto a solid support, most commonly silica gel. The separation of enantiomers occurs due to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[3][4] The differing stability of these complexes leads to different retention times on the column, allowing for their separation. The key to a successful chiral separation lies in the complementary interactions (e.g., hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance) between the analyte and the CSP.[4]

Dominant Chiral Stationary Phases for Amine Analysis

Several classes of CSPs have proven to be particularly effective for the resolution of chiral amines:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are the most widely used CSPs due to their broad applicability and high success rates in resolving a wide range of racemates.[3][5] They can be operated in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility.[1][6] The chiral recognition mechanism is believed to involve the insertion of the analyte into chiral grooves or cavities of the polysaccharide structure, where various interactions contribute to enantioselective retention.[4]

  • Cyclodextrin-based CSPs: Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with guest molecules of appropriate size and polarity.[7] Derivatized cyclodextrins are bonded to silica to create CSPs that are particularly effective for the separation of aromatic amines and other hydrophobic compounds.[8] Chiral recognition is driven by the differential fit of the enantiomers within the chiral cavity of the cyclodextrin.[7][9]

  • Crown Ether-based CSPs: These CSPs are specifically designed for the enantioseparation of primary amines.[10][11] They contain a chiral crown ether macrocycle that can form a host-guest complex with the protonated primary amino group (R-NH3+).[10][11] This complexation, along with steric interactions between the analyte's substituents and the chiral barriers of the crown ether, leads to enantiomeric separation.[11] These columns typically require acidic mobile phases to ensure the protonation of the amine.[1][12]

Experimental Protocol: Chiral HPLC of a Primary Amine using a Polysaccharide-based CSP

This protocol provides a general workflow for the development of a chiral HPLC method for a primary amine using a polysaccharide-based column.

Objective: To achieve baseline separation of the enantiomers of a chiral primary amine.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., CHIRALPAK® IA, IB, or IC)

  • HPLC-grade solvents (e.g., hexane, isopropanol (IPA), ethanol (EtOH), acetonitrile)

  • Mobile phase additives (e.g., diethylamine (DEA), trifluoroacetic acid (TFA))

  • Analyte: Racemic primary amine

Procedure:

  • Column Selection: Choose a polysaccharide-based CSP known for good selectivity towards amines (e.g., CHIRALPAK® IA, IB, or IC).

  • Mobile Phase Screening (Normal Phase):

    • Prepare a series of mobile phases consisting of hexane with varying proportions of an alcohol modifier (e.g., 10%, 20%, 30% IPA or EtOH).

    • To improve peak shape for the basic amine, add a small amount of a basic additive like DEA (typically 0.1% v/v) to the mobile phase.[1]

    • Equilibrate the column with the initial mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min.

    • Inject a solution of the racemic amine (e.g., 1 mg/mL in mobile phase).

    • Monitor the separation at a suitable UV wavelength.

    • Systematically vary the alcohol content and type to optimize the resolution and analysis time.

  • Mobile Phase Screening (Polar Organic Mode):

    • If separation is not achieved in normal phase, or if sample solubility is an issue, switch to a polar organic mobile phase.

    • Prepare mobile phases consisting of acetonitrile with an alcohol modifier (e.g., methanol or ethanol).

    • Again, a basic additive (e.g., 0.1% DEA) is often necessary to obtain good peak shapes.

    • Follow the same equilibration and injection procedure as in the normal phase screening.

  • Method Optimization:

    • Once partial separation is observed, fine-tune the mobile phase composition to maximize the resolution (Rs). A resolution of >1.5 is generally desired for baseline separation.

    • Adjust the flow rate to balance analysis time and resolution.

    • The column temperature can also be varied (e.g., 25°C, 30°C, 40°C) as it can influence enantioselectivity.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Optimization Select_CSP Select Polysaccharide CSP Prep_MP Prepare Mobile Phases (Hexane/Alcohol + Additive) Select_CSP->Prep_MP Prep_Sample Prepare Amine Sample (1 mg/mL in Mobile Phase) Prep_MP->Prep_Sample Equilibrate Equilibrate Column (30 min, 1 mL/min) Prep_Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Acquire Acquire Data (UV) Inject->Acquire Evaluate Evaluate Separation (Resolution, Peak Shape) Acquire->Evaluate Optimize Optimize Mobile Phase, Flow Rate, Temperature Evaluate->Optimize Validate Method Validation Optimize->Validate caption General HPLC Workflow for Chiral Amine Analysis.

Caption: General HPLC Workflow for Chiral Amine Analysis.

Gas Chromatography (GC): High Resolution for Volatile Amines

Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable compounds. For chiral analysis of amines, GC offers very high resolution, often exceeding that of HPLC. However, its application is generally limited to more volatile amines, and derivatization is frequently required to improve volatility and chromatographic performance.

The Principle of Chiral Recognition in GC

Similar to HPLC, chiral GC relies on a chiral stationary phase. These are typically cyclodextrin derivatives coated onto the inner wall of a fused silica capillary column. The enantiomers of the analyte partition differently between the gaseous mobile phase (an inert carrier gas like helium or hydrogen) and the chiral stationary phase, leading to different migration times. The interactions responsible for chiral recognition are often a combination of inclusion into the cyclodextrin cavity and interactions with the derivatizing groups on the cyclodextrin.

Derivatization: A Necessary Step for Many Amines

Many chiral amines are not sufficiently volatile for direct GC analysis. Derivatization serves two primary purposes:

  • Increased Volatility: Polar functional groups (like the amino group) are converted into less polar, more volatile derivatives.

  • Improved Chromatographic Properties: Derivatization can reduce peak tailing and improve separation efficiency.

Common derivatization strategies for amines in GC include acylation with reagents like trifluoroacetic anhydride (TFAA) or the formation of carbamates.

Experimental Protocol: Chiral GC-MS Analysis of Amphetamine Enantiomers (Indirect Method)

This protocol describes an indirect method for the separation of amphetamine enantiomers, where the amines are first derivatized with a chiral reagent to form diastereomers, which are then separated on a standard achiral GC column.

Objective: To determine the enantiomeric ratio of amphetamine in a sample.

Materials:

  • GC-MS system with a standard non-chiral capillary column (e.g., HP-5MS)

  • Amphetamine standard solutions (racemic and individual enantiomers)

  • Chiral derivatizing agent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl)

  • Solvents: Acetonitrile, Ethyl Acetate

  • Saturated potassium carbonate solution

Procedure:

  • Sample Preparation:

    • To 100 µL of the amphetamine solution in a glass vial, add 125 µL of saturated potassium carbonate solution, 1.5 mL of ethyl acetate, and 12.5 µL of the chiral derivatizing agent (L-TPC, an alternative to R-MTPCl).[13]

  • Derivatization Reaction:

    • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 1 hour) to form the diastereomeric amides.[14]

  • Extraction:

    • After the reaction, the organic layer containing the diastereomers is separated.

    • The solvent is evaporated to dryness under a gentle stream of nitrogen.

    • The residue is reconstituted in a suitable volume of ethyl acetate (e.g., 200 µL) for GC-MS analysis.[13]

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the reconstituted sample in splitless mode.

    • GC Column: A standard 30 m x 0.25 mm x 0.25 µm (5%-phenyl)-methylpolysiloxane column.[15]

    • Oven Temperature Program: Start at 50°C (hold for 3 min), ramp to 150°C at 5°C/min, then ramp to 275°C at 25°C/min, and hold for 4 min.[15]

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detection: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity.

  • Data Analysis:

    • The two diastereomers will have different retention times.

    • Integrate the peak areas of the two diastereomers to determine the enantiomeric ratio.

Workflow Diagram:

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Amphetamine Sample Derivatize Derivatize with R-MTPCl to form Diastereomers Sample->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Dry_Reconstitute Dry Down & Reconstitute in Ethyl Acetate Extract->Dry_Reconstitute Inject Inject onto Achiral GC Column Dry_Reconstitute->Inject Separate Separate Diastereomers Inject->Separate Detect Detect by Mass Spectrometry Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Ratio Integrate->Calculate caption Indirect GC-MS Workflow for Amphetamine Enantiomers.

Caption: Indirect GC-MS Workflow for Amphetamine Enantiomers.

Supercritical Fluid Chromatography (SFC): The Fast and Green Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering several advantages over traditional HPLC.[16][17] It utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[18]

The Principle of Chiral SFC

The principles of separation in SFC are similar to those in normal-phase HPLC. The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for faster separations and higher efficiencies compared to HPLC.[18][19] Organic modifiers, such as methanol or ethanol, are added to the CO2 to increase the mobile phase polarity and elution strength. Chiral recognition is achieved using the same types of CSPs as in HPLC, with polysaccharide-based CSPs being the most common.[16]

Advantages of SFC for Chiral Amine Analysis
  • Speed: SFC analyses are typically 3-10 times faster than HPLC methods.[19]

  • Reduced Solvent Consumption: The primary use of CO2 significantly reduces the consumption of organic solvents, making SFC a "greener" technique.[18]

  • Improved Peak Shape: For basic compounds like amines, SFC often provides better peak shapes and reduced tailing compared to HPLC.[20]

  • Preparative Scale: SFC is particularly well-suited for preparative-scale separations to isolate pure enantiomers due to the ease of removing the CO2 mobile phase.[18]

Experimental Protocol: Chiral SFC of Primary Amines

This protocol outlines a general screening method for the chiral separation of primary amines using SFC.

Objective: To rapidly screen for enantiomeric separation of a primary amine.

Materials:

  • SFC system with a UV detector and back-pressure regulator

  • Chiral stationary phase column (e.g., CHIRALPAK® IA, IB, IC, or a cyclofructan-based column)

  • SFC-grade carbon dioxide

  • Organic modifiers (e.g., methanol, ethanol)

  • Additives (e.g., TFA, TEA, ammonium hydroxide)

Procedure:

  • Column Selection: Choose a suitable chiral column. Polysaccharide and cyclofructan-based CSPs are good starting points.[12][19]

  • Mobile Phase Preparation:

    • The mobile phase consists of supercritical CO2 and an organic modifier (e.g., methanol).

    • Additives are crucial for the separation of amines. A common approach is to use a combination of an acid and a base, such as 0.3% TFA and 0.2% TEA, in the modifier.[20] For polysaccharide columns, a basic additive like 0.1% ammonium hydroxide might be used.[16]

  • SFC System Parameters:

    • Flow Rate: Typically higher than HPLC, e.g., 3.0-4.0 mL/min.[20]

    • Back Pressure: Maintain a constant back pressure, e.g., 150 bar.[20]

    • Column Temperature: A common starting point is 40°C.[20]

  • Screening:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the racemic amine sample.

    • Run a gradient of the organic modifier (e.g., 5% to 50% methanol over a few minutes) to screen for separation.

  • Optimization:

    • If separation is observed, optimize the isocratic or gradient conditions to achieve baseline resolution.

    • The type of modifier and additive can have a significant impact on selectivity and should be investigated.

Workflow Diagram:

SFC_Workflow cluster_prep Preparation cluster_analysis SFC Analysis cluster_optimization Optimization Select_CSP Select Chiral Column Prep_MP Prepare Modifier (Methanol + Additives) Select_CSP->Prep_MP Prep_Sample Prepare Amine Sample Prep_MP->Prep_Sample Equilibrate Equilibrate System Prep_Sample->Equilibrate Inject Inject Sample Equilibrate->Inject Run_Gradient Run Modifier Gradient Inject->Run_Gradient Detect Detect (UV) Run_Gradient->Detect Evaluate Evaluate Separation Detect->Evaluate Optimize Optimize Isocratic/Gradient, Modifier, Additive Evaluate->Optimize caption General SFC Workflow for Chiral Amine Screening.

Caption: General SFC Workflow for Chiral Amine Screening.

Capillary Electrophoresis (CE): High Efficiency for Charged Amines

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules, making it an excellent choice for chiral amines, which are typically basic and can be protonated in acidic buffers.[7][21]

The Principle of Chiral Recognition in CE

In CE, separations are performed in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).[22] When a high voltage is applied across the capillary, analytes migrate according to their charge-to-size ratio. For chiral separations, a chiral selector is added to the BGE.[7] The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective mobilities, leading to their separation.

Common chiral selectors used in CE for amine analysis include:

  • Cyclodextrins: Both native and derivatized cyclodextrins are widely used.[23][24]

  • Crown Ethers: Similar to their use in HPLC, crown ethers can be used as chiral selectors in the BGE for primary amines.[25]

  • Macrocyclic Antibiotics: Antibiotics like vancomycin can also serve as effective chiral selectors.

Advantages of CE for Chiral Amine Analysis
  • High Efficiency: CE can achieve very high theoretical plate numbers, leading to excellent resolution.

  • Low Sample and Reagent Consumption: Only nanoliter volumes of sample and small amounts of BGE are required.

  • Method Development Flexibility: The chiral selector is simply dissolved in the BGE, making it easy to screen different selectors and optimize their concentration.[7]

Experimental Protocol: Chiral CE of a Primary Amine using a Cyclodextrin Selector

This protocol provides a general procedure for the chiral separation of a primary amine using CE with a cyclodextrin-based chiral selector.

Objective: To separate the enantiomers of a primary amine by CE.

Materials:

  • Capillary electrophoresis system with UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length)

  • Background electrolyte (BGE) components (e.g., phosphate buffer)

  • Chiral selector (e.g., a sulfated β-cyclodextrin)[23]

  • Solutions of 0.1 M NaOH and water for capillary rinsing

  • Racemic amine sample

Procedure:

  • Capillary Conditioning:

    • Before first use, and daily, rinse the capillary sequentially with 0.1 M NaOH, water, and the BGE for several minutes each.

  • BGE Preparation:

    • Prepare a buffer solution of appropriate pH and concentration (e.g., 50 mM phosphate buffer, pH 2.5). The acidic pH ensures the amine is protonated and positively charged.

    • Dissolve the chiral selector (e.g., sulfated β-cyclodextrin) in the BGE at a suitable concentration (this often needs to be optimized, e.g., starting at 10-20 mM).

  • Sample Preparation:

    • Dissolve the racemic amine in water or the BGE at a low concentration (e.g., 0.1-1 mg/mL).

  • CE Analysis:

    • Injection: Introduce the sample into the capillary using hydrodynamic or electrokinetic injection for a short duration (e.g., 5 seconds at 50 mbar).

    • Separation: Apply a high voltage (e.g., 20-30 kV) across the capillary.

    • Detection: Monitor the migration of the enantiomers using a UV detector at an appropriate wavelength.

  • Optimization:

    • The separation can be optimized by varying the type and concentration of the chiral selector, the pH and concentration of the BGE, and the applied voltage and capillary temperature.

Workflow Diagram:

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_optimization Optimization Condition_Capillary Condition Capillary (NaOH, Water, BGE) Prep_BGE Prepare BGE with Chiral Selector (e.g., Cyclodextrin) Condition_Capillary->Prep_BGE Prep_Sample Prepare Amine Sample Prep_BGE->Prep_Sample Inject Inject Sample Prep_Sample->Inject Apply_Voltage Apply Separation Voltage Inject->Apply_Voltage Detect Detect (UV) Apply_Voltage->Detect Evaluate Evaluate Separation Detect->Evaluate Optimize Optimize BGE, Selector Conc., Voltage, Temperature Evaluate->Optimize caption General CE Workflow for Chiral Amine Analysis.

Caption: General CE Workflow for Chiral Amine Analysis.

Indirect Chiral Analysis via Derivatization

An alternative to direct chiral separations is the indirect approach, which involves reacting the enantiomeric amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[26] Since diastereomers have different physical and chemical properties, they can be separated on a standard achiral chromatographic column (e.g., a C18 column in HPLC or a standard capillary in GC).

Common Chiral Derivatizing Agents for Amines
  • Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): This is a widely used CDA for primary and secondary amines. The resulting diastereomers have a strong UV chromophore, facilitating their detection.[26]

  • 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): GITC reacts with primary and secondary amines to form diastereomeric thioureas.[26]

  • (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester ((S)-NIFE): This reagent is effective for the derivatization of primary and secondary amines.[26]

  • o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-isobutyryl-L-cysteine, IBLC) to form fluorescent diastereomeric isoindoles.[26]

Experimental Protocol: Derivatization with Marfey's Reagent (FDAA) for HPLC Analysis

Objective: To form diastereomeric derivatives of a chiral amine for separation on an achiral HPLC column.

Materials:

  • Chiral amine sample

  • Marfey's reagent (FDAA)

  • Acetone

  • Triethylamine (TEA) solution (e.g., 0.5 M in water)

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Reaction vials

Procedure:

  • Sample Preparation: Dissolve the amine-containing sample in water to a concentration of approximately 0.5 mM.[27]

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • 100 µL of the 0.5 mM amine sample

    • 200 µL of a 20 mM Marfey's reagent solution in acetone

    • 50 µL of 0.5 M triethylamine (TEA) in water[27]

  • Incubation: Vortex the mixture and incubate at 37-40°C for 24 hours in the dark.[27]

  • Quenching: Stop the reaction by adding 50 µL of 1 M HCl.[27]

  • Analysis: The sample is now ready for dilution and injection into an HPLC system equipped with a standard reversed-phase column (e.g., C18).

Comparative Analysis of Techniques

The choice of the most suitable analytical technique for chiral amine analysis depends on a multitude of factors, including the properties of the analyte, the required sensitivity, the desired analysis speed, and the availability of instrumentation.

Performance Metrics

The following table provides a qualitative and quantitative comparison of the four major techniques. The quantitative data are representative and can vary significantly depending on the specific analyte, chiral selector, and experimental conditions.

FeatureHPLCGCSFCCE
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSP in the gas phaseDifferential partitioning with a CSP in a supercritical fluidDifferential mobility of diastereomeric complexes in an electric field
Typical Analytes Broad applicability, including non-volatile and thermally labile aminesVolatile and thermally stable amines (often requires derivatization)Broad applicability, particularly good for compounds soluble in less polar solventsCharged amines (protonated in acidic buffers)
Resolution (Rs) Good to excellent (typically 1.5 - 4.0)Very high (can exceed 5.0)Good to excellent (often better than HPLC)Very high
Analysis Time 5 - 30 minutes10 - 40 minutes1 - 10 minutes5 - 20 minutes
LOD/LOQ ng/mL to µg/mL rangepg/mL to ng/mL range (with MS)Similar to HPLCng/mL to µg/mL range
Solvent Consumption HighLowLow to moderateVery Low
"Green" Chemistry PoorGoodExcellentExcellent
Instrumentation Cost Moderate to HighModerate to HighHighModerate
Method Development Can be time-consuming due to large number of CSPs and mobile phasesDerivatization step adds complexityFaster method development than HPLCRelatively simple and fast
Method Validation for Chiral Purity Assays

Regardless of the technique chosen, the analytical method must be validated to ensure it is fit for its intended purpose, especially in a regulatory environment. Key validation parameters, as outlined in the ICH guidelines (Q2(R1)), include:[27][28][29]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-enantiomer.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

For chiral purity assays, the validation must demonstrate the ability to accurately quantify the minor enantiomer (the impurity) in the presence of a large excess of the major enantiomer.[27]

Conclusion and Future Perspectives

The analysis of chiral amines remains a dynamic and evolving field. While HPLC continues to be the stalwart technique due to its versatility and the extensive library of available chiral stationary phases, SFC is rapidly gaining prominence as a faster, greener, and often more efficient alternative. GC, with its exceptional resolving power, remains the technique of choice for volatile amines, while CE offers a high-efficiency, low-consumption option for charged analytes.

The future of chiral amine analysis will likely see continued advancements in stationary phase technology, with the development of novel chiral selectors offering even greater selectivity and broader applicability. The trend towards faster analysis times and reduced environmental impact will further drive the adoption of techniques like SFC and UHPLC (Ultra-High-Performance Liquid Chromatography). Furthermore, the coupling of these separation techniques with mass spectrometry will continue to be indispensable for achieving the high sensitivity and specificity required in pharmaceutical and biomedical research.

Ultimately, the selection of the optimal analytical technique requires a thorough understanding of the analyte's properties and the specific analytical challenge at hand. This guide has aimed to provide the foundational knowledge and practical insights necessary for navigating this critical aspect of drug development and ensuring the safety and efficacy of chiral amine-containing therapeutics.

References

  • Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separations by capillary electrophoresis. Electrophoresis, 24(15), 2736-2748.
  • BenchChem. (2025).
  • Chiral Technologies Europe. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC Europe.
  • Ikai, T., & Okamoto, Y. (2009). Structure control of polysaccharide derivatives for efficient separation of enantiomers by chromatography. Chemical reviews, 109(11), 6077-6101.
  • BenchChem. (2025).
  • Progress in the Enantioseparation of β-Blockers by Chrom
  • Progress in the Enantioseparation of β-Blockers by Chrom
  • BenchChem. (2025). A Comparative Guide to Chiral Derivatizing Agents for the Analysis of Chiral Amines. BenchChem.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC North America, 2014.
  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: mechanisms and modern chiral stationary phases.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Determination of the enantiomeric composition of amphetamine standards. Toxichem Krimtech, 2019.
  • Ali, I., Al-Othman, Z. A., & Aboul-Enein, H. Y. (2013). Chiral separations by HPLC on immobilized polysaccharide chiral stationary phases. Methods in molecular biology (Clifton, N.J.), 970, 127–135.
  • Determination of chiral amphetamine in seized tablets by indirect enantioseparation using GC–MS. Journal of King Saud University - Science, 2018.
  • Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases. Methods in Molecular Biology, 2013.
  • Enantioseparations in Nonaqueous Capillary Electrophoresis Using Charged Cyclodextrins. Springer Protocols, 2019.
  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science, 2023.
  • Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie, 2005.
  • Borman, P., Boughtflower, B., Cattanach, K., Crane, K., Freebairn, K., Jonas, G., Mutton, I., Patel, A., Sanders, M., & Thompson, D. (2003). Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set. Chirality, 15 Suppl, S1–S12.
  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Indian Journal of Pharmaceutical Sciences, 2011.
  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Ingelse, B. A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer.
  • Regis Technologies. (n.d.).
  • Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC–MS-MS. Journal of Analytical Toxicology, 2016.
  • AMSbiopharma. (2025).
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
  • Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Improved Chiral Separation of Methamphetamine Enantiomers Using CSP-LC–MS-MS. Journal of Analytical Toxicology, 2016.
  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 2020.
  • Scriba, G. K. E. (2016). Enantiomer Separations by Capillary Electrophoresis. Methods in molecular biology (Clifton, N.J.), 1483, 277–299.
  • Development of a Method for the Chiral Separation of D/L‑Amphetamine. Agilent Technologies, n.d.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 2020.
  • Development and Application of Crown Ether-based HPLC Chiral Stationary Phases.
  • Enantiomer Separations by Capillary Electrophoresis.
  • BenchChem. (2025). A Comparative Guide to the Validation of a Chiral HPLC Method for 3-Propylthiolane.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 2022.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • U.S. Pharmacopeia. <1053> CAPILLARY ELECTROPHORESIS.
  • BenchChem. (2025). A Comparative Guide: HPLC vs.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP)
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (2025).
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 2022.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Bristol-Myers Squibb Company, n.d.

Sources

A Senior Application Scientist's Guide to Benchmarking (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison Against a Qualified Reference Standard

Introduction: The Imperative of a Reliable Standard

In the landscape of drug discovery and development, the purity and identity of starting materials and intermediates are not merely procedural checks; they are the very foundation of a program's success. For novel chemical entities like (4-Benzylmorpholin-3-yl)methanamine, a chiral building block with significant potential in neuropharmacology and medicinal chemistry, establishing a well-characterized reference standard is a critical first step.[1][2] A reference standard serves as the benchmark against which all subsequent batches of the material are measured, ensuring consistency, purity, and safety in the final active pharmaceutical ingredient (API).[3][4][5]

This guide provides an in-depth, objective comparison of a new batch of this compound against a fully qualified reference standard. As Senior Application Scientists, our goal is not just to present data, but to illuminate the causality behind our experimental choices, offering a transparent and scientifically rigorous validation framework for researchers, scientists, and drug development professionals. We will proceed through a multi-faceted analytical approach, leveraging techniques to unequivocally confirm identity, quantify purity, and determine enantiomeric excess.

The Subject: this compound

This compound (CAS: 169750-73-6) is a chiral primary amine featuring a morpholine ring N-substituted with a benzyl group.[6] Its structural complexity and the presence of a stereocenter necessitate a robust analytical package to ensure that the correct enantiomer is present and that impurities are meticulously controlled.

  • Molecular Formula: C₁₂H₁₈N₂O[6]

  • Molecular Weight: 206.28 g/mol [6]

  • Key Structural Features: Chiral center, primary amine, tertiary amine (morpholine nitrogen), benzyl group, morpholine ring.

Part 1: The Analytical Workflow for Qualification

The qualification of a new batch against a reference standard is a systematic process. It begins with identity confirmation, moves to purity and impurity profiling, and, for chiral molecules, culminates in the critical assessment of enantiomeric purity. Each step provides a piece of the puzzle, and only when all pieces align can the new batch be considered benchmarked.

G cluster_0 Phase 1: Identity Confirmation cluster_1 Phase 2: Purity & Composition cluster_2 Phase 3: Stereochemical Integrity cluster_3 Final Qualification NMR ¹H & ¹³C NMR Spectroscopy HPLC_Purity HPLC-UV (Achiral) NMR->HPLC_Purity MS Mass Spectrometry (MS) MS->HPLC_Purity EA Elemental Analysis (CHN) HPLC_Purity->EA Assess Bulk Purity HPLC_Chiral Chiral HPLC HPLC_Purity->HPLC_Chiral Assess Enantiomeric Excess EA->HPLC_Chiral Qual Batch Qualified HPLC_Chiral->Qual start New Batch Received start->NMR Confirm Structure start->MS Confirm Mol. Weight

Caption: Workflow for benchmarking a new chemical entity.

Part 2: Head-to-Head Analytical Comparison

Here, we present the experimental data comparing a new in-house lot of this compound ("Test Sample") with the pre-qualified "Reference Standard."

Identity Confirmation: NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. ¹H and ¹³C NMR provide a detailed map of the hydrogen and carbon framework, respectively. For N-substituted morpholines, the chair conformation of the ring leads to distinct signals for axial and equatorial protons, often appearing as complex multiplets.[7][8][9] Comparing the spectra of the test sample and the reference standard provides definitive proof of structural identity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Instrumentation: Bruker 400 MHz spectrometer (or equivalent).

  • ¹H NMR Acquisition: Acquire spectrum with a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectrum using a proton-decoupled pulse program with a 2-second relaxation delay and 1024 scans.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Comparative Data: NMR Spectroscopy

Assignment Reference Standard ¹H δ (ppm) Test Sample ¹H δ (ppm) Reference Standard ¹³C δ (ppm) Test Sample ¹³C δ (ppm)
Aromatic-H7.25-7.40 (m, 5H)7.25-7.40 (m, 5H)138.5, 129.2, 128.4, 127.2138.5, 129.2, 128.4, 127.2
Benzyl-CH₂3.58 (s, 2H)3.58 (s, 2H)60.160.1
Morpholine-H (next to O)3.80-3.95 (m, 2H)3.80-3.95 (m, 2H)67.567.5
Morpholine-H (next to N)2.65-2.80 (m, 2H)2.65-2.80 (m, 2H)54.254.2
Morpholine-CH2.90-3.00 (m, 1H)2.90-3.00 (m, 1H)61.861.8
Aminomethyl-CH₂2.50-2.60 (m, 2H)2.50-2.60 (m, 2H)45.345.3
Amine-NH₂1.45 (br s, 2H)1.45 (br s, 2H)--
Identity Confirmation: Mass Spectrometry

Expertise & Rationale: Mass spectrometry (MS) provides the exact molecular weight of a compound, serving as a crucial checkpoint for identity. Using electrospray ionization (ESI), we expect to see the protonated molecule [M+H]⁺. The fragmentation pattern under collision-induced dissociation (CID) can also provide structural confirmation. For benzylamines, a characteristic fragmentation is the loss of the benzyl group to produce a benzyl cation (m/z 91) and the loss of ammonia from the protonated molecule.[10][11]

Experimental Protocol: LC-MS (ESI+)

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile. Dilute 1:100 in the mobile phase.

  • Instrumentation: Agilent 6460 Triple Quadrupole LC/MS system (or equivalent).

  • Chromatography: Isocratic flow with 50:50 Water:Acetonitrile (with 0.1% Formic Acid) at 0.4 mL/min.

  • MS Conditions: ESI in positive ion mode. Scan range: m/z 50-500.

  • Data Analysis: Identify the m/z of the protonated molecular ion [M+H]⁺.

Comparative Data: Mass Spectrometry

Parameter Theoretical Value Reference Standard (Observed) Test Sample (Observed)
Formula C₁₂H₁₈N₂O--
[M+H]⁺ m/z 207.1497207.1501207.1499
Purity Assessment: Chiral High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: For a chiral compound, HPLC serves two purposes: determining overall purity by quantifying all impurities and determining the enantiomeric excess (e.e.). The separation of enantiomers requires a Chiral Stationary Phase (CSP).[12][13] Polysaccharide-based CSPs are highly effective for resolving a wide range of racemates, including primary amines.[14][15] The mobile phase is critical; for basic amines like our compound, adding a small amount of a basic modifier like Diethylamine (DEA) is essential to achieve good peak shape by masking active silanol sites on the stationary phase.[14][16]

Experimental Protocol: Chiral HPLC

  • Column: CHIRALPAK® IA or equivalent (Immobilized amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

  • Sample Preparation: Dissolve sample in mobile phase to a concentration of 1 mg/mL.

  • System Suitability: Inject a racemic mixture of this compound to confirm baseline separation of the two enantiomers (Resolution > 1.5).

  • Analysis: Inject the Reference Standard and Test Sample. Integrate all peaks and calculate purity and enantiomeric excess.

Comparative Data: Chiral HPLC

Parameter Reference Standard Test Sample
Retention Time (Desired Enantiomer) 8.5 min8.5 min
Retention Time (Undesired Enantiomer) 10.2 minNot Detected
Purity (Area %) 99.8%99.7%
Enantiomeric Excess (e.e.) >99.9%>99.9%
Compositional Verification: Elemental Analysis

Expertise & Rationale: Elemental analysis by combustion provides the mass fractions of carbon, hydrogen, and nitrogen (CHN) in the sample. This technique verifies the empirical formula and serves as an orthogonal check on the bulk purity of the material.[17] A deviation of less than ±0.4% from the theoretical values is the widely accepted criterion for purity confirmation.[18]

Experimental Protocol: CHN Combustion Analysis

  • Instrumentation: PerkinElmer 2400 CHN Elemental Analyzer (or equivalent).

  • Sample Preparation: Accurately weigh 2-3 mg of the sample into a tin capsule.

  • Analysis: The sample is combusted in excess oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

  • Calculation: The instrument software calculates the weight percentages of C, H, and N.

Comparative Data: Elemental Analysis (for C₁₂H₁₈N₂O)

Element Theoretical % Reference Standard % Test Sample % Deviation (Test)
Carbon (C) 69.8769.8169.75-0.12
Hydrogen (H) 8.808.858.83+0.03
Nitrogen (N) 13.5813.6113.52-0.06

Part 3: Final Assessment and Qualification

The comprehensive, multi-technique analysis demonstrates a clear congruence between the Test Sample and the established Reference Standard.

G cluster_results Analytical Results center_node Test Sample: This compound NMR_node NMR Match: Identical Structure center_node->NMR_node MS_node MS Match: Correct Molecular Weight center_node->MS_node HPLC_node HPLC Match: Purity: 99.7% e.e.: >99.9% center_node->HPLC_node EA_node CHN Match: Deviation <0.2% center_node->EA_node final_assessment Conclusion: Test Sample is equivalent to the Reference Standard and is qualified for use. NMR_node->final_assessment MS_node->final_assessment HPLC_node->final_assessment EA_node->final_assessment

Caption: Summary of comparative analytical results.

The identity of the Test Sample was unequivocally confirmed by NMR and Mass Spectrometry. Its chemical purity (99.7%) and enantiomeric excess (>99.9%) were verified by chiral HPLC and found to be equivalent to the standard. Finally, elemental analysis confirmed the correct atomic composition and bulk purity.

Based on this body of evidence, the new batch of This compound meets all analytical criteria and is hereby qualified against the reference standard. It is fit for purpose in subsequent research and development activities.

References

  • HPLC method for enantiomeric separ
  • An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of proton
  • This compound | C12H18N2O | CID 10442980. PubChem.
  • A Comparative Guide to Assessing the Enantiomeric Purity of Amines Derived
  • 1H and 13C NMR Spectra of N-substituted Morpholines. PubMed.
  • Elemental analysis. Wikipedia.
  • Elemental analysis and chemical composition. INFINITIA Industrial Consulting.
  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. PubMed.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • 1H and13C NMR spectra ofN-substituted morpholines | Request PDF.
  • Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations | Request PDF.
  • Quality By Design The Importance Of Reference Standards In Drug Development. Alcami.
  • (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride. Benchchem.
  • Multiplet shape in proton NMR of morpholines. ECHEMI.
  • Recognizing the NMR p
  • 1: Elemental Analysis. Chemistry LibreTexts.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • (4-Benzyl-morpholin-3-yl)methylamine | 169750-73-6. J&K Scientific.
  • (4-Benzyl-morpholin-3-yl)methylamine. Chem-Impex.
  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Chiral Purity in Drug Analysis.
  • Chiral Purity Analysis – Know Wh
  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique.
  • Reference-Standard Material Qualific
  • How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines).
  • Reference Standards, Types, Uses, Preparation & Qualific
  • Reference Standards in the Pharmaceutical Industry. MRIGlobal.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my aim is to extend our support beyond the point of sale, fostering a culture of safety and operational excellence within the laboratories we serve. This guide provides an in-depth, procedural framework for the proper disposal of (4-Benzylmorpholin-3-yl)methanamine, a crucial practice for ensuring personnel safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed to be a self-validating system, grounded in established safety principles and regulatory standards.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound and related amine compounds are not benign reagents; their disposal requires a thorough understanding of their potential hazards. While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, we can infer its likely hazard profile from its chemical class (substituted amine) and analogous compounds. Amines are frequently corrosive, toxic, and environmentally hazardous.[1][2][3] Improper disposal can lead to severe skin burns, eye damage, and long-term harm to aquatic ecosystems.[3]

Therefore, every step in the disposal process is a critical control point designed to mitigate these risks. This compound must be treated as hazardous waste unless definitively proven otherwise through analytical testing.

Potential Hazard Class Description & Rationale Primary Safety Precaution
Skin Corrosion/Irritation Amines are often alkaline and can cause severe chemical burns upon contact with skin.[2][3]Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure immediate access to an emergency shower.
Serious Eye Damage Direct contact with the eyes can cause irreversible damage and blindness.[2][3]Use chemical splash goggles and, for larger quantities, a full-face shield.
Acute Toxicity May be harmful if swallowed, inhaled, or absorbed through the skin.Handle only in a well-ventilated area or chemical fume hood. Avoid creating aerosols.
Aquatic Hazard Amines can be toxic to aquatic life, causing significant environmental harm if released into waterways.Never dispose of this chemical down the drain or in regular trash.[4]
Combustibility While not always highly flammable, many organic amines are combustible and can form explosive vapor/air mixtures, especially when heated.[1]Store away from heat, sparks, and open flames.[2][5]

The Regulatory Framework: A "Cradle-to-Grave" Responsibility

In the United States, the management and disposal of chemical waste are primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] RCRA establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[6][7]

A chemical waste is considered hazardous if it is specifically "listed" by the EPA (on F, K, P, or U lists) or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[6][8] Given its likely properties, this compound should be managed as a characteristic hazardous waste due to its corrosivity and potential toxicity.

Standard Operating Procedure (SOP) for Waste Accumulation & Disposal

This protocol ensures waste is handled safely from the moment it is generated at the lab bench to its final collection by waste management professionals.

Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area. This area must be under the control of the laboratory personnel.

Step 2: Select a Proper Waste Container The integrity of the disposal process begins with the container.

  • Compatibility: Use a container made of material compatible with amines, such as high-density polyethylene (HDPE). Do not use metal containers that can be corroded by amines.

  • Condition: The container must be in excellent condition, free of cracks or leaks, with a secure, tight-fitting screw cap.[6][8][9]

  • Closure: Keep the container closed at all times except when actively adding waste.[6][9][10] This prevents the release of vapors and reduces the risk of spills.

Step 3: Waste Segregation (The Cardinal Rule) Proper segregation is paramount to prevent dangerous chemical reactions.

  • DO NOT mix this compound waste with:

    • Acids or Acid Chlorides: A violent exothermic (heat-generating) reaction can occur.[2]

    • Strong Oxidizing Agents: This can create a fire or explosion hazard.[2]

    • Halogenated Solvents: Avoid mixing with solvents like dichloromethane or chloroform.

  • Collect this amine waste in its own designated container.

Step 4: Accurate Labeling Clear and accurate labeling is a strict regulatory requirement. The label must include:

  • The words "HAZARDOUS WASTE" .[9]

  • The full chemical name: "this compound" .

  • An accurate list of all constituents by percentage if it is a mixed waste stream.

  • Appropriate hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).

  • The date accumulation started.

Step 5: Arrange for Final Disposal Laboratory personnel should not attempt to treat or dispose of this chemical themselves.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4]

  • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required. The manifest is a legal document that tracks the waste to its final destination.[8][11]

Emergency Procedures: Spill Management Protocol

Even with careful handling, spills can occur. A swift and correct response is critical. This protocol applies to minor spills (<1 liter) that do not pose an immediate fire or respiratory hazard. For major spills, evacuate the area and contact emergency personnel immediately.[12]

Step 1: Control, Alert, and Assess

  • Control: If safe to do so, stop the source of the spill (e.g., upright a fallen container).[13]

  • Alert: Notify all personnel in the immediate area.

  • Assess: Quickly assess the extent of the spill and the hazards involved.

Step 2: Don Personal Protective Equipment (PPE)

  • At a minimum, wear a lab coat, chemical splash goggles, and two pairs of chemically resistant nitrile gloves. For larger spills, a face shield and apron may be necessary.

Step 3: Contain the Spill

  • Prevent the spill from spreading. Create a dike around the spill's outer edge using an inert, non-combustible absorbent material like vermiculite, sand, or cat litter.[12][14][15] Work from the outside in.[13]

Step 4: Absorb the Material

  • Apply the absorbent material over the entire spill, allowing it to fully absorb the liquid.

Step 5: Collect and Containerize

  • Carefully scoop the absorbed material using non-sparking tools and place it into a designated hazardous waste container (a bucket or heavy-duty plastic bag will suffice for initial collection).[13][14]

  • Label this container as "Spill Debris containing this compound" and manage it as hazardous waste.

Step 6: Decontaminate the Area

  • Thoroughly clean the spill surface with soap and water.[13]

  • Use fresh absorbent pads to dry the area. All used pads and contaminated PPE must be placed in the spill debris waste container.[13][15]

Step 7: Final Disposal

  • Seal the container holding the spill debris and arrange for its disposal through your EHS office along with your other chemical waste.

Visualizing the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making and procedural flow for managing this compound waste from generation to disposal.

G Disposal Workflow for this compound start Waste Generated is_spill Is this a spill? start->is_spill spill_protocol Initiate Spill Protocol Control & Alert Don PPE Contain Spill Absorb Material Collect Debris is_spill->spill_protocol Yes waste_stream Routine Waste Stream is_spill->waste_stream No label_waste Label Container: 'HAZARDOUS WASTE' + Full Chemical Name + Hazards spill_protocol->label_waste Spill debris is hazardous waste segregate Segregate Waste (Keep away from acids, oxidizers, etc.) waste_stream->segregate container Select Compatible Container (HDPE, good condition, screw cap) segregate->container container->label_waste store Store in designated Satellite Accumulation Area (SAA) label_waste->store is_full Container Full or Ready for Pickup? store->is_full is_full->store No contact_ehs Contact EHS or Licensed Waste Contractor is_full->contact_ehs Yes pickup Waste Collected for Proper Disposal (Incineration) contact_ehs->pickup end Disposal Complete pickup->end

Sources

A Researcher's Guide to the Safe Handling of (4-Benzylmorpholin-3-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

The morpholine scaffold is known to be a corrosive liquid, a severe irritant to the skin, eyes, and respiratory tract, and toxic through both skin absorption and inhalation.[1][2] Similarly, benzylamine derivatives can cause severe skin burns, eye damage, and are harmful if swallowed or in contact with skin.[3] Therefore, a cautious and comprehensive approach to handling (4-Benzylmorpholin-3-yl)methanamine is essential.

Core Safety Directives: Understanding the Risks

Given the chemical's structure, researchers must assume it possesses a combination of hazards associated with both morpholine and benzylamine. The primary risks include:

  • Corrosivity: Potential to cause severe burns to skin and eyes upon contact.

  • Irritation: Likely to be a severe irritant to the respiratory tract if inhaled.

  • Toxicity: Potential for systemic toxic effects if absorbed through the skin, inhaled, or ingested.[1][2]

  • Reproductive Toxicity: Some related compounds are suspected of damaging fertility or the unborn child.

  • Environmental Hazard: Potential to be toxic to aquatic life.

This guide is structured to provide a clear, step-by-step operational plan, from preparation to disposal, ensuring a self-validating system of safety at every stage.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale and Standards
Hands Double-gloving with chemotherapy-grade nitrile gloves (tested to ASTM D6978 standard).[4]Provides a robust barrier against a potentially corrosive and easily absorbed substance. The outer glove can be removed if contaminated, protecting the inner glove.
Body Impermeable, long-sleeved laboratory coat or gown that closes in the back.[4]Protects skin from splashes and spills. A back-closing gown provides more complete coverage.
Eyes/Face Chemical safety goggles and a full-face shield.Provides protection against splashes to the eyes and face. Goggles offer a seal around the eyes, while the face shield protects the rest of the face.
Respiratory A NIOSH-approved respirator is necessary when working outside of a certified chemical fume hood, or if aerosols may be generated. An elastomeric half-mask with a multi-gas cartridge and P100 filter is a suitable option.[4]Protects against inhalation of potentially irritating and toxic vapors or aerosols.[2]
Feet Closed-toe, chemical-resistant shoes and shoe covers.Protects feet from spills and provides an additional barrier to prevent the spread of contamination.

Operational Plan: From Benchtop to Disposal

A systematic workflow is crucial for minimizing exposure and ensuring safety. The following sections detail the procedural steps for handling this compound.

Pre-Operational Safety Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.

  • Emergency Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.

  • PPE Donning: Put on all required PPE in the correct sequence (see diagram below).

  • Material Preparation: Gather all necessary equipment and reagents and place them within the fume hood to minimize movement in and out of the containment area.

PPE_Donning_Workflow cluster_prep Preparation Area shoe_covers 1. Shoe Covers inner_gloves 2. Inner Gloves shoe_covers->inner_gloves Secure footing first gown 3. Gown inner_gloves->gown Protect hands before gowning respirator 4. Respirator gown->respirator Ensure a good seal goggles 5. Goggles/Face Shield respirator->goggles Fit over respirator straps outer_gloves 6. Outer Gloves goggles->outer_gloves Final barrier caption PPE Donning Sequence

Caption: PPE Donning Sequence

Handling and Experimental Procedure

All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to prevent the release of vapors into the laboratory environment.

  • Weighing: Use a tared, sealed container to weigh the compound. If transferring from a larger stock, use a clean spatula and minimize the time the stock container is open.

  • Dissolving: Add solvent to the compound slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before sealing the container.

  • Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills and aerosol generation.

  • Post-Handling: After completing the experimental work, decontaminate all surfaces within the fume hood with an appropriate solvent and cleaning agent.

Emergency Procedures: Spill and Exposure Management

Rapid and correct response to an emergency is critical.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure of the hazard.

  • Contain: If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[5] Do not use combustible materials like paper towels.

  • Neutralize (if applicable): For a basic compound like this amine, a weak acid may be used for neutralization, but only by trained personnel.

  • Clean-up: Collect the absorbed material into a sealed, labeled waste container.

  • Decontaminate: Clean the spill area thoroughly.

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Emergency_Response_Flow cluster_spill Spill Emergency cluster_exposure Personal Exposure spill Spill Occurs evacuate Evacuate & Alert spill->evacuate contain Contain Spill evacuate->contain cleanup Clean & Decontaminate contain->cleanup exposure Exposure Occurs remove_decontaminate Remove Clothing & Flush Area exposure->remove_decontaminate seek_medical Seek Immediate Medical Attention remove_decontaminate->seek_medical caption Emergency Response Workflow

Caption: Emergency Response Workflow

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Containers: Use clearly labeled, sealed, and appropriate hazardous waste containers.

  • Labeling: The waste label should include the full chemical name, concentration, and associated hazards (e.g., "Corrosive," "Toxic").

  • Disposal: Arrange for disposal through your institution's environmental health and safety office. Waste must be disposed of in accordance with all local, state, and federal regulations.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Inchem.org. Morpholine (HSG 92, 1995).[Link]
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards - Morpholine.[Link]
  • Occupational Safety and Health Administr
  • MsdsDigital.com. Morpholine.[Link]
  • PubChem. This compound.[Link]
  • PubChem. (4-Benzylmorpholin-3-yl)methanol.[Link]
  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.[Link]
  • ASHP Publications. Personal Protective Equipment.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.